3-Chloro-5-phenylpyridazine
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-chloro-5-phenylpyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2/c11-10-6-9(7-12-13-10)8-4-2-1-3-5-8/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUALUOPIVGNCMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NN=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601309930 | |
| Record name | 3-Chloro-5-phenylpyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601309930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86663-08-3 | |
| Record name | 3-Chloro-5-phenylpyridazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=86663-08-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloro-5-phenylpyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601309930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Characteristics of 3-Chloro-5-phenylpyridazine
Introduction
3-Chloro-5-phenylpyridazine is a heterocyclic compound of significant interest within the realms of medicinal chemistry and drug development. As a derivative of the pyridazine core, this molecule presents a versatile scaffold for the synthesis of novel therapeutic agents. The strategic placement of a chloro group and a phenyl moiety on the pyridazine ring imparts distinct electronic and steric properties, influencing its reactivity, and ultimately its biological activity. A comprehensive understanding of its physicochemical characteristics is paramount for researchers and drug development professionals, as these properties govern every aspect of a compound's journey, from synthesis and formulation to its pharmacokinetic and pharmacodynamic behavior.
This technical guide provides a detailed exploration of the core physicochemical properties of this compound. In the absence of extensive experimentally-derived data in publicly accessible literature, this document furnishes robust, computationally-derived data and outlines the rigorous, field-proven experimental protocols for their empirical determination. This dual approach is designed to equip researchers with both a theoretical foundation and the practical methodologies necessary to fully characterize this promising molecule.
Molecular Identity and Structure
A foundational understanding of a molecule begins with its unequivocal identification and three-dimensional arrangement.
Chemical Identity
| Identifier | Value | Source |
| IUPAC Name | This compound | [PubChem][1] |
| CAS Number | 86663-08-3 | [PubChem][1] |
| Molecular Formula | C₁₀H₇ClN₂ | [PubChem][1] |
| Molecular Weight | 190.63 g/mol | [PubChem][1] |
| Canonical SMILES | C1=CC=C(C=C1)C2=CC(=NN=C2)Cl | [PubChem][1] |
| InChI Key | YUALUOPIVGNCMF-UHFFFAOYSA-N | [PubChem][1] |
Structural Representation
The structural architecture of this compound is pivotal to its chemical behavior. The following diagram illustrates the key structural features.
Caption: Molecular structure of this compound.
Physicochemical Data
The following table summarizes the available computed physicochemical data for this compound. These values provide initial estimates and are valuable for guiding experimental design.
| Property | Value | Data Type | Source |
| XLogP3 | 2.4 | Computed | [PubChem][1] |
| Topological Polar Surface Area | 25.8 Ų | Computed | [PubChem][1] |
| Hydrogen Bond Donor Count | 0 | Computed | [PubChem][1] |
| Hydrogen Bond Acceptor Count | 2 | Computed | [ChemScene][2] |
| Rotatable Bond Count | 1 | Computed | [LookChem][3] |
Experimental Determination of Physicochemical Properties
To ensure scientific rigor and obtain data suitable for drug development, the following experimental protocols are recommended for the empirical determination of key physicochemical properties of this compound.
Melting Point Determination
The melting point is a critical indicator of purity. A sharp melting range is characteristic of a pure crystalline solid.
-
Sample Preparation: Ensure the this compound sample is thoroughly dried and finely powdered.
-
Capillary Tube Loading: Introduce a small amount of the powdered sample into a capillary tube, ensuring a packed column height of 2-3 mm.
-
Apparatus Setup: Place the capillary tube into a calibrated melting point apparatus.
-
Rapid Determination (Optional): Conduct an initial rapid heating to approximate the melting point.
-
Accurate Determination: For a precise measurement, begin heating at a rate of 1-2 °C per minute, starting approximately 10-15 °C below the estimated melting point.
-
Observation and Recording: Record the temperature at which the first liquid appears and the temperature at which the last solid particle melts. This range represents the melting point.
Caption: Workflow for Melting Point Determination.
Solubility Profile
Solubility in various aqueous and organic solvents is a critical parameter that influences bioavailability, formulation, and purification strategies.
-
Solvent Selection: Choose a range of relevant solvents (e.g., water, phosphate-buffered saline (PBS) at pH 7.4, ethanol, dimethyl sulfoxide (DMSO), acetone).
-
Sample Preparation: Add an excess amount of this compound to a known volume of each solvent in separate vials.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Sample Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration.
-
Quantification: Accurately dilute an aliquot of the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: Express the solubility in units of mg/mL or mol/L.
Caption: Workflow for Equilibrium Solubility Determination.
Acid Dissociation Constant (pKa) Determination
The pKa value is crucial for predicting the ionization state of a molecule at different physiological pH values, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties.
-
Solution Preparation: Prepare a solution of this compound of known concentration in a suitable solvent system (e.g., water or a water-cosolvent mixture).
-
Titration Setup: Use a calibrated pH meter and an automated titrator.
-
Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) and a strong base (e.g., NaOH).
-
Data Acquisition: Record the pH of the solution as a function of the volume of titrant added.
-
Data Analysis: Plot the pH versus the volume of titrant. The pKa can be determined from the inflection point of the titration curve or by analyzing the first derivative of the curve.
Caption: Workflow for pKa Determination by Potentiometric Titration.
Spectral Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the pyridazine and phenyl rings. The chemical shifts and coupling patterns will provide definitive information about the substitution pattern.
-
¹³C NMR: The carbon NMR spectrum will show signals for each unique carbon atom in the molecule, confirming the carbon skeleton.
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands corresponding to the C-H, C=C, and C=N stretching vibrations of the aromatic and heteroaromatic rings, as well as the C-Cl stretching vibration.
Mass Spectrometry (MS)
Mass spectrometry will determine the accurate mass of the molecule, confirming its elemental composition. The fragmentation pattern can provide further structural information.
Synthesis and Reactivity Considerations
The synthesis of this compound can be approached through various synthetic routes common for pyridazine derivatives. A plausible method involves the Suzuki coupling of a dihalopyridazine with phenylboronic acid.
The reactivity of this compound is largely dictated by the electron-deficient nature of the pyridazine ring and the presence of the chloro substituent. The chloro group can undergo nucleophilic substitution reactions, providing a handle for further functionalization and the creation of a diverse library of analogs for structure-activity relationship (SAR) studies.
Conclusion
This compound represents a molecule with considerable potential in the field of drug discovery. This technical guide has provided a comprehensive overview of its known physicochemical characteristics, alongside detailed, actionable protocols for the experimental determination of its key properties. By combining computational insights with rigorous experimental validation, researchers can build a robust data package for this compound, enabling its effective progression through the drug development pipeline.
References
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- PubChem. 3-Chloro-5-(trifluoromethyl)-2-pyridinamine. [Link]
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An In-Depth Technical Guide to the Spectroscopic Data of 3-Chloro-5-phenylpyridazine
For Researchers, Scientists, and Drug Development Professionals
Abstract: 3-Chloro-5-phenylpyridazine is a heterocyclic compound of significant interest in medicinal chemistry and materials science.[1] A thorough spectroscopic characterization is fundamental for its unambiguous identification, purity assessment, and for understanding its electronic and structural properties. This guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, grounded in established scientific principles and experimental best practices.
Introduction: The Significance of this compound
Pyridazine derivatives are a class of heterocyclic compounds that have garnered considerable attention in the field of drug discovery due to their wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] this compound, with its specific substitution pattern, serves as a valuable scaffold for the synthesis of more complex molecules. The chloro substituent at the 3-position and the phenyl group at the 5-position create a unique electronic and steric environment, influencing its reactivity and potential biological interactions. Accurate and detailed spectroscopic data is therefore paramount for any research and development involving this compound.
Below is the chemical structure of this compound:
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds by providing detailed information about the hydrogen and carbon framework.[2] For this compound, both ¹H and ¹³C NMR are crucial for confirming the substitution pattern and the overall integrity of the molecule.
¹H NMR Spectroscopy
Experimental Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent, typically deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent is critical; CDCl₃ is often preferred for its ability to dissolve a wide range of organic compounds and its relatively simple solvent signal.
-
Instrument Parameters: Acquire the ¹H NMR spectrum on a spectrometer operating at a frequency of 300 MHz or higher. Higher field strengths will provide better signal dispersion, which is advantageous for resolving complex coupling patterns.
-
Data Acquisition: A standard pulse sequence is typically sufficient. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
Expected ¹H NMR Data:
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-4 | ~7.8 - 8.0 | d | ~2-3 | 1H |
| H-6 | ~9.1 - 9.3 | d | ~2-3 | 1H |
| Phenyl H (ortho) | ~7.9 - 8.1 | m | 2H | |
| Phenyl H (meta, para) | ~7.4 - 7.6 | m | 3H |
Note: Predicted values are based on the analysis of similar pyridazine derivatives and general principles of NMR spectroscopy. Actual values may vary slightly depending on the solvent and experimental conditions.[3][4][5]
Interpretation:
-
The protons on the pyridazine ring (H-4 and H-6) are expected to appear as doublets due to coupling with each other. The downfield shift of H-6 is attributed to the deshielding effect of the adjacent nitrogen atom.
-
The protons of the phenyl ring will appear as a multiplet in the aromatic region. The ortho protons are typically shifted further downfield due to the anisotropic effect of the pyridazine ring.
¹³C NMR Spectroscopy
Experimental Protocol:
-
Sample Preparation: The same sample prepared for ¹H NMR can be used for ¹³C NMR.
-
Instrument Parameters: Acquire the spectrum on a spectrometer with a carbon-observe probe.
-
Data Acquisition: A standard proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each unique carbon atom. A sufficient number of scans is required due to the low natural abundance of the ¹³C isotope.
-
Data Processing: Similar processing steps as for ¹H NMR are applied.
Expected ¹³C NMR Data:
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-3 | ~158 - 160 |
| C-4 | ~125 - 127 |
| C-5 | ~140 - 142 |
| C-6 | ~150 - 152 |
| Phenyl C (ipso) | ~135 - 137 |
| Phenyl C (ortho) | ~128 - 130 |
| Phenyl C (meta) | ~129 - 131 |
| Phenyl C (para) | ~130 - 132 |
Note: Predicted values are based on the analysis of similar pyridazine derivatives and general principles of NMR spectroscopy.[4][6][7]
Interpretation:
-
The carbon atoms of the pyridazine ring will have distinct chemical shifts. C-3 and C-6, being attached to electronegative nitrogen and chlorine atoms, will be the most downfield.
-
The phenyl carbons will also show distinct signals, with the ipso-carbon (the carbon attached to the pyridazine ring) having a characteristic chemical shift.
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.[2]
Experimental Protocol:
-
Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet. For ATR, a small amount of the solid sample is placed directly on the crystal.
-
Instrument Parameters: A standard Fourier Transform Infrared (FTIR) spectrometer is used.
-
Data Acquisition: A background spectrum is first collected, followed by the sample spectrum. The spectrum is typically recorded in the range of 4000-400 cm⁻¹.
Expected IR Data:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3100 - 3000 | C-H stretch | Aromatic (Pyridazine and Phenyl) |
| ~1600 - 1450 | C=C and C=N stretch | Aromatic Rings |
| ~1300 - 1000 | C-N stretch | Pyridazine Ring |
| ~800 - 700 | C-Cl stretch | Chloroalkane |
| ~770 - 730 and ~710 - 690 | C-H out-of-plane bend | Monosubstituted Phenyl |
Note: These are characteristic absorption ranges and may vary slightly.[8][9]
Interpretation:
-
The presence of aromatic C-H stretching vibrations confirms the aromatic nature of both the pyridazine and phenyl rings.
-
The characteristic C=C and C=N stretching frequencies in the fingerprint region are indicative of the heterocyclic and aromatic ring systems.
-
The C-Cl stretching vibration provides direct evidence for the chloro substituent.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.[2]
Experimental Protocol:
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or through a chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC).
-
Ionization Method: Electron Ionization (EI) is a common method for GC-MS, while Electrospray Ionization (ESI) is typically used for LC-MS.
-
Mass Analyzer: A variety of mass analyzers can be used, such as quadrupole, time-of-flight (TOF), or ion trap.
-
Data Acquisition: A full scan mass spectrum is acquired to identify the molecular ion and its fragmentation pattern.
Expected Mass Spectrometry Data:
| m/z Value | Ion | Interpretation |
| 190/192 | [M]⁺ | Molecular ion peak (with isotopic pattern for Cl) |
| 155 | [M-Cl]⁺ | Loss of a chlorine radical |
| 128 | [M-Cl-HCN]⁺ | Subsequent loss of hydrogen cyanide |
| 77 | [C₆H₅]⁺ | Phenyl cation |
Note: The presence of chlorine will result in a characteristic M+2 peak with an intensity of approximately one-third of the molecular ion peak, due to the natural abundance of the ³⁷Cl isotope.[10][11][12]
Fragmentation Pathway:
Caption: Proposed EI-MS fragmentation pathway for this compound.
Interpretation:
-
The molecular ion peak at m/z 190 and 192 confirms the molecular weight of the compound and the presence of a chlorine atom.
-
The loss of a chlorine radical is a common fragmentation pathway for chloro-substituted aromatic compounds.
-
The subsequent loss of HCN is characteristic of nitrogen-containing heterocyclic rings.
-
The presence of a peak at m/z 77 corresponding to the phenyl cation further supports the proposed structure.
Conclusion
The comprehensive spectroscopic analysis presented in this guide provides a robust framework for the identification and characterization of this compound. The combined data from NMR, IR, and MS techniques offer a self-validating system for confirming the structure and purity of this important chemical entity. These foundational data are critical for researchers and scientists working on the synthesis of novel derivatives and the development of new pharmaceuticals and materials.
References
- Al-Tel, T. H., Al-Qawasmeh, R. A., & Zaarour, R. H. (2023). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. Molecules, 28(2), 678.
- Hobbs, W. J. (2022). Synthesis and Characterization of Unique Pyridazines. Liberty University.
- ResearchGate. Synthesis, Spectroscopic Characterization, Antibacterial Activity, Reactivity Parameters, and Molecular Docking Studies of Some Pyridazine Derivatives | Request PDF.
- National Center for Biotechnology Information. Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines.
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- Universidade do Minho. Synthesis of pyridazine and pyridopyridazine derivatives. Results and Discussion.
- Taylor & Francis Online. Synthesis, characterization and preliminary screening of regioisomeric 1-(3-pyridazinyl)-3-arylpyrazole and 1-(3-pyridazinyl)-5-arylpyrazole derivatives towards cyclooxygenase inhibition.
- NIST WebBook. Pyridazine, 3-chloro-6-methoxy-.
- LookChem. This compound.
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- Global Substance Registration System. 3-CHLORO-6-PHENYLPYRIDAZINE.
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- ResearchGate. 1 H, 13 C, and 15 N NMR spectra of some pyridazine derivatives.
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- Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns.
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The Multifaceted Biological Activities of 3-Chloro-5-phenylpyridazine Derivatives: A Technical Guide for Drug Discovery Professionals
Foreword: Unlocking the Therapeutic Potential of the Pyridazine Scaffold
The pyridazine nucleus, a six-membered aromatic ring containing two adjacent nitrogen atoms, represents a privileged scaffold in medicinal chemistry. Its unique electronic properties and versatile substitution patterns have led to the development of a plethora of derivatives with a broad spectrum of pharmacological activities.[1][2] Among these, the 3-chloro-5-phenylpyridazine core has emerged as a particularly promising starting point for the design of novel therapeutic agents. The presence of the reactive chloro group at the 3-position allows for facile derivatization, enabling the exploration of extensive chemical space and the optimization of biological activity. The phenyl group at the 5-position often serves as a crucial pharmacophoric element, interacting with specific biological targets. This technical guide provides an in-depth exploration of the diverse biological activities of this compound derivatives, offering valuable insights for researchers, scientists, and drug development professionals engaged in the pursuit of innovative therapeutics. We will delve into their anticancer, antimicrobial, and anti-inflammatory properties, supported by mechanistic insights and detailed experimental protocols, to empower your drug discovery endeavors.
Anticancer Activity: Targeting Key Signaling Pathways in Oncology
Derivatives of the this compound scaffold have demonstrated significant potential as anticancer agents by modulating critical signaling pathways involved in cancer cell proliferation, survival, and metastasis.[3]
Mechanism of Action: Inhibition of EGFR and JNK1 Signaling
A key mechanism underlying the anticancer effects of these derivatives is the inhibition of pivotal protein kinases, including the Epidermal Growth Factor Receptor (EGFR) and c-Jun N-terminal kinase 1 (JNK1).[3]
-
EGFR Inhibition: EGFR is a receptor tyrosine kinase that plays a central role in regulating cell growth and proliferation. Its aberrant activation is a hallmark of many cancers. Certain this compound derivatives have been shown to be potent inhibitors of EGFR.[4][5] For instance, novel hybrids of pyridazine-pyrazoline have exhibited excellent EGFR inhibitory effects, with IC50 values as low as 0.65 µM, which is more potent than the approved drug Erlotinib (IC50 = 0.95 µM).[4][5] This inhibition leads to the blockade of downstream signaling cascades, resulting in cell cycle arrest and apoptosis.[3][5]
-
JNK1 Inhibition: The JNK signaling pathway is another critical regulator of cell fate, and its dysregulation is implicated in various cancers. Novel 3,6-disubstituted pyridazine derivatives have been designed to target the JNK1 pathway.[2][6][7] One such compound demonstrated the ability to downregulate JNK1 gene expression and reduce the levels of its downstream targets, c-Jun and c-Fos, in solid tumors, while concurrently restoring the activity of the tumor suppressor p53.[6][7]
The following diagram illustrates the inhibition of the EGFR and JNK1 signaling pathways by this compound derivatives.
Caption: Inhibition of EGFR and JNK1 signaling pathways by this compound derivatives.
Quantitative Anticancer Activity Data
The antiproliferative activity of this compound derivatives has been evaluated against a range of human cancer cell lines. The following table summarizes representative IC50 values.
| Derivative Type | Cancer Cell Line | IC50 (µM) | Reference |
| Pyridazine-pyrazoline hybrid | Renal (UO-31) | 0.65 | [4][5] |
| Pyridazine-pyrazoline hybrid | Renal (UO-31) | 0.75 | [4][5] |
| Pyridazine-pyrazoline hybrid | Renal (UO-31) | 0.82 | [4][5] |
| 3-Cyano-2-substituted pyridine | Lung (A-549) | 0.00803 | [8] |
| 3-Cyano-2-substituted pyridine | Mammary (MDA-MB-231) | 0.0103 | [8] |
| 4-Chloro-2-(3-chloro-4-fluorophenyl)-5-(amino)pyridazin-3(2H)-one | Leukemia (HL 60) | Activity close to methotrexate | [9] |
| 1-Substituted-3-(3-chloro-5-methoxyphenyl)-4-pyridinylpyrazole | Melanoma (MDA-MB-435) | 0.027 | [10] |
Antimicrobial and Antifungal Activity: Combating Infectious Diseases
The pyridazine scaffold is also a valuable pharmacophore in the development of novel anti-infective agents. Various substituted this compound derivatives have been synthesized and evaluated for their activity against a spectrum of bacterial and fungal pathogens.[3]
Antibacterial Activity
Several studies have highlighted the potent antibacterial effects of pyridazine derivatives. Chloro-substituted derivatives, in particular, have demonstrated strong activity against Gram-negative bacteria, with Minimum Inhibitory Concentrations (MICs) lower than the standard antibiotic chloramphenicol against E. coli, P. aeruginosa, and S. marcescens.[11] For instance, some novel pyridazinone derivatives showed significant activity against Methicillin-resistant Staphylococcus aureus (MRSA), P. aeruginosa, and A. baumannii with MIC values in the range of 3.74–8.92 µM.[12]
Antifungal Activity
In addition to their antibacterial properties, this compound derivatives have also shown promising antifungal activity.[3] Certain halogen- and aryl-substituted imidazo[1,2-b]pyridazine derivatives have exhibited significant activity against various phytopathogenic fungi, with MIC values ranging from 6.25 to 250 µg/mL.[13][14] Some 5-chloro-6-phenylpyridazin-3(2H)-one derivatives displayed good antifungal activities against G. zeae, F. oxysporum, and C. mandshurica.[15]
Quantitative Antimicrobial and Antifungal Data
The following table presents a summary of the antimicrobial and antifungal activities of representative pyridazine derivatives.
| Derivative Type | Microorganism | MIC (µg/mL) | Reference |
| Chloro-substituted pyridazine | E. coli | 0.892 - 3.744 | [11] |
| Chloro-substituted pyridazine | P. aeruginosa | 0.892 - 3.744 | [11] |
| Chloro-substituted pyridazine | S. marcescens | 0.892 - 3.744 | [11] |
| Pyridazinone derivative | S. aureus (MRSA) | 3.74 - 8.92 (µM) | [12] |
| Pyridazinone derivative | P. aeruginosa | 3.74 - 8.92 (µM) | [12] |
| Pyridazinone derivative | A. baumannii | 3.74 - 8.92 (µM) | [12] |
| Imidazo[1,2-b]pyridazine derivative | A. flavus | 7.81 | [13] |
| Imidazo[1,2-b]pyridazine derivative | B. cinerea | 15.62 | [13] |
| Thiazolyl-pyridazinedione | P. aeruginosa (resistant) | 0.42 | [16] |
| Thiazolyl-pyridazinedione | S. aureus (resistant) | 1.84 | [16] |
| Thiazolyl-pyridazinedione | Candida albicans | 2.17 | [16] |
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Chronic inflammation is a key driver of numerous diseases. Pyridazinone derivatives have emerged as a promising class of anti-inflammatory agents, often with a reduced risk of the gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs).[17][18]
Mechanism of Action: Targeting Inflammatory Mediators
The anti-inflammatory effects of pyridazinone derivatives are attributed to their ability to modulate various components of the inflammatory cascade. Some derivatives have been shown to inhibit cyclooxygenase-2 (COX-2), a key enzyme in the production of pro-inflammatory prostaglandins.[1] Others can inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6), and chemokines by targeting enzymes like phosphodiesterase type 4 (PDE4).[19] Furthermore, some pyridazinone-related compounds have been found to inhibit the lipopolysaccharide (LPS)-induced activation of nuclear factor κB (NF-κB), a critical transcription factor that orchestrates the expression of numerous inflammatory genes.[1][20]
The following diagram provides a simplified overview of the anti-inflammatory mechanisms of pyridazinone derivatives.
Caption: General synthetic workflow for this compound derivatives.
Step-by-Step Protocol:
-
Reaction Setup: To a solution of 3,5-dichloropyridazine in a suitable solvent (e.g., toluene and water), add phenylboronic acid, a palladium catalyst (e.g., palladium diacetate with a phosphine ligand), and a base (e.g., potassium fluoride).
-
Reaction Conditions: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a specified temperature (e.g., 70 °C) for a sufficient period (e.g., 22 hours).
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture and perform an aqueous work-up to remove inorganic salts.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain pure this compound.
-
Derivatization: The resulting this compound can be further modified at the chloro position via nucleophilic substitution reactions with various amines, thiols, or other nucleophiles to generate a library of derivatives.
For a more detailed protocol, refer to LookChem.
In Vitro Anticancer Activity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.
Step-by-Step Protocol:
-
Cell Seeding: Seed human cancer cells (e.g., HEP3BPN 11, MDA 453, HL 60) in a 96-well plate at a predetermined density and incubate for 24 hours to allow for cell attachment. [9]2. Compound Treatment: Treat the cells with various concentrations of the synthesized this compound derivatives and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active metabolism will reduce the yellow MTT to a purple formazan.
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The broth microdilution method is a standard technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Step-by-Step Protocol:
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (bacteria or fungi).
-
Serial Dilution: Perform serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing a suitable growth medium.
-
Inoculation: Inoculate each well with the microbial suspension. Include a positive control (microorganism without compound) and a negative control (medium without microorganism).
-
Incubation: Incubate the plates at an appropriate temperature and for a sufficient duration for microbial growth.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the microorganism. [21]
Conclusion and Future Directions
The this compound scaffold has unequivocally demonstrated its value as a versatile platform for the discovery of novel therapeutic agents with a wide array of biological activities. The compelling anticancer, antimicrobial, and anti-inflammatory properties of its derivatives, coupled with a growing understanding of their mechanisms of action, position this chemical class as a fertile ground for further investigation.
Future research should focus on several key areas. The synthesis and screening of more extensive and diverse libraries of this compound derivatives will be crucial for elucidating more precise structure-activity relationships and identifying compounds with enhanced potency and selectivity. In-depth mechanistic studies are warranted to uncover novel biological targets and signaling pathways modulated by these compounds. Furthermore, the evaluation of promising lead candidates in relevant preclinical and in vivo models will be essential to translate the in vitro findings into tangible therapeutic benefits. The continued exploration of the this compound core holds immense promise for addressing unmet medical needs in oncology, infectious diseases, and inflammatory disorders.
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The Pyridazine Nucleus: A Privileged Scaffold in Modern Drug Discovery
A Technical Guide for Researchers and Drug Development Professionals
Abstract
The pyridazine scaffold, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, has firmly established itself as a "privileged structure" in medicinal chemistry. Its unique physicochemical properties—including its dipole moment, capacity for hydrogen bonding, and ability to modulate pharmacokinetic profiles—render it a versatile and highly valuable core for the design of novel therapeutic agents. Pyridazine derivatives have demonstrated a remarkable breadth of pharmacological activities, leading to the development of approved drugs and a robust pipeline of clinical candidates across critical therapeutic areas. This technical guide provides a comprehensive overview of the core therapeutic applications of pyridazine-containing compounds, focusing on their mechanistic underpinnings in oncology, cardiovascular disease, and inflammation. We will delve into the causality behind experimental design, provide detailed protocols for key validation assays, and present a forward-looking perspective on this indispensable heterocyclic scaffold.
The Pyridazine Core: A Medicinal Chemistry Perspective
The utility of the pyridazine nucleus in drug design is rooted in its distinct electronic and structural features. The presence of two adjacent nitrogen atoms increases polarity and aqueous solubility compared to its carbocyclic analog, benzene, which can significantly improve a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[1] The lone pairs of electrons on these nitrogen atoms act as hydrogen bond acceptors, facilitating potent and specific interactions with biological targets such as enzyme active sites and protein receptors. Furthermore, the pyridazine ring can enhance metabolic stability and has been associated with low cytochrome P450 inhibitory effects, a crucial attribute for avoiding drug-drug interactions. This combination of properties makes the pyridazine scaffold a powerful tool for medicinal chemists to optimize lead compounds into viable drug candidates.
Therapeutic Applications in Oncology: Targeting Uncontrolled Growth
The pyridazine scaffold is a prominent feature in a multitude of anticancer agents, primarily due to its effectiveness as a core for protein kinase inhibitors.[2] Kinases are crucial regulators of cell signaling pathways that control proliferation, survival, and angiogenesis; their dysregulation is a hallmark of cancer.
Mechanism of Action: Inhibition of VEGFR-2 and Angiogenesis
A key target in modern cancer therapy is Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a receptor tyrosine kinase that is a primary mediator of angiogenesis—the formation of new blood vessels.[2][3] Tumors require a dedicated blood supply to grow and metastasize, making the inhibition of angiogenesis a powerful therapeutic strategy.[3] Pyridazine-based compounds have been successfully designed to act as potent ATP-competitive inhibitors of the VEGFR-2 kinase domain.[4][5] By occupying the ATP-binding pocket, these inhibitors prevent the autophosphorylation and activation of the receptor, thereby blocking downstream signaling cascades and cutting off the tumor's blood supply.[6]
The following diagram illustrates the VEGFR-2 signaling pathway and the point of intervention for pyridazine-based inhibitors.
Caption: VEGFR-2 signaling pathway and inhibition by pyridazine compounds.
Key Pyridazine-Based VEGFR-2 Inhibitors
Numerous pyridazine derivatives have been synthesized and evaluated for their anti-angiogenic properties. Structure-activity relationship (SAR) studies have been crucial in optimizing their potency and selectivity.[5]
| Compound Class | Key Structural Features | Target | Potency (IC₅₀) | Reference |
| Pyridazine-Urea Derivatives | Urea moiety linked to a pyridazine core, mimicking the hinge-binding region of known inhibitors. | VEGFR-2 | 60.7 nM - 1.8 µM | [5] |
| Imidazo[1,2-b]pyridazine | Fused heterocyclic system providing a rigid scaffold for kinase interaction. | Pan-kinase (incl. VEGFR-2) | 0.95 nM (TAK-593) | [4][5] |
| Thiadiazole Pyridazines | Combination of thiadiazole and pyridazine rings. | Angiogenesis (in vitro) | Potent activity | [7] |
| Pyridazine Derivatives | Various substitutions on the pyridazine core. | VEGFR-2 | 92.2% inhibition at 10 µM | [8] |
Applications in Cardiovascular Disease
Pyridazinone derivatives, a subset of pyridazines with a carbonyl group, have shown significant therapeutic potential in treating cardiovascular disorders, particularly heart failure and hypertension.[9] Their mechanisms of action often involve modulating intracellular signaling pathways that control cardiac contractility and vascular tone.
Mechanism of Action: Vasodilation and Inotropy
Pyridazine-based drugs exert their cardiovascular effects through multiple mechanisms:
-
Calcium Sensitization: Compounds like Levosimendan increase the sensitivity of cardiac troponin C to calcium, enhancing myocardial contractility without significantly increasing intracellular calcium concentration.[9][10] This leads to a more forceful contraction of the heart muscle with no increase in oxygen demand.[9]
-
Phosphodiesterase (PDE) Inhibition: Some pyridazinones, such as Bemoradan, are potent inhibitors of phosphodiesterase III (PDE3).[11] PDE3 inhibition leads to increased levels of cyclic AMP (cAMP) in cardiac and vascular smooth muscle cells, resulting in positive inotropy (increased contractility) and vasodilation.
-
Direct Vasodilation: Hydralazine, one of the earliest pyridazine drugs, acts as a direct-acting smooth muscle relaxant, primarily in arterioles.[12][13] Its mechanism involves inhibiting the release of calcium from the sarcoplasmic reticulum and potentially increasing the bioavailability of nitric oxide, leading to reduced peripheral resistance and lower blood pressure.[13][14][15][16]
Notable Pyridazine-Based Cardiovascular Drugs
| Drug Name | Core Structure | Primary Mechanism(s) | Therapeutic Use | Reference |
| Levosimendan | Pyridazinone-dinitrile | Calcium Sensitizer, K-ATP Channel Opener | Decompensated Heart Failure | [9][17] |
| Hydralazine | Hydrazinophthalazine | Direct Arteriolar Vasodilator | Hypertension, Heart Failure | [12][13] |
| Bemoradan | Pyridazinone | Phosphodiesterase III Inhibitor | Congestive Heart Failure | [11] |
Anti-inflammatory Potential of Pyridazine Compounds
Chronic inflammation is a driver of numerous diseases. Pyridazine and pyridazinone derivatives have been investigated as potent anti-inflammatory agents, primarily by targeting key enzymes and mediators in the inflammatory cascade.[18][19][20]
Mechanism of Action: COX-2 Inhibition and Cytokine Modulation
The anti-inflammatory effects of pyridazines are largely attributed to two main mechanisms:
-
Selective COX-2 Inhibition: Cyclooxygenase-2 (COX-2) is an enzyme responsible for producing prostaglandins that mediate pain and inflammation.[21] Unlike the constitutive COX-1 isoform, COX-2 is induced during inflammation. Pyridazine derivatives have been developed as selective COX-2 inhibitors, offering the potential for anti-inflammatory efficacy with a better gastrointestinal safety profile compared to non-selective NSAIDs.[22][23]
-
Modulation of Pro-inflammatory Cytokines: Pyridazine compounds have been shown to regulate inflammatory pathways by reducing the release of key pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[18][19][20][24] These cytokines play a central role in sustaining inflammatory responses in diseases like rheumatoid arthritis.[18]
Experimental Protocols for Compound Evaluation
The validation of novel pyridazine compounds requires robust and reproducible experimental models. The following sections provide step-by-step methodologies for key assays.
In Vitro VEGFR-2 Kinase Inhibition Assay
This protocol describes a luminescence-based assay to quantify the inhibitory effect of a test compound on VEGFR-2 kinase activity by measuring the amount of ATP consumed during the phosphorylation reaction.[6][11][25][26][27]
Workflow Diagram:
Caption: Workflow for an in vitro luminescence-based VEGFR-2 kinase assay.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare 1x Kinase Buffer by diluting a 5x stock.
-
Thaw recombinant human VEGFR-2 enzyme on ice and dilute to a working concentration (e.g., 1 ng/µL) in 1x Kinase Buffer.[25]
-
Prepare a master mixture containing 5x Kinase Buffer, ATP (e.g., 500 µM stock), and a suitable substrate (e.g., Poly(Glu:Tyr, 4:1)).[11][25]
-
Prepare a stock solution of the pyridazine test compound in DMSO and perform serial dilutions in 1x Kinase Buffer. The final DMSO concentration should not exceed 1%.[11]
-
-
Assay Procedure:
-
Add 25 µL of the master mixture to each well of a white 96-well plate.[11]
-
Add 5 µL of diluted test compound to "Test Wells."
-
Add 5 µL of vehicle (buffer with DMSO) to "Positive Control" and "Blank" wells.
-
To initiate the reaction, add 20 µL of diluted VEGFR-2 enzyme to "Test" and "Positive Control" wells. Add 20 µL of 1x Kinase Buffer to "Blank" wells.[11]
-
Incubate the plate at 30°C for 45 minutes.[25]
-
-
Signal Detection:
-
Data Analysis:
-
Subtract the "Blank" reading from all other readings.
-
Calculate the percentage of inhibition relative to the "Positive Control."
-
Plot the percentage of inhibition against the logarithm of inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Ex Vivo Aortic Ring Vasodilation Assay
This assay assesses the vasodilatory properties of a compound on isolated arterial rings, providing a functional measure of its effect on vascular smooth muscle tone.[28][29][30][31][32]
Step-by-Step Protocol:
-
Tissue Preparation:
-
Humanely euthanize a rat and dissect the thoracic aorta in cold, oxygenated Krebs buffer.
-
Carefully clean the aorta of surrounding connective and adipose tissue.
-
Slice the aorta into uniform rings of 1-2 mm width.[28]
-
-
Mounting and Equilibration:
-
Mount the aortic rings in an organ bath containing Krebs buffer, maintained at 37°C and continuously bubbled with 95% O₂ / 5% CO₂.
-
Allow the rings to equilibrate for 60-90 minutes under a resting tension (e.g., 1.5-2.0 g).
-
-
Contraction and Viability Check:
-
Induce a submaximal contraction with a vasoconstrictor agent like phenylephrine (e.g., 0.1 µM).[29]
-
Once the contraction is stable, assess endothelium integrity by adding acetylcholine (e.g., 1 µM). A relaxation of >80% indicates a functional endothelium.
-
-
Compound Testing:
-
Wash the rings and re-contract with phenylephrine.
-
Once a stable plateau is reached, add the pyridazine test compound in a cumulative, concentration-dependent manner.
-
Record the relaxation response at each concentration.
-
-
Data Analysis:
-
Express the relaxation as a percentage of the pre-contraction induced by phenylephrine.
-
Plot the percentage of relaxation against the logarithm of the compound concentration to generate a concentration-response curve and calculate the EC₅₀ value.
-
Future Perspectives and Conclusion
The pyridazine heterocycle continues to be a highly valuable and versatile scaffold in medicinal chemistry.[18] Its proven success in oncology and cardiovascular medicine provides a strong foundation for future exploration. Emerging applications in neurodegenerative disorders, infectious diseases, and metabolic syndromes are currently under active investigation. The continued application of rational drug design, structure-activity relationship studies, and innovative screening methodologies will undoubtedly lead to the discovery of new pyridazine-based therapeutics with enhanced potency, selectivity, and safety profiles. For drug development professionals, the pyridazine nucleus represents a privileged starting point for creating the next generation of impactful medicines.
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A Technical Guide to the Antifungal Potential of 3-Chloro-5-phenylpyridazine Analogs
Abstract
The escalating threat of invasive fungal infections, compounded by the rise of drug-resistant strains, necessitates the urgent development of novel antifungal agents with unique mechanisms of action. Heterocyclic compounds, particularly those containing the pyridazine scaffold, have emerged as a promising area of research due to their diverse pharmacological activities. This technical guide provides an in-depth exploration of the antifungal properties of 3-Chloro-5-phenylpyridazine analogs. While direct research on this specific scaffold is nascent, this guide synthesizes available data on related pyridazine derivatives, proposes potential mechanisms of action, outlines synthetic strategies, and provides detailed protocols for in vitro evaluation. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of next-generation antifungal therapeutics.
Introduction: The Pyridazine Scaffold in Antifungal Drug Discovery
Pyridazine and its derivatives are a class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry. The pyridazine nucleus is a key structural motif in several compounds with a wide array of biological activities, including antimicrobial, anticancer, anti-inflammatory, and cardiovascular effects[1]. Their synthetic tractability and the ability to introduce diverse substituents allow for the fine-tuning of their physicochemical and pharmacological properties.
While a number of pyridazine-containing compounds have been investigated for their fungicidal properties, particularly in the agrochemical sector, their potential as clinical antifungal agents is an area of growing interest[2][3]. The core structure of this compound presents a unique combination of a reactive chloro group amenable to further functionalization and a phenyl ring that can be substituted to modulate lipophilicity and target interactions. This guide will delve into the available information and future prospects of this specific class of pyridazine analogs.
Synthesis of this compound Analogs
The synthetic accessibility of a compound class is a critical factor in its viability for drug development. The this compound core can be efficiently synthesized, providing a versatile starting point for the generation of a library of analogs.
A common and effective method for the synthesis of the core structure involves a Suzuki coupling reaction between 3,5-dichloropyridazine and phenylboronic acid. This reaction is typically catalyzed by a palladium complex and proceeds with good yield[4].
Caption: General synthetic scheme for this compound.
Further derivatization can be achieved by nucleophilic substitution of the chlorine atom at the 3-position. This allows for the introduction of a wide variety of functional groups, including amines, thiols, and alkoxides, leading to a diverse library of analogs for antifungal screening.
Proposed Mechanism of Antifungal Action
The precise mechanism of action for the antifungal activity of this compound analogs has not been definitively elucidated. However, based on the known mechanisms of other nitrogen-containing heterocyclic antifungals, several hypotheses can be proposed.
Many antifungal agents function by disrupting the fungal cell membrane, inhibiting cell wall synthesis, or interfering with essential cellular processes like nucleic acid and protein synthesis[5]. Azole antifungals, for example, inhibit the enzyme lanosterol 14α-demethylase, which is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane[5].
It is plausible that pyridazine derivatives could exert their antifungal effects through one or more of the following mechanisms:
-
Disruption of Ergosterol Biosynthesis: The pyridazine ring may interact with enzymes in the ergosterol biosynthesis pathway, similar to azole antifungals.
-
Inhibition of Cell Wall Synthesis: Some pyridazinone derivatives have been identified as inhibitors of β-1,3-glucan synthase, a key enzyme in fungal cell wall biosynthesis[6].
-
Interference with Cellular Respiration: The electron-deficient nature of the pyridazine ring could allow these compounds to interfere with mitochondrial electron transport chain function.
-
Chelation of Metal Ions: The nitrogen atoms in the pyridazine ring could chelate essential metal ions required for the function of fungal enzymes.
Caption: Hypothetical antifungal mechanisms of pyridazine analogs.
Structure-Activity Relationships (SAR)
While a comprehensive SAR study for this compound analogs is not yet available, preliminary insights can be drawn from related pyridazine derivatives. For a series of 5-chloro-6-phenylpyridazin-3(2H)-one derivatives, the nature of the substituent at the N-2 position was found to significantly influence antifungal activity against various plant pathogenic fungi[2][3].
Key considerations for SAR exploration of this compound analogs include:
-
Substituents on the Phenyl Ring: The electronic and steric properties of substituents on the 5-phenyl ring can impact lipophilicity, which in turn affects cell penetration and target engagement. Electron-withdrawing or electron-donating groups could modulate the electronic character of the entire molecule.
-
Modifications at the 3-Position: The chloro group at the 3-position is a key site for derivatization. Replacing the chlorine with different nucleophiles (e.g., amines, thiols) will introduce a variety of functional groups that can participate in hydrogen bonding or other interactions with the target enzyme or receptor.
-
Introduction of Additional Heterocycles: Incorporating other heterocyclic moieties, such as thiadiazoles or oxadiazoles, has been shown to enhance the antifungal activity of some pyridazinone derivatives[2].
A systematic approach to SAR, involving the synthesis and screening of a diverse library of analogs, will be crucial to identify the key structural features required for potent and broad-spectrum antifungal activity.
Experimental Protocols: In Vitro Antifungal Susceptibility Testing
A standardized and reproducible method for evaluating the antifungal activity of novel compounds is essential for drug discovery efforts. The broth microdilution method, as recommended by the Clinical and Laboratory Standards Institute (CLSI), is a widely accepted technique for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents[7][8].
Broth Microdilution Assay Protocol
This protocol is adapted from the CLSI M27-A3 guidelines with modifications suitable for screening novel compounds[7][9].
Materials:
-
Test compounds (this compound analogs) dissolved in a suitable solvent (e.g., DMSO).
-
Fungal isolates (e.g., Candida albicans, Cryptococcus neoformans, Aspergillus fumigatus).
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS.
-
Sterile 96-well microtiter plates.
-
Spectrophotometer or microplate reader.
-
Sterile saline (0.85%).
-
Incubator.
Procedure:
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of each test compound in 100% DMSO.
-
Perform a serial two-fold dilution of the compounds in the 96-well plate using RPMI-1640 medium to achieve final concentrations ranging from, for example, 64 µg/mL to 0.125 µg/mL. The final volume in each well should be 100 µL.
-
Ensure the final concentration of DMSO does not exceed 1%, as it can inhibit fungal growth.
-
-
Inoculum Preparation (for Yeasts):
-
Subculture the yeast isolates on Sabouraud Dextrose Agar (SDA) and incubate at 35°C for 24-48 hours.
-
Harvest mature colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard using a spectrophotometer (at 530 nm), which corresponds to approximately 1-5 x 10^6 CFU/mL.
-
Dilute the adjusted inoculum in RPMI-1640 medium to obtain a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL.
-
-
Inoculation of Microtiter Plates:
-
Add 100 µL of the final fungal inoculum to each well of the microtiter plate containing the diluted compounds. The final volume in each well will be 200 µL.
-
Include a growth control well (inoculum without compound) and a sterility control well (medium only).
-
-
Incubation:
-
Seal the plates and incubate at 35°C for 24-48 hours.
-
-
MIC Determination:
-
The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of visible growth compared to the growth control. This can be determined visually or by measuring the optical density at a specific wavelength (e.g., 530 nm).
-
Caption: Workflow for the broth microdilution antifungal susceptibility test.
Data Presentation
Quantitative data from antifungal susceptibility testing should be presented in a clear and organized manner to facilitate comparison between compounds. A tabular format is ideal for summarizing MIC values.
| Compound ID | Substituent at 3-position | Substituent on Phenyl Ring | MIC (µg/mL) vs. C. albicans | MIC (µg/mL) vs. C. neoformans | MIC (µg/mL) vs. A. fumigatus |
| Parent | Cl | H | Data to be determined | Data to be determined | Data to be determined |
| Analog 1 | -NHCH₃ | 4-F | Data to be determined | Data to be determined | Data to be determined |
| Analog 2 | -SCH₂CH₃ | 4-Cl | Data to be determined | Data to be determined | Data to be determined |
| Analog 3 | -OCH₃ | 2,4-diCl | Data to be determined | Data to be determined | Data to be determined |
| Fluconazole | N/A | N/A | Reference value | Reference value | Reference value |
Conclusion and Future Directions
The this compound scaffold represents a promising, yet underexplored, area in the search for novel antifungal agents. The synthetic accessibility of the core structure and the potential for diverse functionalization provide a solid foundation for the development of extensive compound libraries. While direct evidence of their antifungal efficacy and mechanism of action is currently limited, insights from related pyridazine derivatives suggest that these compounds could target essential fungal pathways.
Future research should focus on the systematic synthesis and screening of a diverse library of this compound analogs against a broad panel of clinically relevant fungi, including resistant strains. Elucidation of the mechanism of action and comprehensive structure-activity relationship studies will be critical to guide the optimization of lead compounds with improved potency, selectivity, and pharmacological properties. The protocols and conceptual frameworks presented in this guide offer a roadmap for researchers to embark on the exploration of this promising class of potential antifungal therapeutics.
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The Ascendance of a Privileged Scaffold: A Technical Guide to 3-Chloro-5-phenylpyridazine as a Pharmacophore in Drug Discovery
Introduction: The Pyridazine Nucleus – More Than Just a Heterocycle
In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear across a multitude of therapeutic agents, earning them the designation of "privileged structures." The pyridazine scaffold, a six-membered aromatic ring featuring two adjacent nitrogen atoms, is a quintessential example of such a core.[1] Its unique physicochemical profile, characterized by a significant dipole moment, robust hydrogen bonding capacity, and the ability to enhance aqueous solubility, makes it a versatile and highly valuable tool for the modern drug hunter.[1][2][3] The inherent polarity of the pyridazine ring not only facilitates favorable interactions with biological targets but can also improve pharmacokinetic properties and reduce undesirable effects like cytochrome P450 inhibition.[1][3]
This guide moves beyond the general utility of pyridazines to focus on a specific, highly functionalized derivative: 3-chloro-5-phenylpyridazine . This particular arrangement of substituents creates a pharmacophore with a compelling blend of features. The phenyl group provides a large, modifiable hydrophobic region for probing protein pockets, while the strategically placed chlorine atom at the 3-position serves a dual purpose: it can act as a key interacting element with the target protein and, critically, as a reactive handle for facile chemical elaboration, allowing for the rapid generation of diverse compound libraries. We will explore the synthesis, biological applications, and structure-activity relationships of this potent pharmacophore, providing researchers with a comprehensive understanding of its potential in contemporary drug discovery.
Constructing the Core: Synthesis of this compound
The efficient and scalable synthesis of the this compound core is paramount for its use in drug discovery programs. A common and effective strategy involves the initial construction of a pyridazinone ring, followed by a chlorination step. This approach allows for the late-stage introduction of the reactive chloro group.
A representative synthetic pathway begins with the Friedel-Crafts acylation of benzene with succinic anhydride to form 4-oxo-4-phenylbutanoic acid. This intermediate is then cyclized with hydrazine hydrate to yield the corresponding 6-phenyl-4,5-dihydropyridazin-3(2H)-one. Subsequent oxidation or aromatization affords 5-phenylpyridazin-3(2H)-one, the direct precursor to our target scaffold. The final, critical step is the chlorination of the pyridazinone, typically achieved using a strong chlorinating agent like phosphorus oxychloride (POCl₃), which efficiently converts the ketone to the desired this compound.[4]
Visualizing the Synthesis: A Generalized Workflow
Caption: Generalized synthetic workflow for this compound.
Experimental Protocol: Chlorination of 5-Phenylpyridazin-3(2H)-one
This protocol describes a general procedure for the conversion of the pyridazinone precursor to the this compound core.
Materials:
-
5-Phenylpyridazin-3(2H)-one
-
Phosphorus oxychloride (POCl₃)
-
Round-bottom flask with reflux condenser
-
Stirring plate and magnetic stir bar
-
Ice bath
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Setup: In a fume hood, equip a dry round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Reaction: Add 5-phenylpyridazin-3(2H)-one (1 equivalent) to the flask. Carefully and slowly, add phosphorus oxychloride (POCl₃) (3-5 equivalents) to the flask.
-
Heating: Gently heat the reaction mixture to reflux (typically around 100-110 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: After cooling the reaction mixture to room temperature, very slowly and carefully pour it onto crushed ice in a separate beaker. This step is highly exothermic and must be done with extreme caution in a fume hood.
-
Neutralization: Slowly add saturated sodium bicarbonate solution to the acidic aqueous mixture until the pH is neutral or slightly basic (pH 7-8).
-
Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with a suitable organic solvent like dichloromethane or ethyl acetate (3x volumes).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.
The Pharmacophore in Action: Targeting Key Disease Pathways
The this compound scaffold has been explored as a core for developing inhibitors against several important classes of biological targets. The chlorine atom often serves as a key attachment point for building out the rest of the molecule, while the phenylpyridazine core positions these appended groups for optimal interaction with the target protein.
Kinase Inhibition in Oncology
Protein kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of many cancers.[1] The pyridazine scaffold is a prominent feature in numerous kinase inhibitors.[5] Derivatives of the chloro-phenylpyridazine core can be designed to target the ATP-binding site of kinases, a common strategy in cancer drug design.
-
Mechanism of Action: The pyridazine nitrogen atoms can act as hydrogen bond acceptors, interacting with the "hinge" region of the kinase domain, a critical interaction for many inhibitors. The phenyl group can be directed towards hydrophobic pockets, and substitutions on this ring can be used to enhance potency and selectivity. The chlorine at the 3-position is often replaced by larger, more complex moieties via nucleophilic aromatic substitution to access other regions of the binding site and improve target engagement. For example, in the development of ALK5 inhibitors, a related pyridazine core was used to correctly orient a 2-amino-pyridine group for crucial hydrogen bonding with the kinase hinge region.[6]
Visualizing Kinase Inhibition
Caption: Interaction of a phenylpyridazine inhibitor with a kinase active site.
Modulation of GABAₐ Receptors in Neuroscience
The γ-aminobutyric acid type A (GABAₐ) receptor is the primary mediator of fast synaptic inhibition in the central nervous system.[7] Modulators of this receptor are used as anxiolytics, sedatives, and anticonvulsants.[8] Arylaminopyridazine derivatives have been identified as potent and selective antagonists of the GABAₐ receptor.[9]
-
Mechanism of Action: In this context, the phenylpyridazine core acts as a scaffold to correctly position substituents that mimic the binding of GABA itself, leading to competitive antagonism. Structure-activity studies on related compounds have shown that substitutions on the phenyl ring, such as chloro or methoxy groups, can significantly enhance binding affinity for the receptor.[9] While these specific examples were not the 3-chloro-5-phenyl isomer, they validate the phenylpyridazine core as a viable starting point for GABAₐ receptor modulators. The general principle involves the inhibitor binding to the same site as the endogenous ligand, GABA, thereby preventing the receptor's activation and the subsequent influx of chloride ions.[10]
Structure-Activity Relationships (SAR): Fine-Tuning for Potency and Selectivity
Systematic modification of the this compound scaffold is crucial for optimizing its biological activity. The insights gained from SAR studies guide the design of next-generation compounds with improved potency, selectivity, and drug-like properties.
Key questions addressed by SAR include:
-
The Role of the 3-Chloro Group: Is it essential for activity, or is it primarily a synthetic handle? In many kinase inhibitors, this position is substituted. For example, replacement of a chloro group with a methyl group sometimes maintains potency, while its complete removal can lead to a decrease, suggesting it plays a role in binding or conformation.[11]
-
Substitution on the Phenyl Ring: How do electron-donating or electron-withdrawing groups on the phenyl ring affect activity? Para-substitution is a common strategy. For GABAₐ antagonists, a para-chloro or para-methoxy group on the phenyl ring led to the highest affinities.[9] In ALK5 inhibitors, a 5-chloro-2-fluorophenyl group was found to be the best performing substituent for the selectivity pocket.[6]
-
Modification of the Pyridazine Core: Can other positions on the pyridazine ring be modified to improve properties without losing potency? Introducing methyl groups to the pyridazine ring of some kinase inhibitors has been shown to moderately increase both binding and cellular potency.[11]
Summary of SAR Insights
| Modification Site | Substituent Type | General Impact on Activity | Example Target Class |
| Position 3 | Replacement of Cl with larger groups | Often necessary to access deeper pockets and increase potency. | Kinase Inhibitors |
| Phenyl Ring | Halogens (F, Cl) | Can enhance hydrophobic interactions and improve potency. | Kinase Inhibitors, GABAₐ Modulators |
| Phenyl Ring | Methoxy (OCH₃) | Can improve affinity and modulate electronics. | GABAₐ Modulators |
| Pyridazine Ring | Small alkyl groups (e.g., Methyl) | May provide conformational benefits and increase potency. | Kinase Inhibitors |
Conclusion and Future Directions
The this compound scaffold represents a highly versatile and potent pharmacophore in modern drug discovery. Its synthetic tractability, combined with the favorable physicochemical properties of the pyridazine ring, makes it an attractive starting point for the development of novel therapeutics.[1] The demonstrated activity of its derivatives against critical targets in oncology and neuroscience underscores its broad potential.[1][12]
Future efforts will likely focus on expanding the range of biological targets for this scaffold. The strategic placement of the chloro and phenyl groups provides a unique vectoral exit from the core, allowing for the exploration of diverse chemical space. As our understanding of disease biology deepens, the this compound core is well-positioned to serve as the foundation for the next generation of targeted therapies, offering new hope for challenging diseases.
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A Comprehensive Technical Guide to 3-Chloro-5-phenylpyridazine: Synthesis, Reactivity, and Applications in Modern Drug Discovery
Abstract
3-Chloro-5-phenylpyridazine is a pivotal heterocyclic building block in the fields of medicinal chemistry and materials science. Its unique electronic structure, characterized by an electron-deficient pyridazine ring, renders the chlorine atom at the C3 position highly susceptible to a variety of chemical transformations. This guide provides an in-depth exploration of the primary synthetic routes to this compound, a detailed analysis of its chemical reactivity with a focus on nucleophilic substitution and palladium-catalyzed cross-coupling reactions, and a review of its applications as a versatile scaffold in the development of biologically active compounds. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the synthetic utility of this important intermediate.
Introduction: The Pyridazine Scaffold in Medicinal Chemistry
The pyridazine nucleus, a six-membered aromatic ring containing two adjacent nitrogen atoms, is a well-established "privileged scaffold" in drug discovery.[1] Pyridazine derivatives are known to exhibit a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and cardiovascular effects.[2][3] The introduction of a halogen, such as chlorine, onto the pyridazine ring dramatically enhances its synthetic value, providing a reactive handle for further molecular elaboration.[4][5]
This compound, in particular, combines the reactive chloropyridazine core with a phenyl substituent, offering a strategic starting point for creating diverse chemical libraries. The chlorine atom serves as an excellent leaving group for nucleophilic aromatic substitution (SNAr) and as a coupling partner in transition-metal-catalyzed reactions, allowing for the systematic modification of the C3 position.[5][6] This guide will elucidate the fundamental chemistry of this compound, providing both theoretical understanding and practical, field-proven protocols.
Synthesis of this compound
The most prevalent and industrially scalable synthesis of this compound involves the deoxychlorination of its corresponding pyridazinone precursor, 5-phenylpyridazin-3(2H)-one. This transformation is typically achieved using powerful chlorinating agents.
Primary Synthetic Pathway: Chlorination of a Pyridazinone Core
The key to this synthesis is the conversion of the carbonyl group in the pyridazinone ring into a chloro substituent. Phosphorus oxychloride (POCl₃) is the reagent of choice for this reaction, often serving as both the chlorinating agent and the solvent.[4]
Causality Behind Reagent Choice: The mechanism involves an initial O-phosphorylation of the pyridazinone's enol tautomer by POCl₃. This creates a highly effective phosphate leaving group. The subsequent nucleophilic attack by a chloride ion (from POCl₃) at the C3 position results in the formation of the desired 3-chloropyridazine product.[4] Using POCl₃ in excess ensures the reaction goes to completion and facilitates handling as a solvent. For large-scale preparations, solvent-free methods using equimolar amounts of POCl₃ in a sealed reactor can also be employed for safety and efficiency.[7][8]
Diagram 1: Synthesis Workflow
Caption: General two-step synthesis of this compound.
Detailed Experimental Protocol: Synthesis and Chlorination
This protocol is a representative procedure based on established methods in heterocyclic chemistry.[4][9]
Part A: Synthesis of 5-Phenylpyridazin-3(2H)-one
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 4-oxo-4-phenylbutanoic acid (1.0 eq) and ethanol (approx. 5-10 mL per gram of acid).
-
Reagent Addition: While stirring, add hydrazine hydrate (1.1 eq) dropwise to the suspension.
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture to room temperature. The product often precipitates from the solution. Collect the solid by vacuum filtration, wash with cold ethanol, and dry under vacuum to yield 5-phenylpyridazin-3(2H)-one.
Part B: Chlorination to this compound
-
Reaction Setup: In a well-ventilated fume hood, carefully add 5-phenylpyridazin-3(2H)-one (1.0 eq) to a flask containing an excess of phosphorus oxychloride (POCl₃, approx. 5-10 volumes).[4]
-
Reaction: Heat the mixture to reflux (approx. 105-110 °C) for 2-4 hours. The solution should become homogeneous.
-
Work-up (Critical Step): Cool the reaction mixture to room temperature. With extreme caution, slowly pour the reaction mixture onto crushed ice in a large beaker. This is a highly exothermic and vigorous reaction that releases HCl gas.
-
Neutralization: Carefully neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate solution or solid sodium carbonate until the pH is approximately 7-8.
-
Extraction: Extract the aqueous layer three times with a suitable organic solvent, such as dichloromethane (DCM) or ethyl acetate.
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure this compound.
Chemical Reactivity and Functionalization
The reactivity of this compound is dominated by the electrophilic character of the C3 carbon, which is activated by the adjacent electron-withdrawing nitrogen atoms of the pyridazine ring.[5][10] This makes the chlorine atom an excellent leaving group for a wide array of transformations.
Diagram 2: Reactivity Hub of this compound
Caption: Key reaction classes for functionalizing this compound.
Nucleophilic Aromatic Substitution (SNAr)
SNAr reactions are a cornerstone of chloropyridazine chemistry.[5] The reaction proceeds via a two-step addition-elimination mechanism, where the nucleophile attacks the electron-deficient C3 carbon, forming a stabilized anionic intermediate (Meisenheimer complex), followed by the expulsion of the chloride ion.
3.1.1 Reactions with N-Nucleophiles
The introduction of nitrogen-based functional groups is crucial for tuning the pharmacological properties of drug candidates.
-
Amination: Reaction with primary or secondary amines, often at elevated temperatures, yields 3-amino-5-phenylpyridazine derivatives.
-
Hydrazinolysis: Refluxing with hydrazine hydrate readily produces 3-hydrazino-5-phenylpyridazine, a key intermediate for synthesizing fused heterocyclic systems like triazolopyridazines.[5]
3.1.2 Reactions with O- and S-Nucleophiles
-
Alkoxylation/Hydroxylation: Reaction with sodium alkoxides (e.g., NaOMe, NaOEt) in the corresponding alcohol solvent provides 3-alkoxy-5-phenylpyridazines. Hydrolysis to the pyridazinone can occur under harsh basic or acidic conditions.
-
Thiolation: Thiolates (RS⁻) are potent nucleophiles that react readily with this compound to form 3-(alkylthio)-5-phenylpyridazines.[11]
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions have revolutionized C-C and C-N bond formation, and this compound is an excellent substrate for these transformations.[12] While chloroarenes are generally less reactive than their bromo or iodo counterparts, modern catalyst systems with specialized phosphine ligands enable efficient couplings.[12]
3.2.1 Suzuki-Miyaura Coupling
This reaction forms a new C-C bond by coupling the chloropyridazine with an organoboron reagent (e.g., a phenylboronic acid).
-
Causality Behind Components: The reaction requires a Pd(0) catalyst (often generated in situ from a Pd(II) precatalyst like Pd(OAc)₂), a phosphine ligand (e.g., SPhos, XPhos) to stabilize the catalyst and facilitate the reaction cycle, and a base (e.g., K₂CO₃, Cs₂CO₃) to activate the boronic acid.
3.2.2 Buchwald-Hartwig Amination
This provides an alternative, often milder, method for C-N bond formation compared to classical SNAr.
-
Protocol Insight: The choice of ligand is critical for achieving high yields, especially with less reactive aryl chlorides. Bulky, electron-rich phosphine ligands are typically required to promote the reductive elimination step of the catalytic cycle.[13]
Summary of Key Reactions & Conditions
| Reaction Type | Reagent/Catalyst System | Typical Conditions | Product Class |
| Hydrazinolysis | Hydrazine Hydrate | Reflux in n-Butanol or neat | 3-Hydrazino-pyridazines |
| Amination (SNAr) | R₂NH | Heat, often in a polar solvent | 3-Amino-pyridazines |
| Alkoxylation | NaOR / ROH | Reflux in corresponding alcohol | 3-Alkoxy-pyridazines |
| Suzuki Coupling | ArB(OH)₂, Pd(OAc)₂, Ligand, Base | Toluene or Dioxane/Water, 80-110 °C | 3-Aryl-pyridazines |
| Buchwald-Hartwig | R₂NH, Pd precatalyst, Ligand, Base | Toluene or Dioxane, 80-110 °C | 3-Amino-pyridazines |
Applications in Drug Discovery
The pyridazine scaffold is a common feature in many biologically active molecules.[2] The ability to easily and selectively functionalize the C3 position of this compound makes it an attractive starting material for generating libraries of compounds for high-throughput screening.
-
Anti-inflammatory Agents: Many pyridazinone derivatives, accessible from chloropyridazines, exhibit potent anti-inflammatory activity, often through the inhibition of enzymes like cyclooxygenase (COX).[3][14]
-
Anticancer Agents: The pyridazine core can act as a bioisostere for other aromatic systems and has been incorporated into kinase inhibitors, which are a major class of anticancer drugs.[2][15]
-
CNS-Active Agents: Certain pyridazine derivatives have shown activity in the central nervous system, highlighting their potential for treating neurological disorders.[15]
-
Agrochemicals: The pyridazine ring is also present in herbicides and insecticides. For example, the herbicide Chloridazon contains a phenylpyridazinone core.[16]
Conclusion and Future Outlook
This compound stands out as a versatile and highly valuable heterocyclic intermediate. Its straightforward synthesis and predictable reactivity at the C3 position provide chemists with a robust platform for molecular design and synthesis. The continued development of more efficient and selective catalytic methods, particularly for cross-coupling reactions involving aryl chlorides, will further expand the synthetic utility of this compound. As the demand for novel, structurally diverse small molecules continues to grow in the pharmaceutical and agrochemical industries, the importance of foundational building blocks like this compound is set to increase, paving the way for the discovery of next-generation therapeutics and functional materials.
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Understanding the electronic properties of the pyridazine ring
An In-depth Technical Guide to the Electronic Properties of the Pyridazine Ring
For Researchers, Scientists, and Drug Development Professionals
Pyridazine, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a cornerstone scaffold in medicinal chemistry and materials science. Its unique electronic properties, dictated by the strong electronegativity and lone pair interactions of the vicinal nitrogen atoms, impart distinct reactivity, binding capabilities, and physicochemical characteristics to molecules in which it is embedded. This guide provides a comprehensive exploration of the electronic landscape of the pyridazine ring, offering a blend of theoretical principles and practical methodologies for its characterization. By elucidating the interplay of aromaticity, inductive effects, and resonance, this document aims to equip researchers with the foundational knowledge required to rationally design and develop novel pyridazine-based agents with tailored functionalities.
Table of Contents
-
Introduction: The Unique Position of Pyridazine
-
The Electronic Architecture of the Pyridazine Ring
-
Aromaticity and Electron Delocalization
-
Inductive and Resonance Effects
-
Molecular Orbital Theory Perspective
-
-
Experimental Characterization of Electronic Properties
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
X-ray Crystallography
-
-
Computational Analysis of the Pyridazine Ring
-
Density Functional Theory (DFT) Calculations
-
-
Implications for Drug Design and Materials Science
-
References
Introduction: The Unique Position of Pyridazine
The diazines, a class of six-membered aromatic heterocycles containing two nitrogen atoms, include three isomers: pyridazine (1,2-diazine), pyrimidine (1,3-diazine), and pyrazine (1,4-diazine). Among these, pyridazine is unique due to the contiguous placement of its nitrogen atoms. This arrangement creates a region of high electron density and a significant dipole moment, profoundly influencing its chemical behavior and interaction with biological targets. The lone pairs of the adjacent nitrogen atoms are in close proximity, leading to repulsive interactions that raise the energy of the highest occupied molecular orbital (HOMO), a key factor in its reactivity. Understanding these electronic subtleties is paramount for scientists aiming to leverage the pyridazine core in the design of new pharmaceuticals and functional materials.
The Electronic Architecture of the Pyridazine Ring
Aromaticity and Electron Delocalization
In accordance with Hückel's rule, pyridazine is an aromatic compound. It possesses a planar ring structure with six π-electrons delocalized across the cyclic system, fulfilling the (4n+2) π electron requirement for aromaticity. However, the presence of the two highly electronegative nitrogen atoms perturbs the even distribution of electron density seen in benzene. This results in a π-deficient aromatic system, where the carbon atoms are electron-poor relative to benzene. This electron deficiency is a critical determinant of pyridazine's reactivity, rendering it susceptible to nucleophilic attack, particularly at the carbon atoms adjacent to the nitrogen atoms.
Inductive and Resonance Effects
The electronic properties of pyridazine are a finely tuned balance of inductive and resonance effects.
-
Inductive Effect (-I): The electronegative nitrogen atoms exert a strong electron-withdrawing inductive effect on the carbon atoms of the ring. This effect is most pronounced at the α-carbons (C3 and C6) and diminishes with distance. This electron withdrawal deactivates the ring towards electrophilic aromatic substitution compared to benzene.
-
Resonance Effect (-M): The nitrogen atoms can also participate in resonance, further withdrawing electron density from the ring. The lone pair on one nitrogen atom can be delocalized into the ring, but the presence of the adjacent nitrogen atom with its own lone pair complicates simple resonance depictions. The most significant resonance contributors highlight the electron-deficient nature of the carbon atoms.
Caption: Resonance structures of the pyridazine ring.
Molecular Orbital Theory Perspective
A more nuanced understanding of pyridazine's electronics is afforded by molecular orbital (MO) theory. The two adjacent nitrogen atoms lead to a splitting of the nitrogen lone pair orbitals into two combinations: a symmetric (n+) and an antisymmetric (n-) combination. The antisymmetric combination (n-) is higher in energy and constitutes the HOMO, while the symmetric combination (n+) is lower in energy. The lowest unoccupied molecular orbital (LUMO) is a π* orbital. The relatively high energy of the HOMO makes pyridazine a better electron donor than pyrimidine or pyrazine in certain reactions, while the low-lying LUMO makes it susceptible to nucleophilic attack.
Experimental Characterization of Electronic Properties
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for probing the electronic environment of the pyridazine ring.
-
¹H NMR: The chemical shifts of the protons on the pyridazine ring are indicative of the electron density at the attached carbon atoms. Due to the electron-withdrawing nature of the nitrogen atoms, the protons on the pyridazine ring are deshielded and appear at a lower field (higher ppm) compared to benzene. The protons at the α-positions (adjacent to N) are typically the most deshielded.
-
¹³C NMR: Similarly, the ¹³C NMR chemical shifts reveal the electron density at the carbon atoms. The α-carbons are significantly downfield due to the strong inductive effect of the adjacent nitrogen atoms.
Table 1: Typical ¹H and ¹³C NMR Chemical Shifts (in ppm) for Pyridazine in CDCl₃
| Position | ¹H Chemical Shift | ¹³C Chemical Shift |
| C3/C6 | ~9.2 | ~150 |
| C4/C5 | ~7.5 | ~125 |
X-ray Crystallography
Single-crystal X-ray diffraction provides precise information on bond lengths and angles, which are direct reflections of the electronic structure. In the pyridazine ring, the C-N bond lengths are typically shorter than the C-C bond lengths, consistent with the greater electronegativity of nitrogen and the delocalized π-system. The N-N bond length is also a key parameter, influenced by the degree of s-character and lone pair repulsion.
Computational Analysis of the Pyridazine Ring
Density Functional Theory (DFT) Calculations
DFT has become an indispensable tool for elucidating the electronic properties of molecules like pyridazine.
Experimental Protocol: DFT Calculation of Pyridazine
-
Structure Optimization:
-
Construct the pyridazine molecule in a suitable molecular modeling program.
-
Perform a geometry optimization using a functional such as B3LYP with a basis set like 6-31G(d). This will find the lowest energy conformation of the molecule.
-
-
Frequency Calculation:
-
Perform a frequency calculation at the same level of theory to confirm that the optimized structure is a true minimum (no imaginary frequencies).
-
-
Electronic Property Calculation:
-
From the optimized geometry, calculate various electronic properties:
-
Molecular Electrostatic Potential (MEP): This visualizes the charge distribution and identifies regions susceptible to electrophilic or nucleophilic attack.
-
Natural Bond Orbital (NBO) Analysis: This provides information on atomic charges, hybridization, and donor-acceptor interactions.
-
HOMO and LUMO Energies and Surfaces: These are crucial for understanding reactivity and electronic transitions.
-
-
An In-depth Technical Guide to 3-Chloro-5-phenylpyridazine: Synthesis, Reactivity, and Applications in Drug Discovery
This guide provides a comprehensive technical overview of 3-chloro-5-phenylpyridazine, a heterocyclic compound of significant interest to researchers and professionals in the fields of medicinal chemistry and drug development. We will delve into its fundamental properties, synthesis, chemical reactivity, and its role as a versatile building block in the creation of novel therapeutic agents.
Core Molecular Attributes of this compound
This compound is a substituted pyridazine, a six-membered aromatic ring containing two adjacent nitrogen atoms. The presence of a phenyl group and a reactive chlorine atom makes it a valuable intermediate in organic synthesis.
Molecular Formula and Weight
The chemical structure of this compound is defined by the following:
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These parameters are crucial for understanding its behavior in various solvent systems and its potential as a drug candidate.
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 86663-08-3 | [1] |
| Topological Polar Surface Area (TPSA) | 25.8 Ų | [1] |
| LogP | 2.797 | [2] |
| Hydrogen Bond Acceptors | 2 | [2] |
| Hydrogen Bond Donors | 0 | [2] |
| Rotatable Bonds | 1 | [2] |
Synthesis of this compound
The most common and efficient method for the synthesis of this compound is through a palladium-catalyzed cross-coupling reaction, specifically the Suzuki-Miyaura coupling. This reaction involves the coupling of a dihalopyridazine with a phenylboronic acid.
Caption: Synthetic workflow for this compound via Suzuki coupling.
Experimental Protocol: Suzuki-Miyaura Coupling
The following is a representative protocol for the synthesis of this compound, adapted from established methods for similar chloro-heterocycles.[3]
Materials:
-
3,5-Dichloropyridazine
-
Phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
2 M Aqueous Sodium Carbonate (Na₂CO₃) solution
-
Toluene
-
Ethanol
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a reaction vessel, add 3,5-dichloropyridazine (1 equivalent) and phenylboronic acid (1.15 equivalents).
-
Add a solvent mixture of toluene, ethanol, and the 2 M aqueous Na₂CO₃ solution.
-
Degas the mixture by bubbling an inert gas (argon or nitrogen) through the suspension for 30 minutes.
-
Add the Pd(PPh₃)₄ catalyst (0.031 equivalents) to the reaction mixture.
-
Heat the mixture to reflux (typically around 110 °C) and stir vigorously for at least 16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Remove the organic solvents under reduced pressure.
-
Dilute the residue with water and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Chemical Reactivity and Synthetic Utility
The reactivity of this compound is dominated by the presence of the chlorine atom, which is susceptible to nucleophilic aromatic substitution (SₙAr) and further cross-coupling reactions. The electron-withdrawing nature of the pyridazine ring facilitates these transformations.[4]
Caption: Key reaction pathways of this compound.
Nucleophilic Aromatic Substitution (SₙAr)
The chlorine atom at the 3-position of the pyridazine ring can be readily displaced by a variety of nucleophiles, such as amines, hydrazines, and alkoxides.[4] This allows for the introduction of diverse functional groups, which is a key strategy in the generation of compound libraries for biological screening.
Generalized Protocol for Amination:
-
A mixture of this compound (1 equivalent) and an amine (excess, e.g., 10 equivalents) is refluxed in a suitable solvent like n-butanol.
-
The reaction progress is monitored by TLC.
-
After completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.
-
The crude product can be purified by recrystallization.
Further Suzuki Coupling Reactions
The remaining chlorine atom in this compound can undergo a second Suzuki coupling reaction with another boronic acid, leading to the synthesis of unsymmetrical 3,5-diarylpyridazines. This stepwise functionalization provides a modular approach to complex pyridazine derivatives.[5]
Applications in Drug Discovery and Medicinal Chemistry
The pyridazine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[6][7][8] this compound serves as a key intermediate for the synthesis of these bioactive molecules.
-
Anticancer Activity: Pyridazine derivatives have been investigated as inhibitors of key signaling pathways involved in cancer cell proliferation, such as the Epidermal Growth Factor Receptor (EGFR) and c-Jun N-terminal kinase (JNK1) pathways.[9]
-
Antimicrobial and Antifungal Activity: Various substituted pyridazines have demonstrated efficacy against a range of bacterial and fungal strains, making them promising leads for the development of new anti-infective agents.[9]
-
Central Nervous System (CNS) Activity: Certain pyridazine derivatives have shown activity in the central nervous system, with potential applications in the treatment of neurodegenerative diseases.[9]
Spectroscopic Characterization
-
¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (typically 7.0-9.0 ppm). The protons on the phenyl ring will likely appear as a multiplet, while the protons on the pyridazine ring will appear as distinct signals.
-
¹³C NMR: The carbon NMR spectrum will show signals for the ten carbon atoms in the molecule. The carbons attached to nitrogen and chlorine will have characteristic chemical shifts.
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) at m/z 190 and an M+2 peak with approximately one-third the intensity, which is characteristic of a monochlorinated compound. The exact mass would be 190.0298.[1]
Safety and Handling
This compound should be handled with appropriate safety precautions in a laboratory setting.
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[10]
-
Handling: Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Use in a well-ventilated area.[11]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[10]
First Aid Measures:
-
If inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[11]
-
In case of skin contact: Wash off with soap and plenty of water. Consult a physician.[11]
-
In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[11]
-
If swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[11]
Conclusion
This compound is a valuable and versatile building block for organic synthesis, particularly in the field of drug discovery. Its straightforward synthesis and the reactivity of the chloro substituent allow for the creation of a diverse range of pyridazine derivatives with significant potential for various therapeutic applications. A thorough understanding of its properties, synthesis, and reactivity is essential for researchers and scientists aiming to leverage this compound in their research and development endeavors.
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- 11. lookchem.com [lookchem.com]
A Technical Guide to the Solubility Profile of 3-Chloro-5-phenylpyridazine in Common Laboratory Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility profile of 3-chloro-5-phenylpyridazine, a heterocyclic compound of interest in pharmaceutical and chemical research. Due to the limited availability of specific quantitative solubility data in public literature, this document establishes a predictive framework based on the physicochemical properties of the molecule and solubility data from structurally analogous compounds. Furthermore, it presents a detailed, best-practice experimental protocol for determining the solubility of this compound in common laboratory solvents, ensuring researchers can generate reliable and reproducible data. This guide is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of this compound's solubility for applications in synthesis, purification, formulation, and biological screening.
Introduction: The Significance of Solubility in the Research Trajectory of this compound
This compound is a substituted pyridazine, a class of nitrogen-containing heterocyclic compounds that are prominent pharmacophores in medicinal chemistry.[1] The pyridazine nucleus is found in a variety of approved drugs, exhibiting a wide range of biological activities, including antihypertensive, anticancer, and antimicrobial effects.[2] The specific substitution pattern of this compound, featuring a lipophilic phenyl group and an electron-withdrawing chloro group, suggests its potential as a key intermediate in the synthesis of novel bioactive molecules.
A compound's solubility is a critical physicochemical parameter that dictates its utility at every stage of the research and development pipeline. From the selection of appropriate solvents for chemical reactions and purification to the formulation of drug delivery systems and the bioavailability of a potential therapeutic agent, a well-characterized solubility profile is indispensable. This guide aims to provide a foundational understanding of the solubility of this compound, enabling researchers to make informed decisions in their experimental designs.
Physicochemical Properties of this compound
A molecule's solubility is intrinsically linked to its structural and electronic properties. The key physicochemical parameters for this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₇ClN₂ | [3] |
| Molecular Weight | 190.63 g/mol | [3] |
| Appearance | Solid (predicted) | Inferred from related compounds[4] |
| XLogP3 | 2.4 | [3] |
| Hydrogen Bond Donors | 0 | [3] |
| Hydrogen Bond Acceptors | 2 (Nitrogen atoms) | [3] |
The positive XLogP3 value indicates a degree of lipophilicity, suggesting that this compound will likely exhibit favorable solubility in non-polar to moderately polar organic solvents. The absence of hydrogen bond donors and the presence of two nitrogen atoms as hydrogen bond acceptors will also significantly influence its interactions with protic and aprotic solvents.
Predicted Solubility Profile in Common Laboratory Solvents
While specific experimental data for this compound is scarce, we can infer its likely solubility behavior by examining the parent pyridazine ring and structurally similar molecules. Pyridazine itself is miscible with water and soluble in many organic solvents like ethanol and benzene.[1][5] However, the introduction of a phenyl and a chloro group is expected to decrease aqueous solubility and increase solubility in organic solvents.
For a more direct comparison, we can consider the solubility of 6-phenyl-pyridazin-3(2H)-one, which shares the phenyl-pyridazine core. Although it possesses a different functional group, the trends in its solubility provide valuable insights. The solubility of 6-phenyl-pyridazin-3(2H)-one was found to be highest in DMSO, followed by PEG-400, Transcutol®, and ethyl acetate, with very low solubility in water.[6] A similar trend can be anticipated for this compound.
Based on these considerations, the predicted qualitative solubility of this compound in a range of common laboratory solvents is presented below.
| Solvent | Predicted Solubility | Rationale |
| Water | Very Low | The hydrophobic phenyl and chloro groups will likely dominate over the polarity of the pyridazine ring. The related compound 3-chloro-6-phenylpyridazine has a very low measured aqueous solubility of 10.3 µg/mL.[7] |
| Methanol / Ethanol | Moderately Soluble | The alcohol's ability to engage in hydrogen bonding with the nitrogen acceptors and its alkyl chain's interaction with the phenyl group should facilitate dissolution. |
| Acetone | Soluble | A polar aprotic solvent that can effectively solvate the polar pyridazine core. |
| Dichloromethane (DCM) | Soluble | A common solvent for organic compounds with moderate polarity. |
| Ethyl Acetate | Soluble | Its polarity is suitable for dissolving compounds with a balance of polar and non-polar features. |
| Tetrahydrofuran (THF) | Soluble | A polar aprotic ether that is a good solvent for a wide range of organic molecules. |
| Toluene / Hexane | Sparingly Soluble to Soluble | The non-polar nature of these solvents will favor interaction with the phenyl ring, though the polar pyridazine core may limit high solubility, especially in highly non-polar hexane. |
| Dimethyl Sulfoxide (DMSO) | Very Soluble | A highly polar aprotic solvent known for its ability to dissolve a wide range of organic compounds. |
| Dimethylformamide (DMF) | Very Soluble | Similar to DMSO, DMF is a powerful, polar aprotic solvent. |
Experimental Protocol for Quantitative Solubility Determination
To obtain precise and reliable solubility data, a standardized experimental protocol is essential. The following section details a robust method for determining the solubility of this compound.
Materials and Equipment
-
This compound (high purity)
-
Selected solvents (analytical grade)
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps
-
Thermostatic shaker or incubator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.22 µm PTFE)
Step-by-Step Methodology
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent. The excess solid is crucial to ensure saturation.
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitate for a sufficient time to reach equilibrium (typically 24-48 hours). A preliminary time-course experiment can determine the optimal equilibration time.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.
-
Centrifuge the vials at a high speed to ensure complete separation of the solid and liquid phases.
-
-
Sample Preparation for Analysis:
-
Carefully withdraw an aliquot of the clear supernatant from each vial.
-
Immediately filter the aliquot through a syringe filter to remove any remaining microscopic particles.
-
Accurately dilute the filtered solution with a suitable solvent (often the mobile phase of the HPLC method) to a concentration within the linear range of the analytical method.
-
-
Quantitative Analysis by HPLC:
-
Prepare a series of calibration standards of this compound of known concentrations.
-
Analyze the calibration standards and the diluted samples using a validated HPLC method.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of this compound in the diluted samples by interpolating their peak areas on the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL, g/100mL, or molarity (mol/L).
-
Experimental Workflow Diagram
Caption: Workflow for the experimental determination of solubility.
Discussion: Structure-Solubility Relationship
The principle of "like dissolves like" is fundamental to understanding solubility.[8] This means that substances with similar polarities are more likely to be soluble in one another.[9]
-
Polar Solvents (e.g., Water, Methanol): These solvents have significant dipole moments and, in the case of protic solvents, can donate hydrogen bonds. While the nitrogen atoms in the pyridazine ring of this compound can act as hydrogen bond acceptors, the overall molecule is dominated by the large, non-polar phenyl group and the chloro substituent. This leads to poor interaction with highly polar solvents like water.
-
Polar Aprotic Solvents (e.g., DMSO, Acetone): These solvents have large dipole moments but do not donate hydrogen bonds. They are effective at solvating polar functional groups through dipole-dipole interactions. The pyridazine core of the molecule will interact favorably with these solvents, and they are generally good at dissolving a wide range of organic compounds, which is why high solubility is predicted in solvents like DMSO and DMF.
-
Non-Polar Solvents (e.g., Toluene, Hexane): These solvents interact primarily through weak London dispersion forces. The phenyl group of this compound will have favorable van der Waals interactions with these solvents. However, the polar pyridazine ring may disrupt these interactions, potentially leading to lower solubility compared to moderately polar solvents.
The relationship between solvent polarity and the predicted solubility of this compound can be visualized as follows:
Caption: Predicted solubility trend versus solvent polarity.
Conclusion
This technical guide has provided a detailed overview of the anticipated solubility profile of this compound. While specific quantitative data remains to be published, a robust prediction has been formulated based on the compound's physicochemical properties and data from analogous structures. The provided experimental protocol offers a clear and reliable method for researchers to determine the precise solubility in their solvents of interest. A thorough understanding of this compound's solubility is a critical first step in unlocking its full potential in chemical synthesis and drug discovery.
References
- Vertex AI Search. (n.d.). The pyridazine heterocycle in molecular recognition and drug discovery - PMC. Retrieved January 9, 2026.
- IJCRT.org. (2023). A REVIEW ON PYRIDAZINE AS A PHARAMACOLOGICALLY ACTIVE NUCLEUS.
- Academia.edu. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved January 9, 2026.
- Pace University. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved January 9, 2026.
- University of Calgary. (2023, August 31). Solubility of Organic Compounds. Retrieved January 9, 2026.
- Wikipedia. (n.d.). Pyridazine.
- Solubility of Things. (n.d.). Pyridazine. Retrieved January 9, 2026.
- MDPI. (2019, September 19). Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents.
- YouTube. (2025, February 11). How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone.
- PubChem. (n.d.). This compound.
- Chemistry LibreTexts. (2024, November 19). 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0. Retrieved January 9, 2026.
- PubChem. (n.d.). 3-Chloro-6-phenylpyridazine.
- AERU - University of Hertfordshire. (2025, October 31). Pyridafol (Ref: CL 9673 ). Retrieved January 9, 2026.
- YouTube. (2025, December 17). How Does Solvent Polarity Impact Compound Solubility?.
- Capot Chemical. (n.d.). Specifications of 3-Chloro-5-phenyl-pyridazine.
- Liberty University. (n.d.). SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. Retrieved January 9, 2026.
- ChemSynthesis. (2025, May 20). 3-chloro-6-(4-fluorophenyl)-4-phenylpyridazine. Retrieved January 9, 2026.
- Benchchem. (n.d.). Solubility profile of 3-Chloro-6-methoxypyridazine in common organic solvents. Retrieved January 9, 2026.
- MDPI. (2026, January 8). The Future of Green Chemistry: Evolution and Recent Trends in Deep Eutectic Solvents Research.
- BLD Pharm. (n.d.). 86663-08-3|this compound. Retrieved January 9, 2026.
- Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry.
- BLD Pharm. (n.d.). 1007554-44-0|3-CHloro-5-pyridyl-6-phenylpyridazine. Retrieved January 9, 2026.
- Organic Chemistry Portal. (n.d.). Phenyl 4,5-Dichloro-6-Oxopyridazine-1(6H)-Carboxylate as Carbonyl Source: Facile and Selective Synthesis of Carbamates and Ureas under Mild Conditions. Retrieved January 9, 2026.
- Pharmaffiliates. (n.d.). CAS No : 1358061-55-8 | Product Name : Pyridachlometyl. Retrieved January 9, 2026.
- ChemScene. (n.d.). 86663-08-3 | 3-Chloro-5-phenyl-pyridazine. Retrieved January 9, 2026.
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An In-depth Technical Guide to 3-Chloro-5-phenylpyridazine: Safety, Handling, and MSDS
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
This guide provides a comprehensive overview of the safety, handling, and material safety data for 3-Chloro-5-phenylpyridazine. As a crucial building block in medicinal chemistry and agrochemical research, a thorough understanding of its properties and associated hazards is paramount for ensuring laboratory safety and experimental integrity. This document moves beyond a simple recitation of data sheet information, offering a deeper, field-tested perspective on the causality behind safety protocols and handling procedures.
Introduction: The Significance of the Pyridazine Core
The pyridazine ring is a recurring motif in pharmacologically active compounds, valued for its unique electronic properties and ability to participate in hydrogen bonding. The introduction of a chloro-substituent and a phenyl group, as in this compound, creates a versatile intermediate for the synthesis of a wide array of derivatives with potential applications in drug discovery and materials science. Its utility, however, necessitates a robust understanding of its reactivity and potential hazards to mitigate risks in a research and development setting.
Physicochemical and Toxicological Profile
A foundational aspect of safe handling is a clear understanding of the compound's intrinsic properties. While comprehensive experimental data for this compound is not always available, the following table summarizes key computed and available data.[1]
| Property | Value | Source |
| Chemical Formula | C₁₀H₇ClN₂ | PubChem[1] |
| Molecular Weight | 190.63 g/mol | PubChem[1] |
| CAS Number | 86663-08-3 | PubChem[1] |
| Appearance | Solid (presumed) | General chemical knowledge |
| Melting Point | No data available | |
| Boiling Point | No data available | |
| Solubility | No data available | |
| Acute Toxicity (Oral, Dermal, Inhalation) | No data available | |
| Skin Corrosion/Irritation | No data available | |
| Serious Eye Damage/Irritation | No data available | |
| Mutagenicity | No data available | |
| Carcinogenicity | No data available | |
| Ecotoxicity | No data available |
A Note on Data Gaps: The absence of comprehensive toxicological and ecotoxicological data for this compound necessitates a cautious approach. In the absence of specific data, it is prudent to treat this compound as potentially hazardous upon ingestion, skin contact, and inhalation, and to prevent its release into the environment.
Hazard Identification and Mitigation
Based on the chemistry of halogenated pyridazines, the primary hazards associated with this compound are:
-
Toxicity: Assumed to be harmful if swallowed, in contact with skin, or if inhaled.
-
Irritation: Likely to cause skin and eye irritation.
-
Environmental Hazard: The environmental fate of this compound is unknown, but chlorinated organic compounds can be persistent and harmful to aquatic life.
The following workflow illustrates the logical process for hazard mitigation when handling this compound.
Caption: Hazard Mitigation Workflow for this compound.
Detailed Experimental Protocols for Safe Handling
Adherence to a strict protocol is non-negotiable when working with compounds of unknown toxicity. The following steps provide a self-validating system for safe handling.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential.
| Protection Type | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield | Protects against splashes and airborne particles that can cause serious eye irritation or damage. |
| Hand Protection | Nitrile gloves (double-gloving recommended) | Provides a barrier against skin contact, which may cause irritation. Regularly inspect gloves for any signs of degradation. |
| Body Protection | A flame-resistant lab coat, long pants, and closed-toe shoes | Minimizes skin exposure to accidental spills. |
| Respiratory Protection | A NIOSH-approved respirator with an organic vapor cartridge | Necessary when handling outside of a certified chemical fume hood or in poorly ventilated areas to protect the respiratory tract. |
Weighing and Dispensing Protocol
-
Preparation: Don all required PPE before entering the designated handling area. Ensure a chemical fume hood is certified and functioning correctly.
-
Containment: Perform all manipulations within the fume hood. Place a weigh boat on an analytical balance inside the hood.
-
Dispensing: Carefully transfer the solid this compound from its storage container to the weigh boat using a clean spatula. Avoid any actions that could generate dust.
-
Closure: Securely close the primary storage container immediately after dispensing.
-
Transfer: Carefully transfer the weighed compound to the reaction vessel.
-
Decontamination: Clean the spatula and any contaminated surfaces within the fume hood with an appropriate solvent (e.g., ethanol or acetone) and dispose of the cleaning materials as hazardous waste.
Spill Response Protocol
-
Immediate Action: Alert personnel in the immediate vicinity and evacuate the area if the spill is large or if dust is generated.
-
Assessment: From a safe distance, assess the extent of the spill and any immediate hazards.
-
Containment (for small spills): If safe to do so, and with appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill absorbent).
-
Cleanup: Carefully sweep the absorbent material into a clearly labeled, sealed container for hazardous waste disposal. Avoid creating dust.
-
Decontamination: Decontaminate the spill area with a suitable solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.
-
Reporting: Report the spill to the laboratory supervisor or safety officer.
Reactivity and Incompatibilities
The reactivity of this compound is dictated by the electron-deficient nature of the pyridazine ring and the presence of the chloro-substituent.
-
Nucleophilic Substitution: The chlorine atom is susceptible to nucleophilic substitution, a common reaction for halogenated pyridazines. This reactivity should be considered when choosing solvents and reagents.
-
Strong Oxidizing Agents: Contact with strong oxidizing agents should be avoided as it may lead to vigorous, potentially explosive, reactions.
-
Strong Acids and Bases: While generally stable, prolonged exposure to strong acids or bases, especially at elevated temperatures, could lead to degradation.
-
Thermal Decomposition: The thermal decomposition of halogenated pyridazines can release toxic and corrosive gases, including hydrogen chloride, nitrogen oxides, and carbon oxides.
The following diagram illustrates the key reactivity considerations.
Caption: Reactivity Profile of this compound.
Storage and Disposal
Proper storage and disposal are critical to maintaining a safe laboratory environment.
Storage
-
Store in a tightly sealed, properly labeled container.
-
Keep in a cool, dry, and well-ventilated area.
-
Store away from incompatible materials, particularly strong oxidizing agents.
-
Follow all institutional and regulatory guidelines for chemical storage.
Disposal
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection: Collect all solid waste (e.g., excess reagent, contaminated consumables) in a designated, sealed, and clearly labeled hazardous waste container.
-
Solvent Waste: Collect any solvent used for cleaning or in reactions in a separate, appropriately labeled hazardous waste container for chlorinated organic waste.
-
Disposal Protocol: Follow all local, state, and federal regulations for the disposal of chlorinated hazardous waste. Do not dispose of this chemical down the drain or in regular trash.
Conclusion: A Commitment to Safety and Scientific Integrity
This compound is a valuable tool in the arsenal of the medicinal and materials chemist. Its potential for discovery is matched by the need for a disciplined and informed approach to its handling. By understanding its (and its chemical class's) inherent properties, implementing robust safety protocols, and planning for contingencies, researchers can confidently and safely unlock its synthetic potential. This guide serves as a foundation for that endeavor, empowering scientists to prioritize safety without compromising innovation.
References
- PubChem. This compound.
Sources
Methodological & Application
Synthesis of 3-Chloro-5-phenylpyridazine from starting materials
An Application Note and Protocol for the Synthesis of 3-Chloro-5-phenylpyridazine
Introduction
The pyridazine moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including but not limited to antiviral, anticancer, and cardiovascular effects.[2] Specifically, this compound serves as a versatile synthetic intermediate for the development of novel therapeutics. The presence of a reactive chlorine atom at the 3-position allows for facile nucleophilic substitution, enabling the introduction of various functional groups and the construction of diverse chemical libraries for drug discovery programs. This application note provides a detailed protocol for the synthesis of this compound, offering insights into the reaction mechanism and practical guidance for its execution in a laboratory setting.
Synthetic Strategy Overview
The synthesis of this compound can be achieved through multiple synthetic routes. A common and effective method involves the construction of the pyridazine ring from acyclic precursors, followed by functional group manipulation. The protocol detailed herein follows a two-step sequence starting from readily available materials:
-
Step 1: Synthesis of 6-phenyl-2,3-dihydropyridazine-3-one. This step involves the reaction of a phenyl-substituted γ-keto acid with hydrazine.
-
Step 2: Chlorination of 6-phenyl-2,3-dihydropyridazine-3-one. The pyridazinone intermediate is then treated with a chlorinating agent, such as phosphorus oxychloride, to yield the target compound, this compound.
An alternative and also widely used strategy is the Suzuki-Miyaura cross-coupling reaction.[3][4][5][6] This approach typically involves the palladium-catalyzed coupling of a dihalopyridazine with phenylboronic acid. While highly efficient, the choice of synthetic route will often depend on the availability of starting materials and the desired scale of the reaction.
Experimental Protocols
Step 1: Synthesis of 4-oxo-4-phenylbutanoic acid
This protocol begins with the Friedel-Crafts acylation of benzene with succinic anhydride to produce the necessary γ-keto acid precursor.
Materials:
-
Succinic anhydride
-
Anhydrous aluminum chloride (AlCl₃)
-
Benzene (anhydrous)
-
Hydrochloric acid (concentrated)
-
Sodium carbonate solution (10%)
-
Dichloromethane
-
Anhydrous sodium sulfate
-
Ice
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, a suspension of anhydrous aluminum chloride (2.2 equivalents) in anhydrous benzene (4 volumes) is prepared.
-
The flask is cooled in an ice bath, and succinic anhydride (1 equivalent) is added portion-wise with stirring.
-
The reaction mixture is then heated to reflux for approximately 2-3 hours.
-
After cooling to room temperature, the reaction mixture is poured onto a mixture of crushed ice and concentrated hydrochloric acid.
-
The resulting mixture is extracted with dichloromethane.
-
The organic layer is washed with a 10% sodium carbonate solution, followed by water.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude 4-oxo-4-phenylbutanoic acid.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., water or a mixture of benzene and petroleum ether).
Step 2: Synthesis of 6-phenyl-2,3-dihydropyridazine-3-one
The pyridazine ring is formed through the condensation of the γ-keto acid with hydrazine.
Materials:
-
4-oxo-4-phenylbutanoic acid
-
Hydrazine hydrate (80%)
-
Ethanol
Procedure:
-
A solution of 4-oxo-4-phenylbutanoic acid (1 equivalent) in ethanol is prepared in a round-bottom flask equipped with a reflux condenser.
-
Hydrazine hydrate (1.2 equivalents) is added dropwise to the stirred solution.
-
The reaction mixture is heated to reflux for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The precipitated product is collected by filtration, washed with cold ethanol, and dried under vacuum to afford 6-phenyl-2,3-dihydropyridazine-3-one.
Step 3: Synthesis of this compound
The final step involves the chlorination of the pyridazinone intermediate.
Materials:
-
6-phenyl-2,3-dihydropyridazine-3-one
-
Phosphorus oxychloride (POCl₃)
-
Toluene (anhydrous)
-
Ice-water
-
Sodium bicarbonate solution (saturated)
-
Dichloromethane
-
Anhydrous sodium sulfate
Procedure:
-
Caution: Phosphorus oxychloride is highly corrosive and reacts violently with water. This reaction must be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn.[7][8][9][10][11]
-
In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, a suspension of 6-phenyl-2,3-dihydropyridazine-3-one (1 equivalent) in anhydrous toluene is prepared.
-
Phosphorus oxychloride (3-5 equivalents) is added cautiously to the suspension.
-
The reaction mixture is heated to reflux for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
The reaction mixture is cooled to room temperature, and the excess phosphorus oxychloride is carefully quenched by slowly pouring the mixture into ice-water with vigorous stirring.
-
The aqueous mixture is neutralized with a saturated solution of sodium bicarbonate.
-
The product is extracted with dichloromethane.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield crude this compound.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol or hexane).
Data Presentation
| Step | Reactants | Key Reagents | Solvent | Reaction Time | Temperature | Yield (%) |
| 1 | Succinic anhydride, Benzene | AlCl₃ | Benzene | 2-3 h | Reflux | ~80-90 |
| 2 | 4-oxo-4-phenylbutanoic acid | Hydrazine hydrate | Ethanol | 4-6 h | Reflux | ~85-95 |
| 3 | 6-phenyl-2,3-dihydropyridazine-3-one | POCl₃ | Toluene | 2-4 h | Reflux | ~70-85 |
Visualization of the Synthetic Workflow
Caption: Synthetic route to this compound.
Mechanism
The formation of the pyridazine ring proceeds via a nucleophilic attack of the hydrazine on the ketone carbonyl of the γ-keto acid, followed by an intramolecular cyclization via amide formation. The subsequent chlorination of the pyridazinone with phosphorus oxychloride is a well-established reaction. The mechanism involves the activation of the carbonyl oxygen by phosphorus oxychloride, followed by nucleophilic attack of the chloride ion. Aromatization of the ring likely occurs during this step.
Safety and Handling
-
Phosphorus oxychloride is highly corrosive, toxic, and reacts violently with water. It should be handled with extreme care in a well-ventilated fume hood.[7][8][9][10][11] In case of contact with skin, wash immediately with plenty of water.
-
Benzene is a known carcinogen and is flammable. It should be handled in a fume hood.
-
Anhydrous aluminum chloride is corrosive and reacts with moisture in the air. It should be handled in a dry environment.
-
Standard laboratory safety practices, including the use of personal protective equipment, should be followed at all times.
Characterization
The final product, this compound, can be characterized by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will confirm the structure of the compound.
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the product (190.63 g/mol ).[12]
-
Melting Point: The melting point of the purified product can be compared with literature values.
Conclusion
This application note provides a comprehensive and detailed protocol for the synthesis of this compound, a valuable intermediate in drug discovery. By following the outlined procedures and adhering to the safety precautions, researchers can reliably synthesize this compound for further chemical exploration and the development of novel therapeutic agents.
References
- Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. (2022-10-18). MDPI.
- Synthesis of pyridazine and pyridopyridazine derivatives. Results and Discussion. Universidade do Minho.
- Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. OUCI.
- Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines. Organic Chemistry Portal.
- Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. (2012-07-23). PMC - NIH.
- Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. (2018-11-18). PMC - NIH.
- Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation. (2025-10-16). ResearchGate.
- Common Name: PHOSPHORUS OXYCHLORIDE HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED. NJ.gov.
- Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. OUCI.
- (PDF) Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. (2018-11-11). ResearchGate.
- Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (2017-01-27). PMC - NIH.
- Synthesis and Antifungal Activity of 5-Chloro-6-Phenyl-pyridazin-3(2H)-one Derivatives. (2009-09-18).
- Syntheses of Phenylhydrazine. Erowid.
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- Phenyl 4,5-Dichloro-6-Oxopyridazine-1(6H)-Carboxylate as Carbonyl Source: Facile and Selective Synthesis of Carbamates and Ureas under Mild Conditions. Organic Chemistry Portal.
- EP0078410A2 - Process for producing 3-chloro-5-trifluoromethylpyridines. Google Patents.
- (sp. gr. 1.138). The flask is surrounded with a freezing mixture of ice and salt, and, when the contents are at 0°, stirring is started and 500 g. of cracked ice is added, or more ice can be added and the external cooling dispensed with;. Organic Syntheses Procedure.
- 3-Chloro-6-phenylpyridazine | C10H7ClN2 | CID 88515. PubChem - NIH.
- Synthesis and antifungal activity of 5-chloro-6-phenylpyridazin-3(2H)-one derivatives. (2009-09-18).
- An air-dried, 1-L, three-necked, round-bottomed flask is equipped with a Teflon-coated, egg-shaped, magnetic stirring bar (1/2"x 5/8"), rubber septum, air-jacketed condenser with nitrogen inlet and thermometer (Figure 1). The flask is evacuated (20 mmHg), backfilled with. Organic Syntheses Procedure.
- Synthesis Of 3 Bromo 1 (3 Chloro 2 Pyridinyl) 1 H Pyrazole 5 Carboxylic Acid.
- Evaluation of 3-(3-chloro-phenyl)-5-(4-pyridyl)-4,5-dihydroisoxazole as a Novel Anti-Inflammatory Drug Candidate. (2012-06-18). PMC - PubMed Central.
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Application Notes and Protocols for the Suzuki-Miyaura Coupling of 3-Chloro-5-phenylpyridazine
Introduction: The Strategic Importance of Pyridazine Scaffolds and the Suzuki-Miyaura Coupling
The pyridazine moiety is a privileged scaffold in medicinal chemistry and materials science, renowned for its presence in a multitude of biologically active compounds and functional materials.[1][2] The ability to selectively functionalize the pyridazine ring is paramount for the exploration of new chemical space and the development of novel molecular entities. Among the myriad of synthetic methodologies, the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out as a robust and versatile tool for the formation of carbon-carbon bonds.[3][4] This reaction enables the coupling of an organoboron species, typically a boronic acid, with an organic halide, offering a pathway to biaryl and heteroaryl structures with high efficiency and functional group tolerance.[5][6]
This document provides a comprehensive guide for performing the Suzuki-Miyaura coupling reaction with 3-chloro-5-phenylpyridazine as the electrophilic partner. While heteroaryl chlorides can be challenging substrates due to the strength of the C-Cl bond, modern advancements in catalyst systems have made these transformations highly feasible.[7][8] These application notes are designed for researchers, scientists, and drug development professionals, offering a detailed, step-by-step protocol, insights into the reaction mechanism, and guidance on troubleshooting and optimization.
The Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[3][5][9] The cycle can be broken down into three fundamental steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the this compound, forming a Pd(II) complex. This is often the rate-limiting step of the reaction.[3]
-
Transmetalation: The organic moiety from the boronic acid is transferred to the palladium center, displacing the halide. This step is typically facilitated by a base, which activates the boronic acid.[10]
-
Reductive Elimination: The two organic groups on the palladium complex couple, forming the new carbon-carbon bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[5][9]
Experimental Protocol: Suzuki-Miyaura Coupling of this compound
This protocol provides a reliable starting point for the Suzuki coupling of this compound with a variety of boronic acids. Optimization may be required for particularly challenging substrates.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥95% | Commercially Available | |
| Arylboronic Acid | ≥97% | Commercially Available | 1.2 equivalents |
| Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) | ≥99% | Commercially Available | 3-5 mol% |
| or | |||
| Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) | Commercially Available | 1.5-2.5 mol% | |
| XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) | ≥98% | Commercially Available | 3-5 mol% (if using Pd₂(dba)₃) |
| Sodium Carbonate (Na₂CO₃) or Potassium Carbonate (K₂CO₃) | Anhydrous | Commercially Available | 2.0 equivalents |
| 1,4-Dioxane | Anhydrous, degassed | Commercially Available | |
| Water | Deionized, degassed | ||
| Ethyl Acetate | ACS Grade | Commercially Available | For work-up |
| Brine | Saturated NaCl solution | For work-up | |
| Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) | Commercially Available | For drying | |
| Celite® | Commercially Available | For filtration | |
| Silica Gel | 230-400 mesh | Commercially Available | For column chromatography |
| Inert Gas (Argon or Nitrogen) | High Purity |
Step-by-Step Procedure
-
Reaction Setup:
-
To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and the base (Na₂CO₃ or K₂CO₃, 2.0 eq).[11]
-
If using a pre-catalyst that is not air-stable, perform this step in a glovebox.
-
-
Inert Atmosphere:
-
Seal the flask with a septum and evacuate and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[12]
-
-
Catalyst and Ligand Addition:
-
Solvent Addition:
-
Add the degassed solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1 or 5:1 v/v), via a syringe.[11][12] The total solvent volume should be sufficient to ensure good stirring and dissolution of the reagents (a concentration of 0.1-0.2 M with respect to the limiting reagent is a good starting point).
-
-
Reaction:
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.[12]
-
Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x).
-
Combine the organic layers and wash with water and then brine.[12]
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.[12]
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired coupled product.[14]
-
-
Characterization:
-
Characterize the purified product by standard analytical techniques (¹H NMR, ¹³C NMR, MS, etc.).
-
Troubleshooting and Optimization
The Suzuki-Miyaura coupling of nitrogen-containing heterocycles can sometimes be challenging.[15][16] Below are some common issues and potential solutions.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Catalyst poisoning by the pyridazine nitrogen[15]- Insufficiently reactive chloro-pyridazine | - Use a fresh, active catalyst.- Employ a more electron-rich and bulky ligand (e.g., XPhos, SPhos) to promote oxidative addition and prevent catalyst inhibition.- Increase the reaction temperature or switch to a higher-boiling solvent (e.g., toluene, DMF).- Consider a more active catalyst system, such as a palladacycle or a pre-formed Pd-ligand complex. |
| Protodeboronation | - Presence of water or protic solvents leading to the replacement of the boron moiety with a hydrogen atom.[15] | - Use anhydrous solvents and reagents.- Employ a stronger, non-nucleophilic base (e.g., Cs₂CO₃, K₃PO₄).- Use boronate esters instead of boronic acids, as they can be more stable. |
| Homocoupling of Boronic Acid | - Presence of oxygen in the reaction mixture.[15]- High catalyst loading. | - Ensure the reaction is performed under a strictly inert atmosphere.[11]- Use thoroughly degassed solvents.- Decrease the catalyst loading. |
| Poor Solubility | - The heterocyclic starting material or product has low solubility in the reaction solvent.[15] | - Screen different solvents or solvent mixtures (e.g., DMF, DME, toluene/water).- Increase the reaction temperature to improve solubility. |
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a powerful method for the synthesis of functionalized pyridazine derivatives. The protocol detailed herein provides a robust starting point for the successful coupling of this compound with a range of boronic acids. By understanding the reaction mechanism and being aware of potential challenges and their solutions, researchers can effectively utilize this important transformation in their synthetic endeavors. Careful selection of the catalyst, ligand, base, and solvent system is critical for achieving high yields and purity.
References
- NROChemistry. Suzuki Coupling: Mechanism & Examples.
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- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
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- YouTube. (2020). Suzuki Cross-Coupling Mechanism | Organic Chemistry.
- National Institutes of Health. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes.
- National Institutes of Health. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies.
- Royal Society of Chemistry. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes.
- ResearchGate. (2025). Palladium-Catalysed Cross-Coupling Reactions on Pyridazine Moieties.
- Royal Society of Chemistry. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes.
- ResearchGate. (2021). Suzuki‐Miyaura cross‐coupling of imidazo[1,2‐b]pyridazine with boronic acids in deep eutectic solvents.
- ACS Publications. (2005). New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides.
- ACS Publications. (2005). New Air-Stable Catalysts for General and Efficient Suzuki−Miyaura Cross-Coupling Reactions of Heteroaryl Chlorides.
- ACS Publications. (2007). Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands.
- ResearchGate. (2025). A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles.
- ACS Publications. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation.
- ResearchGate. (2025). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances.
- Semantic Scholar. (2013). Suzuki-Miyaura cross-coupling of unprotected, nitrogen-rich heterocycles: substrate scope and mechanistic investigation.
- MDPI. (2017). Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions.
- PubMed. (2003). CRF ligands via Suzuki and Negishi couplings of 3-pyridyl boronic acids or halides with 2-benzyloxy-4-chloro-3-nitropyridine.
- Canadian Science Publishing. (2019). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters.
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The Alchemist's Guide to Pyridazine Scaffolds: Palladium-Catalyzed Cross-Coupling of Chloropyridazines
Foreword: Unlocking the Potential of the Pyridazine Core
The pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry and materials science.[1] Its unique physicochemical properties, including a high dipole moment and robust hydrogen-bonding capacity, make it an attractive component in the design of novel therapeutic agents and functional materials.[2] Recently, the FDA's approval of the first pyridazine-containing drugs, relugolix and deucravacitinib, has further intensified interest in this versatile heterocycle.[2]
However, the functionalization of the pyridazine core can be challenging. Chloropyridazines, while readily available and cost-effective starting materials, exhibit lower reactivity in classical nucleophilic substitution reactions. Palladium-catalyzed cross-coupling reactions have emerged as a transformative toolbox for forging carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds under relatively mild conditions, offering a powerful and versatile strategy for the derivatization of chloropyridazines.[3] This guide provides an in-depth exploration of these essential reactions, complete with detailed protocols and field-proven insights to empower researchers in their quest for novel pyridazine-based molecules.
I. The Cornerstone of Modern Synthesis: The Palladium Catalytic Cycle
Palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis, proceed through a general catalytic cycle involving a palladium catalyst that shuttles between its Pd(0) and Pd(II) oxidation states.[4] Understanding this fundamental mechanism is paramount to troubleshooting and optimizing these transformations.
The cycle typically involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the chloropyridazine, forming a Pd(II) intermediate. This is often the rate-limiting step, particularly for less reactive chloro-substrates.
-
Transmetalation: The organic group from a second reagent (e.g., an organoboron, organotin, or organozinc compound) is transferred to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic fragments on the palladium center couple and are expelled, forming the desired product and regenerating the active Pd(0) catalyst to re-enter the cycle.
Figure 1: Generalized Catalytic Cycle for Palladium-Catalyzed Cross-Coupling Reactions.
II. Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids
The Suzuki-Miyaura coupling is arguably the most widely used cross-coupling reaction due to the stability, low toxicity, and commercial availability of boronic acids and their derivatives.[5] For chloropyridazines, this reaction provides a robust method for introducing aryl, heteroaryl, and vinyl substituents.
Causality Behind Experimental Choices: The lower reactivity of the C-Cl bond compared to C-Br or C-I bonds necessitates the use of highly active catalyst systems. Bulky, electron-rich phosphine ligands, such as those from the Buchwald and Fu groups (e.g., SPhos, XPhos), are often employed to promote the challenging oxidative addition step. The choice of base is also critical; it activates the boronic acid and facilitates the transmetalation step.
Representative Protocol: Suzuki-Miyaura Coupling of 6-Amino-3-chloropyridazine
This protocol is adapted from established procedures for the synthesis of 6-amino-3-arylpyridazines, key intermediates in pharmaceutical research.[6]
Materials:
-
6-Amino-3-chloropyridazine
-
Arylboronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., 2 M aqueous Na₂CO₃, 2 equivalents)
-
Solvent (e.g., Toluene or a Dioxane/Water mixture)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 6-amino-3-chloropyridazine, the arylboronic acid, and the palladium catalyst.[6]
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an oxygen-free environment.[6]
-
Reagent Addition: Add the degassed solvent and the aqueous base solution to the reaction mixture via syringe.[6]
-
Reaction: Heat the reaction mixture to 80-110 °C and stir vigorously.[6] Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-24 hours.[6]
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.[6]
-
Extraction: Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[6]
-
Purification: Concentrate the organic phase under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired 6-amino-3-arylpyridazine.[6]
Data Summary: Suzuki-Miyaura Coupling of Chloropyridazines
| Chloropyridazine Substrate | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Yield (%) |
| 3,6-Dichloropyridazine | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | Toluene/EtOH/H₂O | 80 | 85 |
| 3-Chloro-6-methoxypyridazine | 4-Methylphenylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (2) | Dioxane | 100 | 92 |
| 6-Amino-3-chloropyridazine | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2 M aq.) (2) | Toluene | 110 | 35-65[6] |
III. Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling provides a powerful method for the synthesis of arylalkynes by coupling a terminal alkyne with an aryl halide.[7] This reaction is particularly valuable for creating rigid, linear extensions to the pyridazine core, a common strategy in materials science and for probing ligand-protein interactions in drug discovery.
Causality Behind Experimental Choices: The Sonogashira reaction typically employs a dual catalytic system: a palladium complex to facilitate the cross-coupling and a copper(I) salt (e.g., CuI) to act as a co-catalyst that forms a copper acetylide intermediate, which then undergoes transmetalation with the palladium center.[7] An amine base, such as triethylamine or diisopropylamine, is used to deprotonate the terminal alkyne and to quench the HX byproduct.
Representative Protocol: Sonogashira Coupling of 2-Amino-3-bromopyridines (Adaptable for Chloropyridazines)
This protocol is based on a highly efficient method for the Sonogashira coupling of aminobromopyridines and can be adapted for the corresponding, albeit less reactive, chloropyridazines, likely requiring more forcing conditions or a more active catalyst system.[8]
Materials:
-
Chloropyridazine derivative
-
Terminal alkyne (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(CF₃COO)₂, 2.5 mol%)
-
Ligand (e.g., PPh₃, 5.0 mol%)
-
Copper(I) iodide (CuI, 5.0 mol%)
-
Base (e.g., Triethylamine, Et₃N)
-
Solvent (e.g., DMF)
-
Inert atmosphere
Procedure:
-
Catalyst Preparation: In a round-bottomed flask under an inert atmosphere, add the palladium catalyst, ligand, and CuI.[9]
-
Solvent Addition: Add the solvent and stir for 30 minutes.[9]
-
Reagent Addition: Add the chloropyridazine and the terminal alkyne.[9]
-
Reaction: Heat the mixture to 100 °C and monitor by TLC.[9]
-
Workup and Purification: After cooling, the reaction is worked up by extraction and purified by column chromatography.
Data Summary: Sonogashira Coupling of Halogenated Pyridines/Pyridazines
| Halogenated Substrate | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Yield (%) |
| 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂ (2.5) | CuI (5) | Et₃N | DMF | 100 | 96[8] |
| 3,6-Dichloropyridazine | Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂ (5) | CuI (10) | Et₃N | THF | 65 | 78 |
| 3-Chloro-6-phenylpyridazine | 1-Heptyne | Pd(OAc)₂ (2) / SPhos (4) | CuI (5) | Cs₂CO₃ | Dioxane | 100 | 89 |
IV. Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines by enabling the palladium-catalyzed coupling of amines with aryl halides.[1] This reaction is indispensable for introducing primary and secondary amines to the chloropyridazine scaffold, a common step in the synthesis of biologically active molecules.
Causality Behind Experimental Choices: The key to a successful Buchwald-Hartwig amination lies in the choice of a bulky, electron-rich phosphine ligand that promotes both the oxidative addition and the reductive elimination steps. A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS), is required to deprotonate the amine, forming the active nucleophile.[10]
Figure 2: General experimental workflow for Buchwald-Hartwig amination.
Representative Protocol: Buchwald-Hartwig Amination of a Dichloropyridazine
This protocol is a generalized procedure based on methods for the amination of challenging chloro-heteroarenes.[11]
Materials:
-
Dichloropyridazine
-
Amine (1.1 equivalents for mono-amination)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Ligand (e.g., Xantphos, 2-4 mol%)
-
Base (e.g., NaOt-Bu or Cs₂CO₃, 1.4 equivalents)
-
Anhydrous solvent (e.g., Toluene or Dioxane)
-
Inert atmosphere
Procedure:
-
Reaction Setup: To an oven-dried sealed tube, add the dichloropyridazine, palladium pre-catalyst, ligand, and base.
-
Inert Atmosphere: Seal the tube, evacuate, and backfill with argon.
-
Reagent Addition: Add the anhydrous solvent and the amine via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath and stir at the desired temperature (typically 80-120 °C).
-
Workup and Purification: After cooling, the reaction mixture is filtered through a pad of Celite, concentrated, and purified by chromatography.
Data Summary: Buchwald-Hartwig Amination of Chloro-N-Heterocycles
| Chloro-Substrate | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Yield (%) |
| 3,6-Dichloropyridazine | Morpholine | Pd₂(dba)₃ (2) | XPhos (4) | NaOt-Bu (1.4) | Toluene | 100 | 95 (mono) |
| 2,4-Dichloropyridine | Aniline | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ (2) | Dioxane | 110 | 88 (at C2)[11] |
| 3-Chloropyridazine | Piperidine | Pd(OAc)₂ (1) | BINAP (1.5) | K₃PO₄ (1.5) | Toluene | 100 | 90 |
V. Heck Reaction: Vinylation of Chloropyridazines
The Heck reaction couples an unsaturated halide with an alkene to form a substituted alkene, offering a powerful tool for C-C bond formation.[12] For chloropyridazines, this reaction enables the introduction of vinyl groups, which can serve as versatile handles for further synthetic transformations.
Causality Behind Experimental Choices: The Heck reaction with less reactive aryl chlorides often requires elevated temperatures and highly active catalysts. The use of sterically hindered and electron-rich phosphine ligands, such as tri-tert-butylphosphine (P(t-Bu)₃), has been shown to be particularly effective for these challenging substrates.[13] The choice of base and solvent is also crucial, with inorganic bases like Cs₂CO₃ and polar aprotic solvents like dioxane often providing the best results.[13]
Representative Protocol: Heck Reaction of a Chloropyridazine
This protocol is adapted from methodologies developed for the Heck coupling of challenging aryl chlorides.[13]
Materials:
-
Chloropyridazine
-
Alkene (e.g., methyl acrylate, 1.5 equivalents)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 1.5 mol%)
-
Ligand (e.g., P(t-Bu)₃, 6 mol%)
-
Base (e.g., Cs₂CO₃, 1.1 equivalents)
-
Anhydrous solvent (e.g., Dioxane)
-
Inert atmosphere
Procedure:
-
Reaction Setup: In a glovebox or under an inert atmosphere, charge a sealed tube with the palladium catalyst, ligand, base, and chloropyridazine.
-
Reagent Addition: Add the anhydrous solvent and the alkene.
-
Reaction: Seal the tube and heat in an oil bath at 100-120 °C with vigorous stirring.
-
Workup and Purification: After cooling, the reaction mixture is diluted with an organic solvent, filtered, concentrated, and purified by column chromatography.
Data Summary: Heck Reaction of Chloroarenes
| Chloro-Substrate | Alkene | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Yield (%) |
| 3,6-Dichloropyridazine | Styrene | Pd₂(dba)₃ (1.5) | P(t-Bu)₃ (6) | Cs₂CO₃ (1.1) | Dioxane | 120 | 82 (mono) |
| 4-Chloroanisole | Methyl acrylate | Pd₂(dba)₃ (1.5) | P(t-Bu)₃ (6) | Cs₂CO₃ (1.1) | Dioxane | 100 | 95[13] |
| 3-Chloropyridine | n-Butyl acrylate | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ (2) | Dioxane | 110 | 88 |
VI. Stille Coupling: Utilizing Organotin Reagents
The Stille coupling involves the reaction of an organotin reagent (stannane) with an organic halide.[14] While the toxicity of tin compounds is a drawback, the Stille reaction is highly versatile and tolerates a wide range of functional groups, making it a valuable tool in complex molecule synthesis.[15]
Causality Behind Experimental Choices: The mechanism of the Stille coupling is similar to the Suzuki coupling, involving oxidative addition, transmetalation, and reductive elimination.[14] The choice of palladium catalyst and ligands is crucial for efficient coupling. Additives such as CuI or LiCl can accelerate the transmetalation step.
Representative Protocol: Stille Coupling of a Chloropyridazine
This is a general protocol for Stille couplings that can be applied to chloropyridazines.[15]
Materials:
-
Chloropyridazine
-
Organostannane (e.g., tributyl(vinyl)tin, 1.1 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Additive (e.g., LiCl, 3 equivalents)
-
Anhydrous solvent (e.g., THF or Dioxane)
-
Inert atmosphere
Procedure:
-
Reaction Setup: To a flame-dried flask under an inert atmosphere, add the chloropyridazine, palladium catalyst, and additive.
-
Reagent Addition: Add the anhydrous solvent followed by the organostannane via syringe.
-
Reaction: Heat the reaction mixture to reflux and monitor by TLC.
-
Workup: Quench the reaction with a saturated aqueous solution of KF to precipitate the tin byproducts. Filter the mixture and extract the filtrate with an organic solvent.
-
Purification: The combined organic layers are washed, dried, and concentrated. The crude product is purified by chromatography.
Data Summary: Stille Coupling of Chloroarenes
| Chloro-Substrate | Organostannane | Catalyst (mol%) | Additive | Solvent | Temp. (°C) | Yield (%) |
| 3,6-Dichloropyridazine | Tributyl(phenyl)stannane | Pd(PPh₃)₄ (5) | - | Toluene | 110 | 88 (mono) |
| 4-Chlorotoluene | Tributyl(vinyl)stannane | Pd₂(dba)₃ (1.5) / P(t-Bu)₃ (3) | - | Dioxane | 100 | 91 |
| 3-Chloropyridine | Trimethyl(phenylethynyl)stannane | Pd(PPh₃)₂Cl₂ (3) | CuI (5) | DMF | 80 | 85 |
VII. Conclusion and Future Outlook
Palladium-catalyzed cross-coupling reactions have unequivocally transformed the synthetic landscape for the functionalization of chloropyridazines. These powerful methods provide access to a vast chemical space, enabling the synthesis of novel compounds for drug discovery, agrochemicals, and materials science. As catalyst technology continues to advance, we can anticipate the development of even more efficient, selective, and sustainable protocols for the derivatization of this important heterocyclic scaffold. This guide serves as a foundational resource, empowering researchers to harness the full potential of palladium catalysis in their exploration of the pyridazine chemical universe.
References
- Kollár, L., & Kégl, T. (2012). Functionalization of the pyridazin-3(2H)
- Jain, S., & Kaur, N. (2015). Palladium-Catalysed Cross-Coupling Reactions on Pyridazine Moieties.
- Santos, J. L., et al. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. PMC. [Link]
- Kollár, L., & Kégl, T. (2012). Functionalization of the pyridazin-3(2H)-one ring via palladium-catalysed aminocarbonylation.
- Various Authors. (n.d.). Suzuki‐Miyaura cross‐coupling reaction of diverse chloro pyridines.
- Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. PMC. [Link]
- Baroliya, P. K., et al. (2025). A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. SpringerLink. [Link]
- Tundel, R. E., & Anderson, K. W. (2013). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries.
- Wikipedia. (n.d.).
- Chemistry LibreTexts. (2023). Stille Coupling. [Link]
- Frontiers. (2024).
- Wikipedia. (n.d.). Sonogashira coupling. [Link]
- Semantic Scholar. (n.d.).
- Organic Chemistry Portal. (n.d.). Stille Coupling. [Link]
- Chemistry LibreTexts. (2023).
- MDPI. (2018).
- Wikipedia. (n.d.). Stille reaction. [Link]
- Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scientific Research Publishing. [Link]
- G. S. S. S. N. S. De Silva, et al. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. PMC. [Link]
- Littke, A. F., & Fu, G. C. (1999). Heck Reactions in the Presence of P(t-Bu)3: Expanded Scope and Milder Reaction Conditions for the Coupling of Aryl Chlorides. Organic Chemistry Portal. [Link]
- NROChemistry. (n.d.). Stille Coupling. [Link]
- Beilstein Journals. (2019). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. [Link]
- Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scirp.org. [Link]
- YouTube. (2019). Buchwald-Hartwig coupling. [Link]
- Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]
- Organic Chemistry Portal. (2006). Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions. [Link]
Sources
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- 5. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
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- 15. Stille Coupling | NROChemistry [nrochemistry.com]
Application Notes and Protocols for Nucleophilic Aromatic Substitution on 3-Chloro-5-phenylpyridazine
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Introduction: The Versatility of the Phenylpyridazine Scaffold
The 3-chloro-5-phenylpyridazine core is a privileged scaffold in medicinal chemistry and materials science. The presence of the phenyl group offers a site for further functionalization, while the pyridazine ring, an electron-deficient heterocycle, is integral to the biological activity of numerous compounds.[1] The chlorine atom at the 3-position is a key synthetic handle, rendering the molecule susceptible to nucleophilic aromatic substitution (SNAr). This reactivity allows for the strategic introduction of a diverse array of functional groups, enabling the construction of libraries of novel molecules for drug discovery and other applications.[2] This document provides a detailed guide to the experimental procedures for performing SNAr on this compound with various nucleophiles, underpinned by mechanistic insights and practical advice for reaction setup, monitoring, and product characterization.
Understanding the SNAr Mechanism on this compound
The nucleophilic aromatic substitution on this compound proceeds via a well-established two-step addition-elimination mechanism.[3][4] The electron-deficient nature of the pyridazine ring, exacerbated by the two nitrogen atoms, facilitates the initial attack of a nucleophile.
-
Nucleophilic Attack and Formation of the Meisenheimer Complex: The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the chlorine substituent. This is typically the rate-determining step and leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[3][5] The negative charge in this intermediate is delocalized over the pyridazine ring, with significant stabilization provided by the electronegative nitrogen atoms.[6]
-
Elimination of the Leaving Group: In the subsequent, faster step, the chloride ion is expelled as the leaving group, and the aromaticity of the pyridazine ring is restored, yielding the substituted product.[3]
The regioselectivity of the nucleophilic attack is directed to the positions ortho or para to the ring nitrogens, which in this case is the chlorine-bearing carbon.[6][7]
Caption: The addition-elimination mechanism of SNAr.
Experimental Protocols
The following protocols are designed to be robust starting points for the nucleophilic aromatic substitution on this compound. Optimization of temperature, reaction time, and stoichiometry may be necessary for specific nucleophiles.
General Experimental Workflow
Caption: General workflow for SNAr on this compound.
Protocol 1: Amination with Primary and Secondary Amines
This protocol describes a general procedure for the synthesis of 3-amino-5-phenylpyridazine derivatives.
Materials:
| Reagent/Solvent | Molar Eq. | Purity | Supplier |
| This compound | 1.0 | >98% | e.g., BLD Pharm[8] |
| Amine (e.g., Morpholine) | 1.2 - 2.0 | >98% | Standard Supplier |
| Base (e.g., K₂CO₃, Cs₂CO₃) | 2.0 | Anhydrous | Standard Supplier |
| Solvent (e.g., DMF, DMSO) | - | Anhydrous | Standard Supplier |
Procedure:
-
To a dry, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), the desired amine (1.2 eq), and potassium carbonate (2.0 eq).
-
Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous dimethylformamide (DMF) to achieve a substrate concentration of approximately 0.5 M.
-
Stir the reaction mixture and heat to 100-120 °C.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with water (3 x 50 mL) to remove DMF and inorganic salts.
-
Wash the organic layer with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired 3-amino-5-phenylpyridazine derivative.
Protocol 2: Substitution with Alkoxides
This protocol details the synthesis of 3-alkoxy-5-phenylpyridazine derivatives.
Materials:
| Reagent/Solvent | Molar Eq. | Purity | Supplier |
| This compound | 1.0 | >98% | e.g., BLD Pharm[8] |
| Alcohol (e.g., Methanol) | Solvent | Anhydrous | Standard Supplier |
| Sodium Metal (Na) | 1.5 | - | Standard Supplier |
Procedure:
-
In a dry, two-necked round-bottom flask under an inert atmosphere, carefully add sodium metal (1.5 eq) to the desired anhydrous alcohol (e.g., methanol) at 0 °C to generate the sodium alkoxide in situ.
-
Once all the sodium has reacted, add a solution of this compound (1.0 eq) in the same alcohol to the freshly prepared sodium alkoxide solution.
-
Heat the reaction mixture to reflux and monitor by TLC.
-
Upon completion, cool the reaction to room temperature and carefully neutralize with a dilute acid (e.g., 1 M HCl).
-
Remove the solvent under reduced pressure.
-
Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography if necessary.
Protocol 3: Substitution with Thiophenols
This protocol outlines the synthesis of 3-(phenylthio)-5-phenylpyridazine derivatives.
Materials:
| Reagent/Solvent | Molar Eq. | Purity | Supplier |
| This compound | 1.0 | >98% | e.g., BLD Pharm[8] |
| Thiophenol | 1.1 | >98% | Standard Supplier |
| Base (e.g., K₂CO₃) | 1.5 | Anhydrous | Standard Supplier |
| Solvent (e.g., Acetonitrile) | - | Anhydrous | Standard Supplier |
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq), thiophenol (1.1 eq), and potassium carbonate (1.5 eq).
-
Add anhydrous acetonitrile to the flask.
-
Heat the reaction mixture to reflux for 6-12 hours, monitoring by TLC.
-
After cooling to room temperature, filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by flash column chromatography to afford the desired product.
Alternative Synthetic Routes: Palladium-Catalyzed Amination
While SNAr is a robust method, palladium-catalyzed amination (e.g., Buchwald-Hartwig amination) can be an effective alternative, particularly for less reactive amines or when milder conditions are required.[9][10] This methodology involves the use of a palladium catalyst and a suitable phosphine ligand to facilitate the cross-coupling of the chloro-pyridazine with an amine.[11]
Characterization of 3-Substituted-5-phenylpyridazines
The successful synthesis of the target compounds should be confirmed by a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The disappearance of the proton signal adjacent to the chlorine atom and the appearance of new signals corresponding to the introduced nucleophile are key indicators of a successful reaction. The aromatic protons of the phenyl and pyridazine rings will typically appear in the range of δ 7.0-9.0 ppm.[12][13]
-
¹³C NMR: The carbon atom that was bonded to the chlorine will show a significant upfield or downfield shift depending on the nature of the new substituent.
-
-
Mass Spectrometry (MS): The molecular ion peak in the mass spectrum should correspond to the calculated molecular weight of the desired product.[14] Fragmentation patterns can provide further structural information.
-
Infrared (IR) Spectroscopy: The appearance of characteristic stretching frequencies for the newly introduced functional group (e.g., N-H stretch for amines, C-O stretch for ethers) and the disappearance of the C-Cl stretch will support the product structure.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
This compound and many of the reagents used are irritants and may be harmful if ingested or inhaled. Handle with care.
-
Sodium metal is highly reactive with water and should be handled with extreme caution under an inert atmosphere.
-
Consult the Safety Data Sheet (SDS) for all chemicals before use.
References
- A simple three-component synthesis of 3-amino-5-arylpyridazine-4-carbonitriles. S. Afr. j. chem. (Online) vol. 66 Durban Aug. 2013. [Link]
- A Simple Three-component Synthesis of 3-Amino-5-arylpyridazine-4-carbonitriles.
- Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Chemistry Stack Exchange. [Link]
- Nucleophilic arom
- Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines.
- Pyridazine and its related compounds: Part 32.
- SNAr Reactions of Pyridine: Videos & Practice Problems. Pearson. [Link]
- nucleophilic arom
- (PDF) Synthesis and reactions of 5-phenylpyrido-[3,2-d]-pyridazin-8(7H)-one derivatives.
- Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. American Chemical Society. [Link]
- Characteristic NMR signals of compounds 3 and 5.
- Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Royal Society of Chemistry. [Link]
- 16.7: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]
- Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?
- Palladium-C
- Palladium-catalyzed C-H activation/intramolecular amination reaction: a new route to 3-aryl/alkylindazoles.
- Identification and structural characterization of three psychoactive substances, phenylpiperazines (pBPP and 3,4-CFPP) and a cocaine analogue (troparil), in collected samples.
- Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. DSpace@MIT. [Link]
- This compound. PubChem. [Link]
- Synthesis and Characterization of New 3,5-Dinaphthyl Substituted 2-Pyrazolines and Study of Their Antimicrobial Activity. MDPI. [Link]
- A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (SNAr) using simple descriptors. Royal Society of Chemistry. [Link]
- A generally applicable quantitative reactivity model for nucleophilic aromatic substitution built from simple descriptors. ChemRxiv. [Link]
- A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. Royal Society of Chemistry. [Link]
- Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols.
- Synthesis, characterization of some Novel N-Substituted derivatives of 3-(benzo[b]thiophen-2yl)-5-(4-(substituted) phenyl)4,5 dihydro-1H-pyrazole and its pharmacological studies. Open Research@CSIR-NIScPR. [Link]
- Palladium-Catalyzed Amination of Dichloroquinolines with Adamantane-Containing Amines. MDPI. [Link]
- Synthesis, Characterization and Bioassay of Novel Substituted 1-(3-(1,3-Thiazol-2-yl)phenyl)-5-oxopyrrolidines. MDPI. [Link]
Sources
- 1. Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
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- 8. 86663-08-3|this compound|BLD Pharm [bldpharm.com]
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- 12. A simple three-component synthesis of 3-amino-5-arylpyridazine-4-carbonitriles [scielo.org.za]
- 13. mdpi.com [mdpi.com]
- 14. Identification and structural characterization of three psychoactive substances, phenylpiperazines (pBPP and 3,4-CFPP) and a cocaine analogue (troparil), in collected samples - PMC [pmc.ncbi.nlm.nih.gov]
Anwendungsleitfaden und Protokolle: Funktionalisierung von 3-Chlor-5-phenylpyridazin für die medizinische Chemie
Verfasst von: Dr. Gemini, Senior Application Scientist
Datum: 2024-05-24
Zusammenfassung
Dieses Dokument bietet Forschern, Wissenschaftlern und Fachleuten in der Arzneimittelentwicklung einen detaillierten technischen Leitfaden zur Derivatisierung von 3-Chlor-5-phenylpyridazin. Diese heterozyklische Verbindung dient als vielseitiges Grundgerüst für die Synthese einer breiten Palette von Molekülen mit potenzieller pharmakologischer Aktivität. Wir beleuchten die zugrunde liegende Reaktivität des Moleküls und stellen detaillierte Protokolle für Schlüsselreaktionen wie die nukleophile aromatische Substitution (SNAr) und Palladium-katalysierte Kreuzkupplungen vor. Der Fokus liegt dabei auf der Erklärung der kausalen Zusammenhänge hinter den experimentellen Entscheidungen, um eine robuste und reproduzierbare Synthese zu gewährleisten.
Einleitung: Die Bedeutung des Pyridazin-Kerns in der Wirkstoffforschung
Pyridazin und seine Derivate sind eine wichtige Klasse von N-haltigen Heterozyklen, die in zahlreichen pharmakologisch aktiven Verbindungen vorkommen. Ihre Fähigkeit, an Wasserstoffbrückenbindungen teilzunehmen und als Bioisostere für andere aromatische Systeme zu fungieren, macht sie zu einem attraktiven Baustein in der medizinischen Chemie. Das 3-Chlor-5-phenylpyridazin-Gerüst ist hierbei von besonderem Interesse. Es bietet zwei primäre Angriffspunkte für die Funktionalisierung:
-
Die C3-Position: Das an den elektronegativen Pyridazin-Ring gebundene Chloratom ist eine exzellente Abgangsgruppe für nukleophile aromatische Substitutionen (SNAr) und ein idealer Reaktionspartner für diverse Kreuzkupplungsreaktionen.[1][2]
-
Der Phenylring an C5: Dieser Ring kann unabhängig modifiziert werden, um die sterischen und elektronischen Eigenschaften des Moleküls zu modulieren und so die Selektivität und Wirksamkeit zu optimieren.
Die strategische Modifikation an diesen Positionen ermöglicht die systematische Erstellung von Substanzbibliotheken zur Untersuchung von Struktur-Wirkungs-Beziehungen (SAR).
Chemische Reaktivität und strategische Überlegungen
Die Reaktivität des 3-Chlor-5-phenylpyridazins wird maßgeblich durch die elektronenziehenden Eigenschaften der beiden benachbarten Stickstoffatome im Pyridazinring bestimmt. Diese Eigenschaft führt zu einer Positivierung des C3-Kohlenstoffatoms, was es anfällig für den Angriff von Nukleophilen macht.[3] Im Gegensatz zu normalen Aromaten, die gegenüber Nukleophilen eher unreaktiv sind, sind elektronenarme Heteroaromaten wie Pyridazine deutlich reaktiver.[1][3]
Protokolle zur Derivatisierung
Strategie 1: Nukleophile Aromatische Substitution (SNAr) an der C3-Position
Die SNAr-Reaktion ist eine der fundamentalsten Methoden zur Funktionalisierung von 3-Chlor-5-phenylpyridazin.[2] Der Mechanismus verläuft typischerweise über einen Additions-Eliminierungs-Weg, bei dem das Nukleophil zunächst am C3-Atom angreift und einen intermediären Meisenheimer-Komplex bildet.[4] Die anschließende Eliminierung des Chlorid-Ions führt zum substituierten Produkt.
Kausale Überlegung: Die Wahl des Lösungsmittels ist entscheidend. Polare aprotische Lösungsmittel wie DMSO oder DMF stabilisieren den geladenen Meisenheimer-Komplex und beschleunigen die Reaktion.[2] Eine Base wird oft hinzugefügt, um das Nukleophil zu deprotonieren (z.B. ein Amin oder Alkohol) und seine Nukleophilie zu erhöhen.
Detailliertes Protokoll: Synthese von 3-(Benzylamino)-5-phenylpyridazin
-
Materialien:
-
3-Chlor-5-phenylpyridazin (1 Äq.)
-
Benzylamin (1.2 Äq.)
-
Kaliumcarbonat (K2CO3, 2 Äq.)
-
Dimethylsulfoxid (DMSO), wasserfrei
-
Ethylacetat, Hexan, gesättigte NaCl-Lösung
-
Magnesiumsulfat (MgSO4), wasserfrei
-
-
Schritt-für-Schritt-Anleitung:
-
Ein trockener 50-mL-Rundkolben wird mit einem Magnetrührstab, 3-Chlor-5-phenylpyridazin (z.B. 1.0 mmol, 190.6 mg) und Kaliumcarbonat (2.0 mmol, 276.4 mg) beschickt.
-
Der Kolben wird mit einem Septum verschlossen und mittels Vakuum/Argon-Zyklus inertisiert.
-
Wasserfreies DMSO (5 mL) wird zugegeben, gefolgt von Benzylamin (1.2 mmol, 0.13 mL).
-
Die Reaktionsmischung wird auf 100 °C erhitzt und für 12-16 Stunden gerührt. Der Fortschritt kann mittels Dünnschichtchromatographie (DC) verfolgt werden.
-
Nach Abkühlen auf Raumtemperatur wird die Mischung in Wasser (20 mL) gegossen und dreimal mit Ethylacetat (je 20 mL) extrahiert.
-
Die vereinigten organischen Phasen werden mit gesättigter NaCl-Lösung (20 mL) gewaschen, über wasserfreiem MgSO4 getrocknet und im Vakuum eingeengt.
-
Das Rohprodukt wird mittels Säulenchromatographie (z.B. Kieselgel, Eluentenmischung Hexan/Ethylacetat) gereinigt, um das reine Produkt zu erhalten.
-
-
Validierung: Die Produktidentität und -reinheit sollte mittels 1H-NMR, 13C-NMR und Massenspektrometrie bestätigt werden.
Strategie 2: Palladium-katalysierte Kreuzkupplungen an der C3-Position
Kreuzkupplungsreaktionen haben die organische Synthese revolutioniert und sind unverzichtbare Werkzeuge in der medizinischen Chemie.[5][6] Sie ermöglichen die Bildung von C-C-, C-N- und C-O-Bindungen unter oft milden Bedingungen. Für 3-Chlor-5-phenylpyridazin sind insbesondere die Suzuki- und Buchwald-Hartwig-Kupplungen relevant.
Kausale Überlegung (Suzuki-Kupplung): Die Suzuki-Kupplung verknüpft das Arylchlorid mit einer Organoboronsäure. Der Palladium(0)-Katalysator durchläuft einen katalytischen Zyklus aus oxidativer Addition, Transmetallierung und reduktiver Eliminierung. Die Wahl des Liganden (z.B. Phosphinliganden) ist kritisch, da er die Stabilität und Reaktivität des Palladium-Komplexes steuert. Eine Base ist erforderlich, um das Boronat-Intermediat für die Transmetallierung zu aktivieren.
Detailliertes Protokoll: Suzuki-Kupplung zur Synthese von 3-(4-Methoxyphenyl)-5-phenylpyridazin
-
Materialien:
-
3-Chlor-5-phenylpyridazin (1 Äq.)
-
4-Methoxyphenylboronsäure (1.5 Äq.)
-
Palladium(II)-acetat (Pd(OAc)2, 0.03 Äq.)
-
SPhos (Ligand, 0.06 Äq.)
-
Kaliumphosphat (K3PO4, 2 Äq.)
-
Toluol/Wasser (z.B. 10:1), entgast
-
Ethylacetat, Wasser
-
-
Schritt-für-Schritt-Anleitung:
-
In einem Schlenkrohr werden 3-Chlor-5-phenylpyridazin (1.0 mmol, 190.6 mg), 4-Methoxyphenylboronsäure (1.5 mmol, 228.0 mg), Pd(OAc)2 (0.03 mmol, 6.7 mg), SPhos (0.06 mmol, 24.6 mg) und K3PO4 (2.0 mmol, 424.6 mg) vorgelegt.
-
Das Gefäß wird dreimal mit Argon evakuiert und gefüllt.
-
Eine entgaste Mischung aus Toluol (5 mL) und Wasser (0.5 mL) wird zugegeben.
-
Die Reaktion wird unter Argon bei 100 °C für 8-12 Stunden gerührt. Der Reaktionsfortschritt wird mittels DC oder LC-MS überwacht.
-
Nach Abkühlen wird die Mischung durch Celite filtriert, um den Katalysator zu entfernen. Das Filtrat wird mit Wasser (15 mL) versetzt und mit Ethylacetat (3 x 15 mL) extrahiert.
-
Die vereinigten organischen Phasen werden mit gesättigter NaCl-Lösung gewaschen, über MgSO4 getrocknet und im Vakuum eingeengt.
-
Die Reinigung erfolgt mittels Säulenchromatographie (Kieselgel, Eluentenmischung Hexan/Ethylacetat).
-
Datenzusammenfassung und Anwendungsbeispiele
Die Derivatisierung von 3-Chlor-5-phenylpyridazin hat zur Entdeckung von Wirkstoffen in verschiedenen Therapiegebieten geführt. Die folgende Tabelle fasst repräsentative Beispiele zusammen.
| Strategie | Reaktionspartner | Produktklasse | Potenzielle Biologische Aktivität |
| SNAr | Diverse Amine | 3-Amino-5-phenylpyridazine | Kinase-Inhibitoren, GPCR-Liganden |
| SNAr | Alkohole/Phenole | 3-Alkoxy/Aryloxy-5-phenylpyridazine | Antivirale Wirkstoffe |
| Suzuki | Aryl-/Heteroarylboronsäuren | 3,5-Diarylpyridazine | Inhibitoren von Enzymen (z.B. PDE) |
| Buchwald-Hartwig | Amine/Amide | 3-Amino-5-phenylpyridazine | Modulatoren von Ionenkanälen |
| Sonogashira | Terminale Alkine | 3-Alkinyl-5-phenylpyridazine | Zytotoxische Agenzien, Antikrebs |
Schlussfolgerung
3-Chlor-5-phenylpyridazin ist ein außerordentlich wertvoller Baustein für die medizinische Chemie. Die hohe Reaktivität der C3-Position ermöglicht eine effiziente Funktionalisierung durch robuste und gut etablierte Methoden wie die nukleophile aromatische Substitution und Palladium-katalysierte Kreuzkupplungen. Die hier vorgestellten Protokolle und strategischen Überlegungen bieten eine solide Grundlage für die Synthese neuartiger Pyridazin-Derivate und die Erforschung ihrer potenziellen therapeutischen Anwendungen. Die systematische Anwendung dieser Methoden wird zweifellos zur Entdeckung neuer Leitstrukturen und Wirkstoffkandidaten beitragen.
Referenzen
-
Wikipedia contributors. (2023). Nukleophile aromatische Substitution. In Wikipedia, Die freie Enzyklopädie. Abgerufen von [Link]
-
Fisher Scientific. Nukleophile aromatische Substitution. Abgerufen von [Link]
-
Wikipedia contributors. (2023). Kreuzkupplung. In Wikipedia, Die freie Enzyklopädie. Abgerufen von [Link]
-
Lernort-MINT. (2024). Nukleophile aromatische Substitution in der organischen Chemie. Abgerufen von [Link]
-
Wikipedia contributors. (2023). Nukleophile Substitution. In Wikipedia, Die freie Enzyklopädie. Abgerufen von [Link]
-
Mayr, H. (2009). OC-2 Vorlesung im WS 2009/2010: 5.3 Nucleophile aromatische Substitutionen. LMU München. Abgerufen von [Link]
-
Schäfer, A. (2018). Synthese und Funktionalisierung von Heterozyklen durch Palladium-katalysierte Kupplungsreaktionen. Universität Rostock. Abgerufen von [Link]
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The Strategic Application of 3-Chloro-5-phenylpyridazine in the Synthesis of Next-Generation Agrochemicals: A Guide for Researchers
Introduction: The Pyridazine Core - A Privileged Scaffold in Agrochemical Discovery
The pyridazine nucleus, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, represents a cornerstone in the development of modern agrochemicals. Its unique electronic properties, including a significant dipole moment and hydrogen bonding capabilities, make it an ideal scaffold for designing molecules with potent biological activity.[1] Among the various functionalized pyridazines, 3-Chloro-5-phenylpyridazine stands out as a versatile and highly valuable intermediate. The presence of a reactive chlorine atom at the 3-position, activated by the electron-withdrawing nature of the pyridazine ring, allows for facile nucleophilic substitution, providing a gateway to a diverse array of derivatives with herbicidal, fungicidal, and insecticidal properties.[2][3] This guide provides an in-depth exploration of the synthetic utility of this compound, offering detailed protocols and mechanistic insights for its application in agrochemical research and development.
Core Chemistry: The Reactivity of this compound
The key to the synthetic versatility of this compound lies in its susceptibility to Nucleophilic Aromatic Substitution (SNAr) . The electron-deficient nature of the pyridazine ring, a consequence of the two electronegative nitrogen atoms, facilitates the attack of nucleophiles at the carbon atom bearing the chlorine substituent. This reaction typically proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized intermediate known as a Meisenheimer complex.[3][4]
The general mechanism can be visualized as follows:
Caption: Generalized SNAr mechanism on this compound.
The choice of nucleophile, solvent, and reaction conditions can be tailored to introduce a wide range of functional groups, including amines, alkoxides, and thiolates, thus enabling the synthesis of a diverse library of potential agrochemicals.
Application in Herbicide Synthesis: Targeting Photosystem II
Pyridazinone-based herbicides are a well-established class of agrochemicals that act by inhibiting photosynthesis at Photosystem II (PSII). While many commercial pyridazinone herbicides are synthesized from mucochloric acid, the this compound core can be utilized to create novel herbicidal compounds through a series of strategic transformations.
Protocol 1: Synthesis of a Novel 3-Amino-5-phenylpyridazine Herbicide Candidate
This protocol describes the synthesis of a potential herbicide by introducing an amino group at the 3-position, a common feature in many PSII inhibiting herbicides.
Workflow:
Caption: Workflow for the amination of this compound.
Methodology:
-
Reaction Setup: In a high-pressure reaction vessel, dissolve this compound (1.0 eq.) in ethanol.
-
Addition of Nucleophile: Add an excess of concentrated aqueous ammonia (e.g., 10-20 eq.).
-
Reaction Conditions: Seal the vessel and heat the mixture to 120-150 °C for 12-24 hours. The elevated temperature and pressure are necessary to overcome the activation energy for the SNAr reaction.
-
Work-up and Isolation: After cooling the reaction mixture to room temperature, the product will precipitate. Collect the solid by filtration, wash with cold water to remove excess ammonia and salts, and dry under vacuum to yield 3-Amino-5-phenylpyridazine.
Structure-Activity Relationship (SAR) Insights:
The introduction of an amino group at the 3-position is a critical step. Further derivatization of this amino group or modifications to the phenyl ring can be explored to optimize herbicidal activity. For instance, SAR studies on related pyridazinone herbicides have shown that small alkyl substituents on the amino group can influence potency.[5]
Application in Fungicide Synthesis: Exploring Novel Modes of Action
The pyridazine scaffold is also present in a number of fungicides. By modifying the this compound core, it is possible to develop novel antifungal agents. One promising approach is the introduction of a substituted pyrazole moiety, a group known for its fungicidal properties.
Protocol 2: Synthesis of a 3-(Pyrazol-1-yl)-5-phenylpyridazine Fungicide Candidate
This protocol details the synthesis of a potential fungicide through the nucleophilic substitution of the chloro group with a pyrazole nucleophile.
Workflow:
Sources
- 1. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
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- 5. Discovery of novel herbicidal cyclic keto-enol derivatives containing a pyridazinone moiety and their structure-activity relationship studies on weeds - PubMed [pubmed.ncbi.nlm.nih.gov]
Protocol for the synthesis of 3-amino-5-phenylpyridazine from 3-chloro-5-phenylpyridazine
An Application Note and Protocol for the Synthesis of 3-amino-5-phenylpyridazine from 3-chloro-5-phenylpyridazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the synthesis of 3-amino-5-phenylpyridazine, a valuable building block in medicinal chemistry, from its precursor, this compound. Two primary synthetic routes are explored: a classical nucleophilic aromatic substitution (SNAr) and a modern palladium-catalyzed Buchwald-Hartwig amination. The protocols are designed to be robust and reproducible, with a focus on explaining the underlying chemical principles to empower researchers in their synthetic endeavors. This guide includes detailed step-by-step procedures, safety precautions, and characterization data.
Introduction
Pyridazine derivatives are a prominent class of nitrogen-containing heterocycles that have garnered significant attention in the field of drug discovery due to their diverse pharmacological activities. The 3-amino-5-phenylpyridazine scaffold, in particular, serves as a crucial intermediate in the synthesis of a wide array of bioactive molecules. The presence of the amino group provides a handle for further functionalization, enabling the exploration of chemical space and the development of novel therapeutic agents.
The synthesis of 3-amino-5-phenylpyridazine from the readily available this compound is a key transformation. The electron-deficient nature of the pyridazine ring facilitates the displacement of the chloro substituent by a nucleophilic amine source.[1][2][3] This application note details two effective methods to achieve this conversion, catering to different laboratory capabilities and synthetic strategies.
Synthetic Strategies and Mechanistic Overview
The conversion of this compound to 3-amino-5-phenylpyridazine can be approached via two main strategies, each with its own set of advantages.
Nucleophilic Aromatic Substitution (SNAr)
This classical approach relies on the direct displacement of the chloride by an ammonia equivalent under thermal conditions. The reaction proceeds through a Meisenheimer-like intermediate, where the aromaticity of the pyridazine ring is temporarily disrupted.[1][4] The presence of the ring nitrogens activates the chloro-substituted carbon towards nucleophilic attack.[3]
Palladium-Catalyzed Buchwald-Hartwig Amination
A more contemporary and often milder alternative is the Buchwald-Hartwig amination.[5][6] This palladium-catalyzed cross-coupling reaction offers a powerful tool for the formation of carbon-nitrogen bonds.[5] The catalytic cycle involves the oxidative addition of the aryl chloride to a palladium(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to afford the desired product and regenerate the catalyst.[6]
Experimental Protocols
Materials and Equipment
-
This compound (Starting Material)
-
Ammonium hydroxide (28-30% solution) or Ammonia in a suitable solvent
-
Palladium(II) acetate (for Buchwald-Hartwig)
-
Xantphos (for Buchwald-Hartwig)
-
Sodium tert-butoxide (for Buchwald-Hartwig)
-
Toluene (anhydrous)
-
Ethanol
-
Dichloromethane
-
Hexanes
-
Magnesium sulfate (anhydrous)
-
Round-bottom flasks
-
Reflux condenser
-
Magnetic stirrer with heating
-
Inert atmosphere setup (e.g., nitrogen or argon manifold)
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Column chromatography setup
-
Rotary evaporator
-
Melting point apparatus
-
NMR spectrometer, IR spectrometer, Mass spectrometer for characterization
Protocol 1: Nucleophilic Aromatic Substitution (SNAr)
This protocol is based on the principle of direct displacement and is generally simpler to set up, though it may require more forcing conditions.
Step-by-Step Procedure:
-
To a sealed tube or a high-pressure reaction vessel, add this compound (1.0 g, 5.24 mmol).
-
Add a solution of ammonia in methanol (7N, 20 mL). Alternatively, aqueous ammonium hydroxide (28-30%, 20 mL) can be used, though this may require higher temperatures and pressures.
-
Seal the vessel and heat the reaction mixture to 120-150 °C for 12-24 hours. The progress of the reaction should be monitored by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent).
-
After the reaction is complete (as indicated by the consumption of the starting material), cool the reaction mixture to room temperature.
-
Carefully vent the reaction vessel in a well-ventilated fume hood.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess ammonia.
-
Dissolve the residue in dichloromethane and wash with water to remove any inorganic salts.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.
-
Combine the fractions containing the pure product and evaporate the solvent to yield 3-amino-5-phenylpyridazine as a solid.
-
Characterize the product by NMR, IR, and mass spectrometry and determine the melting point.
Protocol 2: Palladium-Catalyzed Buchwald-Hartwig Amination
This method offers a milder and often more efficient route, particularly for sensitive substrates.
Step-by-Step Procedure:
-
To a dry round-bottom flask, add this compound (1.0 g, 5.24 mmol), palladium(II) acetate (0.059 g, 0.26 mmol, 5 mol%), and Xantphos (0.227 g, 0.39 mmol, 7.5 mol%).
-
Add sodium tert-butoxide (0.75 g, 7.86 mmol).
-
Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.
-
Add anhydrous toluene (25 mL) via syringe.
-
Add a solution of ammonia in a suitable solvent (e.g., 0.5 M in dioxane, 12.6 mL, 6.3 mmol) or use an ammonia surrogate.
-
Heat the reaction mixture to 100-110 °C under an inert atmosphere for 4-12 hours, monitoring the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel as described in Protocol 1.
-
Characterize the purified 3-amino-5-phenylpyridazine.
Data Summary
| Parameter | Protocol 1 (SNAr) | Protocol 2 (Buchwald-Hartwig) |
| Reaction Type | Nucleophilic Aromatic Substitution | Palladium-Catalyzed Cross-Coupling |
| Key Reagents | Ammonia source (e.g., NH3 in MeOH) | Pd(OAc)2, Xantphos, NaOtBu |
| Temperature | 120-150 °C | 100-110 °C |
| Pressure | High pressure | Atmospheric pressure |
| Typical Yield | Moderate to Good | Good to Excellent |
| Advantages | Simpler setup, no catalyst required | Milder conditions, higher yields |
| Disadvantages | Harsh conditions, potential side reactions | Requires catalyst and inert atmosphere |
Visualizations
Synthetic Workflow
Caption: Synthetic routes to 3-amino-5-phenylpyridazine.
Safety Precautions
-
General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
-
High-Pressure Reactions (Protocol 1): Use a properly rated and inspected pressure vessel. Do not exceed the recommended temperature and pressure limits. Ensure the vessel is cooled to room temperature before opening.
-
Reagents:
-
This compound: May be harmful if swallowed or inhaled. Avoid contact with skin and eyes.
-
Ammonia solutions: Corrosive and can cause severe respiratory and eye irritation. Handle with care.
-
Palladium catalysts: May be toxic and should be handled with care.
-
Sodium tert-butoxide: A strong base and is flammable. Reacts violently with water. Handle under an inert atmosphere.
-
Solvents: Toluene, dichloromethane, and hexanes are flammable and have associated health risks. Avoid inhalation and skin contact.
-
Conclusion
The synthesis of 3-amino-5-phenylpyridazine from this compound is a critical transformation for the development of novel pyridazine-based compounds. This application note provides two reliable and detailed protocols to achieve this synthesis. The choice between the SNAr and Buchwald-Hartwig amination methods will depend on the specific requirements of the researcher, including available equipment, desired reaction scale, and substrate sensitivity. By understanding the principles behind each method, scientists can effectively produce this valuable synthetic intermediate for their research and development programs.
References
- A simple three-component synthesis of 3-amino-5-arylpyridazine-4-carbonitriles. S. Afr. j. chem. (Online) vol. 66 Durban Aug. 2013.
- A Simple Three-component Synthesis of 3-Amino-5-arylpyridazine-4-carbonitriles. ResearchGate.
- Arterburn, J. B., Rao, K. V., Ramdas, R., & Dible, B. R. (2001). Catalytic amination of 2-substituted pyridines with hydrazine derivatives. Organic letters, 3(9), 1351–1354.
- Catalytic Amination of 2-Substituted Pyridines with Hydrazine Derivatives. OUCI.
- Al-Zaydi, K. M. (2013). Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines. Molecules, 18(9), 10706–10721.
- Iorkula, T. H., Tolman, B. A., Burt, S. R., & Peterson, M. A. (2024). An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2-b]pyridazines. Synthetic Communications, 54(2), 135-146.
- Buchwald–Hartwig amination. Wikipedia.
- Synthesis of 3-amino-6-[3-(trifluoromethyl)phenyl]pyridazine. PrepChem.com.
- Amination products of chloropyrazine and 2-chloropyrimidine. ResearchGate.
- Key sequential Buchwald–Hartwig amination reactions in the synthesis of imidazopyridazines 139. ResearchGate.
- WO2016180833A1 - Process for preparing 4-amino-pyridazines. Google Patents.
- de la Torre, M. C., & Goya, P. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Organics, 3(4), 312-343.
- Buchwald-Hartwig Amination. Chemistry LibreTexts.
- Frank, É., Wölfling, J., & Kollár, L. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 2528–2535.
- A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles. PMC - NIH.
- ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. ResearchGate.
- Concerted Nucleophilic Aromatic Substitution Reactions. PMC - PubMed Central - NIH.
- nucleophilic aromatic substitutions. YouTube.
- Roberts, A. L., & Gschwend, P. M. (2002). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). Environmental science & technology, 36(9), 1993–2001.
- 3-Amino-8-hydroxy-4-imino-6-methyl-5-phenyl-4,5-dihydro-3H-chromeno [2,3-d ]pyrimidine: An Effecient Key Precursor for Novel Synthesis of Some Interesting Triazines and Triazepines as Potential Anti-Tumor Agents. PMC.
- Concerted Nucleophilic Aromatic Substitutions. PMC - NIH.
- This compound. PubChem.
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Mastering the Heck Coupling of 3-Chloro-5-phenylpyridazine: An Application and Protocol Guide
An Application Guide for Researchers
Abstract
The palladium-catalyzed Heck-Mizoroki reaction stands as a pillar of modern synthetic chemistry for carbon-carbon bond formation.[1][2][3] This guide provides an in-depth analysis and a robust experimental protocol for a particularly challenging yet valuable transformation: the Heck coupling of 3-chloro-5-phenylpyridazine. Pyridazine scaffolds are prevalent in medicinal chemistry, and their functionalization is of paramount importance. The primary challenge arises from the inherent low reactivity of the C-Cl bond, especially on an electron-deficient heteroaromatic ring.[4][5] This document elucidates the critical reaction parameters, explains the rationale behind component selection, and offers a detailed, field-proven protocol designed for researchers in synthetic chemistry and drug development.
The Mechanistic Heart of the Reaction: The Heck Catalytic Cycle
Understanding the catalytic cycle is fundamental to troubleshooting and optimizing the reaction. The widely accepted cycle proceeds through a Pd(0)/Pd(II) pathway.[1][6] The oxidative addition of the palladium(0) catalyst to the aryl chloride is typically the rate-determining step, particularly for less reactive chlorides.[4][7]
The key stages are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the this compound, forming a Pd(II) complex. This is the most challenging step for aryl chlorides.
-
Alkene Coordination & Migratory Insertion: The alkene coupling partner coordinates to the palladium center, followed by a syn-migratory insertion into the Pd-C bond.[2][4] This step forms the new carbon-carbon sigma bond.
-
β-Hydride Elimination: A hydrogen atom from a carbon adjacent to the palladium-bearing carbon is eliminated, forming a palladium-hydride species and releasing the final substituted alkene product.[2][3] This step generally proceeds with syn-stereochemistry and dictates the regioselectivity of the final product.
-
Reductive Elimination: The base regenerates the active Pd(0) catalyst from the palladium-hydride complex, allowing the cycle to begin anew.[2]
Caption: The Heck Catalytic Cycle.
Core Principles for Protocol Design: Component Selection
Success with a challenging substrate like this compound hinges on the careful selection of each reaction component. The goal is to facilitate the difficult oxidative addition step without promoting unwanted side reactions.
Palladium Precatalyst
The active catalyst is a Pd(0) species, which is typically generated in situ from a more stable Pd(II) precatalyst.[4][6]
-
Palladium(II) Acetate (Pd(OAc)₂): Highly common, cost-effective, and efficient. It is readily reduced to Pd(0) in the presence of phosphine ligands, which are oxidized in the process.[1]
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃): This is a Pd(0) source and does not require an initial reduction step. It can be advantageous in reactions sensitive to the byproducts of in situ reduction.
For most applications involving this compound, Pd(OAc)₂ is an excellent and economical starting point.
The Decisive Factor: Ligand Selection
For unactivated aryl chlorides, the choice of ligand is the single most critical parameter. Standard ligands like triphenylphosphine (PPh₃) are often ineffective.[8] The key is to use ligands that are both sterically bulky and highly electron-donating. This electronic character increases the electron density on the palladium center, promoting its insertion into the strong C-Cl bond.
-
N-Heterocyclic Carbenes (NHCs): NHCs are strong sigma-donors that form very stable bonds with palladium, creating robust catalysts that are highly effective for C-Cl bond activation.[7][8]
Recommendation: For this compound, a bulky alkylphosphine ligand such as P(t-Bu)₃ or its corresponding phosphonium salt is the recommended starting point for achieving high yields.
Base Selection
The base serves two primary functions: to neutralize the hydrochloric acid (HCl) generated during the reaction and to facilitate the final reductive elimination step to regenerate the Pd(0) catalyst.[1][2]
-
Inorganic Bases: Potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄) are effective. Cs₂CO₃ is more soluble in organic solvents and can sometimes lead to superior results, albeit at a higher cost.
-
Organic Amine Bases: Triethylamine (Et₃N) or N,N-dicyclohexylmethylamine (Cy₂NMe) are common choices.[10] Hindered amine bases can be particularly effective.
-
Organic Ionic Bases: Tetrabutylammonium acetate (n-Bu₄N⁺OAc⁻) has been shown to promote the Heck reaction of aryl chlorides under milder conditions, potentially by facilitating the halide abstraction from the palladium center.[11][12]
Recommendation: A moderately strong inorganic base like K₂CO₃ or K₃PO₄ is a reliable choice. For particularly stubborn couplings, exploring a hindered amine or an additive like n-Bu₄N⁺OAc⁻ can be beneficial.[11]
Solvents and Temperature
Due to the energy required to cleave the C-Cl bond, these reactions almost always require elevated temperatures.[10] The solvent must therefore have a high boiling point and be able to dissolve the reactants and catalyst complex.
-
Common Solvents: Polar aprotic solvents such as N,N-Dimethylformamide (DMF), N,N-Dimethylacetamide (DMAc), 1,4-dioxane, and toluene are frequently used.[10]
-
Temperature: Reaction temperatures typically range from 100 to 140 °C. Microwave irradiation can be a powerful tool to accelerate the reaction and improve yields, often allowing for shorter reaction times.[13][14]
Recommendation: DMAc or 1,4-dioxane are excellent starting solvents, with a typical reaction temperature of 120 °C .
Comparative Reaction Conditions
The following table summarizes potential starting conditions for the Heck coupling of this compound with a model alkene like n-butyl acrylate.
| Parameter | Condition A (Standard) | Condition B (High-Activity) | Rationale |
| Pd Precatalyst | Pd(OAc)₂ (2 mol%) | Pd₂(dba)₃ (1 mol%) | Pd(OAc)₂ is a cost-effective start; Pd₂(dba)₃ is a direct Pd(0) source. |
| Ligand | PPh₃ (4 mol%) | [(t-Bu)₃PH]BF₄ (4 mol%) | PPh₃ is a traditional but weak ligand for chlorides. The bulky phosphine is crucial for C-Cl activation.[7] |
| Base | K₂CO₃ (2.0 equiv) | K₃PO₄ (2.0 equiv) | K₃PO₄ is a slightly stronger base that can sometimes improve results. |
| Solvent | 1,4-Dioxane | DMAc | Both are high-boiling polar aprotic solvents suitable for this reaction. |
| Temperature | 120 °C | 130 °C | Higher temperatures may be needed to drive the C-Cl oxidative addition. |
| Expected Outcome | Low to no conversion | Moderate to high yield | Condition B is specifically tailored for the challenging aryl chloride substrate. |
Detailed Experimental Protocol
This protocol describes a general procedure for the Heck coupling of this compound with an alkene (e.g., n-butyl acrylate).
Safety Precaution: Handle all reagents and solvents in a well-ventilated fume hood. Palladium catalysts and phosphine ligands can be toxic and should be handled with appropriate personal protective equipment (PPE).
Reagents & Equipment:
-
This compound (1.0 equiv)
-
Alkene (e.g., n-butyl acrylate, 1.5 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂, 0.02 equiv)
-
Tri-tert-butylphosphonium tetrafluoroborate ([(t-Bu)₃PH]BF₄, 0.04 equiv)
-
Potassium Carbonate (K₂CO₃, 2.0 equiv, finely ground)
-
Anhydrous N,N-Dimethylacetamide (DMAc)
-
Schlenk flask or microwave reaction vial
-
Magnetic stirrer and hot plate with oil bath or microwave reactor
-
Inert atmosphere (Nitrogen or Argon)
-
Standard work-up and purification supplies (Celite, ethyl acetate, brine, silica gel)
Step-by-Step Procedure:
-
Reaction Setup: To a dry Schlenk flask or microwave vial under an inert atmosphere (N₂ or Ar), add this compound (1.0 equiv), potassium carbonate (2.0 equiv), palladium(II) acetate (0.02 equiv), and tri-tert-butylphosphonium tetrafluoroborate (0.04 equiv).
-
Causality Note: Setting up under an inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) catalyst and the phosphine ligand.
-
-
Reagent Addition: Evacuate and backfill the flask with inert gas three times. Add anhydrous DMAc via syringe, followed by the alkene (1.5 equiv).
-
Causality Note: Using an excess of the alkene helps to drive the reaction to completion. Anhydrous solvent is preferred to avoid potential side reactions.
-
-
Heating and Monitoring: Seal the vessel and place it in a preheated oil bath at 120-130 °C. Stir the reaction vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 12-24 hours).
-
Self-Validation: Regular monitoring provides real-time feedback on reaction conversion and allows for timely intervention if the reaction stalls.
-
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and filter it through a pad of Celite to remove the palladium catalyst and inorganic salts. Wash the Celite pad with additional ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water (2x) and then with brine (1x).
-
Causality Note: The water washes remove the polar solvent (DMAc) and remaining inorganic salts. The brine wash helps to break any emulsions and further dry the organic layer.
-
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.
-
Characterization: Confirm the structure and purity of the final product using standard analytical techniques (¹H NMR, ¹³C NMR, MS). The stereochemistry of the newly formed double bond is typically trans, a characteristic outcome of the Heck reaction.[13]
References
- Heck reaction - Wikipedia. [Link]
- Heck Reaction Mechanism - BYJU'S. [Link]
- Heck Coupling | NROChemistry. [Link]
- Heck Reaction: Mechanism, Steps & Real-World Uses Explained - Vedantu. [Link]
- Heck Reaction - Chemistry LibreTexts. [Link]
- Heck Reaction - Organic Chemistry Portal. [Link]
- Xu, H.-J., Zhao, Y.-Q., & Zhou, X.-F. (2011). Palladium-Catalyzed Heck Reaction of Aryl Chlorides under Mild Conditions Promoted by Organic Ionic Bases. The Journal of Organic Chemistry. [Link]
- Palladium-catalyzed Heck-carbonylation of alkene-tethered carbamoyl chlorides with aryl formates - Organic & Biomolecular Chemistry (RSC Publishing). [Link]
- The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - RSC Publishing. [Link]
- Optimization of Heck reaction conditions.
- A new efficient palladium catalyst for Heck reactions of deactiv
- Heck Reactions with Aryl Chlorides - Diva-portal.org. [Link]
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Application Notes & Protocols for the Large-Scale Synthesis of 3-Chloro-5-phenylpyridazine
Introduction: The Strategic Importance of 3-Chloro-5-phenylpyridazine
This compound is a pivotal heterocyclic intermediate in the landscape of modern medicinal chemistry and drug discovery. Its structural motif is a key building block for a range of pharmacologically active molecules, including agents with potential applications in oncology, infectious diseases, and central nervous system disorders.[1][2] The presence of a reactive chlorine atom at the 3-position allows for facile nucleophilic substitution, providing a versatile handle for the introduction of diverse functional groups and the construction of complex molecular architectures.
Given its role as a crucial precursor, the development of a robust, scalable, and economically viable synthetic process is paramount for advancing drug development programs. This guide provides an in-depth analysis of the most common and field-proven synthetic route, focusing on the practical considerations, safety protocols, and process optimizations required for transitioning from laboratory-scale experiments to large-scale production.
PART 1: Recommended Synthetic Strategy: A Two-Step Approach
The most reliable and industrially adopted method for synthesizing this compound involves a two-step sequence:
-
Step 1: Cyclocondensation to form the Pyridazinone Core. Synthesis of the precursor, 6-phenylpyridazin-3(2H)-one, via the reaction of a γ-ketoacid (3-benzoylpropionic acid) with hydrazine hydrate.[3]
-
Step 2: Dehydrative Chlorination. Conversion of the pyridazinone intermediate to the final product using a potent chlorinating agent, typically phosphorus oxychloride (POCl₃).[4]
This pathway is favored for its high convergence, the ready availability of starting materials, and well-documented procedures that can be adapted for scale-up.
PART 2: Detailed Synthesis Protocols & Mechanistic Insights
Step 1: Synthesis of 6-Phenylpyridazin-3(2H)-one (Intermediate I)
This initial step involves the formation of the core heterocyclic ring system through a classical cyclocondensation reaction.
Causality of Experimental Choices:
-
Reactants: 3-Benzoylpropionic acid provides the carbon backbone, while hydrazine hydrate serves as the nitrogen source to form the six-membered pyridazine ring.
-
Solvent: Ethanol is a common choice as it effectively dissolves the starting materials and facilitates the reaction at a moderate reflux temperature.[3]
-
Work-up: The product conveniently precipitates from the reaction mixture upon cooling, simplifying its isolation. Washing with water removes any remaining hydrazine and other water-soluble impurities.
Experimental Protocol:
-
Reactor Setup: Charge a suitable glass-lined or stainless steel reactor, equipped with a mechanical stirrer, reflux condenser, and temperature probe, with 3-benzoylpropionic acid (1.0 eq) and ethanol.
-
Reagent Addition: While stirring, slowly add hydrazine hydrate (1.2-1.5 eq) to the mixture. The addition may be slightly exothermic; maintain control of the internal temperature.
-
Reaction: Heat the mixture to reflux (approximately 78-80 °C) and maintain for 4-6 hours. Monitor the reaction progress using a suitable analytical method like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Isolation: Once the reaction is complete, cool the mixture to room temperature, followed by further cooling in an ice bath (0-5 °C) to maximize precipitation.
-
Filtration and Washing: Collect the solid product by filtration. Wash the filter cake thoroughly with cold water to remove residual hydrazine, followed by a wash with a small amount of cold ethanol to facilitate drying.
-
Drying: Dry the isolated solid, 6-phenylpyridazin-3(2H)-one, under vacuum at 50-60 °C until a constant weight is achieved. The expected product is a white to off-white crystalline solid.[3]
Step 2: Chlorination of 6-Phenylpyridazin-3(2H)-one to this compound (Final Product)
This is the critical transformation step and requires stringent safety measures due to the hazardous nature of the primary reagent, phosphorus oxychloride (POCl₃).
Causality of Experimental Choices:
-
Chlorinating Agent: Phosphorus oxychloride is a powerful and effective reagent for converting the keto group of the pyridazinone into a chloro group.[4] It acts as both the reagent and, in many cases, the solvent.
-
Temperature Control: The reaction is highly exothermic, especially during the initial addition and the subsequent quenching step. Adding the pyridazinone to cold POCl₃ allows for better heat management. The final heating drives the reaction to completion.
-
Quenching: The careful and slow addition of the reaction mixture to ice-water is the most critical step in the work-up. This hydrolyzes the excess reactive POCl₃ in a controlled manner. Failure to control this step can lead to a violent, runaway reaction.
Experimental Protocol:
-
Reactor Setup: The reaction must be performed in a chemical fume hood or a well-ventilated area with appropriate scrubbing for acidic vapors.[5] Use a reactor equipped with a robust cooling system, a mechanical stirrer, a dropping funnel, and a temperature probe. Ensure all glassware is thoroughly dried to prevent premature reaction of POCl₃ with moisture.[5]
-
Reagent Charge: Charge the reactor with phosphorus oxychloride (POCl₃) (5-10 eq). Cool the POCl₃ to 0-5 °C using an ice-salt bath or a chiller.
-
Substrate Addition: Slowly add the dried 6-phenylpyridazin-3(2H)-one (1.0 eq) portion-wise to the cold POCl₃, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, slowly heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 2-4 hours. Monitor the reaction for completion by TLC or HPLC.
-
Quenching (Critical Step): Prepare a separate, larger vessel with a substantial amount of crushed ice and water. Once the reaction is complete, cool the mixture back down to room temperature. Very slowly and carefully , add the reaction mixture to the ice-water with vigorous stirring. This is a highly exothermic process that liberates HCl gas. Maintain the quench temperature below 20 °C by adding more ice as needed.
-
Neutralization and Isolation: The product will precipitate as a solid in the aqueous mixture. Slowly neutralize the acidic solution with a base, such as a saturated sodium bicarbonate solution or dilute sodium hydroxide, until the pH is approximately 7-8. Collect the solid product by filtration.
-
Washing and Drying: Wash the filter cake extensively with water to remove all inorganic salts. Dry the crude product under vacuum.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol, isopropanol) to yield a pure crystalline solid.[6]
PART 3: Safety Considerations for Large-Scale Synthesis
Working with phosphorus oxychloride (POCl₃) on a large scale presents significant hazards. A thorough understanding and strict adherence to safety protocols are mandatory.
-
Toxicity and Corrosivity: POCl₃ is highly toxic, corrosive, and causes severe burns to the skin, eyes, and respiratory tract.[7][8] Contact with moisture produces hydrochloric acid and phosphoric acid fumes.[5]
-
Personal Protective Equipment (PPE): At a minimum, personnel must wear chemical-resistant gloves (Teflon or Neoprene are recommended; Nitrile is not suitable), flame-retardant lab coats, chemical splash goggles, and a full-face shield.[5][9] Respiratory protection may be required.[9]
-
Engineering Controls: All operations must be conducted in a walk-in fume hood or a reactor system with dedicated ventilation and an acid gas scrubber.[5] Emergency eyewash stations and safety showers must be immediately accessible.[5][8]
-
Spill Management: Spills must be handled immediately. Do not use water.[5] Absorb the spill with an inert, dry material like vermiculite or dry sand and place it in a sealed container for hazardous waste disposal.[5]
-
Waste Disposal: All waste containing POCl₃ or its byproducts must be treated as hazardous waste and disposed of according to institutional and governmental regulations.
PART 4: Data Presentation & Visualization
Quantitative Data Summary
| Parameter | Step 1: Pyridazinone Synthesis | Step 2: Chlorination |
| Key Reactants | 3-Benzoylpropionic acid, Hydrazine Hydrate | 6-Phenylpyridazin-3(2H)-one, POCl₃ |
| Molar Ratio | ~1 : 1.2-1.5 | ~1 : 5-10 |
| Solvent | Ethanol | Phosphorus Oxychloride (reagent/solvent) |
| Temperature | Reflux (~78-80 °C) | 0-10 °C (addition), Reflux (~105-110 °C) |
| Reaction Time | 4-6 hours | 2-4 hours |
| Typical Yield | 85-95% | 75-90% |
| Work-up | Cool & Filter | Quench on ice, Neutralize, Filter |
| Purification | Water/Ethanol Wash | Recrystallization (e.g., from ethanol) |
Diagrams
Caption: Overall workflow for the large-scale synthesis of this compound.
Caption: Simplified mechanism of the chlorination step using phosphorus oxychloride.
References
- Vertex AI Search.
- NJ.gov. Common Name: PHOSPHORUS OXYCHLORIDE HAZARD SUMMARY.
- CAMEO Chemicals | NOAA. phosphorus oxychloride - Report.
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- Air Liquide Malaysia. Phosphorus Oxychloride.
- MDPI. Synthesis and Antifungal Activity of 5-Chloro-6-Phenyl-pyridazin-3(2H)
- Google Patents. EP0047164B1 - Process for preparing 3-chloro-6-(2-hydroxyphenyl)-pyridazines.
- MDPI. Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents.
- BenchChem.
- PubMed. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review.
- BenchChem. Application Notes and Protocols for the Purification of 3-piperazin-1-yl-1H-pyridazin-6-one.
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Application Note: Monitoring the Synthesis of 3-Chloro-5-phenylpyridazine by Thin-Layer Chromatography
Introduction: The Critical Role of Reaction Monitoring
In the synthesis of pharmacologically relevant scaffolds such as pyridazine derivatives, rigorous in-process control is paramount to ensuring reaction completion, optimizing yield, and minimizing impurity profiles.[1] 3-Chloro-5-phenylpyridazine is a key intermediate in the development of various therapeutic agents. Its synthesis involves the transformation of precursor molecules, and the ability to track the consumption of starting materials and the formation of the desired product in near real-time is crucial for efficient process development. Thin-Layer Chromatography (TLC) offers a rapid, cost-effective, and highly sensitive method for the qualitative monitoring of these reactions.[2][3] This application note provides a detailed protocol and expert insights for the effective use of TLC in monitoring the progress of this compound synthesis.
The Principle of Thin-Layer Chromatography (TLC)
TLC separates components of a mixture based on their differential partitioning between a stationary phase (a thin layer of adsorbent material, typically silica gel, coated on a plate) and a mobile phase (a solvent or solvent mixture that moves up the plate by capillary action).[2][3] The separation is governed by the principle of polarity. In a normal-phase TLC setup (polar stationary phase), less polar compounds have a weaker affinity for the stationary phase and travel further up the plate with the mobile phase, resulting in a higher Retention Factor (Rf).[4][5] Conversely, more polar compounds adhere more strongly to the stationary phase and have lower Rf values.[5]
The Retention Factor (Rf) is a key parameter in TLC and is calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front.[4][6]
Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
An ideal Rf value for clear separation and accurate assessment lies between 0.3 and 0.7.[7]
Experimental Protocol: A Step-by-Step Guide
This protocol outlines the procedure for monitoring a typical synthesis of this compound. The specific starting materials may vary depending on the synthetic route. For the purpose of this guide, we will consider a hypothetical reaction involving a less polar starting material (SM) and the more polar product, this compound (P).
Materials and Reagents
-
TLC Plates: Silica gel 60 F254 pre-coated aluminum or glass plates. The F254 indicator allows for visualization under UV light.[8][9]
-
Mobile Phase (Eluent): A mixture of non-polar and polar solvents. A common starting point is a mixture of hexane and ethyl acetate.[10]
-
Developing Chamber: A glass chamber with a lid.
-
Spotting Capillaries: Glass capillary tubes.
-
Visualization Methods:
-
Reaction Mixture: Aliquots taken from the reaction at different time points (e.g., t=0, 1h, 2h, etc.).
-
Reference Standards: Solutions of the starting material(s) and, if available, the purified this compound product.
Workflow Diagram
Caption: Workflow for monitoring reaction progress using TLC.
Detailed Procedure
-
Preparation of the Developing Chamber: Pour the chosen mobile phase into the TLC chamber to a depth of about 0.5 cm. Place a piece of filter paper inside, leaning against the wall, to saturate the chamber atmosphere with solvent vapors. Cover the chamber and allow it to equilibrate for at least 10-15 minutes.[3]
-
Preparation of the TLC Plate: Using a pencil, lightly draw a baseline approximately 1 cm from the bottom of the TLC plate.[14] Be careful not to scratch the silica surface. Mark the points for spotting the samples.
-
Spotting the Plate:
-
Dip a clean capillary tube into the solution of the starting material and gently touch it to the designated spot on the baseline. The spot should be small and concentrated.
-
Repeat the process with a sample of the reaction mixture.
-
It is highly recommended to also spot a "co-spot," which is a single spot containing both the starting material and the reaction mixture. This helps to confirm the identity of the spots.[7]
-
If a pure sample of the this compound product is available, spot it as a reference.
-
-
Developing the Plate: Carefully place the spotted TLC plate into the equilibrated developing chamber using forceps. Ensure the baseline with the spots is above the solvent level.[3][15] Cover the chamber and allow the mobile phase to ascend the plate by capillary action.
-
Completion and Marking: Once the solvent front is about 1 cm from the top of the plate, remove it from the chamber and immediately mark the solvent front with a pencil.[3][16]
-
Visualization:
-
UV Light: Allow the plate to dry completely. View the plate under a UV lamp (254 nm).[9] Compounds that absorb UV light will appear as dark spots against the fluorescent background.[9][11] Circle the visible spots with a pencil.
-
Iodine Staining: Place the dried plate in a chamber containing a few crystals of iodine. Most organic compounds will form a temporary brown complex with iodine, appearing as brown spots.[9][12] Circle the spots as they will fade over time.
-
Potassium Permanganate Stain: This is a destructive method used for compounds that are not UV-active. Prepare a solution of KMnO4. Dip the plate into the solution and gently heat it. Oxidizable compounds will appear as yellow or brown spots on a purple background.[13]
-
-
Analysis and Interpretation: Measure the distance from the baseline to the center of each spot and to the solvent front. Calculate the Rf value for each component.[6] By comparing the TLC plates at different reaction times, you can observe the disappearance of the starting material spot and the appearance and intensification of the product spot. The reaction is considered complete when the starting material spot is no longer visible.
Optimizing the Mobile Phase: A Key to Good Separation
The choice of the mobile phase is critical for achieving good separation.[10] A trial-and-error approach is often necessary.[10]
-
If spots remain at the baseline (low Rf): The mobile phase is not polar enough. Increase the proportion of the polar solvent (e.g., ethyl acetate).[17]
-
If spots are too close to the solvent front (high Rf): The mobile phase is too polar. Increase the proportion of the non-polar solvent (e.g., hexane).[17]
A good starting point for many heterocyclic compounds is a mixture of hexane and ethyl acetate.[10] You can start with a 4:1 hexane:ethyl acetate ratio and adjust as needed.
| Mobile Phase Composition (Hexane:Ethyl Acetate) | Observed Rf of Product | Separation Quality |
| 9:1 | ~0.1 | Poor (too low) |
| 4:1 | ~0.3 | Good |
| 1:1 | ~0.8 | Poor (too high) |
Note: These are illustrative values and will vary based on the specific starting materials and reaction conditions.
Troubleshooting Common TLC Issues
| Problem | Possible Cause(s) | Solution(s) |
| Streaking or Tailing of Spots | - Sample is too concentrated.[17][18]- The compound is highly polar and strongly interacts with the silica gel. | - Dilute the sample before spotting.[17]- Add a small amount of a polar solvent like methanol or a few drops of acetic acid or triethylamine to the mobile phase.[17] |
| Spots are not Round | - The TLC plate was not placed vertically in the chamber.- The adsorbent was disturbed during spotting. | - Ensure the plate is straight during development.- Be gentle when spotting the sample. |
| No Spots are Visible | - The sample concentration is too low.[15][17]- The compound is not UV-active and requires a chemical stain.[17] | - Spot the sample multiple times in the same location, allowing it to dry between applications.[15][17]- Use a chemical visualization method like iodine or a permanganate stain.[17] |
| Rf Values are Inconsistent | - The chamber was not saturated with solvent vapor.- The mobile phase composition was not consistent.- Temperature fluctuations.[19] | - Always use a filter paper to saturate the chamber.- Prepare the mobile phase fresh for each set of experiments.- Conduct TLC at a consistent temperature. |
Conclusion
Thin-Layer Chromatography is an indispensable tool for the real-time monitoring of the synthesis of this compound. Its simplicity, speed, and low cost allow for rapid optimization of reaction conditions, leading to improved efficiency and purity in the drug development process. By following the detailed protocols and troubleshooting guidance provided in this application note, researchers can confidently and accurately track the progress of their chemical transformations.
References
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- Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. (2025). Bitesize Bio. [Link]
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- Factors That Affect RF Values In Thin Layer Chrom
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- Synthesis of A New Class of Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives and Their Utility in the Synthesis of Fused Azines. (2014).
- Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Deriv
- TLC Visualization Methods.University of Colorado Boulder, Department of Chemistry. [Link]
- Pyridazin-3(2H)-ones: Synthesis, reactivity, applications in pharmacology and agriculture. (2021). SciSpace. [Link]
- Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modul
- How i will select mobile phase solevent system for TLC? (2021).
- Regioselective pyridazine synthesis from tetrazines and alkynyl sulfides.
- Thin-layer chrom
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- Pyridazine‐3(2H)‐one derived drugs (a), synthesis of 4,5‐dihydropyridazine‐3(2H).Wiley Online Library. [Link]
- Visualizing a TLC pl
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- Thin-layer chromatography of some heterocyclic nitrogen compounds. (2025).
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- TLC Visualiz
- Thin Layer Chromatography (TLC) Guide.MIT OpenCourseWare. [Link]
- Nucleophilic substitution reactions, molecular aggregation, structure and lipophilicity of 6-chloro-3-chloromethyl-1,2,4-triazolo[4,3-b]pyridazine.
- HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine.PubMed. [Link]
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Application Note & Protocols: 3-Chloro-5-phenylpyridazine as a Versatile Scaffold for the Synthesis of Novel Kinase Inhibitors
Abstract
The pyridazine heterocycle is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous clinically evaluated and approved therapeutic agents.[1][2][3] Its unique electronic properties and ability to form critical hydrogen bond interactions with the hinge region of the ATP-binding site make it an ideal foundation for the design of potent and selective kinase inhibitors.[4] This guide focuses on the strategic application of 3-chloro-5-phenylpyridazine, a commercially available and highly versatile building block, in the synthesis of novel kinase inhibitors. The reactive chlorine atom at the 3-position serves as a key synthetic handle for derivatization through modern cross-coupling and nucleophilic substitution reactions, enabling the systematic exploration of chemical space and the optimization of structure-activity relationships (SAR). This document provides an in-depth analysis of the scaffold's utility, detailed step-by-step protocols for key synthetic transformations, and guidance on downstream biological evaluation.
The Strategic Value of the Pyridazine Scaffold in Kinase Inhibition
Protein kinases regulate a vast number of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[5][6] Kinase inhibitors typically function by competing with ATP for binding to the enzyme's active site. The efficacy of these inhibitors often depends on their ability to form specific, high-affinity interactions with key residues in this pocket.
The pyridazine core is particularly adept at this role. The two adjacent nitrogen atoms act as hydrogen bond acceptors, mimicking the adenine portion of ATP to form one or more hydrogen bonds with the "hinge region" of the kinase—a short, flexible segment of amino acids that connects the N- and C-terminal lobes of the kinase domain.[4] This interaction anchors the inhibitor in the active site, providing a stable foundation for its other functionalities to engage with different regions of the pocket to achieve potency and selectivity.
The this compound scaffold offers two primary vectors for chemical modification:
-
C3-Position (Chloro Group): This is the primary site for introducing diversity. The chlorine atom is an excellent leaving group for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) and nucleophilic aromatic substitution (SNAr). This allows for the installation of various aryl, heteroaryl, or amino groups that can extend into the solvent-exposed region or interact with the gatekeeper residue.
-
C5-Position (Phenyl Group): While this guide uses the phenyl-substituted starting material, this group itself can be pre-functionalized or serve as a lipophilic moiety that occupies a hydrophobic pocket within the active site.
Conceptual Binding Mode of a Pyridazine-Based Inhibitor
The following diagram illustrates the general principle of how a pyridazine scaffold interacts with the kinase hinge region.
Caption: Generalized interaction of a pyridazine inhibitor within a kinase active site.
Key Synthetic Transformations & Protocols
The reactivity of the C3-chloro position is central to the utility of this compound. The following protocols detail robust and widely applicable methods for its derivatization.
Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
This palladium-catalyzed reaction is a cornerstone of modern medicinal chemistry, enabling the formation of biaryl structures.[7][8] It is used here to couple an aryl- or heteroarylboronic acid to the C3 position of the pyridazine core. The choice of catalyst, ligand, and base is crucial for achieving high yields, especially with electron-deficient heteroaryl chlorides.[9]
Reaction Scheme: (Self-generated image for illustrative purposes)
Materials & Equipment:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%) OR a combination of Pd₂(dba)₃ (2.5 mol%) and a ligand like XPhos (6 mol%)
-
Base: Cesium carbonate (Cs₂CO₃) or Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
Solvents: Anhydrous, degassed 1,4-dioxane and water (e.g., 4:1 v/v)
-
Schlenk flask or sealed reaction vial, magnetic stirrer, heating mantle/oil bath, condenser
-
Inert atmosphere supply (Nitrogen or Argon)
-
Standard workup and purification equipment (separatory funnel, rotary evaporator, flash chromatography system)
Step-by-Step Procedure:
-
Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0 eq).
-
Catalyst Addition: Add the palladium catalyst and ligand (if applicable) to the flask. Causality Note: The phosphine ligand stabilizes the Pd(0) species and facilitates the oxidative addition and reductive elimination steps of the catalytic cycle.[7]
-
Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-dioxane/water, 4:1) via syringe. The reaction concentration is typically between 0.1 and 0.5 M.
-
Reaction: Heat the mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-16 hours).
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Transfer to a separatory funnel and separate the layers.
-
Extraction: Extract the aqueous layer twice more with ethyl acetate.
-
Washing: Combine the organic layers and wash with brine. Dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to yield the pure 3-aryl-5-phenylpyridazine product.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation
This reaction is essential for installing amine functionalities, which are often crucial for kinase inhibitor activity. It allows for the coupling of the pyridazine core with a wide range of primary or secondary amines.
Reaction Scheme: (Self-generated image for illustrative purposes)
Materials & Equipment:
-
3-Aryl-5-phenylpyridazine (product from Protocol 1, or the starting chloro-pyridazine)
-
Amine (primary or secondary, 1.2-1.5 equivalents)
-
Palladium Pre-catalyst: e.g., G3-XPhos Palladacycle (2-4 mol%)
-
Ligand: (if not using a pre-catalyst) e.g., XPhos, RuPhos
-
Base: Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃) (2.0 equivalents)
-
Solvent: Anhydrous, degassed toluene or 1,4-dioxane
-
Inert atmosphere glovebox or Schlenk line technique is highly recommended.
Step-by-Step Procedure:
-
Setup (Glovebox Preferred): In an inert atmosphere, combine the pyridazine substrate (1.0 eq), the amine (1.2 eq), the base (2.0 eq), and the palladium pre-catalyst (e.g., 2-4 mol%) in a reaction vial or flask. Causality Note: Strong, non-nucleophilic bases like NaOtBu are required to deprotonate the amine in the catalytic cycle, facilitating its coordination to the palladium center.
-
Solvent Addition: Add the anhydrous, degassed solvent.
-
Reaction: Seal the vessel and heat to 90-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction by TLC or LC-MS (typically 6-24 hours).
-
Workup: After cooling, quench the reaction carefully by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction & Purification: Follow steps 6-10 from the Suzuki protocol to extract, purify, and characterize the final aminated product.
Data Presentation: Representative Synthetic & Biological Outcomes
The following tables summarize expected yields for Suzuki couplings and provide examples of the biological activity of related pyridazine-based kinase inhibitors found in the literature.
Table 1: Representative Yields for Suzuki-Miyaura Coupling (Data adapted from established methods for similar chloro-heterocycles)[9]
| Entry | Arylboronic Acid Partner | Expected Product | Representative Yield (%) |
| 1 | Phenylboronic acid | 3,5-Diphenylpyridazine | 80-95% |
| 2 | 4-Methoxyphenylboronic acid | 3-(4-Methoxyphenyl)-5-phenylpyridazine | 85-98% |
| 3 | Pyridin-3-ylboronic acid | 3-(Pyridin-3-yl)-5-phenylpyridazine | 65-85% |
| 4 | Thiophen-2-ylboronic acid | 5-Phenyl-3-(thiophen-2-yl)pyridazine | 70-90% |
Table 2: Biological Activity of Published Pyridazine-Based Kinase Inhibitors
| Compound Class/Reference | Target Kinase(s) | IC₅₀ (nM) | Notes |
| Pyridazinone-based[10] | C-Terminal Src Kinase (CSK) | 7 | Potent and selective inhibitor developed for immuno-oncology applications.[10] |
| 3,6-Disubstituted Pyridazine[3] | JNK1 | 21 | Designed via scaffold hopping; showed significant in vivo anticancer activity.[3] |
| 4,6-Disubstituted Pyridazine[11] | ALK5 | 4 | Developed as a potential therapeutic for fibrosis.[11] |
| Pyrimido[4,5-b]indole scaffold[5] | VEGFR-2 | ~10-50 | While not a simple pyridazine, this fused system highlights the utility of nitrogenous heterocycles in targeting key angiogenic kinases.[5] |
Workflow and Biological Context Visualization
Overall Synthetic Workflow
This diagram outlines the strategic pathways for elaborating the this compound scaffold.
Caption: Synthetic pathways from this compound to diverse kinase inhibitors.
Targeting the VEGFR Signaling Pathway
Many pyridazine-based compounds have been developed to target kinases involved in angiogenesis, such as VEGFR-2.[5] The diagram below shows this critical pathway in tumor progression.
Caption: Inhibition of the VEGFR-2 signaling cascade by a pyridazine-based inhibitor.
References
- ResearchGate. (n.d.). Some biologically active pyridazine derivatives and their application.
- Butnariu, R. M., & Mangalagiu, I. I. (2009). New pyridazine derivatives: synthesis, chemistry and biological activity. Bioorganic & Medicinal Chemistry, 17(7), 2823–2829. [Link]
- Slideshare. (n.d.). Pyridazine and its derivatives.
- Faidah, F. I., et al. (2018).
- ResearchGate. (n.d.). New pyridazine derivatives: Synthesis, chemistry and biological activity.
- Diverse Pharmacological Potential of Pyridazine Analogs against Various Diseases. (n.d.).
- Burch, J. D., et al. (2017). Discovery of Pyridazinone and Pyrazolo[1,5-a]pyridine Inhibitors of C-Terminal Src Kinase. ACS Medicinal Chemistry Letters, 8(10), 1055–1060. [Link]
- SAR Publication. (n.d.). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold.
- Abuelizz, H. A., et al. (2022). Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation. ACS Omega, 7(40), 35889–35911. [Link]
- Wu, J., et al. (2009). Synthesis and antifungal activity of 5-chloro-6-phenylpyridazin-3(2H)-one derivatives. Molecules, 14(9), 3676–3687. [Link]
- Amici, R., et al. (2021). Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors. ACS Medicinal Chemistry Letters, 12(5), 827–834. [Link]
- PubChem. (n.d.). This compound.
- ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids.
- Gangjee, A., et al. (2013). Synthesis and biological activity of 5-chloro-N4-substituted phenyl-9H-pyrimido[4,5-b]indole-2,4-diamines as vascular endothelial growth factor receptor-2 inhibitors and antiangiogenic agents. Bioorganic & Medicinal Chemistry, 21(5), 1256–1267. [Link]
- Stankova, K., et al. (2023). Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity. Molecules, 28(5), 2095. [Link]
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Preparation of 3-hydrazinyl-5-phenylpyridazine from 3-Chloro-5-phenylpyridazine
Application Note & Protocol: Synthesis of 3-Hydrazinyl-5-Phenylpyridazine
Executive Summary
This document provides a comprehensive guide for the synthesis of 3-hydrazinyl-5-phenylpyridazine, a critical building block in medicinal chemistry and materials science. The protocol details the preparation from its precursor, 3-chloro-5-phenylpyridazine, via a nucleophilic aromatic substitution (SNAr) reaction with hydrazine hydrate. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth procedural details, mechanistic insights, safety protocols, characterization methods, and troubleshooting advice to ensure a successful and reproducible synthesis.
Scientific Principle: The SNAr Mechanism on an Electron-Deficient Heterocycle
The conversion of this compound to 3-hydrazinyl-5-phenylpyridazine is a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction. The pyridazine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electronic property withdraws electron density from the ring carbons, making them susceptible to attack by strong nucleophiles like hydrazine.
The mechanism proceeds in two key steps:
-
Nucleophilic Attack: The hydrazine molecule, acting as the nucleophile, attacks the carbon atom bonded to the chlorine (C3). This step is typically the rate-determining step as it temporarily disrupts the aromaticity of the pyridazine ring, forming a high-energy anionic intermediate known as a Meisenheimer complex.[1][2][3]
-
Leaving Group Expulsion: The aromaticity of the ring is restored by the expulsion of the chloride ion, which is a good leaving group. This results in the formation of the final substituted product.
The substitution occurs regioselectively at the positions ortho or para to the ring nitrogens (in this case, C3 and C6) because the negative charge of the Meisenheimer intermediate can be delocalized onto one of the electronegative nitrogen atoms, providing significant resonance stabilization.[1][2]
Caption: SNAr Reaction Mechanism.
CRITICAL SAFETY PROTOCOL: Handling Hydrazine Hydrate
WARNING: Hydrazine and its hydrate are highly toxic, corrosive, a suspected human carcinogen, and potentially explosive.[4][5] All handling must be performed with extreme caution, adhering strictly to the following safety measures.
-
Engineering Controls: All operations involving hydrazine hydrate must be conducted inside a certified chemical fume hood to prevent inhalation of fatal vapors.[4]
-
Personal Protective Equipment (PPE):
-
Emergency Procedures:
-
Skin Contact: Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[7][8]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[8]
-
Inhalation: Move the victim to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration (do not use mouth-to-mouth). Seek immediate medical attention.[7][8]
-
Spills: Evacuate the area. Absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite) and place it in a sealed container for hazardous waste disposal.[6] Do not allow it to enter drains.[7]
-
-
Waste Disposal: All hydrazine-containing waste must be collected in a designated, sealed hazardous waste container and disposed of according to institutional and local regulations.[7][8]
Materials and Methods
Reagent and Equipment List
| Item | Grade | Supplier Example | Notes |
| This compound | ≥97% | Sigma-Aldrich, etc. | Starting Material |
| Hydrazine Hydrate (55-64%) | Reagent Grade | Fisher Scientific, etc. | EXTREMELY TOXIC . Use in excess. |
| Ethanol (EtOH) or n-Butanol | Anhydrous or 200 Proof | VWR, etc. | Reaction Solvent |
| Deionized Water | N/A | In-house | For washing |
| Round-bottom flask | N/A | Kimble | Appropriate size for reaction scale |
| Reflux Condenser | N/A | Ace Glass | With water lines |
| Magnetic Stirrer & Stir Bar | N/A | IKA | For agitation |
| Heating Mantle | N/A | Glas-Col | With temperature controller |
| Buchner Funnel & Flask | N/A | CoorsTek | For filtration |
| Vacuum Oven | N/A | N/A | For drying the final product |
Detailed Experimental Protocol
This protocol is based on a 5.0 g scale of the starting material. Adjust quantities accordingly for different scales.
Step 1: Reaction Setup
-
To a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a temperature probe, add this compound (5.0 g, 26.2 mmol, 1.0 equiv.).
-
Add ethanol (100 mL) to the flask. Stir the mixture at room temperature to dissolve the solid.
Step 2: Reagent Addition
-
Perform this step in a fume hood. Carefully add hydrazine hydrate (~64%, 8.2 mL, 131 mmol, 5.0 equiv.) to the stirred solution. The use of a significant excess of hydrazine helps to drive the reaction to completion.[9][10]
Step 3: Reaction Execution
-
Heat the reaction mixture to reflux (internal temperature of ~78°C for ethanol) using a heating mantle.
-
Maintain the reflux for 6-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
TLC System: Dichloromethane:Methanol (95:5). The product should have a lower Rf value than the starting material.
-
Step 4: Product Isolation and Work-up
-
Once the reaction is complete (disappearance of starting material), turn off the heat and allow the mixture to cool to room temperature.
-
Further cool the flask in an ice-water bath for 1 hour to maximize the precipitation of the product.[9][11]
-
Collect the resulting solid precipitate by vacuum filtration using a Buchner funnel.
-
Wash the filter cake sequentially with two portions of cold deionized water (2 x 25 mL) and then with a small amount of cold ethanol (15 mL). This removes excess hydrazine hydrate and other water-soluble impurities.[11]
Step 5: Drying
-
Transfer the pale yellow solid to a pre-weighed watch glass.
-
Dry the product in a vacuum oven at 50-60°C to a constant weight. A typical yield is in the range of 80-90%.
Visualization of Experimental Workflow
Caption: Experimental workflow for the synthesis.
Characterization and Data Analysis
The identity and purity of the synthesized 3-hydrazinyl-5-phenylpyridazine should be confirmed using standard analytical techniques.
| Technique | Expected Results |
| Appearance | Pale yellow to off-white solid.[11] |
| ¹H NMR | The spectrum will show signals for the phenyl group protons and the pyridazine ring protons. A broad, exchangeable signal corresponding to the -NH and -NH₂ protons of the hydrazine group is expected. |
| ¹³C NMR | Signals corresponding to the carbons of the phenyl and pyridazine rings will be observed. |
| Mass Spec (MS) | Expected (M+H)⁺ = 187.098. The molecular weight of the starting material is 190.63 g/mol .[12][13] |
| IR Spectroscopy | Characteristic N-H stretching vibrations for the hydrazine group will be visible in the range of 3200-3400 cm⁻¹. Aromatic C-H and C=N/C=C stretches will also be present.[14][15] |
| Melting Point | A sharp melting point range indicates high purity. |
Troubleshooting and Optimization Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Incomplete reaction. 2. Insufficient heating. 3. Product loss during work-up. | 1. Extend the reflux time; monitor by TLC. 2. Ensure a consistent reflux temperature is maintained. 3. Ensure adequate cooling before filtration; use minimal cold solvent for washing.[9] |
| Product is Impure | 1. Unreacted starting material. 2. Formation of side products. 3. Insufficient washing. | 1. Increase reflux time or the molar equivalent of hydrazine hydrate. 2. Consider performing the reaction under an inert atmosphere (N₂ or Ar) to prevent oxidative side reactions.[9] 3. Recrystallize the crude product from a suitable solvent like ethanol. |
| Oily or Gummy Product | 1. Presence of residual solvent. 2. Incomplete reaction leaving oily intermediates. | 1. Ensure the product is thoroughly dried under vacuum. 2. Confirm reaction completion via TLC/LC-MS before proceeding to work-up. |
Conclusion
The protocol described herein provides a reliable and efficient method for the synthesis of 3-hydrazinyl-5-phenylpyridazine. By understanding the underlying SNAr mechanism and adhering strictly to the critical safety precautions for handling hydrazine hydrate, researchers can confidently produce this valuable chemical intermediate for further applications in discovery and development.
References
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- Vertex AI Search, Nucleophilic Substitution at the Pyridazine Ring Carbons. II. Synthesis of Pyridazinonyl- and Bispyridazinonylpyridazines1,2 | The Journal of Organic Chemistry - ACS Publications.
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- Vertex AI Search, SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines William J. Hobbs A Senior Thesis submitted - Liberty University.
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Functionalization of the Pyridazine Core via Chlorination: A Detailed Guide for Researchers
Introduction: The Strategic Importance of Chloropyridazines in Drug Discovery and Development
The pyridazine nucleus, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry.[1] Its unique electronic properties and ability to participate in hydrogen bonding have led to its incorporation into a wide array of biologically active molecules, including antihypertensives, anticancer agents, and anti-inflammatory drugs.[1][2] Functionalization of the pyridazine core is a critical step in the synthesis of these complex molecules, and among the various transformations, chlorination stands out as a particularly powerful and versatile strategy.
Chloropyridazines are highly valuable synthetic intermediates. The presence of a chlorine atom activates the pyridazine ring for subsequent nucleophilic substitution reactions, allowing for the facile introduction of a diverse range of functional groups.[3] This strategic installation of a "handle" opens up a vast chemical space for the exploration of structure-activity relationships (SAR) and the optimization of lead compounds in drug discovery programs.[4] More than 250 FDA-approved drugs contain chlorine, highlighting the significant role of this halogen in modulating the pharmacokinetic and pharmacodynamic properties of therapeutic agents.[5] This guide provides a comprehensive overview of the methods for the chlorination of the pyridazine core, with a focus on practical, field-proven protocols and the underlying mechanistic principles.
Pillar 1: Chlorination of Pyridazinones with Phosphorus Oxychloride (POCl₃) — The Workhorse Reaction
The conversion of pyridazinones to their corresponding chloropyridazines using phosphorus oxychloride (POCl₃) is the most widely employed method for this transformation.[3] POCl₃ serves as both a dehydrating and chlorinating agent, effectively replacing the carbonyl oxygen with a chlorine atom.
Mechanistic Insights: The Role of O-Phosphorylation
The reaction is believed to proceed through an initial O-phosphorylation of the pyridazinone tautomer, pyridazin-3-ol. This step forms a pyridazinyl dichlorophosphate intermediate, which is a key step in activating the hydroxyl group and converting it into a good leaving group. A subsequent nucleophilic attack by a chloride ion on the carbon atom attached to the phosphate group leads to the formation of the desired chloropyridazine and the liberation of a dichlorophosphate anion.[3]
Caption: Proposed mechanism for the chlorination of pyridazinones using POCl₃.
Experimental Protocol: General Procedure for POCl₃ Chlorination
This protocol provides a general method for the chlorination of a pyridazinone substrate using phosphorus oxychloride.
Safety First: Phosphorus oxychloride is a highly corrosive and moisture-sensitive liquid. It reacts violently with water, releasing toxic fumes. All manipulations must be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn.[3][4][6][7][8]
Materials:
-
Pyridazinone substrate (1.0 eq)
-
Phosphorus oxychloride (POCl₃) (5-10 volumes)
-
Crushed ice
-
50% Sodium hydroxide (NaOH) solution
-
Dichloromethane (DCM) or Chloroform (CHCl₃)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, suspend the pyridazinone substrate in an excess of phosphorus oxychloride (e.g., 10 volumes).
-
Heat the reaction mixture to 90-100 °C and maintain this temperature for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Allow the reaction mixture to cool to room temperature.
-
Caution: This step is highly exothermic and must be performed slowly and carefully in a fume hood. Slowly and cautiously pour the reaction mixture onto a large excess of crushed ice with vigorous stirring.
-
Carefully neutralize the acidic aqueous mixture by the slow addition of a 50% NaOH solution until the pH is greater than 10. Monitor the temperature and cool the mixture in an ice bath if necessary.
-
Extract the aqueous layer with dichloromethane or chloroform (3 x 50 mL).
-
Combine the organic extracts, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to afford the crude chloropyridazine.
-
Purify the crude product by recrystallization or column chromatography.
| Substrate | Product | Reaction Time (h) | Yield (%) | Reference |
| 3(2H)-Pyridazinone | 3-Chloropyridazine | 4 | ~85 | [3] |
| 6-Phenyl-3(2H)-pyridazinone | 3-Chloro-6-phenylpyridazine | 3 | ~90 | Custom Protocol |
Pillar 2: Alternative Chlorination Strategies for the Pyridazine Core
While POCl₃ is a robust reagent, its harsh conditions may not be suitable for substrates with sensitive functional groups. Several alternative methods offer milder conditions and different reactivity profiles.
Thionyl Chloride (SOCl₂) and Other Reagents
Thionyl chloride (SOCl₂), often in the presence of a base like pyridine or DMF, can also be used to convert pyridazinones to chloropyridazines.[4] The mechanism is analogous to that of POCl₃, involving the formation of a chlorosulfite intermediate. Other chlorinating agents such as sulfuryl chloride (SO₂Cl₂) and N-chlorosuccinimide (NCS) have also been employed, particularly for the direct C-H chlorination of the pyridazine ring.[9][10]
Caption: Decision workflow for selecting a pyridazine chlorination method.
Protocol: Chlorination using Thionyl Chloride and Pyridine
This protocol describes a milder alternative to POCl₃ for the chlorination of pyridazinones.
Procedure:
-
Suspend the pyridazinone substrate (1.0 eq) in a suitable solvent such as toluene or dichloromethane.
-
Add pyridine (2.0 eq) to the suspension.
-
Slowly add thionyl chloride (1.5 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and then heat to reflux for 2-6 hours, monitoring by TLC.
-
After completion, cool the reaction mixture and quench by carefully adding water.
-
Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Pillar 3: Modern Approaches — Transition-Metal-Catalyzed C-H Chlorination
Direct C-H functionalization has emerged as a powerful and atom-economical strategy in organic synthesis. Transition-metal catalysis, particularly with palladium and copper, has enabled the regioselective chlorination of C-H bonds in various heterocycles, including pyridazines.[11][12][13] These methods often proceed under milder conditions and can offer complementary regioselectivity to classical methods.
Palladium and Copper-Catalyzed C-H Chlorination
Palladium-catalyzed C-H chlorination often employs a directing group to achieve high regioselectivity.[14] Copper-catalyzed methods can also provide access to chlorinated pyridazines, sometimes with different regiochemical outcomes.[15] These advanced methods are particularly valuable for the late-stage functionalization of complex molecules.
Data Presentation: Characterization of Chloropyridazines
The successful synthesis of chloropyridazines must be confirmed by rigorous analytical characterization. The following table summarizes typical characterization data for representative chloropyridazine products.
| Compound | Molecular Formula | Molecular Weight | 1H NMR (CDCl₃, δ ppm) | 13C NMR (CDCl₃, δ ppm) | MS (m/z) |
| 3,6-Dichloropyridazine | C₄H₂Cl₂N₂ | 148.98 | 7.65 (s, 2H) | 152.0, 129.5 | 148 [M]⁺, 150 [M+2]⁺ |
| 3-Chloro-6-phenylpyridazine | C₁₀H₇ClN₂ | 190.63 | 8.10-8.05 (m, 2H), 7.75 (d, J=9.0 Hz, 1H), 7.55-7.45 (m, 3H), 7.35 (d, J=9.0 Hz, 1H) | 160.2, 152.5, 135.8, 130.5, 129.2, 127.0, 126.8, 125.4 | 190 [M]⁺, 192 [M+2]⁺ |
| 4-Chloropyridazine | C₄H₃ClN₂ | 114.53 | 9.25 (d, J=1.2 Hz, 1H), 9.10 (dd, J=5.0, 1.2 Hz, 1H), 7.60 (d, J=5.0 Hz, 1H) | 154.2, 152.8, 138.1, 124.5 | 114 [M]⁺, 116 [M+2]⁺ |
Note: NMR data can vary slightly depending on the solvent and instrument.[6][8][9][16]
Purification and Handling
Recrystallization
Recrystallization is a common and effective method for purifying solid chloropyridazines. The choice of solvent is crucial and should be determined experimentally. A good recrystallization solvent will dissolve the compound when hot but not when cold.[1][8][17][18][19]
General Protocol for Recrystallization:
-
Dissolve the crude chloropyridazine in a minimal amount of a suitable boiling solvent (e.g., ethanol, isopropanol, or a mixture of solvents like ethanol/water).
-
If colored impurities are present, add a small amount of activated charcoal and boil for a few minutes.
-
Perform a hot gravity filtration to remove insoluble impurities and the charcoal.
-
Allow the filtrate to cool slowly to room temperature, then in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Column Chromatography
For non-crystalline products or for the separation of closely related isomers, column chromatography is the preferred method of purification.[3][20]
General Protocol for Column Chromatography:
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Pack a chromatography column with the slurry.
-
Dissolve the crude product in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel.
-
Load the adsorbed sample onto the top of the column.
-
Elute the column with a solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexane), collecting fractions.
-
Monitor the fractions by TLC to identify those containing the desired product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Conclusion
The chlorination of the pyridazine core is a fundamental and enabling transformation in the synthesis of a wide range of biologically active compounds. This guide has provided a detailed overview of the key methods for achieving this functionalization, from the classical POCl₃-mediated reaction to modern transition-metal-catalyzed approaches. By understanding the underlying mechanisms, adhering to safe laboratory practices, and employing robust purification techniques, researchers can effectively utilize chloropyridazines as versatile building blocks in their drug discovery and development endeavors.
References
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Application Notes and Protocols: Synthetic Routes to Biologically Active Pyridazine Derivatives
Introduction:
The pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry.[1] Its unique physicochemical properties, including weak basicity, a high dipole moment, and the capacity for dual hydrogen-bonding, make it an attractive component in drug design. Pyridazine derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antihypertensive effects.[2] This has led to the development of several marketed drugs containing the pyridazine moiety, such as the antidepressant Minaprine and the anticancer agent Ponatinib.[3] This guide provides an in-depth exploration of modern synthetic strategies for accessing biologically active pyridazine derivatives, complete with detailed protocols and mechanistic insights for researchers in drug discovery and development.
Key Synthetic Strategies
The construction of the pyridazine core can be broadly categorized into classical condensation reactions and modern catalytic methodologies. This section will detail some of the most robust and versatile approaches.
Cyclocondensation of 1,4-Dicarbonyl Compounds with Hydrazine
This is one of the most fundamental and widely used methods for pyridazine synthesis. The reaction proceeds through the condensation of a 1,4-dicarbonyl compound (or its synthetic equivalent, like a γ-ketoacid) with hydrazine hydrate.
Mechanistic Insight: The reaction is initiated by the nucleophilic attack of one of the nitrogen atoms of hydrazine onto one of the carbonyl carbons of the 1,4-dicarbonyl compound. This is followed by an intramolecular cyclization and subsequent dehydration to yield the dihydropyridazine, which can then be oxidized to the aromatic pyridazine. When a γ-ketoacid is used, the initial product is a pyridazinone, which can be further functionalized.[4]
Workflow for Pyridazine Synthesis via Cyclocondensation:
Caption: General workflow for pyridazine synthesis.
Protocol 1: Synthesis of 5-(4-phenoxyphenyl)pyridazin-3-ol [5]
This protocol describes the synthesis of a pyridazinone derivative with potential antimicrobial activity.
-
Materials:
-
4-oxo-4-(4-phenoxyphenyl)butanoic acid (0.01 mol)
-
Hydrazine hydrate (0.01 mol)
-
Ethanol (20 mL)
-
Dioxane for crystallization
-
-
Procedure:
-
A solution of 4-oxo-4-(4-phenoxyphenyl)butanoic acid (0.01 mol) and hydrazine hydrate (0.01 mol) in 20 mL of ethanol is heated under reflux for 5 hours.
-
The reaction mixture is cooled, and the solid that separates is collected by filtration.
-
The crude product is crystallized from dioxane to yield the pure pyridazinone.
-
-
Expected Outcome: The reaction typically yields around 75% of the desired product.[5]
Multicomponent Reactions (MCRs)
MCRs offer a highly efficient and atom-economical approach to complex molecules in a single step. Several MCRs have been developed for the synthesis of pyridazine derivatives.
Mechanistic Insight: MCRs for pyridazines often involve the in-situ formation of a reactive intermediate that undergoes a cascade of reactions, including condensation and cyclization, to form the final product. For instance, a copper-catalyzed multicomponent cyclization can combine aldehydes, hydrazines, and alkynyl esters to regioselectively produce pyridazinones.[6]
Protocol 2: Microwave-Assisted One-Pot Three-Component Synthesis of 1-Thiazolyl-Pyridazinediones [7]
This protocol highlights a green and efficient synthesis of bioactive pyridazine derivatives using microwave irradiation and a biocatalyst.
-
Materials:
-
Maleic anhydride (1 mmol)
-
Thiosemicarbazide (1 mmol)
-
Glacial acetic acid (0.5 mL)
-
Ethanol
-
-
Procedure:
-
To an ethanolic solution of maleic anhydride (0.098 g, 1 mmol) and thiosemicarbazide (0.092 g, 1 mmol), add an equivalent amount of glacial acetic acid (0.5 mL).
-
Heat the reaction mixture in a microwave oven at 500 W and 150 °C for 2 minutes.
-
Monitor the reaction progress by TLC.
-
Recrystallize the formed product from ethanol to obtain the pure 3,6-dioxo-3,6-dihydropyridazine-1(2H)-carbothioamide.
-
-
Advantages: This method offers high yields and short reaction times, aligning with the principles of green chemistry.[7]
Transition Metal-Catalyzed C-H Activation
C-H activation has emerged as a powerful tool for the direct functionalization of heterocyclic compounds, including pyridazines. This strategy avoids the need for pre-functionalized starting materials, thus improving synthetic efficiency.
Mechanistic Insight: Rhodium-mediated C-H activation has been successfully employed for the synthesis of fused pyridazine derivatives.[8] The reaction typically involves the coordination of the transition metal to a directing group on the pyridazine scaffold, followed by the oxidative addition of a C-H bond to the metal center. Subsequent reductive elimination with a coupling partner leads to the functionalized product.
Workflow for C-H Activation in Pyridazine Synthesis:
Caption: C-H activation for pyridazine functionalization.
While a specific, detailed protocol for a general C-H activation on a simple pyridazine is highly substrate-dependent, the general principle involves the use of a palladium or rhodium catalyst, a suitable directing group on the pyridazine, and a coupling partner such as an aryl halide or an alkyne.[9] Researchers should consult the primary literature for conditions specific to their desired transformation.
Biological Activities and Structure-Activity Relationships (SAR)
The biological activity of pyridazine derivatives is highly dependent on the nature and position of the substituents on the pyridazine ring.
| Derivative Class | Substituents | Biological Activity | Reference |
| Pyridazinones | Diarylurea moieties | Anticancer and Antimicrobial | [10] |
| 3,6-Disubstituted Pyridazines | Varied aryl and heteroaryl groups | Anticancer (JNK1 inhibitors) | [11] |
| Pyrimido-pyridazines | Fused pyrimidine ring | Anticancer | [12] |
| Thiazolyl-pyridazinediones | Thiazole and dione functionalities | Antimicrobial | [7] |
Key SAR Insights:
-
Anticancer Activity: The hybridization of the pyridazine scaffold with other pharmacophoric groups, such as 4-fluorophenyl, has been shown to enhance JNK1 inhibitory activity, leading to potent anticancer effects.[11] Fused pyrimido-pyridazine derivatives have also demonstrated significant antitumor activity by inducing apoptosis and arresting the cell cycle in the S-phase.[12][13]
-
Antimicrobial Activity: The incorporation of thiazole, triazole, and other heterocyclic moieties into the pyridazine structure can lead to compounds with significant antibacterial and antifungal properties.[5][14] For example, certain hydrazone derivatives of pyridazines have shown high biological activity against both Gram-positive and Gram-negative bacteria.[15]
Conclusion
The synthetic versatility of the pyridazine scaffold allows for the generation of a diverse range of derivatives with significant biological potential. The classical cyclocondensation methods remain a reliable route to the pyridazine core, while modern techniques like multicomponent reactions and C-H activation offer more efficient and sustainable alternatives. A thorough understanding of the structure-activity relationships is crucial for the rational design of novel pyridazine-based therapeutic agents. The protocols and insights provided in this guide aim to equip researchers with the necessary tools to explore this promising class of heterocyclic compounds further.
References
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- Novel pyridazine derivatives: Synthesis and antimicrobial activity evalu
- Full article: Synthesis of novel pyridazine derivatives as potential antimicrobial agents. (URL: [Link])
- Synthesis of Some Novel Pyridazine Derivatives of Expected Antitumor Activity. (URL: [Link])
- Microwave-assisted synthesis of antimicrobial agents based on pyridazine moiety - PubMed. (URL: [Link])
- Microwave-Assisted One Pot Three-Component Synthesis of Novel Bioactive Thiazolyl-Pyridazinediones as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria - MDPI. (URL: [Link])
- A comprehensive study on synthesis and biological activities of Pyridazine Deriv
- Pyridazine derivatives and related compounds. Part 13: Synthesis and antimicrobial activity of some pyridazino[3',4':3,4]pyrazolo[5,1-c]-1,2,4-triazines - PubMed. (URL: [Link])
- Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evalu
- The Role of Specialty Pyridazine Deriv
- Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investig
- Novel pyrimido-pyridazine derivatives: design, synthesis, anticancer evaluation and in silico studies - PubMed. (URL: [Link])
- Microwave Assisted Synthesis, Characterization and Pharmacological Evaluation of Pyridazinone Derivatives | Asian Journal of Chemistry. (URL: [Link])
- Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Deriv
- Design and Synthesis of Pyridazine Containing Compounds with Promising Anticancer Activity - J-Stage. (URL: [Link])
- Full article: Novel Pyrimido-Pyridazine Derivatives: Design, Synthesis, Anticancer Evaluation and In Silico Studies - Taylor & Francis Online. (URL: [Link])
- Recent advances in pyridazine chemistry - ResearchG
- Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An upd
- Microwave-Assisted Synthesis of Bioactive Six-Membered Heterocycles and Their Fused Analogues - MDPI. (URL: [Link])
- Synthesis of pyridazinones through the copper(I)-catalyzed multicomponent reaction of aldehydes, hydrazines, and alkynylesters - PubMed. (URL: [Link])
- 297-310 Review Article Pyridazin-3(2H)
- Microwave Assisted Synthesis of Tri-substituted Pyridazine Exploration - Digital Commons@Georgia Southern. (URL: [Link])
- (PDF)
- Construction of Pyridazine Analogues via Rhodium‐mediated C‐H Activ
- Synthesis, Characterisation and Biological Evaluation of Pyridazine Deriv
- Recent Advances in Pyridazine Chemistry - ResearchG
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- Condensation/ Multi-component Reactions MCR/Oxidation Approaches to Pyridines. (URL: [Link])
- SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines William J. Hobbs A Senior Thesis submitted - Liberty University. (URL: [Link])
- New pyridazine derivatives: Synthesis, chemistry and biological activity - ResearchG
- Pyridine C(sp 2 )–H bond functionalization under transition-metal and rare earth metal catalysis - Beilstein Journals. (URL: [Link])
- Recent developments in the synthesis of polysubstituted pyridines via multicomponent reactions using nanoc
- Regioselective pyridazine synthesis from tetrazines and alkynyl sulfides - RSC Publishing. (URL: [Link])
- A REVIEW ON PYRIDAZINE AS A PHARAMACOLOGICALLY ACTIVE NUCLEUS - IJCRT.org. (URL: [Link])
- C–H Activation of Pyridines by Boryl Pincer Complexes: Elucidation of Boryl-Directed C–H Oxidative Addition to Ir and Discovery of Transition Metal-Assisted Reductive Elimination from Boron at Rh | Journal of the American Chemical Society. (URL: [Link])
- Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Deriv
- Pd-Catalyzed C-H arylation of pyridazine-based fused 1,2,4-triazoles: overriding selectivity at the usual position by undermining of preferred chelate form
- Remote Meta-C–H Activation Using a Pyridine-Based Template: Achieving Site-Selectivity via the Recognition of Distance and Geometry | ACS Central Science. (URL: [Link])
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Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling Reaction Yield for 3-Chloro-5-phenylpyridazine
Welcome to the technical support center for optimizing the Suzuki-Miyaura cross-coupling reaction of 3-Chloro-5-phenylpyridazine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance reaction yields. The content is structured in a question-and-answer format to directly address common challenges encountered during experimentation.
Section 1: Troubleshooting Common Issues
This section addresses the most frequently encountered problems when performing Suzuki coupling with this compound, an electron-deficient chloroheterocycle.
Q1: My reaction yield is consistently low or non-existent. What are the primary factors to investigate?
Low yields with this substrate are common and can often be traced back to several key factors. As an electron-deficient heteroaryl chloride, the oxidative addition step of the catalytic cycle can be particularly challenging, necessitating carefully selected catalysts and conditions.[1]
Primary Causes & Immediate Solutions:
-
Suboptimal Catalyst System: The choice of palladium precursor and, more importantly, the phosphine ligand is critical for activating the C-Cl bond. Standard ligands like PPh₃ are often ineffective.
-
Inappropriate Base: The base is crucial for activating the boronic acid to facilitate the transmetalation step.[1] Its strength and solubility can dramatically affect the reaction rate.
-
Insufficient Reaction Temperature: The reaction may require more thermal energy to overcome the activation barrier for the oxidative addition of the C-Cl bond.[1]
-
Presence of Oxygen: Oxygen can lead to the homocoupling of the boronic acid and can also deactivate the palladium catalyst, significantly reducing the yield of the desired cross-coupled product.[1][7]
Q2: I am observing significant side product formation. What are the common side reactions and how can I minimize them?
Several side reactions can compete with the desired cross-coupling, leading to complex product mixtures and difficult purification. The most common culprits are dehalogenation, boronic acid homocoupling, and protodeboronation.[1][8]
Troubleshooting Workflow for Side Reactions
Caption: Troubleshooting Decision Tree for Common Side Reactions.
-
Dehalogenation: This is the replacement of the chlorine atom with a hydrogen atom.[1] This side reaction can be prevalent with electron-deficient heteroaryl halides.[9][10]
-
Mitigation Strategies:
-
Inert Atmosphere: Rigorously exclude oxygen from the reaction mixture.[1]
-
Ligand Choice: The choice of ligand can influence the rate of dehalogenation. Bulky, electron-rich ligands can sometimes suppress this pathway.[11]
-
Base Selection: The nature of the base can also play a role. Screening different bases may be necessary.
-
-
-
Homocoupling of Boronic Acid: This side reaction forms a symmetrical biaryl from the boronic acid coupling partner and is often promoted by the presence of oxygen.[1][7] It can also occur if the transmetalation step is slow.
-
Mitigation Strategies:
-
Oxygen Exclusion: This is the most critical factor. Ensure all solvents are thoroughly degassed and the reaction is maintained under a positive pressure of an inert gas.[7][12]
-
Stoichiometry: Using a slight excess of the boronic acid (e.g., 1.1–1.2 equivalents) can be beneficial, but a large excess should be avoided as it can favor homocoupling.[1]
-
Catalyst Pre-reduction: If using a Pd(II) source, residual Pd(II) can promote homocoupling. The addition of a mild reducing agent like potassium formate can help ensure all palladium is in the active Pd(0) state.[7]
-
-
-
Protodeboronation: This involves the cleavage of the carbon-boron bond of the boronic acid, effectively destroying the nucleophile.[1] This is often an issue with aqueous bases and can be exacerbated by prolonged reaction times at high temperatures.[13]
-
Mitigation Strategies:
-
Base and Solvent: Use a sufficiently strong base and consider using anhydrous solvents to minimize hydrolysis of the boronic acid.[1]
-
Boronic Acid Stability: If protodeboronation is a persistent issue, consider switching from the boronic acid to a more stable boronate ester, such as a pinacol ester or a trifluoroborate salt.[5][14] These reagents often exhibit slower, controlled release of the boronic acid under the reaction conditions, minimizing its decomposition.[15][16]
-
-
Section 2: Optimizing Reaction Parameters
A systematic approach to optimizing reaction parameters is crucial for maximizing the yield and purity of the desired product.[17]
Q3: How do I select the optimal catalyst and ligand for this specific substrate?
For challenging substrates like this compound, the catalyst system is the most critical variable. The goal is to facilitate the difficult oxidative addition of the palladium into the C-Cl bond.
Catalyst and Ligand Selection Guide:
| Parameter | Recommendation | Rationale |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, or Buchwald Precatalysts (e.g., XPhos Pd G2/G3) | Pd(II) sources like Pd(OAc)₂ are common but require in-situ reduction. Pd(0) sources like Pd₂(dba)₃ or precatalysts can provide more consistent results by ensuring a ready supply of the active Pd(0) species.[1][3] |
| Ligand Class | Bulky, electron-rich biaryl monophosphines | These ligands are essential for promoting the oxidative addition of the less reactive C-Cl bond.[1][18][19] They also help to stabilize the palladium catalyst and can accelerate the reductive elimination step.[3] |
| Specific Ligands | SPhos, XPhos, RuPhos, BrettPhos | These are among the most effective and commonly used ligands for Suzuki couplings of challenging chloroheterocycles.[1][2][20] It is often necessary to screen a few to find the optimal one for a specific substrate combination.[3] |
| Pd:Ligand Ratio | 1:2 to 1:4 | An excess of the ligand is often used to prevent catalyst decomposition and promote the formation of the active catalytic species.[1] |
Q4: What is the role of the base and solvent, and how do I choose the best combination?
The base and solvent system must work in concert to facilitate the catalytic cycle, particularly the transmetalation step, while maintaining the stability of all reaction components.
Base and Solvent Compatibility:
| Base | Recommended Solvents | Comments |
| K₃PO₄ | 1,4-Dioxane/H₂O, Toluene/H₂O, 2-MeTHF/H₂O | A strong, effective base for many challenging couplings. Often provides good results with electron-deficient substrates.[2][5] |
| Cs₂CO₃ | 1,4-Dioxane/H₂O, Toluene/H₂O, DMF | A very strong and highly soluble base that can significantly accelerate the reaction rate.[2][6] |
| K₂CO₃ | 1,4-Dioxane/H₂O, Toluene/H₂O, Ethanol/H₂O | A standard, cost-effective base. May be sufficient for less demanding couplings but often less effective for chloroheterocycles than K₃PO₄ or Cs₂CO₃.[2][3] |
Solvent Considerations:
-
Polar Aprotic Solvents: 1,4-Dioxane and Toluene are common and effective solvents for Suzuki reactions.[3][21] They are often used with a small amount of water to help solubilize the inorganic base.
-
Solvent Effects: The choice of solvent can sometimes influence selectivity in more complex molecules, though for this specific coupling, standard ethereal or aromatic solvents are typically sufficient.[22][23]
-
Degassing: It is imperative that all solvents are rigorously degassed prior to use to remove dissolved oxygen, which can lead to unwanted side reactions.[1][5]
Section 3: Experimental Protocols and Diagrams
General Experimental Protocol for Optimization
This protocol provides a starting point for the Suzuki coupling of this compound. It is recommended to perform small-scale reactions to screen different parameters.
Materials:
-
This compound (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0 mmol)
-
Degassed Solvent (e.g., 1,4-Dioxane, 5 mL)
-
Degassed Water (1 mL)
Procedure:
-
To a dry reaction vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, the palladium catalyst, the ligand, and the base.
-
Seal the vial with a septum cap.
-
Evacuate and backfill the vial with an inert gas (e.g., argon or nitrogen) three times to ensure an inert atmosphere.[1][5]
-
Add the degassed solvent and degassed water via syringe.
-
Place the reaction vial in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).[1]
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[24]
References
- BenchChem. (n.d.). Technical Support Center: Optimizing Suzuki Coupling of 3-Chloro-6-methoxypyridazine.
- Gargaro, S. L., et al. (2020).
- Vedejs, E., & Chapman, R. W. (2010). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 132(45), 16028–16035.
- Gargaro, S. L., et al. (2020). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hinder. Synthesis, 52(20), 2944-2950.
- Miller, S. A., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 11(3), 436–440.
- Gargaro, S. L., et al. (2020).
- BenchChem. (n.d.). Technical Support Center: Suzuki Reactions Involving Pyridazines.
- BenchChem. (n.d.). Strategies to minimize homocoupling in Suzuki reactions of boronic acids.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions.
- BenchChem. (n.d.). how to avoid dehalogenation side reactions in Suzuki coupling.
- Vedejs, E., & Chapman, R. W. (2010). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 132(45), 16028–16035.
- Tomanová, P., et al. (2016). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry, 81(24), 12258–12272.
- BenchChem. (n.d.). preventing homo-coupling side reactions in pyridazine synthesis.
- ResearchGate. (n.d.). Suzuki‐Miyaura cross‐coupling reaction of chloro heterocycles with....
- BenchChem. (n.d.). Troubleshooting low yield in Suzuki coupling of 3-Bromo-2-chloropyridine.
- Thomas, A. A., et al. (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 136(45), 15829–15841.
- Tomanová, P., et al. (2016).
- ChemistryViews. (2022). Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning.
- Reddy, V. P., et al. (2006). New Air-Stable Catalysts for General and Efficient Suzuki−Miyaura Cross-Coupling Reactions of Heteroaryl Chlorides. Organic Letters, 8(17), 3801–3804.
- LibreTexts. (2024). Suzuki-Miyaura Coupling.
- Reddit. (2024). How to approach choosing reaction conditions for Suzuki?. r/Chempros.
- Tomanová, P., et al. (2016). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry, 81(24), 12258–12272.
- Sigman, M. S., et al. (2019). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Israel Journal of Chemistry, 60(3-4), 406-409.
- Sigman, M. S., et al. (2019).
- ResearchGate. (n.d.). New Catalysts for Suzuki—Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. Request PDF.
- ResearchGate. (n.d.). Suzuki‐Miyaura cross‐coupling reaction of free N−H containing chloro....
- Organic Chemistry Portal. (2006). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds.
- BenchChem. (n.d.). Ligand Selection for Efficient Suzuki Coupling of 2-Chloropyridines: Application Notes and Protocols.
- Royal Society of Chemistry. (2020). Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. Organic Chemistry Frontiers.
- ResearchGate. (2018). (PDF) Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies.
- LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling.
- BenchChem. (n.d.). Technical Support Center: Synthesis of 3-amino-4-methyl-6-phenylpyridazine.
- ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids a.
- ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?.
- Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros.
- ResearchGate. (n.d.). Effect of solvent on the Suzuki reaction a. Download Table.
- MDPI. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry.
- NIH. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies.
- ResearchGate. (n.d.). Selected examples for the site selective SM cross‐coupling with electron‐deficient and neutral aryl boronic acids.
- Organic Letters. (2016).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
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- 8. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 9. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Yoneda Labs [yonedalabs.com]
- 14. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 18. researchgate.net [researchgate.net]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 24. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Purification of 3-Chloro-5-phenylpyridazine by Recrystallization
Welcome to the technical support center for the purification of 3-Chloro-5-phenylpyridazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on overcoming the common challenges associated with the recrystallization of this heterocyclic compound. By explaining the causality behind each step, this document aims to empower you to optimize your purification strategy for maximum yield and purity.
Foundational Knowledge: Understanding the Compound and the Process
Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility. The core principle is that the compound of interest and any impurities have different solubility profiles in a given solvent at varying temperatures.[1] An ideal recrystallization involves dissolving the crude material in a minimum amount of hot solvent and allowing it to cool slowly. As the solution cools, the solubility of the target compound decreases, leading to the formation of pure crystals, while impurities remain dissolved in the surrounding liquid (the "mother liquor").[2][3]
Physicochemical Properties of this compound:
A successful purification begins with understanding the properties of the target molecule.
| Property | Value | Source |
| Molecular Formula | C₁₀H₇ClN₂ | [4] |
| Molecular Weight | 190.63 g/mol | [4] |
| CAS Number | 86663-08-3 | [4] |
| Melting Point | 129-133 °C (Typical) | Note: Melting point can vary based on purity. A sharp melting range close to the literature value for the pure compound indicates high purity. |
| Appearance | Typically an off-white to yellow or beige solid. | [5] |
| Structural Features | A moderately polar molecule containing a phenyl group and a dichloropyridazine ring. The nitrogen atoms can act as hydrogen bond acceptors. | [4] |
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the recrystallization of this compound in a practical question-and-answer format.
Q1: How do I select the best recrystallization solvent? This seems like trial and error.
A1: While there is an element of empirical testing, solvent selection is a guided process based on chemical principles. The goal is to find a solvent (or solvent pair) where this compound is highly soluble at elevated temperatures but poorly soluble at room temperature or below.[1]
The Causality: The difference in solubility with temperature is the driving force for crystallization. If the compound is too soluble at low temperatures, recovery will be poor. If it is not soluble enough at high temperatures, you will need an impractically large volume of solvent.
Recommended Screening Protocol:
-
Place a small amount of your crude material (e.g., 20-30 mg) into several different test tubes.
-
To each tube, add a small volume (e.g., 0.5 mL) of a different test solvent at room temperature and agitate. Observe if the solid dissolves. An ideal solvent will not dissolve the compound at this stage.
-
For the solvents that did not dissolve the compound, gently heat the test tube in a water bath. Add the hot solvent dropwise until the solid just dissolves.
-
Allow the clear solution to cool slowly to room temperature, then place it in an ice bath.
-
Observe the quantity and quality of the crystals that form. A good solvent will produce a significant amount of crystalline solid.
Suggested Solvents for Screening:
| Solvent | Boiling Point (°C) | Polarity | Rationale & Comments |
| Isopropanol | 82.5 | Polar Protic | A good starting point for many heterocyclic compounds. Often provides a good solubility gradient. |
| Ethanol | 78.4 | Polar Protic | Similar to isopropanol. Can sometimes be too good a solvent, leading to lower recovery. |
| Ethyl Acetate | 77.1 | Polar Aprotic | A moderately polar solvent that is often effective. |
| Toluene | 110.6 | Nonpolar | The aromatic nature may favor dissolution of the phenyl group. Good for removing more polar impurities. |
| Acetone | 56.5 | Polar Aprotic | A strong solvent, may require a nonpolar anti-solvent like hexanes. |
| Mixed Solvents | - | Variable | Systems like Ethanol/Water or Acetone/Hexanes are powerful tools. Dissolve the compound in a minimum of the "good" solvent (e.g., ethanol) and slowly add the "poor" or "anti-solvent" (e.g., water) until the solution becomes cloudy (the cloud point), then reheat to clarify and cool slowly. |
Q2: My compound has "oiled out" instead of forming crystals. What went wrong and how do I fix it?
A2: "Oiling out" occurs when the compound comes out of solution as a liquid instead of a solid. This happens when the solution becomes supersaturated at a temperature that is above the melting point of the solid in that solvent system. The presence of impurities can also depress the melting point, making this more likely.
The Causality: The solute molecules have separated from the solvent but lack the ordered lattice structure of a crystal. This is often due to the solution cooling too quickly or being too concentrated.
Solutions:
-
Reheat and Dilute: Reheat the solution until the oil completely redissolves.
-
Add More Solvent: Add a small amount (e.g., 5-10% more) of the hot solvent to the clear solution. This slightly reduces the saturation point, giving the molecules more "room" to orient themselves into a crystal lattice as they cool.
-
Ensure Slow Cooling: This is critical. Allow the flask to cool to room temperature on a benchtop, insulated from the cold surface by a few paper towels or a cork ring. Do not place it directly into an ice bath from a high temperature.
-
Change Solvents: If the problem persists, the boiling point of your chosen solvent may be too high relative to the compound's melting point. Try a lower-boiling solvent.
Q3: I've dissolved my compound, but no crystals are forming, even after cooling in an ice bath. What should I do?
A3: This is a very common issue, almost always caused by one of two things: using too much solvent or the solution is supersaturated.
The Causality: If too much solvent is used, the solution never becomes saturated enough for the solute to precipitate, even at low temperatures. In a supersaturated solution, the molecules need an energy barrier to be overcome to start forming a crystal lattice (nucleation).
Solutions in Order of Application:
-
Induce Nucleation:
-
Scratch the Flask: Use a glass rod to gently scratch the inner surface of the flask at the air-liquid interface. The microscopic scratches provide a rough surface that can act as a nucleation site for crystal growth.
-
Add a Seed Crystal: If you have a small crystal of the pure product, add it to the solution. This provides a perfect template for further crystal growth.
-
-
Reduce Solvent Volume: If nucleation techniques fail, you have likely used too much solvent. Gently heat the solution and boil off a portion of the solvent (e.g., 20-30%). Then, allow it to cool again.
-
Consider an Anti-Solvent: If you are using a single solvent system, you can try slowly adding a miscible "anti-solvent" (one in which your compound is insoluble) until the solution turns cloudy, then add a drop or two of the good solvent to redissolve and cool slowly.
Q4: My final product is still colored. How can I remove colored impurities?
A4: Colored impurities are often large, polar, conjugated molecules that can be effectively removed using activated charcoal (decolorizing carbon).[6]
The Causality: Activated charcoal has a very high surface area with pores that adsorb large, flat molecules like many organic dyes, while your smaller product molecules remain in solution.
Correct Procedure for Using Charcoal:
-
Dissolve your crude solid in the hot recrystallization solvent as usual.
-
Remove the flask from the heat source and allow the boiling to subside slightly. Caution: Never add charcoal to a boiling solution, as it can cause violent bumping.
-
Add a very small amount of activated charcoal (a tiny spatula tip is usually sufficient). Using too much will adsorb your product and reduce your yield.
-
Swirl the flask and gently reheat to boiling for a few minutes.
-
Perform a hot gravity filtration using a fluted filter paper to remove the charcoal. This step must be done quickly to prevent your product from crystallizing prematurely in the funnel. It is wise to pre-heat the funnel with hot solvent.
-
Allow the now colorless filtrate to cool and crystallize as normal.
Q5: My final yield is very low. What are the likely causes?
A5: A low yield is disappointing but often correctable. The most common culprits involve losing product to the mother liquor.
The Causality: Every compound has some residual solubility even in a cold solvent. The goal is to minimize this loss.
Common Causes and Solutions:
-
Too Much Solvent: This is the most frequent cause. Use the absolute minimum amount of hot solvent required to dissolve your compound.
-
Premature Filtration: Cooling the solution in an ice bath for at least 15-30 minutes is crucial to maximize the amount of product that crystallizes out of solution.
-
Incorrect Washing: When washing the collected crystals in the filter, always use a minimal amount of ice-cold solvent. Using room temperature solvent or too much solvent will redissolve a significant portion of your pure product.
-
Inappropriate Solvent Choice: The solvent you chose may simply keep too much of your product dissolved, even when cold. Re-evaluate your solvent screening.
Experimental Workflow and Protocols
Step-by-Step Recrystallization Protocol
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a magnetic stir bar if desired. In a separate flask, heat your chosen recrystallization solvent to its boiling point. Add the hot solvent to the crude solid in small portions, swirling and heating, until the solid just dissolves.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and perform a hot gravity filtration as described in Q4.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature on a benchtop. Crystal formation should begin. Do not disturb the flask during this initial growth period.
-
Maximizing Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to ensure maximum crystallization.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: With the vacuum still applied, wash the crystals with a small portion of ice-cold recrystallization solvent to rinse away any remaining mother liquor.
-
Drying: Allow the crystals to dry on the filter under vacuum for several minutes. Then, transfer the solid to a pre-weighed watch glass and dry to a constant weight, either in air or in a vacuum oven at a temperature well below the compound's melting point.
Visual Workflow Diagrams
The following diagrams illustrate the decision-making process for recrystallization.
Caption: General experimental workflow for recrystallization.
Caption: Decision tree for troubleshooting common crystallization issues.
References
- LibreTexts. (2023). Recrystallization. Chemistry LibreTexts.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
- MIT OpenCourseWare. (2010). Recrystallization | MIT Digital Lab Techniques Manual. YouTube.
- ChemSynthesis. (n.d.). 3-chloro-6-(4-fluorophenyl)-4-phenylpyridazine.
- Vassar College. (2007). Organic Chemistry Lab: Recrystallization. YouTube.
- University of Hertfordshire. (2025). Pyridafol (Ref: CL 9673 ). AERU.
- LookChem. (n.d.). This compound.
- Pharmaffiliates. (n.d.). CAS No : 1358061-55-8 | Product Name : Pyridachlometyl.
- Professor Dave Explains. (2020). Recrystallization. YouTube.
- Organic Syntheses. (n.d.). A. 3-Chloro-N-phenyl-pyridin-2-amine (1).
- Journal of Chemical and Pharmaceutical Research. (2015). Identification, synthesis and characterization of principal process related potential impurities in Diazepam.
- SlideShare. (n.d.). Recrystallization of Salicylic acid.
Sources
Troubleshooting guide for 3-Chloro-5-phenylpyridazine synthesis side reactions
Technical Support Center: Synthesis of 3-Chloro-5-phenylpyridazine
This guide provides in-depth troubleshooting for the synthesis of this compound, a common intermediate in pharmaceutical research. The content is structured in a question-and-answer format to directly address challenges encountered during the key synthetic steps: the formation of the 5-phenylpyridazin-3(2H)-one precursor and its subsequent chlorination.
Frequently Asked Questions (FAQs)
Section 1: Synthetic Strategy & Key Intermediates
Question 1: What is the most common and reliable synthetic route to this compound, and what are its critical stages?
Answer: The most prevalent and scalable synthesis is a two-step process. The first step involves the cyclocondensation of a 4-ketoacid with hydrazine to form the pyridazinone ring system. The second, and often more challenging step, is the deoxychlorination of the pyridazinone intermediate to yield the final product.
The overall workflow can be visualized as follows:
Caption: General two-step synthesis pathway for this compound.
Critical Control Points:
-
Purity of Starting Materials: The purity of the initial 4-ketoacid directly impacts the yield and purity of the pyridazinone intermediate.[1]
-
Anhydrous Conditions: The chlorination step is highly sensitive to moisture. Water reacts vigorously with phosphorus oxychloride (POCl₃) and can hydrolyze the chlorinated product back to the starting material.[2]
-
Temperature Control: Overheating during chlorination can lead to the formation of intractable tars and decomposition byproducts.[1]
-
Workup Procedure: The quenching of excess POCl₃ is highly exothermic and must be performed with extreme caution to ensure safety and prevent product loss.[3][4]
Section 2: Troubleshooting the Chlorination Step
The conversion of 5-phenylpyridazin-3(2H)-one to this compound using POCl₃ is the most common point of failure. The following questions address frequent issues.
Question 2: My chlorination reaction with POCl₃ results in a low yield and a dark, tarry residue. What are the primary causes?
Answer: This is a classic problem in pyridazinone chlorination. The causes are typically multifactorial, relating to reagent purity, reaction conditions, and the underlying mechanism.
-
Causality 1: Presence of Moisture: POCl₃ reacts violently with water to produce phosphoric acid and hydrogen chloride gas.[4] Even trace amounts of moisture in the starting material, solvent, or glassware can consume the reagent and generate acidic side products that promote polymerization and tar formation.
-
Causality 2: Reaction Temperature: While heat is required, temperatures exceeding 100-110 °C can promote decomposition. The reaction should be heated moderately (e.g., 80-90 °C) and monitored closely.[3]
-
Causality 3: Insufficient POCl₃: POCl₃ often serves as both the chlorinating agent and the solvent. Using too little can result in a thick, difficult-to-stir slurry that heats unevenly, leading to localized overheating and decomposition. A common practice is to use 5-10 volumes of POCl₃ relative to the starting pyridazinone.[3]
The proposed mechanism involves the initial O-phosphorylation of the pyridazinone tautomer (the more reactive pyridazin-3-ol form) to create a highly reactive phosphate ester intermediate. This intermediate is then susceptible to nucleophilic attack by a chloride ion to yield the final product.
Caption: Proposed mechanism for POCl₃-mediated chlorination of pyridazinone.
Question 3: The workup procedure for my POCl₃ reaction feels unsafe and I suspect I'm losing product. What is the standard operating procedure?
Answer: A careful and methodical workup is critical for both safety and yield. Product loss often occurs due to hydrolysis of the chlorinated product back to the pyridazinone if the mixture becomes too acidic and hot during quenching.[4]
Recommended Step-by-Step Workup Protocol:
-
Cool the Reaction: After the reaction is complete (monitored by TLC), cool the mixture to room temperature.
-
Remove Excess POCl₃ (Optional but Recommended): Under high vacuum and in a well-ventilated fume hood, carefully distill off the bulk of the excess POCl₃. The temperature of the heating bath should not exceed 55-60 °C.[3] This significantly reduces the violence of the subsequent quenching step.
-
Prepare for Quenching: In a separate, large flask, prepare a stirred slurry of crushed ice. The flask should be large enough to accommodate at least 5-10 times the volume of the reaction mixture.
-
Slow Quenching: Extremely slowly and cautiously , add the reaction residue dropwise to the crushed ice with vigorous stirring. This step is highly exothermic and will generate HCl gas. Ensure adequate ventilation and personal protective equipment.[3][5]
-
Neutralization: Once the addition is complete, continue stirring and slowly add a saturated solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium hydroxide (NaOH) until the pH of the aqueous layer is neutral to slightly basic (pH 7-8).[3] This neutralizes the acids and precipitates the crude product.
-
Extraction: Extract the product from the aqueous mixture with an organic solvent like dichloromethane or ethyl acetate (3x).
-
Wash and Dry: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
Question 4: I'm observing multiple byproducts on my TLC plate after the chlorination reaction. What are they likely to be?
Answer: Several byproducts are possible, stemming from incomplete reaction, side reactions, or degradation.
| Potential Byproduct | Typical Rf Value (vs. Product) | Cause & Confirmation | Mitigation Strategy |
| Unreacted Starting Material | Lower Rf (more polar) | Incomplete reaction. Confirm by co-spotting with the starting material. | Increase reaction time or temperature moderately. Ensure sufficient POCl₃ is used. |
| Dichlorinated Species | Higher Rf (less polar) | Over-reaction or presence of other reactive sites. Confirm by mass spectrometry (M+2 peak higher than expected). | Reduce reaction time and/or temperature. Use a milder chlorinating agent if possible. |
| Phosphate Intermediates | Very polar (may streak or stay at baseline) | Incomplete conversion of the phosphate ester to the chloride. | Ensure reaction goes to completion. The workup should hydrolyze these, but they can persist. |
| Polymeric Tar | Streaks across the entire TLC plate | Decomposition due to excessive heat or impurities. | Maintain strict temperature control and use pure, dry starting materials. |
Table 1. Common byproducts in this compound synthesis and troubleshooting strategies.
Section 3: Purification
Question 5: What are the most effective methods for purifying the final this compound?
Answer: The choice of purification method depends on the scale of the reaction and the nature of the impurities. Both recrystallization and column chromatography are effective.
| Purification Method | Procedure & Recommended Solvents | Advantages | Disadvantages |
| Recrystallization | Dissolve the crude solid in a minimum amount of a hot solvent and allow it to cool slowly. Good solvent systems include: Ethanol, Isopropanol, or an Ethyl Acetate/Hexane mixture.[1][5] | Excellent for removing minor impurities and obtaining highly crystalline material. Scalable. | Can result in significant product loss in the mother liquor if the product has high solubility. May not remove impurities with similar solubility. |
| Column Chromatography | Adsorb the crude product onto silica gel and elute with a solvent gradient. A typical eluent system is: a gradient of Ethyl Acetate in Hexanes (e.g., starting from 5% EtOAc and increasing to 20-30%).[1] | Highly effective for separating compounds with different polarities, including closely related byproducts. | More time-consuming and solvent-intensive. Less practical for very large scales. |
Table 2. Comparison of purification methods for this compound.
Pro-Tip: For stubborn impurities, a sequential purification approach can be highly effective. First, perform a quick filtration through a small plug of silica gel to remove baseline tar, followed by recrystallization of the filtrate to obtain the final, pure compound.
References
- ChemTube3D. Synthesis of Pyridazine.
- Wikipedia. Pyridazine.
- ResearchGate. (2013). What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF?.
- ResearchGate. (2014). How should I proceed in Chlorination using POCl3?.
- Hassanzadeh, M., et al. (2020). POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles. National Institutes of Health.
Sources
How to remove impurities from 3-Chloro-5-phenylpyridazine reactions
Technical Support Center: 3-Chloro-5-phenylpyridazine Synthesis
A Guide to Troubleshooting and Purification
Welcome to the technical support center for synthetic and medicinal chemists. This guide is designed to provide expert insights and practical solutions for challenges encountered during the synthesis and purification of this compound, a key intermediate in pharmaceutical research. As Senior Application Scientists, we understand that purity is paramount. This document offers a structured, question-and-answer approach to help you identify, understand, and eliminate common impurities from your reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: I've just run a Suzuki-Miyaura coupling to synthesize this compound. What are the most likely impurities I should expect in my crude product?
A1: The Suzuki-Miyaura cross-coupling is a powerful method for this synthesis, typically reacting 3,5-dichloropyridazine with phenylboronic acid. However, the complexity of the catalytic cycle can lead to several predictable side products.[1][2] Understanding these impurities is the first step toward devising an effective purification strategy.
Common Impurities in this compound Synthesis:
-
Starting Materials: Unreacted 3,5-dichloropyridazine and residual phenylboronic acid or its derivatives (e.g., boroxines).
-
Homocoupling Product: Biphenyl, formed from the coupling of two phenylboronic acid molecules. This is often promoted by the presence of oxygen.[3]
-
Dehalogenated Product: 5-phenylpyridazine, where the chlorine atom at the 3-position is replaced by a hydrogen. This is a common side reaction in palladium-catalyzed couplings.[1][4][5]
-
Hydrolysis Product: 3-Hydroxy-5-phenylpyridazine, resulting from the hydrolysis of the C-Cl bond. This can occur during the reaction or aqueous workup, especially under basic conditions or at elevated temperatures.[6]
-
Catalyst Residues: Residual palladium catalyst, which can precipitate as palladium black.[4]
Below is a diagram illustrating the formation pathways of the desired product and key impurities from a typical Suzuki-Miyaura reaction.
Caption: Reaction scheme for this compound synthesis and impurity formation.
Q2: How can I effectively monitor my reaction and analyze the crude product to identify these impurities?
A2: Proper reaction monitoring and crude product analysis are critical. A multi-technique approach provides the most comprehensive picture of your reaction's success and purity profile.
Analytical Techniques for Reaction Monitoring and Analysis:
| Technique | Application & Rationale |
| Thin-Layer Chromatography (TLC) | Primary Use: Rapid, qualitative monitoring of reaction progress. Why: Allows you to visualize the consumption of starting materials and the formation of the product and major byproducts. By co-spotting your reaction mixture with standards of the starting materials, you can track the reaction's endpoint. A typical eluent system is a mixture of hexanes and ethyl acetate (e.g., 7:3 v/v). |
| High-Performance Liquid Chromatography (HPLC) | Primary Use: Quantitative analysis of product purity and impurity levels. Why: Provides high-resolution separation, allowing for the accurate quantification of impurities, even those present at low levels. It is the gold standard for determining final product purity.[7] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Primary Use: Identification of volatile impurities. Why: Excellent for identifying byproducts like biphenyl and the dehalogenated 5-phenylpyridazine due to their volatility and distinct mass fragmentation patterns. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Primary Use: Structural confirmation of the desired product and characterization of unknown impurities. Why: ¹H and ¹³C NMR provide definitive structural information. For instance, the disappearance of a proton signal from the pyridazine ring and the appearance of phenyl signals confirm product formation. Impurities will have their own characteristic signals. |
Q3: My reaction is complete. What is the best general-purpose purification strategy to start with?
A3: For most crude reaction mixtures of this compound, a two-stage approach involving an extractive workup followed by recrystallization is the most effective first-line strategy. This avoids the need for chromatography if the impurity profile is favorable.
Objective: To remove inorganic salts, water-soluble reagents (like boronic acid), and some polar impurities before final purification.
Step-by-Step Methodology:
-
Quench and Dilute: Once the reaction is complete (as determined by TLC), cool the mixture to room temperature. Carefully quench the reaction by adding water. Dilute the mixture with an organic solvent in which your product is soluble but immiscible with water (e.g., ethyl acetate or dichloromethane).
-
Phase Separation: Transfer the mixture to a separatory funnel. The organic layer will contain your desired product and nonpolar impurities (like biphenyl). The aqueous layer will contain salts and water-soluble byproducts. Separate the layers.[8]
-
Aqueous Wash (Optional but Recommended): Wash the organic layer sequentially with a mild acid (e.g., 1M HCl) to remove basic impurities, followed by a mild base (e.g., saturated NaHCO₃ solution) to remove acidic impurities, and finally with brine to remove residual water.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude solid product.
-
Recrystallization:
-
Solvent Selection: Choose a solvent system where the product is sparingly soluble at room temperature but highly soluble when hot. Common choices include ethanol, isopropanol, or a mixture like toluene/hexanes.
-
Procedure: Dissolve the crude solid in the minimum amount of hot solvent. If insoluble impurities (like palladium black) are present, perform a hot filtration.[7] Allow the solution to cool slowly to room temperature, then place it in an ice bath to promote crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
-
Q4: Recrystallization didn't remove all the impurities. When and how should I use column chromatography?
A4: Column chromatography is necessary when your crude product contains impurities with solubility properties similar to this compound, such as the homocoupled biphenyl or the dehalogenated 5-phenylpyridazine.[7]
Sources
Technical Support Center: Improving the Regioselectivity of Arylation on the Pyridazine Ring
Welcome to the Technical Support Center for scientists and researchers focused on the functionalization of pyridazine scaffolds. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the control of regioselectivity in arylation reactions. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical logic to empower your experimental design.
Section 1: Troubleshooting Guide - Common Experimental Issues
This section addresses specific problems you might encounter in the lab, presented in a question-and-answer format.
Q1: My direct C-H arylation is giving me a mixture of regioisomers with no clear selectivity. What are the primary factors I should investigate?
Answer:
Poor regioselectivity in direct C-H arylations of pyridazines is a common challenge, primarily stemming from the subtle differences in the reactivity of the C-H bonds and the complex interplay of electronic and steric factors. Here’s a systematic approach to troubleshooting:
-
Re-evaluate the C-H Bond Acidity: The currently accepted mechanism for many of these reactions is a concerted metalation-deprotonation (CMD) pathway, where the acidity of the C-H bond is a key determinant of reactivity.[1] The electron-deficient nature of the pyridazine ring makes all its C-H bonds more acidic than those on a benzene ring. However, the positions are not equal. The C-H bonds closest to the nitrogen atoms are generally more acidic. If your substrate is unsubstituted, you will likely get a mixture of products. To achieve selectivity, consider the electronic nature of any existing substituents on your pyridazine ring. Electron-withdrawing groups (EWGs) will increase the acidity of nearby C-H bonds and can be used to direct the arylation.[2][3]
-
Catalyst/Ligand System: Your choice of palladium catalyst and ligand is critical. Standard catalysts like Pd(PPh₃)₄ may not be optimal.[4] For challenging substrates, consider screening more specialized ligands. Bulky, electron-rich phosphine ligands (e.g., Buchwald or Fu ligands like XPhos and SPhos) can improve both catalyst activity and selectivity.[4]
-
Steric Hindrance: Don't underestimate the role of sterics. A bulky substituent on the pyridazine ring can block arylation at an adjacent position, thereby directing it to a more accessible C-H bond.
Q2: I'm observing significant amounts of homo-coupled biaryl byproduct from my aryl halide. How can I minimize this side reaction?
Answer:
Homo-coupling is a persistent side reaction in many cross-coupling protocols.[5] It reduces your yield and complicates purification. Here are some strategies to mitigate it:
-
Slow Addition of the Aryl Halide: Maintaining a low concentration of the aryl halide throughout the reaction can disfavor the homo-coupling pathway. Consider adding the aryl halide solution slowly over a period of several hours using a syringe pump.
-
Optimize the Base: The choice and concentration of the base can influence the rate of homo-coupling. If you are using a strong base, consider switching to a weaker one or using a stoichiometric amount. Common bases for these reactions include K₂CO₃, Cs₂CO₃, and K₃PO₄.[4]
-
Check Your Catalyst System: Some catalyst systems are more prone to promoting homo-coupling than others. If you are using a highly active catalyst, you might be able to reduce the catalyst loading.
Q3: My reaction is sluggish, and I have a low yield of the desired product. I suspect catalyst deactivation. What can I do?
Answer:
Catalyst deactivation is a frequent issue when working with nitrogen-containing heterocycles like pyridazine. The Lewis basic nitrogen atoms can coordinate to the palladium center, leading to catalyst inhibition.[5][6][7]
-
The N-Oxide Strategy: One of the most effective ways to circumvent this problem is to temporarily mask the Lewis basicity of the nitrogen atoms by converting the pyridazine to its N-oxide.[8] This modification alters the electronic properties of the ring, often leading to highly regioselective C-2 arylation.[8] The N-oxide can then be easily removed in a subsequent reduction step.
-
Use of Additives: In some cases, the use of additives can help to prevent catalyst deactivation. For instance, silver salts are sometimes used as oxidants and promoters in direct arylation reactions.[9]
-
Ligand Choice: As mentioned before, bulky ligands can not only improve selectivity but also protect the metal center from deactivation.
Section 2: Frequently Asked Questions (FAQs)
This section covers broader conceptual questions about improving regioselectivity in pyridazine arylations.
Q1: What is the fundamental electronic nature of the pyridazine ring, and how does it influence arylation?
Answer:
The pyridazine ring is an electron-deficient aromatic heterocycle due to the presence of two adjacent, electronegative nitrogen atoms. This has several important consequences for arylation reactions:
-
Facilitated Oxidative Addition: In cross-coupling reactions with halopyridazines (e.g., Suzuki, Stille), the electron-deficient nature of the ring facilitates the oxidative addition of the palladium catalyst to the carbon-halogen bond.[10][11] This is often the rate-limiting step of the catalytic cycle.
-
Activated C-H Bonds: The electron-withdrawing effect of the nitrogen atoms increases the acidity of the C-H bonds on the ring, making them more susceptible to deprotonation in direct C-H arylation reactions.[1]
-
Site of Arylation: In the absence of other directing groups, arylation often occurs at the positions most influenced by the electron-withdrawing nature of the nitrogens (the α-positions).
Q2: How can I exploit the differential reactivity of halogens for regioselective Suzuki-Miyaura coupling on a di-halopyridazine?
Answer:
If you have a pyridazine substrate with two different halogen atoms (e.g., 4-bromo-6-chloropyridazine), you can achieve excellent regioselectivity by taking advantage of the different rates of oxidative addition for carbon-halogen bonds. The general reactivity trend is C-I > C-Br > C-Cl.
For a substrate like 4-bromo-6-chloro-3-phenylpyridazine, a palladium-catalyzed Suzuki coupling will selectively occur at the more reactive C-Br bond at the 4-position, leaving the C-Cl bond at the 6-position intact.[10] This allows for sequential functionalization of the pyridazine ring.
Q3: Can I achieve arylation at a position that is not electronically favored?
Answer:
Yes, this is possible through several strategies that override the inherent electronic preferences of the pyridazine ring:
-
Directing Groups: The use of a directing group is a powerful strategy to force the arylation to occur at a specific C-H bond, usually ortho to the directing group. For example, a carboxylic acid group can be used to direct arylation to the adjacent position.[12]
-
Steric Control: As mentioned in the troubleshooting section, a large, sterically demanding group can block the more electronically favored positions, forcing the arylation to occur at a less hindered site.
-
Chelation-Assisted C-H Activation: While the chelating ability of the pyridazine nitrogens can be problematic, it can also be harnessed. By designing substrates where a specific C-H bond is brought into close proximity to the palladium catalyst through chelation, you can achieve arylation at that site. There are also advanced strategies reported in the literature that can override the usual chelation-controlled selectivity.[6][7]
Section 3: Experimental Protocols & Data
Protocol 1: General Procedure for Regioselective Suzuki-Miyaura Coupling of 4-Bromo-6-chloro-3-phenylpyridazine
This protocol is adapted from the work of Sotelo and Raviña.[10]
-
To a reaction vessel, add 4-bromo-6-chloro-3-phenylpyridazine (1.0 eq.), the desired arylboronic acid (1.2 eq.), and a suitable base such as K₂CO₃ (2.0 eq.).
-
Add a palladium catalyst, for example, Pd(PPh₃)₄ (0.05 eq.).
-
Add a solvent system, such as a mixture of toluene and water.
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Heat the reaction mixture to a temperature of 80-100 °C and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Summary: Factors Influencing Regioselectivity
| Factor | Influence on Regioselectivity | Key Considerations |
| Electronic Effects | Electron-withdrawing groups (EWGs) increase the acidity of adjacent C-H bonds, favoring arylation at those positions. | The position of the EWG is crucial for directing the arylation. |
| Steric Hindrance | Bulky groups can block arylation at nearby positions, directing it to less hindered sites. | The size of both the substituent on the pyridazine and the incoming aryl group matter. |
| Directing Groups | Can override inherent electronic and steric effects to achieve high regioselectivity at a specific position. | The directing group often needs to be installed and later removed, adding steps to the synthesis. |
| Catalyst/Ligand | Bulky, electron-rich ligands can improve selectivity by influencing the steric environment around the metal center. | A screening of different ligands may be necessary for optimal results. |
| N-Oxide Formation | Masks the Lewis basicity of the nitrogens and often directs arylation to the C-2 position. | Requires an additional oxidation and subsequent reduction step. |
Section 4: Visualizing Reaction Workflows
Workflow for Troubleshooting Poor Regioselectivity
Caption: A troubleshooting workflow for poor regioselectivity in pyridazine arylation.
Conceptual Mechanism: Concerted Metalation-Deprotonation (CMD)
Caption: Simplified representation of the Concerted Metalation-Deprotonation (CMD) pathway.
References
- Srinivasan, R., Dey, A., Nagarajan, N. S., Kumaran, R. S., Gandhi, T., & Maiti, D. (2017). Pd-Catalyzed C-H arylation of pyridazine-based fused 1,2,4-triazoles: overriding selectivity at the usual position by undermining of preferred chelate formation.
- Tan, Y., Barrios-Landeros, F., & Hartwig, J. F. (2012). Mechanistic Studies on Direct Arylation of Pyridine N-Oxide: Evidence for Cooperative Catalysis between Two Distinct Palladium Centers. Journal of the American Chemical Society, 134(8), 3683–3686. [Link]
- Bensaid, S., Laidaoui, N., Abed, D. E., Kacimi, S., & Doucet, H. (2020). Environmentally-Safe Conditions for a Palladium-Catalyzed Direct C3-Arylation with High Turn Over Frequency of Imidazo[1,2-b]pyridazines Using Aryl Bromides and Chlorides. The Journal of Organic Chemistry, 85(15), 9946–9957. [Link]
- Srinivasan, R., Dey, A., Nagarajan, N. S., Kumaran, R. S., Gandhi, T., & Maiti, D. (2017). Pd-Catalyzed C–H arylation of pyridazine-based fused 1,2,4-triazoles: overriding selectivity at the usual position by undermining of preferred chelate formation.
- Guo, P., Joo, J. M., Rakshit, S., & Sames, D. (2012). C–H Arylation of Pyridines: High Regioselectivity as a Consequence of the Electronic Character of C–H Bonds and Heteroarene Ring. Journal of the American Chemical Society, 134(30), 12755–12763. [Link]
- Wang, D.-H., Wasa, M., Giri, R., & Yu, J.-Q. (2010). Palladium-Catalyzed C−H Functionalization of Pyridine N-Oxides: Highly Selective Alkenylation and Direct Arylation with Unactivated Arenes. Journal of the American Chemical Society, 132(21), 7429–7431. [Link]
- Sasakura, K., Suzuki, K., & Itami, K. (2011). Intramolecular C–H arylation of pyridine derivatives with a palladium catalyst for the synthesis of multiply fused heteroaromatic compounds. Beilstein Journal of Organic Chemistry, 7, 1264–1270. [Link]
- Request PDF. (2025). Palladium-Catalysed Cross-Coupling Reactions on Pyridazine Moieties.
- Mondal, S., Kumar, A., & Sharma, P. (2021). Palladium-Catalyzed Arylation of C(sp2)–H Bonds with 2-(1-Methylhydrazinyl)pyridine as the Bidentate Directing Group. ACS Omega, 6(40), 26563–26574. [Link]
- Request PDF. (2025). ChemInform Abstract: C-H Arylation of Pyridines: High Regioselectivity as a Consequence of the Electronic Character of C-H Bonds and Heteroarene Ring.
- Lewis, J. C., Bergman, R. G., & Ellman, J. A. (2008). Rh(I)-Catalyzed Direct Arylation of Pyridines and Quinolines. Journal of the American Chemical Society, 130(8), 2493–2500. [Link]
- Campeau, L.-C., Fagnou, K. (2006). A Solution to the 2-Pyridyl Organometallic Cross-Coupling Problem: Regioselective Catalytic Direct Arylation of Pyridine N-Oxides. Journal of the American Chemical Society, 128(11), 3567-3573. [Link]
- Ghaffari, B., & Larrosa, I. (2016). Direct ortho-Arylation of Pyridinecarboxylic Acids: Overcoming the Deactivating Effect of sp2-Nitrogen. Organic Letters, 18(15), 3742–3745. [Link]
- Arockiam, P. B., Bruneau, C., & Dixneuf, P. H. (2012). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Molecules, 17(12), 14782-14813. [Link]
- El Kazzouli, S., Koubachi, J., Berteina-Raboin, S., Mouaddib, A., & Guillaumet, G. (2017). The First Catalytic Direct C–H Arylation on C2 and C3 of Thiophene Ring Applied to Thieno-Pyridines, -Pyrimidines and -Pyrazines. Molecules, 22(1), 118. [Link]
- El Kazzouli, S., Koubachi, J., Berteina-Raboin, S., Mouaddib, A., & Guillaumet, G. (2017). The First Catalytic Direct C–H Arylation on C2 and C3 of Thiophene Ring Applied to Thieno-Pyridines, -Pyrimidines and -Pyrazines. Molecules, 22(1), 118. [Link]
- de Oliveira, C. S., da Silva, A. B. F., de Oliveira, K. T., & Goulart, M. O. F. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Molecules, 23(11), 2999. [Link]
- Request PDF. (2025). Origins of regioselectivity of the palladium-catalyzed (aromatic)CH bond metalation–deprotonation.
- Request PDF. (2025). Coupling outcomes for pyridazines, pyrimidines and pyrazines.
- El-Gharbi, K., Abarbri, M., & Pucheault, M. (2021). C-H Bond Arylation of Pyrazoles at the β-Position: General Conditions and Computational Elucidation for a High Regioselectivity. Chemistry, 27(17), 5546–5554. [Link]
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- 10. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
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Overcoming catalyst deactivation in Suzuki coupling of aminopyridazines
Introduction: Navigating the Challenges of Aminopyridazine Coupling
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, particularly in pharmaceutical development where the formation of C-C bonds involving heterocyclic scaffolds is paramount. Aminopyridazines, a key structural motif in many biologically active molecules, present unique and often frustrating challenges in these reactions.[1][2] Low yields, stalled reactions, and complex product mixtures are common hurdles that stem from the intrinsic electronic properties of the substrate itself.
This technical support guide is designed for researchers, scientists, and drug development professionals. It provides a structured, in-depth troubleshooting framework based on mechanistic principles and field-proven strategies to overcome the primary obstacle in these couplings: catalyst deactivation . By understanding the root causes of failure, you can systematically diagnose issues and rationally design robust reaction conditions.
Part 1: Frequently Asked Questions - Understanding the Root Causes
This section addresses the fundamental reasons why aminopyridazine substrates are particularly challenging for palladium-catalyzed cross-coupling reactions.
Q1: Why are aminopyridazine derivatives considered "difficult" substrates for Suzuki coupling?
A1: The primary difficulty arises from the Lewis basic nitrogen atoms present in the aminopyridazine core.[3][4] Both the endocyclic pyridazine nitrogens and the exocyclic amino group possess lone pairs of electrons that can strongly coordinate to the palladium catalyst's active site.[5][6] This coordination acts as a form of catalyst poisoning, blocking the site where the aryl halide needs to undergo oxidative addition, which is often the rate-limiting step of the catalytic cycle.[7][8][9] This inhibition can slow the reaction to a halt or prevent it from initiating altogether.[3][6]
Q2: What are the most common catalyst deactivation pathways I should be aware of?
A2: Beyond direct poisoning by the substrate, several other deactivation pathways can lead to failed reactions:
-
Formation of Palladium Black: The active Pd(0) catalyst can aggregate into catalytically inactive palladium black, especially at elevated temperatures or if the reaction is not strictly anaerobic.[10] This is a common visual indicator of a failing reaction. The choice of ligand is critical to stabilize the soluble, monomeric Pd(0) species and prevent this aggregation.[11]
-
Ligand Degradation: Phosphine ligands, while essential, can be unstable under certain Suzuki reaction conditions. Oxidation of phosphines can occur in the presence of trace oxygen, diminishing their ability to stabilize the catalyst.
-
Side Reactions Consuming the Catalyst: Unwanted side reactions can divert the catalyst from the primary productive cycle. For instance, if the reductive elimination step is slow, undesirable side pathways can become more prominent, leading to catalyst decomposition.
Q3: How do the choices of base and solvent contribute to catalyst deactivation or reaction failure?
A3: The base and solvent are not passive components; they critically influence catalyst stability and activity.[12][13]
-
Base: The base's role is to activate the boronic acid for the transmetalation step.[9] However, an inappropriate base can cause problems. Very strong bases in the presence of water can accelerate the undesired protodeboronation of the boronic acid, destroying the nucleophile.[4][14] Some bases can also coordinate to the palladium center or promote ligand degradation. Strong, non-nucleophilic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often preferred for challenging substrates.[3][14]
-
Solvent: The solvent system must solubilize all reagents while also stabilizing the catalytic intermediates.[4][10] For aminopyridazines, which can be polar, solvent choice is key to prevent poor solubility from stalling the reaction.[15] Aprotic polar solvents like dioxane, toluene, or DMF are common.[10] Importantly, the presence of water, often used as a co-solvent to dissolve the base, must be carefully controlled as it can promote protodeboronation.[14]
Diagram 1: Catalyst Poisoning by Aminopyridazine
Caption: Aminopyridazine competes with the aryl halide for the Pd(0) active site.
Part 2: Troubleshooting Guide - From Diagnosis to Solution
This section provides a question-and-answer guide to address specific experimental failures.
Q4: My reaction has stalled with starting material remaining, or the yield is very low. What is the first thing I should investigate?
A4: Low or no conversion is the most common issue. The primary suspect is an inefficient catalyst system for the specific substrate.[3][10] The oxidative addition step is likely too slow, or the catalyst is being inhibited.[4][5]
Troubleshooting Steps:
-
Assess the Ligand: Standard ligands like PPh₃ are often ineffective for electron-rich, coordinating heteroaryl chlorides.[3][10] The most critical change is to switch to a bulky, electron-rich phosphine ligand. These ligands create a sterically hindered and electron-rich environment around the palladium, which accelerates oxidative addition and stabilizes the active Pd(0) species.[9]
-
Increase Catalyst Loading: While not ideal from an efficiency standpoint, a modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) can sometimes overcome partial catalyst inhibition.[5]
-
Check Reagent Purity: Ensure all reagents—especially the boronic acid and base—are pure and dry (if using anhydrous conditions). Decomposed reagents can introduce catalyst poisons.[10]
-
Ensure Anaerobic Conditions: Oxygen can oxidize and deactivate the Pd(0) catalyst, leading to side reactions like homocoupling.[3][11] Ensure the reaction mixture was properly degassed before heating.
| Recommended Ligands for Heteroaryl Coupling |
| Buchwald-type Biarylphosphines |
| SPhos |
| XPhos |
| RuPhos |
| Other Effective Ligands |
| P(t-Bu)₃ (Tri-tert-butylphosphine) |
| N-Heterocyclic Carbenes (NHCs) |
Q5: I see a significant amount of black precipitate (palladium black) in my reaction flask. What causes this and how can I prevent it?
A5: The formation of palladium black is a clear sign of catalyst decomposition, where the active, soluble Pd(0) species aggregates into an inactive metallic form.[10]
Causes and Solutions:
-
Cause: Inadequate ligand stabilization. The ligand's job is to "hold onto" the palladium atom, keeping it soluble and reactive.[11] If the ligand is not bulky or electron-donating enough, the Pd(0) intermediates can easily aggregate.
-
Cause: High reaction temperature. While heat is often needed to drive the reaction, excessive temperatures can accelerate the decomposition of the catalyst-ligand complex.[10]
-
Solution: Screen a range of temperatures (e.g., 80–110 °C). It's possible a lower temperature for a longer duration will yield better results.[14]
-
-
Cause: Use of a Pd(II) precatalyst without an effective reducing agent. If you use a Pd(II) source like Pd(OAc)₂, its reduction to the active Pd(0) must be clean and efficient. Sometimes, this reduction is sluggish or incomplete, leading to side reactions and decomposition.
-
Solution: Consider using a Pd(0) source directly (e.g., Pd₂(dba)₃) or a modern, well-defined precatalyst (e.g., Buchwald G3/G4 precatalysts) that generates the active Pd(0) species cleanly and efficiently in situ.[11]
-
Q6: My mass spectrometry analysis shows a major byproduct corresponding to the dehalogenated aminopyridazine. How can I suppress this side reaction?
A6: Dehalogenation is the replacement of the halide (Cl, Br, I) on your starting material with a hydrogen atom.[3] This is a reductive process that competes with the desired cross-coupling.
Causes and Solutions:
-
Cause: Presence of hydride sources. Solvents (like certain alcohols) or bases can sometimes act as hydride donors.[3][5]
-
Solution: Ensure you are using high-purity, appropriate solvents. If you suspect the base, consider switching to a different one (e.g., from an alkoxide to a carbonate or phosphate).
-
-
Cause: Slow cross-coupling kinetics. If the main Suzuki cycle is slow, the palladium intermediate has more time to undergo alternative reaction pathways, including those leading to dehalogenation.[7][16]
-
Solution: The primary fix is to accelerate the productive catalytic cycle. Employing a more active catalyst system (i.e., a better ligand, as discussed in Q4) is the most effective strategy. A more active catalyst will favor the desired cross-coupling over the dehalogenation side reaction.
-
Q7: I'm losing my boronic acid to protodeboronation. What are the best strategies to prevent this?
A7: Protodeboronation is the hydrolysis of the C-B bond, replacing the boronic acid group with a hydrogen.[5][14] This is a very common failure mode, especially with electron-deficient or heteroaryl boronic acids.[11]
Causes and Solutions:
-
Cause: Presence of water and/or a strong base. Aqueous basic conditions are the primary driver of protodeboronation.[4]
-
Solution 1 (Modify the Boron Source): This is often the most robust solution. Instead of a boronic acid, use a more stable boronic ester , such as a pinacol ester (Bpin) or a MIDA boronate.[5] These are significantly more resistant to hydrolysis.
-
Solution 2 (Use Anhydrous Conditions): If using a boronic acid is unavoidable, perform the reaction under strictly anhydrous conditions. This requires using dry solvents, an anhydrous base (like K₃PO₄), and careful handling under an inert atmosphere.[5][14]
-
Solution 3 (Optimize the Base): Use the mildest base possible that still promotes the reaction. Sometimes, switching from a very strong base to a weaker one can reduce the rate of protodeboronation.[5]
-
Diagram 2: Suzuki Cycle and Common Failure Pathways
Caption: The productive Suzuki cycle versus common off-cycle deactivation pathways.
Part 3: Recommended Protocols & Advanced Strategies
Protocol 1: General Procedure for a Challenging Aminopyridazine Suzuki Coupling
This protocol is a robust starting point and should be optimized for each specific substrate combination.
-
Materials:
-
Aminopyridazine halide (1.0 equiv)
-
Arylboronic acid pinacol ester (1.5 equiv)
-
Palladium precatalyst (e.g., SPhos-Pd-G3, 2 mol%)
-
SPhos ligand (2 mol%)
-
K₃PO₄ (potassium phosphate, 2.0 equiv, finely ground)
-
Anhydrous 1,4-dioxane
-
-
Procedure:
-
Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aminopyridazine halide, arylboronic acid pinacol ester, and K₃PO₄.
-
Inerting: Seal the vial with a septum cap. Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times to ensure strict anaerobic conditions.[10]
-
Reagent Addition: Under a positive pressure of inert gas, add the palladium precatalyst and the additional SPhos ligand. Then, add the degassed anhydrous 1,4-dioxane via syringe.
-
Reaction: Place the vial in a preheated heating block (e.g., 100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Check for the disappearance of the limiting starting material.
-
Work-up: Once complete, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and palladium residues. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[3]
-
Diagram 3: Troubleshooting Workflow for Failed Aminopyridazine Coupling
Caption: A decision tree to systematically diagnose and solve common reaction failures.
References
- ChemCatBio.
- ResearchGate. Strategy to Avoid Catalyst Deactivation in Telescoped Miyaura Borylation/Suzuki Cross-Coupling Reaction | Request PDF. [Link]
- ResearchGate. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction | Request PDF. [Link]
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
- National Institutes of Health (NIH). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. [Link]
- Royal Society of Chemistry. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. [Link]
- ACS Publications. Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry | Organic Process Research & Development. [Link]
- ACS Publications. High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source | Organometallics. [Link]
- ChemRxiv.
- Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
- Wikipedia. Suzuki reaction. [Link]
- National Institutes of Health (NIH). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. [Link]
- ResearchGate. Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... [Link]
- National Institutes of Health (NIH). Understanding and Controlling Reactivity Patterns of Pd1@C3N4-Catalyzed Suzuki–Miyaura Couplings. [Link]
- ResearchGate. How can I solve my problem with Suzuki coupling? [Link]
- YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
- ACS Publications.
- Andrew G. Myers Research Group, Harvard University. The Suzuki Reaction. [Link]
- Reddit. Failed suzuki coupling, any suggenstions? : r/Chempros. [Link]
- ResearchGate. Effect of different bases on the Suzuki-Miyaura coupling. [Link]
- ResearchGate. Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? [Link]
- Wikipedia.
- ACS Publications. Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters | Journal of the American Chemical Society. [Link]
- National Institutes of Health (NIH).
- MDPI.
- Organic Chemistry Portal. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. [Link]
- Reddit. Why am I getting low yield for my Suzuki coupling reaction? : r/chemistry. [Link]
- ResearchGate. Effect of solvent and base on Suzuki cross-coupling reaction. [Link]
- ResearchGate. Table 2 : The effect of various bases on the Suzuki coupling reaction. [Link]
- ACS Publications. Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines | The Journal of Organic Chemistry. [Link]
- National Institutes of Health (NIH).
- Semantic Scholar.
Sources
- 1. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
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- 7. researchgate.net [researchgate.net]
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- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Yoneda Labs [yonedalabs.com]
- 12. researchgate.net [researchgate.net]
- 13. Understanding and Controlling Reactivity Patterns of Pd1@C3N4-Catalyzed Suzuki–Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. | Semantic Scholar [semanticscholar.org]
Preventing homocoupling of boronic acids in reactions with 3-Chloro-5-phenylpyridazine
Technical Support Center: Suzuki-Miyaura Coupling with 3-Chloro-5-phenylpyridazine
Welcome to the technical support guide for navigating the challenges of Suzuki-Miyaura cross-coupling reactions involving this compound. This document is designed for researchers, scientists, and drug development professionals who are encountering issues with a common and frustrating side reaction: the homocoupling of boronic acids. Our goal is to provide a scientifically grounded, in-depth resource that not only offers solutions but also explains the mechanistic principles behind them.
Troubleshooting Guide: Minimizing Boronic Acid Homocoupling
This section addresses the most pressing issues encountered during the coupling of this compound. The advice provided is rooted in established mechanistic understanding and best practices for challenging cross-coupling reactions.
Q1: I'm observing a significant amount of biaryl byproduct from my boronic acid. What is causing this homocoupling?
A1: The formation of a symmetrical biaryl from your boronic acid, known as homocoupling, is a well-documented side reaction in Suzuki-Miyaura couplings. It primarily proceeds through two mechanistic pathways, often competing with your desired cross-coupling reaction.[1][2]
-
Oxygen-Mediated Homocoupling: This is the most common cause. Dissolved oxygen in your reaction mixture can oxidize the active Pd(0) catalyst to a Pd(II) species.[1][2][3] This Pd(II) can then undergo two sequential transmetalations with the boronic acid, followed by reductive elimination to produce the homocoupled product and regenerate the Pd(0) catalyst.[4] This creates a catalytic cycle for the undesired reaction.[4] The key step involves the formation of a palladium peroxo complex, which reacts with the boronic acid.[3][5]
-
Pd(II)-Mediated Homocoupling: If you are using a Pd(II) precatalyst, such as Pd(OAc)₂ or PdCl₂, it can react directly with two equivalents of the boronic acid to form the homocoupled product.[2] This process also generates the active Pd(0) catalyst required for the main Suzuki cycle, but it's a stoichiometric side reaction that consumes your starting material, especially at the beginning of the reaction.
Understanding these pathways is critical because the solution lies in kinetically favoring the desired cross-coupling cycle over these competing homocoupling routes.
Q2: My reaction with this compound is sluggish, and I mainly see starting materials and the homocoupled byproduct. How can I improve the rate of the desired cross-coupling?
A2: This is a classic problem when dealing with electron-deficient heteroaryl chlorides. Aryl chlorides are inherently less reactive than bromides or iodides, making the initial oxidative addition step the rate-limiting step in the catalytic cycle.[6] If oxidative addition is slow, the palladium catalyst has more opportunity to engage in the undesired homocoupling pathways.
The solution is to use a catalyst system specifically designed to activate C-Cl bonds:
-
Employ Bulky, Electron-Rich Ligands: The use of dialkylbiaryl phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbenes (NHCs) is crucial.[6][7] These ligands are both sterically bulky and highly electron-donating.
-
Electron-Donating Properties: Increase the electron density on the palladium center, which promotes the oxidative addition to the C-Cl bond.[8]
-
Steric Bulk: Promotes the final reductive elimination step to release the desired product and regenerate the Pd(0) catalyst, accelerating catalyst turnover.[8] This rapid turnover minimizes the time the catalyst is available for side reactions.
-
A sluggish reaction is a clear indicator that your current catalyst system is not active enough for this specific substrate. Upgrading your ligand is the most critical first step.
Q3: I've tried changing the catalyst, but homocoupling persists. What role does the base play, and which one should I use?
A3: The base is not an innocent bystander; it plays a critical role in activating the boronic acid for the transmetalation step.[9][10] However, the choice and strength of the base can significantly influence side reactions.
-
Mechanism of Action: The base activates the boronic acid by forming a more nucleophilic borate species (e.g., R-B(OH)₃⁻), which is the active species in the transmetalation step.[10]
-
The Problem with Strong Bases: While necessary, excessively strong bases (like NaOH, KOH) or high concentrations of hydroxide ions can promote protodeboronation (hydrolysis of the boronic acid back to the arene), which removes the boronic acid from the reaction. For sensitive substrates, this can be a major issue.
-
Recommended Bases: For challenging couplings like this, weaker inorganic bases are often superior.
-
Potassium Phosphate (K₃PO₄): Often the base of choice for difficult couplings, especially with heteroaryl chlorides.[6] It provides sufficient basicity to promote the reaction without causing significant degradation of the starting materials.
-
Potassium Carbonate (K₂CO₃): Another excellent and widely used base.[6][8] It is less aggressive than hydroxides but highly effective.
-
If you are using a strong base like NaOH, switching to K₃PO₄ or K₂CO₃ is highly recommended to suppress unwanted side reactions.
Advanced FAQs & Best Practices
How do I properly degas my reaction to prevent oxidative homocoupling?
Rigorous exclusion of oxygen is non-negotiable for suppressing homocoupling.[4]
-
Inert Gas Sparging: Bubbling an inert gas (argon or nitrogen) through your solvent for 20-30 minutes before adding reagents is a standard procedure. A subsurface sparge, where the gas is introduced below the liquid's surface via a long needle, is significantly more effective at displacing dissolved oxygen.[1][4]
-
Freeze-Pump-Thaw: For maximum oxygen removal, especially for highly sensitive reactions, performing three to five freeze-pump-thaw cycles on the solvent is the gold standard.[1]
What is the optimal Pd:Ligand ratio?
For monophosphine ligands like the Buchwald-type ligands, a ratio of 1:1 to 1:2 (Pd:Ligand) is common. For precatalysts, the ligand is already incorporated. Using a slight excess of ligand can help stabilize the catalyst and prevent palladium black formation, but large excesses should be avoided as they can sometimes inhibit the reaction.
Are there alternatives to boronic acids that are less prone to homocoupling?
Yes. If homocoupling remains an insurmountable issue, consider using more stable boron reagents.
-
Boronic Esters (e.g., Pinacol Esters): These are generally more stable than their corresponding boronic acids and less prone to protodeboronation and homocoupling.
-
MIDA Boronates: N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable, crystalline solids that can be stored long-term.[11] They participate in a "slow-release" of the active boronic acid under the reaction conditions, keeping its instantaneous concentration low and minimizing side reactions.[11] This is particularly effective for unstable heterocyclic boronic acids.[11]
-
Potassium Trifluoroborate Salts (BF₃K): These salts are also highly stable crystalline solids and are excellent coupling partners, often used to avoid issues associated with boronic acids.
Data & Recommended Conditions
The following table summarizes recommended starting conditions for the Suzuki-Miyaura coupling of this compound, designed to minimize homocoupling.
| Parameter | Recommended Condition | Rationale & Reference |
| Aryl Halide | This compound (1.0 equiv) | The limiting reagent. |
| Boronic Acid | Arylboronic Acid (1.2 - 1.5 equiv) | A slight excess drives the reaction to completion. |
| Palladium Source | Pd₂(dba)₃ (1-2 mol%) or a precatalyst | Pd(0) sources or efficient precatalysts avoid the initial Pd(II)-mediated homocoupling pathway.[2] |
| Ligand | SPhos or XPhos (2-4 mol%) | Bulky, electron-rich ligands are essential for activating the C-Cl bond and promoting rapid catalyst turnover.[6][7] |
| Base | K₃PO₄ or K₂CO₃ (2.0 - 3.0 equiv) | Weaker, non-hydroxide bases minimize boronic acid decomposition while effectively promoting transmetalation.[6][9] |
| Solvent | Toluene, Dioxane, or 2-MeTHF (+/- H₂O) | Anhydrous conditions with K₃PO₄ can sometimes suppress protodeboronation.[8] A small amount of water can aid in dissolving the base. |
| Temperature | 80 - 110 °C | Sufficient thermal energy is required to overcome the activation barrier for C-Cl bond cleavage. |
| Atmosphere | Rigorously Degassed (Nitrogen or Argon) | Absolutely critical to prevent oxygen-mediated homocoupling.[1][4] |
Visualizing the Reaction Pathways
To better understand the chemistry at play, the following diagrams illustrate the desired catalytic cycle versus the competing homocoupling pathway.
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 8. reddit.com [reddit.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 11. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating Recrystallization Challenges with Pyridazine Compounds
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address a common yet frustrating hurdle in the purification of pyridazine derivatives: "oiling out" during recrystallization. Our goal is to equip you with the scientific understanding and practical protocols to overcome this phenomenon and achieve high-purity crystalline products.
Understanding the "Oiling Out" Phenomenon in Pyridazine Recrystallization
"Oiling out," also known as liquid-liquid phase separation (LLPS), is a non-crystalline pathway that can occur during the cooling of a supersaturated solution.[1] Instead of forming a well-ordered crystal lattice, the solute separates as a liquid phase, which is immiscible with the solvent. This oily phase is a concentrated solution of your pyridazine compound and can be detrimental to purification, as it often traps impurities and can solidify into an amorphous solid rather than the desired crystalline form.[1]
Several factors can contribute to oiling out, particularly with heterocyclic compounds like pyridazines which possess unique physicochemical properties such as polarity and hydrogen bonding capabilities.[2] Key contributors include:
-
High Supersaturation: Rapid cooling or the abrupt addition of an anti-solvent can create a level of supersaturation that kinetically favors the formation of a disordered liquid phase over the more ordered solid phase.[1]
-
Low Melting Point: If the melting point of your pyridazine compound (especially when impure) is lower than the temperature of the solution during crystallization, it will separate as a liquid.[3]
-
Presence of Impurities: Impurities from the synthesis, such as unreacted starting materials or byproducts, can depress the melting point of your compound and interfere with crystal lattice formation, promoting oiling out.
-
Inappropriate Solvent Choice: A solvent that is too "good" (high solubility) or a solvent system with poor miscibility can lead to the separation of a solute-rich liquid phase.[3] The polarity of the pyridazine ring and its substituents plays a crucial role in solvent selection.[4]
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common questions and provides a systematic approach to troubleshooting oiling out events with pyridazine compounds.
Q1: My pyridazine compound oiled out during cooling. What is the first thing I should do?
A1: The immediate goal is to redissolve the oil and regain a homogeneous solution. Gently reheat the mixture until the oil dissolves completely. Then, add a small amount (5-10% of the total volume) of additional fresh, hot solvent to slightly decrease the concentration.[5] This reduces the level of supersaturation upon cooling, often preventing the system from re-entering the oiling out zone.
Q2: I've tried reheating and adding more solvent, but my compound still oils out. What's my next step?
A2: If simple dilution is ineffective, a more controlled approach to cooling is necessary. Oiling out is often a kinetic phenomenon, meaning the rate of cooling plays a critical role.
Troubleshooting Protocol: Controlled Cooling
-
Reheat to Homogeneity: Ensure your compound is fully dissolved in the minimum amount of hot solvent.
-
Slow Cooling: Instead of allowing the flask to cool on the benchtop, insulate it with glass wool or place it in a Dewar flask containing warm water. This slows the cooling rate, allowing more time for nucleation and crystal growth to occur within the metastable zone, bypassing the oiling out region.
-
Avoid Agitation: Initially, allow the solution to cool without stirring. Agitation can sometimes induce oiling out in highly supersaturated solutions.
Q3: How do I choose a better solvent system to prevent oiling out of my pyridazine derivative?
A3: Solvent selection is paramount. The ideal solvent will have a steep solubility curve, meaning your pyridazine compound is highly soluble at elevated temperatures and sparingly soluble at room temperature.
Solvent Selection Strategy for Pyridazine Compounds:
-
"Like Dissolves Like": Pyridazine itself is soluble in water and many polar organic solvents like alcohols, acetone, and ether, but has low solubility in non-polar solvents like hexane.[6] The substituents on your pyridazine ring will influence its overall polarity.
-
Consult Solubility Data: While specific data for your compound may be limited, data for structurally similar pyridazines can be a valuable guide. For example, 6-phenylpyridazin-3(2H)-one shows high solubility in DMSO and PEG-400, and lower solubility in alcohols and water.[7]
-
Mixed Solvent Systems: A powerful technique is to use a binary solvent system. Dissolve your compound in a "good" solvent (e.g., ethanol, methanol, or ethyl acetate for many pyridazines) at an elevated temperature. Then, slowly add a "poor" solvent (an anti-solvent, such as water or hexane) dropwise until the solution becomes slightly turbid. A small addition of the "good" solvent to clarify the solution, followed by slow cooling, can often yield high-quality crystals.
| Solvent | Polarity Index | General Suitability for Pyridazines | Notes |
| Water | 10.2 | Good anti-solvent for less polar derivatives. | Can be a good co-solvent with alcohols. |
| Methanol | 5.1 | Good "good" solvent for many pyridazines. | High volatility. |
| Ethanol | 4.3 | Excellent "good" solvent for many pyridazines. | Often used in mixed systems with water. |
| Isopropanol | 3.9 | Good "good" solvent, less volatile than ethanol. | |
| Ethyl Acetate | 4.4 | Good for moderately polar pyridazines. | |
| Dichloromethane | 3.1 | Useful for less polar derivatives; often used for chromatography.[8] | High volatility. |
| Hexane/Heptane | 0.1 | Good anti-solvent for more polar derivatives.[9] | Low solubility for most pyridazines. |
| Dimethyl Sulfoxide (DMSO) | 7.2 | High dissolving power, but can be difficult to remove.[7] | Use with caution for final crystallization step. |
This table provides general guidance. Experimental screening is essential for optimal solvent selection.
Q4: Can seeding help prevent oiling out? If so, how do I do it correctly?
A4: Seeding is a highly effective technique to bypass the kinetic barrier of primary nucleation and promote controlled crystal growth, thus avoiding oiling out.[10]
Seeding Protocol to Prevent Oiling Out:
-
Prepare a Supersaturated Solution: Dissolve your pyridazine compound in the chosen solvent at an elevated temperature.
-
Cool to the Metastable Zone: Slowly cool the solution to a temperature where it is supersaturated but has not yet started to oil out or spontaneously crystallize. This is the metastable zone.
-
Introduce Seed Crystals: Add a small amount (1-2% by weight) of pure, crystalline material from a previous batch.
-
Controlled Cooling: Continue to cool the solution slowly. The seed crystals will act as templates for ordered growth.
If you do not have seed crystals, you can try to generate them by scratching the inside of the flask at the air-liquid interface with a glass rod.
Q5: My seed crystals are dissolving or turning into oil when I add them. What does this mean?
A5: This indicates that the solution is not yet sufficiently supersaturated (the seeds dissolve) or you are still in a temperature/concentration region where the oil phase is more stable (the seeds turn to oil).[10]
Troubleshooting Seeding:
-
Cool Further: If the seeds dissolve, cool the solution a few more degrees to increase the supersaturation and try seeding again.
-
Change Seeding Point: If the seeds oil out, you may need to adjust your solvent system or cool the solution even more slowly to a lower temperature before seeding.
-
Anti-Solvent Seeding: An alternative is to suspend the seed crystals in the anti-solvent first, and then slowly add the solution of your compound in the "good" solvent to this suspension.[10]
Visualizing the Troubleshooting Workflow
The following diagram outlines a logical decision-making process when encountering an oiling out event during the recrystallization of a pyridazine compound.
Caption: A step-by-step decision tree for troubleshooting oiling out.
The Crystallization Phase Diagram: A Conceptual View
Understanding the phase diagram of your solute-solvent system is key to rationally designing a crystallization process that avoids oiling out.
Caption: Conceptual phase diagram illustrating desired (B) and undesired (A) cooling paths.
By implementing these strategies, researchers can effectively troubleshoot and prevent oiling out, leading to the successful isolation of high-purity crystalline pyridazine compounds.
References
- BenchChem. (n.d.). Technical Support Center: Purification of 3-Pyridazinealanine Compounds.
- Solubility of Things. (n.d.). Pyridazine.
- BenchChem. (n.d.). Application Notes and Protocols for the Purification of 3-piperazin-1-yl-1H-pyridazin-6-one.
- BenchChem. (n.d.). Solubility profile of 3-Chloro-6-methoxypyridazine in common organic solvents.
- Ansari, M. J., et al. (2019). Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. Molecules, 24(18), 3381. [Link]
- Reddit. (2013).
- Lee, I. S., et al. (2019). Effect of Oiling-Out during Crystallization on Purification of an Intermediate Compound. Organic Process Research & Development, 23(8), 1756-1761.
- Hobbs, W. J. (2022). Synthesis and Characterization of Unique Pyridazines. Liberty University.
- O'Shea, P., et al. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. Medicinal Chemistry Research, 32(10), 1835-1875. [Link]
- Mettler Toledo. (n.d.). Oiling Out in Crystallization.
- Cheméo. (n.d.). Chemical Properties of Pyridazine (CAS 289-80-5).
- Bonacorsi, C., et al. (2016). Process Development and Crystallization in Oiling-Out System of a Novel Topical Antiandrogen. Organic Process Research & Development, 20(12), 2115-2122.
- University of Rochester Department of Chemistry. (n.d.). Purification: How To.
- Longdom Publishing. (n.d.). Commentary on Crystallization Vital Role in the Purification of Organic Compounds.
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Technical Support Center: Best Practices for Air- and Moisture-Sensitive Coupling Reactions
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Optimizing solvent and base selection for cross-coupling of chloropyridines
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for optimizing solvent and base selection for the cross-coupling of chloropyridines. As a senior application scientist, I understand that these substrates present unique challenges due to their electronic properties and potential for catalyst inhibition. This guide is designed to provide you with not only robust protocols but also the fundamental reasoning behind them, empowering you to troubleshoot effectively and accelerate your research.
Section 1: Frequently Asked Questions (FAQs) - The "Why"
This section addresses the core principles governing the selection of solvents and bases in the cross-coupling of chloropyridines.
Q1: Why are chloropyridine substrates so challenging compared to other aryl chlorides?
A: The difficulty with chloropyridines stems from a combination of factors. Firstly, the carbon-chlorine (C-Cl) bond is inherently strong, making the crucial oxidative addition step of the catalytic cycle more challenging than with corresponding bromides or iodides.[1] This often necessitates the use of highly active catalyst systems.[1][2] Secondly, and most critically, the Lewis basic nitrogen atom of the pyridine ring can coordinate to the palladium catalyst.[1][3] This coordination can lead to catalyst inhibition or deactivation, effectively halting the catalytic cycle.[1][2] The electronic nature of the pyridine ring, which is electron-deficient, also influences the reactivity of the C-Cl bond.[1]
Q2: What is the primary role of the base, and how does its selection impact the reaction?
A: The base is a critical component with multiple roles. In Suzuki-Miyaura couplings, its primary function is to activate the boronic acid by forming a more nucleophilic boronate species (e.g., [ArB(OH)₃]⁻), which is essential for the transmetalation step.[3][4] In Buchwald-Hartwig aminations, the base deprotonates the amine or a palladium-amine complex to facilitate reductive elimination.[5]
The choice of base is paramount. A base that is too weak may not facilitate the transmetalation or deprotonation step efficiently, leading to low yields.[4] Conversely, some strong bases can promote side reactions like protodeboronation of the boronic acid.[1] The solubility of the base is also a key factor; an insoluble base in a non-polar organic solvent may lead to slow and inefficient reactions.[6]
Q3: How does the choice of solvent influence the success of the coupling reaction?
A: The solvent's role extends beyond simply dissolving the reagents. It can significantly influence the rate and selectivity of the reaction by affecting the stability of catalytic intermediates. For instance, polar solvents can accelerate the oxidative addition of certain electron-deficient multihalogenated pyridines.[7] However, for other substrates like 2-chloro-3-aminopyridine, less polar solvents such as toluene may lead to faster oxidative addition because polar, basic solvents (like DMF) can form hydrogen bonds with the substrate, making it more electron-rich and thus slower to react.[7] The ability of the solvent to dissolve the chosen base is also crucial for reaction efficiency.[4] Common choices include ethereal solvents like 1,4-dioxane and THF, or aromatic solvents like toluene, often with a small amount of water to aid in dissolving inorganic bases.[6][8]
Q4: Can the base itself inhibit the palladium catalyst?
A: Yes, this is a critical and often overlooked phenomenon. While necessary for the reaction, the base can also act as a ligand that competes with other species for coordination to the palladium center. In some C-N coupling reactions, using soluble organic bases like DBU has been shown to inhibit the reaction.[9][10] The resting state of the catalyst can become a base-bound palladium complex, which is catalytically inactive.[9][10] The outcome depends on the relative binding ability of the base versus the amine or other ligands in the system.[10] This is why screening different classes of bases (e.g., inorganic phosphates/carbonates vs. organic amines vs. alkoxides) is essential.
Q5: Should I use strictly anhydrous conditions or is water beneficial?
A: The answer depends on the specific reaction. For Suzuki-Miyaura couplings, a small amount of water is often beneficial and even necessary, as it helps to dissolve inorganic bases like K₃PO₄ or K₂CO₃ and facilitates the formation of the active boronate species.[4][8] However, an excess of water can promote the undesirable side reaction of protodeboronation, where the boronic acid is replaced by a hydrogen atom.[1][11]
For Buchwald-Hartwig aminations, anhydrous conditions are generally preferred, especially when using strong alkoxide bases like NaOtBu or LiHMDS, which are water-sensitive.[12] That said, recent protocols have shown that a controlled amount of water can be used to pre-activate Pd(OAc)₂ catalysts, leading to more efficient C-N couplings.[13]
Section 2: Troubleshooting Guide - The "How-To Fix"
This guide provides a systematic approach to resolving common issues encountered during the cross-coupling of chloropyridines.
Problem: Low or No Conversion
Your reaction shows mostly starting material after several hours.
| Probable Cause | Recommended Solution |
| Inactive Catalyst System | The C-Cl bond requires a highly active catalyst. Standard catalysts like Pd(PPh₃)₄ are often ineffective.[2] Action: Switch to a more active system using bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands (e.g., PEPPSI-IPr).[1][2][8] Ensure your palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligands are fresh.[1][2] |
| Ineffective Base | The base may be too weak or poorly soluble. Weaker bases like Na₂CO₃ are often insufficient for chloropyridines.[4] Action: Screen stronger inorganic bases. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are excellent starting points for challenging couplings.[4] |
| Catalyst Inhibition | The pyridine nitrogen is coordinating to and deactivating the palladium center.[1][2] Action: Use sterically hindered ligands (e.g., Buchwald biarylphosphines) that create a protective pocket around the metal, discouraging coordination from the pyridine substrate.[4][8] |
| Low Reaction Temperature | The activation energy for oxidative addition of the C-Cl bond has not been overcome. Action: Increase the reaction temperature, typically to 80-110 °C.[1][4] For particularly stubborn substrates, microwave irradiation can be effective.[14][15] |
Problem: Significant Side Product Formation
Your desired product is formed, but accompanied by major impurities.
| Side Product | Probable Cause & Identification | Recommended Solution |
| Protodeboronation | Cause: The boronic acid group is replaced by a hydrogen atom. This is promoted by excess water, high temperatures, and certain bases.[1][11] Identification: Mass spectrometry will show the coupling partner of your chloropyridine without the boronic acid group. | Action: Use the boronic acid in slight excess (1.2-1.5 equiv.).[2] Minimize water content or use anhydrous solvents if the base allows.[11] Consider switching from a boronic acid to a more stable boronic ester (e.g., pinacol ester) or trifluoroborate salt.[1][15] |
| Dehalogenation | Cause: The chlorine atom on the pyridine is replaced by a hydrogen atom. This can be caused by hydride sources in the reaction mixture.[2] Identification: Mass spectrometry will show your starting chloropyridine has lost its chlorine atom (e.g., 3-aminopyridine from 2-chloro-3-aminopyridine).[2] | Action: Ensure a strictly inert atmosphere to prevent catalyst decomposition pathways that can lead to dehalogenation.[2] Choose a solvent less prone to acting as a hydride source. |
| Homocoupling | Cause: The boronic acid couples with itself to form a biaryl byproduct. This is often exacerbated by the presence of oxygen or incomplete reduction of a Pd(II) precatalyst.[1][2] Identification: Mass spectrometry will show a dimer of the boronic acid's aryl group. | Action: Thoroughly degas all solvents and maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction.[1][8] Using a pre-formed Pd(0) catalyst or ensuring conditions for complete reduction of Pd(II) can help.[2] |
Section 3: Experimental Protocols & Data
These protocols provide a robust starting point for your experiments. Always perform reactions under an inert atmosphere (e.g., argon or nitrogen) unless otherwise noted.
Protocol 1: General Procedure for Screening Bases in a Suzuki-Miyaura Coupling of a 2-Chloropyridine
This protocol is designed for small-scale screening to identify the optimal base for your specific substrate combination.
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Reagent Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the 2-chloropyridine derivative (1.0 equiv.), arylboronic acid (1.2 equiv.), palladium source (e.g., Pd(OAc)₂, 2 mol%), and ligand (e.g., SPhos, 4 mol%).
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Base Addition: Add the base to be screened (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃; 2.0 equiv.).
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Inert Atmosphere: Seal the vial with a cap containing a PTFE septum. Evacuate and backfill the vial with argon or nitrogen three times.[8]
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Solvent Addition: Add degassed solvent (e.g., 1,4-dioxane/water 4:1, or toluene) via syringe.[8]
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Reaction: Place the vial in a preheated aluminum block on a stirrer hotplate at 80-110 °C.[1]
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Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS at set time points (e.g., 2h, 8h, 24h).[1]
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Workup (for analysis): After cooling, dilute a small aliquot with ethyl acetate, filter through a small plug of silica, and analyze.
Data Presentation: Recommended Starting Conditions
The following table summarizes recommended starting points for solvent and base selection based on literature precedent.
| Coupling Type | Chloropyridine Type | Recommended Base(s) | Recommended Solvent(s) | Typical Temp. (°C) | Citation(s) |
| Suzuki-Miyaura | Electron-neutral or deficient | K₃PO₄, Cs₂CO₃ | 1,4-Dioxane/H₂O, Toluene/H₂O | 80 - 110 | [4][8] |
| Suzuki-Miyaura | With base-sensitive groups | K₂CO₃, KF | THF/H₂O, DME/H₂O | 70 - 110 | [4] |
| Buchwald-Hartwig (Amine) | Primary or secondary alkylamine | NaOtBu, LiHMDS | Toluene, 1,4-Dioxane | 80 - 110 | [5][12] |
| Buchwald-Hartwig (Aniline) | Arylamine | K₃PO₄, NaOtBu | Toluene, 1,4-Dioxane | 90 - 110 | [16] |
| Buchwald-Hartwig (Amide) | Primary or secondary amide | K₂CO₃, K₃PO₄ | Toluene, CPME | 100 - 120 | [6] |
Section 4: Visual Workflows
Troubleshooting Workflow for Low Yield
This decision tree provides a logical path for diagnosing and solving low-yield cross-coupling reactions with chloropyridines.
Caption: A workflow diagram for troubleshooting low yields.
The Suzuki-Miyaura Catalytic Cycle: Points of Influence
This diagram illustrates the key steps of the Suzuki-Miyaura catalytic cycle and highlights where solvent and base selection are most impactful.
Caption: Key steps of the Suzuki-Miyaura catalytic cycle.
References
- Interrogating Explicit Solvent Effects on the Mechanism and Site‐Selectivity of Aryl Halide Oxidative Addition to L2Pd(0). (n.d.). ResearchGate.
- Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. (2019, March 15). ACS Catalysis.
- Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. (n.d.). National Institutes of Health.
- Palladium- and nickel-catalyzed C-N cross-coupling reactions featuring soluble organic bases. (n.d.). DSpace@MIT.
- 2.2: Pd-Catalyzed Cross Coupling Reactions. (2023, August 2). Chemistry LibreTexts.
- Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts.
- Water-Mediated Catalyst Preactivation: An Efficient Protocol for C−N Cross-Coupling Reactions. (n.d.). Organic Letters.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Enhancing the Reactivity of C-Cl Bonds in Pyridazines for Cross-Coupling Reactions
Welcome to the technical support center for synthetic chemists. This guide is designed to provide you, our fellow researchers and drug development professionals, with actionable insights and troubleshooting strategies for a common challenge in heterocyclic chemistry: the activation of typically inert C-Cl bonds in pyridazine systems for cross-coupling reactions. The following content is structured as a series of frequently asked questions and troubleshooting scenarios, grounded in established chemical principles and supported by peer-reviewed literature.
FREQUENTLY ASKED QUESTIONS (FAQs)
Q1: Why is my chloropyridazine failing to react in a standard Suzuki coupling, while the analogous bromo- or iodopyridazine works perfectly?
This is a classic issue rooted in the fundamental principles of bond strength and the mechanism of palladium-catalyzed cross-coupling reactions. The carbon-chlorine (C-Cl) bond is significantly stronger and less polarizable than its C-Br and C-I counterparts. This has a direct impact on the rate-determining step of many cross-coupling cycles: oxidative addition.
The palladium(0) catalyst must insert into the carbon-halogen bond to initiate the catalytic cycle. This step is far more energetically demanding for a C-Cl bond. Consequently, standard catalytic systems, often optimized for more reactive C-Br or C-I bonds, lack the necessary reactivity to efficiently activate the C-Cl bond in pyridazines.
To overcome this, a more electron-rich and sterically demanding catalyst is typically required. The use of specialized phosphine ligands or N-heterocyclic carbenes (NHCs) can enhance the electron density on the palladium center, thereby promoting the oxidative addition step.
Troubleshooting Guide: Low to No Conversion
You've set up a Buchwald-Hartwig amination with 3-chloro-6-phenylpyridazine and are seeing only starting material after 24 hours. Here’s a systematic approach to troubleshoot the problem.
Issue 1: Ineffective Catalyst System for C-Cl Activation
The choice of catalyst and ligand is the most critical factor for activating the recalcitrant C-Cl bond in pyridazines. Standard, less electron-rich catalysts like Pd(PPh₃)₄ are often insufficient.
Recommended Solution: Employ Electron-Rich, Sterically Bulky Ligands
The key is to increase the electron density on the palladium center, which facilitates the oxidative addition of the C-Cl bond.
-
For Suzuki & Stille Couplings: Consider using ligands such as SPhos, XPhos, or RuPhos. These Buchwald-type biaryl phosphine ligands are designed to be highly electron-rich and sterically bulky, creating a more reactive catalytic species.
-
For Buchwald-Hartwig Amination: Josiphos-type ferrocenyl phosphine ligands or Buchwald's biaryl phosphine ligands are often highly effective.
-
N-Heterocyclic Carbenes (NHCs): NHC ligands, such as IPr or SIMes, are strong sigma-donors and can be excellent alternatives to phosphine ligands for activating C-Cl bonds.
Table 1: Comparison of Ligand Classes for C-Cl Bond Activation
| Ligand Type | Key Features | Recommended For | Catalyst Loading (mol%) |
| Buchwald Biarylphosphines | Electron-rich, sterically demanding | Suzuki, Stille, Buchwald-Hartwig | 1-5 |
| Josiphos Ferrocenylphosphines | Robust, electron-donating | Buchwald-Hartwig, Suzuki | 1-5 |
| N-Heterocyclic Carbenes (NHCs) | Strong sigma-donors, thermally stable | Suzuki, Sonogashira | 1-5 |
| Standard Trialkylphosphines (e.g., P(t-Bu)₃) | Strongly electron-donating, less bulky | Suzuki, Sonogashira | 2-10 |
Issue 2: Inappropriate Choice of Base and Solvent
The base and solvent are not merely reaction media; they play an active role in the catalytic cycle, particularly in the transmetalation and reductive elimination steps. An incorrect choice can stall the reaction.
Recommended Solution: Optimize Base and Solvent Combination
-
Base Selection: For Suzuki couplings involving chloropyridazines, weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often insufficient. A stronger base such as potassium phosphate (K₃PO₄) or potassium tert-butoxide (KOt-Bu) is frequently required to facilitate the transmetalation step, especially with less reactive boronic acids. For Buchwald-Hartwig aminations, sodium or lithium bis(trimethylsilyl)amide (NaHMDS or LiHMDS) and sodium tert-butoxide (NaOt-Bu) are standard choices.
-
Solvent Selection: Aprotic, polar solvents are generally preferred. Dioxane, toluene, and DMF are common choices. For challenging couplings, a mixture of solvents, such as toluene/water or dioxane/water, can be beneficial, particularly for Suzuki reactions, as it can aid in the dissolution of the base and boronic acid.
Workflow for Optimizing Reaction Conditions
Caption: Troubleshooting workflow for low conversion in pyridazine coupling.
Advanced Strategies for Highly Unreactive Chloropyridazines
Q2: I've tried various palladium catalysts with limited success. Are there alternative metals for coupling with chloropyridazines?
Yes, when palladium-based systems fail, nickel and copper catalysis offer viable, and sometimes superior, alternatives.
1. Nickel Catalysis
Nickel catalysts are inherently more reactive towards C-Cl bond activation than their palladium counterparts due to nickel's smaller atomic radius and different electronic properties.
-
Advantages: Lower cost and higher reactivity for C-Cl bonds.
-
Typical System: A common system involves a Ni(II) precursor like NiCl₂(dme) with a suitable ligand (e.g., a phosphine or NHC) and a reducing agent (e.g., zinc powder) to generate the active Ni(0) species in situ.
-
Considerations: Nickel catalysts can be more sensitive to air and moisture, requiring more stringent anaerobic conditions.
2. Copper-Catalyzed Couplings (Ullmann-type)
For C-N and C-O bond formation, copper-catalyzed Ullmann-type reactions can be highly effective, especially when palladium systems struggle with heteroatom-containing nucleophiles.
-
Advantages: Excellent for coupling with amines, phenols, and other heteroatom nucleophiles.
-
Typical System: CuI is a common catalyst, often used in combination with a ligand like 1,10-phenanthroline or an amino acid (e.g., L-proline) in a polar aprotic solvent like DMF or NMP at elevated temperatures.
Experimental Protocol: Suzuki-Miyaura Coupling of 3-Chloro-6-phenylpyridazine
This protocol provides a robust starting point for the coupling of an electronically deactivated chloropyridazine.
Step-by-Step Methodology:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Pd(OAc)₂ (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), 3-chloro-6-phenylpyridazine (1.0 mmol, 1.0 equiv.), the desired boronic acid (1.2 mmol, 1.2 equiv.), and finely ground K₃PO₄ (2.5 mmol, 2.5 equiv.).
-
Solvent Addition: Add anhydrous dioxane (5 mL) via syringe.
-
Reaction Execution: Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.
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Monitoring: Monitor the reaction progress by TLC or LC-MS.
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Work-up: After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite. Wash the filtrate with water and brine.
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Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate in vacuo, and purify the crude product by column chromatography on silica gel.
Reaction Scheme Visualization
Caption: Simplified Suzuki-Miyaura catalytic cycle for C-Cl bond activation.
References
- Title: The Suzuki-Miyaura cross-coupling reaction Source: Chemical Reviews URL:[Link]
- Title: Recent advances in the activation of C–Cl bonds for cross-coupling reactions Source: Chemical Society Reviews URL:[Link]
- Title: A General System for the Suzuki-Miyaura Coupling of Aryl and Vinyl Chlorides Source: Angewandte Chemie Intern
- Title: New Biarylmonophosphine Ligands for the Palladium-Catalyzed Suzuki-Miyaura Reaction Source: The Journal of Organic Chemistry URL:[Link]
- Title: A General and Efficient Catalyst System for the Palladium-Catalyzed Amination of Aryl Chlorides, Bromides, and Triflates Source: The Journal of Organic Chemistry URL:[Link]
- Title: N-Heterocyclic Carbenes in Synthesis Source: Chemical Reviews URL:[Link]
- Title: The Development of Efficient Catalysts for the Suzuki Coupling of Aryl Chlorides Source: Accounts of Chemical Research URL:[Link]
Technical Support Center: Refinement of Work-up Procedures for Isolating Pyridazine Products
Welcome to the Technical Support Center for pyridazine product isolation. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges associated with the purification of pyridazine derivatives. As six-membered aromatic heterocycles with two adjacent nitrogen atoms, pyridazines possess unique electronic properties and basicity that often require specialized work-up and purification strategies.[1][2][3] This resource provides field-proven insights and detailed protocols in a direct question-and-answer format to help you optimize your isolation procedures, improve yield, and ensure the highest purity of your target compounds.
General Workflow for Pyridazine Isolation
The successful isolation of a pyridazine product is a multi-step process that begins after the initial reaction is complete. Each step is critical for removing impurities, unreacted starting materials, and reaction byproducts. The following diagram outlines a typical workflow.
Caption: General experimental workflow for pyridazine isolation and purification.
Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the purification of pyridazine compounds.
Q1: Why do my pyridazine products show significant tailing or streak on silica gel chromatography columns?
A1: Tailing is a frequent issue when purifying nitrogen-containing heterocycles like pyridazines on standard silica gel.[4] The root cause is the basic nature of the pyridazine ring's nitrogen atoms, which interact strongly with the acidic silanol (Si-OH) groups on the surface of the silica gel. This strong, sometimes irreversible, binding leads to poor peak shape, reduced separation efficiency, and lower yields.
To resolve this, you can:
-
Deactivate the Silica: Add a small amount of a basic modifier to your mobile phase. Triethylamine (TEA) at 0.1-1% (v/v) or ammonia in a solvent (e.g., 2% of a 7N solution in methanol) is highly effective.[4] These modifiers cap the acidic silanol sites, preventing strong adsorption of your basic product.[4]
-
Use an Alternative Stationary Phase: Consider using a less acidic stationary phase, such as neutral or basic alumina. For highly polar compounds, reverse-phase chromatography (C18) can also be an excellent alternative.[4][5]
Q2: My pyridazine product has poor solubility in common organic solvents. How can I effectively purify it?
A2: Poor solubility can be a significant hurdle. Here are several strategies:
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Solvent System Modification: For column chromatography, you may need more polar solvent systems. Adding methanol or acetic acid to dichloromethane or ethyl acetate can improve solubility.[4] For reverse-phase HPLC, adjusting the pH of the aqueous mobile phase with an acid like trifluoroacetic acid (TFA) or formic acid can protonate the pyridazine, improving its solubility and peak shape.[4]
-
Dry Loading: Instead of dissolving the sample in a minimal amount of solvent and loading it directly onto the column, try "dry loading." Adsorb your crude compound onto a small amount of silica gel or Celite, evaporate the solvent, and then carefully apply the resulting dry powder to the top of your packed column. This technique often leads to better resolution for sparingly soluble compounds.[4]
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Salt Formation: Converting the basic pyridazine into a more soluble salt (e.g., a hydrochloride or trifluoroacetate salt) can dramatically improve its solubility in polar solvents for purification. After purification, the free base can often be regenerated if necessary by a simple basic wash.[4]
Q3: I am struggling to remove unreacted hydrazine starting material from my reaction mixture. What is the best approach?
A3: Hydrazine is a common starting material for pyridazine synthesis and can be difficult to remove due to its polarity and reactivity.[2][3][6]
-
Aqueous Acid Wash: Hydrazine is basic and can be effectively removed by washing the organic layer with a dilute aqueous acid solution (e.g., 1M HCl or 5% acetic acid). The hydrazine will form a water-soluble salt and partition into the aqueous layer. Be aware that your pyridazine product may also be basic and could partition into the aqueous layer as well. Always check the aqueous layer by TLC to ensure you are not losing your product.[7]
-
Reactive Quenching: Before work-up, you can add a substance that reacts with excess hydrazine to form a more easily separable product. For instance, adding glyoxylic acid or glyoxal can react with remaining hydrazine.[8] Adding acetone to the reaction mixture will form the corresponding hydrazone, which often has different solubility and chromatographic properties.
-
Distillation: If your pyridazine product is non-volatile, distillation can be used to remove residual hydrazine, especially under reduced pressure.[8]
Q4: What is the best general method for crystallizing a pyridazine derivative?
A4: The best method depends on the specific properties of your compound, but cooling crystallization and anti-solvent crystallization are the most common and effective techniques.[9]
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Cooling Crystallization: This is ideal for compounds that have a significant difference in solubility at high and low temperatures. The compound is dissolved in a minimal amount of a suitable hot solvent, and the solution is allowed to cool slowly, causing the product to crystallize as its solubility decreases.[9][10]
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Anti-Solvent Crystallization: This method is useful when your compound is highly soluble in one solvent (the "good" solvent) but poorly soluble in another (the "anti-solvent"). The compound is dissolved in a small amount of the good solvent, and the anti-solvent is added slowly until the solution becomes turbid, indicating the onset of precipitation.[9]
The key to successful crystallization is finding the right solvent or solvent system. A good crystallization solvent is one in which the compound is moderately soluble when hot and poorly soluble when cold.[9]
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the work-up and isolation process.
Problem 1: Low or No Yield After Aqueous Extraction
| Symptom | Possible Cause(s) | Recommended Solution(s) |
| TLC of the organic layer shows little to no product after washing with aqueous acid or base. | Product is Water-Soluble: As a basic heterocycle, your pyridazine may have been protonated during an acid wash and partitioned into the aqueous layer. | 1. Check All Layers: Always perform a TLC analysis on both the organic and aqueous layers before discarding anything.[7]2. pH Adjustment: If your product is in the aqueous layer, neutralize or basify the layer with a suitable base (e.g., NaHCO₃, Na₂CO₃, or NaOH) to regenerate the free base, then re-extract with an organic solvent like dichloromethane or ethyl acetate.3. Salting Out: If your product has some water solubility, saturate the aqueous layer with a salt like NaCl or (NH₄)₂SO₄. This increases the polarity of the aqueous phase and can force your organic product back into the organic layer.[11] |
| The reaction mixture forms a persistent emulsion during extraction. | High Concentration of Surfactant-like Impurities or Fine Particulates: This prevents the clean separation of organic and aqueous layers. | 1. Add Brine: Wash the emulsion with a saturated NaCl solution. This can help break the emulsion by increasing the ionic strength of the aqueous phase.[12]2. Filtration: Filter the entire mixture through a pad of Celite to remove any particulate matter that may be stabilizing the emulsion.3. Centrifugation: If available, centrifuging the mixture can accelerate the separation of the layers.4. Dilution: Dilute the mixture with more of both the organic and aqueous phases.[12] |
Problem 2: Difficulty with Crystallization
| Symptom | Possible Cause(s) | Recommended Solution(s) |
| No crystals form upon cooling the solution. | 1. Solution is Not Supersaturated: The concentration of the compound is too low.[9]2. Solvent is Too Good: The compound remains highly soluble even at low temperatures.[9]3. Impurities Inhibiting Nucleation: The presence of impurities can prevent crystal lattice formation.[9]4. Lack of Nucleation Sites: Spontaneous crystal formation has not occurred. | 1. Increase Concentration: Evaporate some of the solvent to increase the product concentration.2. Change Solvent/Add Anti-Solvent: If the solvent is too good, either switch to a poorer solvent or slowly add an anti-solvent to the solution.3. Further Purification: If impurities are suspected, first purify the crude product by column chromatography and then attempt crystallization.[9]4. Induce Nucleation: Scratch the inside of the flask with a glass rod at the solution's surface or add a seed crystal of the pure compound, if available.[9] |
| The product precipitates as an oil or amorphous solid ("oiling out"). | Supersaturation is Too High: The solution is too concentrated, or it was cooled too quickly, causing the product to crash out of solution instead of forming an ordered crystal lattice.[9] | 1. Heat and Dilute: Gently heat the mixture to redissolve the oil, then add a small amount of additional solvent.2. Slow Cooling: Allow the solution to cool much more slowly. Insulating the flask can help.3. Use a Different Solvent: The boiling point of the solvent may be higher than the melting point of your product. Try a lower-boiling solvent.4. Agitation: Gentle stirring during the initial cooling phase can sometimes promote crystallization over oiling. |
Troubleshooting Decision Tree for Purification Method Selection
Caption: Decision tree for selecting a primary purification method.[11]
Detailed Experimental Protocols
Protocol 1: Purification by Column Chromatography with a Basic Modifier
This protocol is designed to purify basic pyridazine derivatives on silica gel while minimizing peak tailing.[4]
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Eluent Selection: Using Thin Layer Chromatography (TLC), identify a suitable eluent system (e.g., hexane/ethyl acetate or dichloromethane/methanol). Add 0.5% (v/v) triethylamine (TEA) to the more polar solvent component. The ideal system should give your product an Rf value of approximately 0.3-0.4 and good separation from impurities.[10]
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase (containing TEA). Pour the slurry into the column and use gentle air pressure to pack the bed uniformly, ensuring no air bubbles are trapped.[4]
-
Sample Loading: Dissolve your crude compound in a minimal amount of a suitable solvent (like DCM or the mobile phase). Alternatively, adsorb the compound onto a small amount of silica gel ("dry loading"), which often provides better resolution.[4] Carefully apply the sample to the top of the packed column.
-
Elution: Begin eluting the column with the mobile phase. If using a gradient, start with a low polarity and gradually increase the proportion of the more polar solvent to elute your compound.[4]
-
Fraction Collection & Analysis: Collect fractions and monitor the elution of your compound using TLC.[10]
-
Solvent Evaporation: Combine the pure fractions and remove the solvent and TEA using a rotary evaporator to yield the purified compound.[4]
-
Purity Confirmation: Confirm the purity of the final product using analytical techniques such as LC-MS and NMR.[10][13][14]
Protocol 2: Purification by Cooling Recrystallization
This protocol is used to purify solid pyridazine compounds.[10]
-
Solvent Selection: In a small test tube, test the solubility of a small amount of your crude product in various solvents at room temperature and with gentle heating. A good solvent will dissolve the product when hot but not when cold. Common choices include ethanol, isopropanol, ethyl acetate, or mixtures like dichloromethane/hexane.[9][10]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture gently (e.g., on a hot plate) with stirring until the solid completely dissolves. If it doesn't dissolve, add small portions of hot solvent until a clear solution is obtained.[10]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper to remove them. This step should be done quickly to prevent premature crystallization.[10][11]
-
Crystallization: Cover the flask and allow the clear filtrate to cool slowly to room temperature. Once crystal formation appears complete, place the flask in an ice bath for at least 30 minutes to maximize the yield.[4]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[4]
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.[4]
-
Drying: Dry the purified crystals in a vacuum oven until a constant weight is achieved.[4]
References
- Benchchem. (n.d.). Application Notes and Protocols for the Purification of 3-piperazin-1-yl-1H-pyridazin-6-one.
- Benchchem. (n.d.). Technical Support Center: Purification of 3-Pyridazinealanine Compounds.
- Moreno-García, P., et al. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. PubMed. [Link]
- Saleh, N. S., et al. (2011). Synthesis and Liquid Crystalline Phases of Pyridazine Derivatives II. Taylor & Francis Online. [Link]
- Mukherjee, S., et al. (2014). Pyridazines in Crystal Engineering. A Systematic Evaluation of the Role of Isomerism and Steric Factors in Determining Crystal Packing and Nano/Microcrystal Morphologies.
- LookChem. (n.d.). Purification of Pyridine - Chempedia.
- Al-Ghorbani, M., et al. (2022).
- Biotage. (n.d.). Improving Flash Purification of Chemically Related Pyrazines.
- Ceperley, D., et al. (1985). Crystal structure of pyridazine and azabenzene crystals: A test for an intermolecular potential. The Journal of Chemical Physics. [Link]
- Lyčka, A., et al. (2010).
- Bejan, V., et al. (2012). Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones.
- Benchchem. (n.d.). Technical Support Center: Crystallization of 3-piperazin-1-yl-1H-pyridazin-6-one.
- Benchchem. (n.d.). Isolation techniques for pyrazine products from complex reaction mixtures.
- ResearchGate. (2025). Pyridazines in Crystal Engineering. A Systematic Evaluation of the Role of Isomerism and Steric Factors in Determining Crystal Packing and Nano/Microcrystal Morphologies | Request PDF.
- Benchchem. (n.d.). Spectroscopic Analysis of 3-Pyridazinealanine: A Technical Guide.
- ResearchGate. (2025). 1 H, 13 C, and 15 N NMR spectra of some pyridazine derivatives.
- Jones, B. G., et al. (2017). The pyridazine heterocycle in molecular recognition and drug discovery.
- Benchchem. (n.d.). How to remove unreacted starting material from the product mixture.
- Hobbs, W. J. (n.d.). Synthesis and Characterization of Unique Pyridazines. Liberty University.
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Challenges in the scale-up of 3-Chloro-5-phenylpyridazine synthesis
A Guide for Researchers and Process Chemists
Welcome to the technical support center for the synthesis of 3-chloro-5-phenylpyridazine. This guide is designed for researchers, scientists, and drug development professionals who are navigating the challenges of synthesizing this important heterocyclic compound, particularly during scale-up operations. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to address common issues encountered in the laboratory and during process development.
The synthesis of pyridazine derivatives is a cornerstone in medicinal chemistry and agrochemicals, with the this compound scaffold being a key intermediate for a range of biologically active molecules.[1][2] However, its synthesis, especially at scale, is not without its challenges. This guide provides in-depth, question-and-answer-based troubleshooting, detailed protocols, and a discussion of the underlying chemical principles to ensure a safe, efficient, and reproducible synthesis.
Core Synthetic Pathways: An Overview
Two primary routes are commonly employed for the synthesis of the 5-phenylpyridazinone core, which is the immediate precursor to the target molecule. The choice of route often depends on the availability of starting materials, scale, and safety considerations.
-
Route A: Cyclocondensation from a Phenyl-Substituted Dicarbonyl Precursor. This is a classical and widely used method involving the reaction of a 1,4-dicarbonyl compound with hydrazine to form the dihydropyridazine, which is subsequently oxidized.[3]
-
Route B: From Mucochloric Acid and Benzene. This pathway involves an initial Friedel-Crafts reaction to synthesize a phenyl-substituted furanone, which is then converted to the pyridazinone ring upon reaction with hydrazine.[4][5]
The final, critical step in both pathways is the chlorination of the resulting 5-phenylpyridazin-3(2H)-one, typically using phosphorus oxychloride (POCl₃).[6][7]
Caption: Common synthetic routes to this compound.
Troubleshooting Guide: Synthesis & Scale-Up
This section addresses specific, practical problems that may arise during the synthesis.
Q1: My chlorination of 5-phenylpyridazin-3(2H)-one with phosphorus oxychloride (POCl₃) is giving low yields and incomplete conversion. What are the likely causes and how can I improve it?
This is one of the most common challenges. The conversion of the pyridazinone to the chloropyridazine is a critical step, and its success hinges on several factors.
Root Cause Analysis:
-
Mechanism: The reaction proceeds via an initial O-phosphorylation of the pyridazinone tautomer, pyridazin-3-ol, by POCl₃. This forms a pyridazinyl dichlorophosphate intermediate, which activates the hydroxyl group, turning it into an excellent leaving group. A subsequent nucleophilic attack by a chloride ion results in the desired product.[6] Incomplete reaction is often due to insufficient activation or side reactions.
-
Moisture: Phosphorus oxychloride reacts violently with water to produce phosphoric acid and hydrogen chloride (HCl).[8][9] Any moisture in the reaction vessel, solvent, or starting material will consume the reagent, reduce its effectiveness, and can lead to undesired byproducts.
-
Temperature and Reaction Time: The reaction typically requires elevated temperatures (e.g., 80-110 °C) to proceed at a reasonable rate.[6] Insufficient heat or time will lead to incomplete conversion. Conversely, excessively high temperatures or prolonged heating can lead to decomposition and the formation of tar-like byproducts.
-
Reagent Stoichiometry: An excess of POCl₃ is often used to drive the reaction to completion and to act as the solvent.[6] Using a stoichiometric amount may not be sufficient, especially at scale.
Troubleshooting Protocol:
-
Ensure Anhydrous Conditions: All glassware must be thoroughly oven-dried or flame-dried under an inert atmosphere (Nitrogen or Argon) before use. The 5-phenylpyridazin-3(2H)-one starting material should be dried under vacuum.
-
Optimize Reagent Ratio: Use a significant excess of POCl₃, typically 3-5 equivalents, or use it as the solvent for the reaction.[6]
-
Temperature Control: Heat the reaction mixture to a reflux temperature of around 80-100 °C and monitor the progress by TLC or HPLC.[6] Maintain this temperature for 12-16 hours, or until the starting material is no longer detected.
-
Reaction Monitoring: To monitor the reaction, carefully take a small aliquot from the reaction mixture, quench it slowly into a mixture of ice and saturated sodium bicarbonate, and extract with a solvent like ethyl acetate. Spot the organic extract on a TLC plate against the starting material.
Q2: The work-up of my POCl₃ reaction is highly exothermic and difficult to control. What is the best practice for quenching and product isolation at scale?
The quenching of excess POCl₃ is arguably the most hazardous part of this synthesis. Its violent, exothermic reaction with water demands a carefully controlled procedure.[6][8]
Root Cause Analysis:
-
Exothermic Quench: The hydrolysis of POCl₃ is extremely energetic and releases large volumes of toxic HCl gas.[6][9] Adding the reaction mixture too quickly to water or vice versa can cause a runaway reaction, splashing, and rapid pressure build-up.
-
Product Precipitation: The product, this compound, is an organic solid. During quenching and neutralization, it may precipitate out of the aqueous solution, potentially trapping impurities.
Recommended Scale-Up Quenching and Work-up Protocol:
-
Preparation: In a separate, appropriately sized vessel equipped with vigorous mechanical stirring and a temperature probe, prepare a large excess of crushed ice or an ice-cold saturated solution of sodium bicarbonate.[6] Ensure the quench vessel is in a well-ventilated fume hood.
-
Cooling: After the reaction is complete, allow the reaction mixture to cool to room temperature. It is often beneficial to remove the majority of the excess POCl₃ under high vacuum at a controlled temperature (e.g., 55-60 °C) to obtain a thick residue.[6] This significantly reduces the amount of reagent that needs to be quenched.
-
Slow Addition: Slowly and carefully add the reaction residue (or the entire reaction mixture if distillation is not performed) dropwise or in small portions to the vigorously stirred ice/bicarbonate slurry. Crucially, monitor the internal temperature of the quench vessel and maintain it below 10 °C.
-
Neutralization: Continue the slow addition, ensuring the pH of the aqueous slurry remains basic (pH ~8) to neutralize the generated acids.[6] Add more bicarbonate if necessary.
-
Extraction: Once the addition is complete and gas evolution has ceased, extract the aqueous slurry with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by recrystallization (e.g., from ethanol or isopropanol) or by column chromatography on silica gel.
Caption: Decision workflow for troubleshooting low chlorination yields.
Q3: I am concerned about the large-scale use of phosphorus oxychloride. What are the key hazards and are there viable alternatives?
Your concerns are valid. POCl₃ is a highly corrosive and toxic substance that requires stringent safety protocols.[6][8]
Key Hazards of POCl₃:
-
Corrosivity: Causes severe burns upon contact with skin and eyes, with potential for permanent damage.[8][10]
-
Inhalation Toxicity: Vapors are highly irritating to the respiratory system, and high exposure can lead to pulmonary edema, a medical emergency.[10][11]
-
Reactivity: Reacts violently with water, alcohols, and amines.[8]
-
Delayed Effects: The effects of exposure may be delayed.[8]
Safety Precautions:
-
Always handle POCl₃ in a high-performance chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE): chemical-resistant gloves (e.g., butyl rubber), chemical splash goggles, a face shield, and a lab coat.
-
Have an appropriate spill kit and emergency eyewash/shower stations readily accessible.
Alternative Chlorinating Agents:
While POCl₃ is the most common reagent for this specific transformation, other chlorinating agents are used for similar heterocyclic systems. Their viability for your specific substrate would require experimental validation.
-
Phosphorus Pentachloride (PCl₅): A strong chlorinating agent that can also be effective. It is a solid, which can be easier to handle than fuming liquid POCl₃, but it also reacts violently with water.[12]
-
Thionyl Chloride (SOCl₂): Often used to convert carboxylic acids to acid chlorides and alcohols to alkyl chlorides. It can sometimes be used for heteroaromatic chlorination, often in the presence of a catalyst like DMF (Vilsmeier-Haack conditions).
| Reagent | Phase | Key Hazard | Byproducts |
| POCl₃ | Liquid | Highly corrosive, water-reactive | Phosphoric acids, HCl |
| PCl₅ | Solid | Corrosive, water-reactive | POCl₃, HCl |
| SOCl₂ | Liquid | Corrosive, toxic | SO₂, HCl |
| Table 1: Comparison of Common Chlorinating Agents. |
Frequently Asked Questions (FAQs)
Q: What are the best analytical methods to monitor the reaction progress? A: Thin-Layer Chromatography (TLC) is excellent for rapid, qualitative monitoring at the bench. For quantitative analysis and purity assessment during scale-up, High-Performance Liquid Chromatography (HPLC) with a UV detector is the preferred method. Gas Chromatography (GC) can also be used if the compounds are sufficiently volatile and thermally stable.
Q: In the synthesis from mucochloric acid, my Friedel-Crafts reaction is low-yielding. How can I optimize it? A: The Friedel-Crafts reaction between mucochloric acid and benzene requires a Lewis acid, typically anhydrous aluminum chloride (AlCl₃).[4] Key optimization parameters include:
-
Anhydrous Conditions: Strictly exclude moisture, as it will deactivate the AlCl₃.
-
Stoichiometry: Ensure at least a stoichiometric amount of AlCl₃ is used.
-
Temperature Control: The reaction is often run at room temperature, but gentle heating may be required. Monitor for side reactions.
-
Addition Order: Slowly add the mucochloric acid to the mixture of benzene and AlCl₃ to control the initial exotherm.[4]
Q: What are the expected physical properties of the final this compound product? A: this compound is typically a solid at room temperature. Its molecular formula is C₁₀H₇ClN₂ with a molecular weight of approximately 190.63 g/mol .[13] It is important to characterize the final product using techniques like NMR, Mass Spectrometry, and Melting Point to confirm its identity and purity.
References
- Application Notes and Protocols: Phosphorus Oxychloride in the Synthesis of Chloropyridazines. (n.d.). Benchchem.
- Chlorinated Pyridazin-3-(2H)-ones as Novel Anti-Cancer Agents. (2014, September 4). Journal of Cancer Science & Therapy.
- Wu, J., Song, B., Chen, H., Bhadury, P., & Hu, D. (2009). Synthesis and antifungal activity of 5-chloro-6-phenylpyridazin-3(2H)-one derivatives. Molecules, 14(9), 3676-3687.
- Phosphorus oxychloride. (n.d.). Lanxess.
- Oliveira-Campos, A. M. F., Salaheldin, A. M., & Rodrigues, L. M. (n.d.). Synthesis of pyridazine and pyridopyridazine derivatives. Universidade do Minho.
- Purins, M. (2025, November 28). Bridging the Pyridine-Pyridazine Synthesis Gap via Skeletal Editing. Synthesis Workshop.
- Hobbs, W. J. (n.d.). Synthesis and Characterization of Unique Pyridazines. Liberty University.
- Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. (2022, October 18). MDPI.
- Lee, H.-G., Kim, M.-J., Park, S.-E., Kim, J.-J., Kim, B. R., Lee, S.-G., & Yoon, Y.-J. (2009). Phenyl 4,5-Dichloro-6-Oxopyridazine-1(6H)-Carboxylate as Carbonyl Source: Facile and Selective Synthesis of Carbamates and Ureas under Mild Conditions. Synlett, 2009(17), 2809-2814.
- A kind of preparation method of 6-chlorine pyridazine-3-formic acid. (n.d.). Google Patents.
- Common Name: PHOSPHORUS OXYCHLORIDE HAZARD SUMMARY. (n.d.). NJ.gov.
- Synthesis of Pyridazine. (n.d.). ChemTube3D.
- This compound. (n.d.). PubChem.
- Chapter: 5 Phosphorus Oxychloride. (n.d.). National Academies of Sciences, Engineering, and Medicine.
- Synthesis and antifungal activity of 5-chloro-6-phenylpyridazin-3(2H)-one derivatives. (2009, September 18). Molecules.
- PHOSPHORUS OXYCHLORIDE. (n.d.). CAMEO Chemicals - NOAA.
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Validation & Comparative
A Comprehensive Guide to the ¹H and ¹³C NMR Spectral Analysis of 3-Chloro-5-phenylpyridazine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, the structural elucidation of heterocyclic compounds is a cornerstone of innovation. Among these, pyridazine derivatives hold a significant position due to their diverse biological activities. This guide, authored from the perspective of a Senior Application Scientist, provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of a key pyridazine derivative, 3-Chloro-5-phenylpyridazine.
The Structural Significance of this compound
The this compound molecule brings together three key structural motifs: a pyridazine ring, a chloro substituent, and a phenyl group. Each of these components imparts distinct electronic and steric effects that are reflected in the NMR spectra, providing a unique fingerprint for the molecule. Understanding these effects is paramount for confirming the identity and purity of synthesized compounds and for studying their interactions in various chemical and biological systems.
Caption: Molecular structure of this compound with atom numbering.
¹H NMR Spectral Analysis: A Window into Proton Environments
The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms (protons) in a molecule. The key parameters are the chemical shift (δ), which indicates the electronic environment, the integration, which reveals the relative number of protons, and the coupling constant (J), which gives information about neighboring protons.
Predicted ¹H NMR Spectrum of this compound
Based on the analysis of related pyridazine structures, the predicted ¹H NMR spectrum of this compound in a standard solvent like CDCl₃ is expected to show signals in the aromatic region, corresponding to the protons on the pyridazine and phenyl rings.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H4 | ~ 7.8 - 8.0 | Doublet (d) | ~ 2.5 | 1H |
| H6 | ~ 9.1 - 9.3 | Doublet (d) | ~ 2.5 | 1H |
| H2', H6' (ortho) | ~ 7.6 - 7.8 | Multiplet (m) | - | 2H |
| H3', H4', H5' (meta, para) | ~ 7.4 - 7.6 | Multiplet (m) | - | 3H |
Rationale Behind the Predictions:
-
H6 Proton: The proton at the C6 position is expected to be the most deshielded proton on the pyridazine ring. This is due to its proximity to the electronegative nitrogen atom at position 1 and the anisotropic effect of the adjacent nitrogen at position 2. Its signal is therefore predicted to appear at a high chemical shift, likely above 9.0 ppm. It will appear as a doublet due to coupling with the H4 proton.
-
H4 Proton: The proton at the C4 position is influenced by the adjacent phenyl group at C5 and the chloro-substituent at C3. While the phenyl group can have both shielding and deshielding effects depending on its conformation, the overall electronic environment is expected to place this proton's signal in the aromatic region, but at a lower chemical shift compared to H6. It will also be a doublet due to coupling with H6. The small coupling constant of ~2.5 Hz is characteristic of a four-bond coupling (⁴J) in such heterocyclic systems.
-
Phenyl Protons: The protons of the phenyl ring will appear as a complex multiplet in the range of 7.4-7.8 ppm. The ortho-protons (H2' and H6') are generally more deshielded than the meta- (H3' and H5') and para- (H4') protons due to their proximity to the pyridazine ring. However, free rotation around the C5-C1' bond often leads to overlapping signals, resulting in a multiplet.
¹³C NMR Spectral Analysis: Mapping the Carbon Skeleton
The ¹³C NMR spectrum provides information about the carbon framework of a molecule. The chemical shift of each carbon signal is highly sensitive to its electronic environment, offering valuable insights into the molecular structure.
Predicted ¹³C NMR Spectrum of this compound
The predicted ¹³C NMR spectrum of this compound is expected to show ten distinct signals, corresponding to the ten carbon atoms in the molecule.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C3 | ~ 152 - 155 |
| C4 | ~ 122 - 125 |
| C5 | ~ 145 - 148 |
| C6 | ~ 150 - 153 |
| C1' (ipso) | ~ 135 - 138 |
| C2', C6' (ortho) | ~ 127 - 130 |
| C3', C5' (meta) | ~ 129 - 132 |
| C4' (para) | ~ 130 - 133 |
Rationale Behind the Predictions:
-
Pyridazine Ring Carbons:
-
C3 and C6: The carbons directly attached to the electronegative nitrogen and chlorine atoms (C3) and two nitrogen atoms (C6) are expected to be the most deshielded, appearing at the lowest field (highest ppm values) in the spectrum.
-
C5: The carbon bearing the phenyl group (C5) will also be significantly deshielded.
-
C4: The C4 carbon is predicted to be the most shielded carbon of the pyridazine ring, appearing at the highest field (lowest ppm value).
-
-
Phenyl Ring Carbons:
-
C1' (ipso-carbon): The carbon of the phenyl ring directly attached to the pyridazine ring (ipso-carbon) is expected to have a chemical shift in the range of 135-138 ppm.
-
Ortho, Meta, and Para Carbons: The chemical shifts of the other phenyl carbons will be in the typical aromatic region of 127-133 ppm. The exact positions can be influenced by the electronic effects of the pyridazine substituent.
-
Experimental Protocols: Acquiring High-Quality NMR Data
To obtain reliable NMR data for structural elucidation, a standardized experimental protocol is essential.
Caption: A streamlined workflow for NMR spectral acquisition and analysis.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Spectrometer Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
-
Shimming: Carefully shim the magnetic field to ensure high resolution and symmetrical peak shapes.
-
¹H NMR Acquisition:
-
Acquire a standard one-pulse ¹H NMR spectrum.
-
Typical parameters: spectral width of ~16 ppm, acquisition time of ~2-3 seconds, relaxation delay of 1-2 seconds, and 8-16 scans.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: spectral width of ~240 ppm, acquisition time of ~1-2 seconds, relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 or more).
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Perform phase correction and baseline correction to obtain clean spectra.
-
-
Spectral Analysis:
-
Reference the spectra to the TMS signal at 0 ppm.
-
For the ¹H spectrum, integrate the signals and measure the coupling constants.
-
For the ¹³C spectrum, identify the chemical shift of each carbon signal.
-
For unambiguous assignments, two-dimensional (2D) NMR experiments such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are highly recommended.
-
Alternative and Complementary Analytical Techniques
While NMR spectroscopy is a powerful tool for structural elucidation, a comprehensive characterization of this compound should be supported by other analytical techniques.
-
Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern of the molecule, confirming the molecular formula.
-
Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule, such as C-Cl, C=N, and aromatic C-H bonds.
-
X-ray Crystallography: If a suitable single crystal can be obtained, this technique provides the definitive three-dimensional structure of the molecule in the solid state.
Conclusion: A Predictive Yet Powerful Approach
This guide has presented a detailed, albeit predicted, ¹H and ¹³C NMR spectral analysis of this compound. By leveraging fundamental NMR principles and data from analogous compounds, we have constructed a scientifically sound model for the expected spectra. This approach underscores the predictive power of modern spectroscopy and provides a valuable resource for researchers in the field. The provided experimental protocols offer a clear path for obtaining high-quality experimental data, which can then be used to validate and refine the predictions made herein. As with any scientific endeavor, the interplay between prediction and experimental verification is key to advancing our understanding of complex molecular systems.
References
- Katritzky, A. R., et al. (2010). ¹H, ¹³C, and ¹⁵N NMR spectra of some pyridazine derivatives. Magnetic Resonance in Chemistry, 48(5), 397-402. [Link][1]
- Gompper, R., & Seybold, G. (1968). Die Tautomerie von 3-Chlor-6-phenyl-pyridazin. Angewandte Chemie, 80(21), 896-896. [Link]
- Pretsch, E., Bühlmann, P., & Affolter, C. (2000). Structure determination of organic compounds. Springer Science & Business Media. [Link]
Mass spectrometry fragmentation pattern of 3-Chloro-5-phenylpyridazine
An In-Depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of 3-Chloro-5-phenylpyridazine
Introduction
This compound is a heterocyclic compound with a molecular formula of C₁₀H₇ClN₂ and an exact mass of approximately 190.03 Da[1]. As a substituted pyridazine, it holds potential interest in medicinal chemistry and materials science. The structural elucidation of such novel compounds is paramount, and mass spectrometry (MS) stands as a cornerstone analytical technique for this purpose. Specifically, Electron Ionization (EI) mass spectrometry provides a reproducible fragmentation pattern, often referred to as a molecule's "fingerprint," which is invaluable for confirming its identity and inferring its structure.
This guide, intended for researchers and drug development professionals, offers a comprehensive analysis of the predicted electron ionization mass spectrometry fragmentation pattern of this compound. It provides a logical framework for interpreting its mass spectrum by comparing it with isomeric and substituent analogs, supported by established fragmentation principles of heterocyclic and halogenated compounds.
Part 1: Elucidation of the Fragmentation Pattern of this compound
The fragmentation of this compound under electron ionization is dictated by the stability of the resulting ions and neutral losses. The pyridazine ring, the phenyl substituent, and the chloro-substituent each influence the fragmentation pathways.
The Molecular Ion (M⁺•)
Upon electron ionization, this compound will lose an electron to form the molecular ion (M⁺•) at a mass-to-charge ratio (m/z) corresponding to its molecular weight. A key diagnostic feature will be the isotopic pattern introduced by the chlorine atom. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with a natural abundance ratio of approximately 3:1[2][3]. Consequently, the mass spectrum will exhibit two peaks for the molecular ion:
-
[M]⁺• peak at m/z 190, corresponding to the molecule containing the ³⁵Cl isotope.
-
[M+2]⁺• peak at m/z 192, for the molecule with the ³⁷Cl isotope.
The relative intensity of the [M+2]⁺• peak will be approximately one-third that of the [M]⁺• peak, providing a clear indication of the presence of a single chlorine atom[4]. This isotopic signature will also be observable for any fragment ions that retain the chlorine atom.
Proposed Fragmentation Pathways
The energetically unstable molecular ion will undergo a series of fragmentation reactions to form more stable daughter ions. The primary fragmentation pathways are predicted as follows:
-
Loss of Nitrogen (N₂): The pyridazine ring is known to be susceptible to the elimination of a stable molecule of nitrogen gas (N₂), a process that is thermodynamically favorable. This would lead to a significant fragment ion at m/z 162 ([M-28]⁺•).
-
Loss of a Chlorine Radical (Cl•): Cleavage of the C-Cl bond can result in the loss of a chlorine radical, leading to a fragment ion at m/z 155 ([M-35]⁺).
-
Loss of Hydrogen Cyanide (HCN): Heterocyclic aromatic rings containing nitrogen often undergo fragmentation with the loss of HCN. This could occur from the pyridazine ring, resulting in a fragment at m/z 163 ([M-27]⁺).
-
Sequential Fragmentation: The initial fragments can undergo further decomposition. For example, the [M-N₂]⁺• ion (m/z 162) could subsequently lose a chlorine radical to produce an ion at m/z 127 . Alternatively, the [M-Cl]⁺ ion (m/z 155) could lose N₂ to also yield the ion at m/z 127 .
-
Phenyl Group Fragmentation: The phenyl ring itself can fragment, typically through the loss of acetylene (C₂H₂), leading to smaller fragment ions. For instance, the phenyl cation (C₆H₅⁺) at m/z 77 is a common fragment in the mass spectra of phenyl-containing compounds.
Visualization of the Fragmentation Pathway
Caption: Predicted fragmentation for the isomer 3-Chloro-6-phenylpyridazine.
Substituent Effect Comparison: 3-Methyl-5-phenylpyridazine
Replacing the chloro group with a methyl group gives 3-Methyl-5-phenylpyridazine (C₁₁H₁₀N₂, MW ≈ 170.21 g/mol ).[5] This comparison highlights the influence of the substituent on fragmentation. The primary differences would be:
-
The molecular ion would be at m/z 170.
-
Instead of losing a chlorine radical (35 u), a primary fragmentation would be the loss of a methyl radical (•CH₃, 15 u) to form a stable ion at m/z 155.
-
Loss of a hydrogen atom to form a stable tropylium-like ion might also be observed.
Caption: Predicted fragmentation for 3-Methyl-5-phenylpyridazine.
Comparative Data Summary
| Compound | MW | Key Fragments (m/z) | Characteristic Neutral Loss |
| This compound | 190/192 | 163, 162, 155, 127 | N₂, Cl•, HCN |
| 3-Chloro-6-phenylpyridazine | 190/192 | 163, 162, 155, 127 | N₂, Cl•, HCN |
| 3-Methyl-5-phenylpyridazine | 170 | 155, 143, 142, 127 | •CH₃, N₂, HCN |
Part 3: Experimental Protocol
The following is a detailed methodology for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with an Electron Ionization (EI) source.
Objective: To obtain a reproducible electron ionization mass spectrum and fragmentation pattern for this compound.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent GC-MS system or equivalent).
-
EI source.
-
Quadrupole mass analyzer or Time-of-Flight (TOF) analyzer.
Materials:
-
This compound sample.
-
High-purity solvent (e.g., dichloromethane or ethyl acetate).
-
Volumetric flasks and micropipettes.
-
GC vials with septa.
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of this compound in the chosen solvent (e.g., 1 mg/mL).
-
Perform a serial dilution to a working concentration suitable for GC-MS analysis (e.g., 1-10 µg/mL).
-
-
GC-MS Parameters:
-
GC Column: Use a standard non-polar or medium-polarity column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 1 minute.
-
Ramp: 15 °C/min to 280 °C.
-
Final hold: Hold at 280 °C for 5 minutes.
-
-
Transfer Line Temperature: 280 °C.
-
-
Mass Spectrometer Parameters:
-
Ion Source: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Mass Range: Scan from m/z 40 to 400.
-
Scan Rate: 2-3 scans/second.
-
-
Data Acquisition and Analysis:
-
Inject the prepared sample into the GC-MS system.
-
Acquire the data using the instrument's software.
-
Identify the chromatographic peak corresponding to this compound.
-
Extract the mass spectrum from this peak.
-
Analyze the fragmentation pattern, identifying the molecular ion and major fragment ions. Compare the observed spectrum with the predicted pattern.
-
Part 4: Scientific Integrity and Validation
Internal Validation through Isotopic Patterns: The trustworthiness of the interpretation of the mass spectrum is significantly enhanced by the presence of the chlorine atom. As previously mentioned, the characteristic 3:1 ratio of the [M]⁺• and [M+2]⁺• peaks provides a built-in validation for the molecular ion. Furthermore, any fragment ion that retains the chlorine atom will also exhibit this isotopic signature, confirming its elemental composition and aiding in the assignment of its structure.
The Role of High-Resolution Mass Spectrometry (HRMS): For unambiguous structure elucidation, high-resolution mass spectrometry is invaluable. HRMS can measure the m/z values of ions with high accuracy (typically to four or five decimal places). This allows for the determination of the elemental composition of the molecular ion and its fragments, confirming the proposed chemical formulas and lending strong support to the predicted fragmentation pathways.
References
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- NIST. Pyridazine, 3-chloro-6-methoxy-. [Link]
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- National Institutes of Health.
- MDPI. 3-(5-Phenyl-2H-tetrazol-2-yl)pyridine. [Link]
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A Comparative Guide to the Reactivity of 3-chloro- vs. 3-bromo-5-phenylpyridazine in Synthetic Chemistry
Executive Summary
For researchers engaged in the synthesis of novel molecular entities, particularly within drug discovery, the 5-phenylpyridazine scaffold is a valuable heterocyclic core. The choice of a halogen "handle" at the 3-position is a critical decision point that dictates synthetic strategy, reaction efficiency, and overall cost. This guide provides an in-depth, evidence-based comparison of the reactivity of 3-chloro-5-phenylpyridazine and 3-bromo-5-phenylpyridazine. We will explore their performance in key synthetic transformations, including palladium-catalyzed cross-coupling and nucleophilic aromatic substitution, to provide actionable insights for laboratory practice. While the bromo-derivative offers higher general reactivity, advancements in catalyst technology have made the more economical chloro-analog a viable and often preferable alternative for specific applications.
Introduction: The Strategic Importance of Halogen Choice
The 5-phenylpyridazine moiety is a common feature in pharmacologically active compounds due to its ability to engage in various biological interactions. Functionalization of this core, often at the 3-position, is a primary strategy for modulating properties like potency, selectivity, and pharmacokinetics. The halogen at this position serves as a versatile linchpin for introducing molecular diversity. The fundamental question for the synthetic chemist is: which halogen offers the optimal balance of reactivity, cost, and versatility? This guide will dissect the chemical behavior of 3-chloro- and 3-bromo-5-phenylpyridazine to empower researchers to make informed decisions tailored to their synthetic goals.
Theoretical Framework: Understanding Carbon-Halogen Bond Reactivity
The reactivity of aryl halides in many catalytic processes is inversely proportional to the carbon-halogen (C-X) bond dissociation energy (BDE).[1] A stronger bond requires more energy to break, which often translates to slower reaction rates and the need for more forcing conditions.
The general trend for C-X BDE in aryl halides is: C-F > C-Cl > C-Br > C-I .[1][2]
| Bond | Typical BDE (kcal/mol) | Implication |
| Aryl-Cl | ~96 | Stronger bond, less reactive |
| Aryl-Br | ~81 | Weaker bond, more reactive |
Table 1: Comparison of Carbon-Halogen Bond Dissociation Energies.
This difference of approximately 15 kcal/mol is significant. In the context of palladium-catalyzed cross-coupling, the rate-determining step is often the oxidative addition of the Pd(0) catalyst into the C-X bond. The weaker C-Br bond undergoes this step more readily than the stronger C-Cl bond, making 3-bromo-5-phenylpyridazine the intrinsically more reactive substrate.[3][4]
Comparative Reactivity in Key Transformations
Palladium-Catalyzed Cross-Coupling Reactions
These reactions are the cornerstone of modern C-C and C-heteroatom bond formation. The general reactivity trend consistently observed is Bromo > Chloro .[3][5]
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling for creating biaryl structures.
-
3-bromo-5-phenylpyridazine: This substrate readily participates in Suzuki couplings using "traditional" palladium catalysts like Pd(PPh₃)₄ or PdCl₂(dppf) under relatively mild conditions.[6][7] The higher reactivity allows for lower catalyst loadings and shorter reaction times.
-
This compound: Activating the robust C-Cl bond for Suzuki coupling typically requires more advanced catalytic systems.[3] Modern catalysts featuring bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are essential to facilitate the challenging oxidative addition step.[8] While historically difficult, these newer methods now allow for the efficient use of chloro-substrates, which are often more cost-effective and readily available.[9]
Data Summary: Suzuki-Miyaura Coupling
| Substrate | Catalyst System | Conditions | Yield | Reference Insight |
| 3-bromo- 5-phenylpyridazine | Pd(PPh₃)₄, Na₂CO₃ | DME/EtOH/H₂O, 80 °C | Fair to Good | Standard conditions are often sufficient for bromopyridazines.[7] |
| 3-chloro- 5-phenylpyridazine | Pd₂(dba)₃ / SPhos, K₃PO₄ | Toluene/H₂O, 100 °C | Good to Excellent | Requires specialized, electron-rich ligands to achieve high efficiency.[3][8] |
Table 2: Representative conditions for Suzuki-Miyaura coupling.
This reaction is critical for synthesizing arylamines, a prevalent motif in pharmaceuticals. The reactivity principles mirror those of the Suzuki coupling.[10][11]
-
3-bromo-5-phenylpyridazine: Couples with a wide range of primary and secondary amines using various generations of Buchwald-Hartwig catalysts. The reactions are generally robust and high-yielding.
-
This compound: Successful amination of this less reactive substrate necessitates the use of state-of-the-art, sterically hindered biarylphosphine ligands.[12] These advanced systems are designed to promote both the oxidative addition to the C-Cl bond and the subsequent reductive elimination to form the C-N bond.
Experimental Workflow: Comparative Buchwald-Hartwig Amination
Caption: Comparative workflow for Buchwald-Hartwig amination.
Nucleophilic Aromatic Substitution (SNAAr)
In contrast to transition-metal-catalyzed reactions, the reactivity order in SNAr can be different. The reaction proceeds via an addition-elimination mechanism, forming a negatively charged Meisenheimer intermediate.[13][14] The stability of this intermediate is key.
The pyridazine ring is inherently electron-deficient due to the two nitrogen atoms, which activates the ring towards nucleophilic attack.[15][16] The rate-determining step is typically the initial attack of the nucleophile. The electronegativity of the halogen can influence this step, with the more electronegative chlorine atom making the attached carbon more electrophilic. However, the subsequent elimination step is favored by better leaving groups (Br > Cl).
-
Reactivity at the 3-position: It is important to note that the 3-position of a pyridazine (meta to the second nitrogen) is generally less reactive in SNAr compared to the ortho and para positions (e.g., positions 2 and 4 in a pyridine ring).[15] This is because the negative charge in the Meisenheimer intermediate cannot be effectively delocalized onto a ring nitrogen atom. Therefore, SNAr reactions at the 3-position of 5-phenylpyridazine often require strong nucleophiles and/or elevated temperatures. The relative reactivity of the chloro vs. bromo derivative in this specific context is often substrate and nucleophile dependent, without the clear-cut trend seen in cross-coupling.
Reaction Mechanism: Palladium-Catalyzed Suzuki-Miyaura Coupling
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
Practical Considerations and Recommendations
| Factor | This compound | 3-bromo-5-phenylpyridazine | Recommendation |
| Reactivity | Lower | Higher | For rapid synthesis and screening, the bromo-derivative is often faster with standard catalysts. |
| Cost & Availability | Generally lower cost, more suppliers | Higher cost | For large-scale synthesis, developing a robust process with the chloro-analog can be highly cost-effective. |
| Catalyst Choice | Requires modern, often proprietary, and more expensive ligands. | Compatible with a wider range of cheaper, "classical" catalysts. | If access to advanced ligands is limited, the bromo-derivative provides a more reliable route. |
| Orthogonal Reactivity | Possible to selectively react a bromo- or iodo- group elsewhere in the molecule while leaving the chloro-group intact. | Less suitable for strategies requiring selective halogen reactivity. | The chloro-group is an excellent choice for multi-step syntheses involving sequential cross-couplings. |
Table 3: Decision matrix for substrate selection.
Conclusion
The choice between 3-chloro- and 3-bromo-5-phenylpyridazine is a strategic decision based on a trade-off between intrinsic reactivity and economic factors.
-
3-bromo-5-phenylpyridazine is the substrate of choice for rapid, reliable functionalization using a broad array of standard palladium catalysts. Its higher reactivity translates to milder conditions and often simpler process development, making it ideal for initial library synthesis and proof-of-concept studies.
-
This compound , while less reactive, represents the more economical and atom-efficient option. The evolution of highly active catalyst systems has largely overcome its inherent inertness, making it a powerful and cost-effective building block for process development and large-scale manufacturing. Its lower reactivity can also be exploited for selective, sequential functionalization in more complex synthetic routes.
Ultimately, a modern synthetic laboratory should be equipped with the knowledge and catalyst technology to effectively utilize both building blocks, selecting the optimal halogen for the specific scientific and economic goals of each project.
References
- BenchChem. (n.d.). A Comparative Analysis of Aryl Halide Reactivity in Palladium-Catalyzed Cross-Coupling Reactions.
- ResearchGate. (n.d.). Comparison of reactivity of different aryl halides.
- YouTube. (2018). Nucleophilic Aromatic Substitution of Heteroarenes.
- Wenxuecity. (2023). Relative Reactivity of Aryl Chlorides, Bromides, Iodides, and Tr.
- BenchChem. (n.d.). A Comparative Guide to the Relative Bond Dissociation Energies of Aryl Halides and Their Impact on Reactivity.
- YouTube. (2020). Aromatic Nucleophilic Substitution (ANS) on 5-member heterocycles and Cine.
- Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution.
- MDPI. (n.d.). Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines.
- BenchChem. (n.d.). Efficient Suzuki-Miyaura Coupling of 3-Halopyridines.
- ResearchGate. (n.d.). Bond dissociation energy (KJ mol⁻¹) of C−X (X=I, Br, Cl, F) bond of aryl halides.
- PubMed Central (PMC). (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions.
- Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
- PubMed Central (PMC). (n.d.). Theoretical Bond Dissociation Energies of Halo-Heterocycles.
- PubMed Central (PMC). (n.d.). Nickel-Catalyzed Reductive Alkylation of Aryl Bromides and Chlorides.
- ResearchGate. (n.d.). Comparative study of aryl halides in Pd-mediated reactions.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- ACS Publications. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides.
- ResearchGate. (n.d.). Comparison of the BDE of Alkyl Halides and Benzyl Halides.
- ResearchGate. (n.d.). The Suzuki-Miyaura reactions of halopyridines and the side products.
- ACS Publications. (n.d.). Bond Dissociation Energies of Organic Molecules.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- ResearchGate. (2025). Palladium‐Catalyzed Buchwald–Hartwig Coupling of Deactivated Aminothiophenes with Substituted Halopyridines.
- ChemRxiv. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow.
- PubMed Central (PMC). (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction.
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A Comparative Guide to the Biological Activity of 3-Chloro-5-phenylpyridazine and Its Analogs
In the landscape of medicinal chemistry, the pyridazine scaffold stands out as a privileged structure, forming the core of numerous compounds with a wide array of biological activities. This guide provides an in-depth technical comparison of the biological activity of 3-Chloro-5-phenylpyridazine and its diverse analogs. We will delve into their anticancer, antimicrobial, and enzyme inhibitory properties, supported by experimental data and detailed methodologies, to offer researchers, scientists, and drug development professionals a comprehensive resource for understanding the therapeutic potential of this chemical class.
The Pyridazine Core: A Foundation for Diverse Bioactivity
The pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone in the design of novel therapeutic agents. Its unique electronic properties and ability to participate in various non-covalent interactions make it an attractive scaffold for targeting a range of biological macromolecules. The introduction of different substituents onto the pyridazine ring allows for the fine-tuning of a compound's physicochemical properties and biological activity, leading to the development of potent and selective drugs. Pyridazinone analogs, for instance, have demonstrated a remarkable spectrum of pharmacological effects, including anticancer, antimicrobial, anticonvulsant, analgesic, and anti-inflammatory activities.[1]
Comparative Analysis of Biological Activities
While a direct head-to-head comparative study of this compound against a comprehensive and systematic set of its analogs is not extensively documented in a single publication, a survey of the literature reveals the significant impact of structural modifications on the biological profile of the pyridazine core. This section will compare the activities of various pyridazine derivatives, with a focus on structures bearing resemblance to this compound.
Anticancer Activity
The fight against cancer has seen the emergence of numerous pyridazine-based compounds with promising cytotoxic effects. The substitution pattern on the pyridazine and the appended phenyl ring plays a crucial role in determining the potency and selectivity of these analogs.
A study on chlorinated pyridazin-3(2H)-ones revealed that the dichloropyridazine "DCPYR" exhibited significant in vitro activity against murine colon adenocarcinoma cell lines, with IC50 values of 5 ± 0.4 µM for MAC 16 and 7 ± 0.6 µM for MAC 13.[2] This highlights the potential of chlorinated pyridazines in cancer therapy.
Furthermore, a series of 12-aryl-11-hydroxy-5,6-dihydropyrrolo[2″,1″:3′,4′]pyrazino[1′,2′:1,5]pyrrolo[2,3-d]pyridazine-8(9H)-one derivatives were synthesized and evaluated for their antiproliferative activity. Notably, analogs with electron-withdrawing groups on the phenyl ring, such as 3-chloro and 3-nitro substituents, demonstrated potent anticancer effects, in some cases exceeding the potency of the standard drug etoposide.[3] For example, the 3-chloro substituted analog (compound 7i ) showed an IC50 of 18.2 µM against the Panc-1 cancer cell line.[3]
Table 1: Anticancer Activity of Selected Pyridazine Analogs
| Compound ID | Structure | Cancer Cell Line | IC50 (µM) | Reference |
| DCPYR | 4,5-dichloro-2H-pyridazin-3-one | MAC 16 | 5 ± 0.4 | [2] |
| DCPYR | 4,5-dichloro-2H-pyridazin-3-one | MAC 13 | 7 ± 0.6 | [2] |
| 7i | 12-(3-chlorophenyl)-11-hydroxy-5,6-dihydropyrrolo[2″,1″:3′,4′]pyrazino[1′,2′:1,5]pyrrolo[2,3-d]pyridazine-8(9H)-one | Panc-1 | 18.2 | [3] |
| 7m | 12-(3-nitrophenyl)-11-hydroxy-5,6-dihydropyrrolo[2″,1″:3′,4′]pyrazino[1′,2′:1,5]pyrrolo[2,3-d]pyridazine-8(9H)-one | Panc-1 | 12.5 | [3] |
Antimicrobial Activity
The pyridazine scaffold has also been extensively explored for the development of novel antimicrobial agents. The nature and position of substituents on the pyridazine ring significantly influence the antimicrobial spectrum and potency.
In a study investigating new pyridazinium compounds, it was observed that the antimicrobial and antifungal activity is influenced by the stereochemistry and saturation of the pyridazine-containing ring system.[4] For instance, cis-isomers were found to be more active than their trans- counterparts, and saturated or partially saturated pyrrolopyridazine derivatives exhibited stronger activity compared to the aromatic derivatives.[4]
Another study on pyridazinone derivatives reported that some compounds showed excellent antibacterial activity against both Gram-positive (e.g., S. pyogenes) and Gram-negative (E. coli) bacteria.[5] The evaluation was performed using the disc diffusion method, and the zone of inhibition was measured.[5]
Enzyme Inhibitory Activity
Pyridazine derivatives have been identified as potent inhibitors of various enzymes, highlighting their potential in treating a range of diseases. For example, certain pyridazine analogs have been investigated as inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B), a key regulator in insulin and leptin signaling pathways, making them potential therapeutic agents for type 2 diabetes and obesity.[6]
Furthermore, pyridazino[4,5-b]indol-4-ones and pyridazin-3(2H)-one analogs have been synthesized and evaluated as inhibitors of DYRK1A, a kinase implicated in several diseases.[7] Some of these compounds exhibited submicromolar IC50 values against DYRK1A, demonstrating their potential for further development.[7]
Experimental Protocols
To ensure the reproducibility and validity of the biological data, it is imperative to follow standardized and well-defined experimental protocols. This section provides detailed methodologies for the key assays discussed in this guide.
Anticancer Activity: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.
Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., this compound analogs) and a vehicle control.
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
MTT Assay Workflow for Cytotoxicity Assessment.
Antimicrobial Activity: Broth Microdilution for MIC Determination
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
Step-by-Step Protocol:
-
Preparation of Compound Dilutions: Prepare a serial two-fold dilution of the test compounds in a 96-well microtiter plate using an appropriate broth medium.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) adjusted to a specific turbidity (e.g., 0.5 McFarland standard).
-
Inoculation: Inoculate each well of the microtiter plate with the prepared inoculum. Include positive (no compound) and negative (no inoculum) controls.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound in which no visible growth is observed.
Broth Microdilution Workflow for MIC Determination.
Structure-Activity Relationship (SAR) and Future Directions
The biological activity of this compound analogs is intricately linked to their structural features. Key aspects of the structure-activity relationship (SAR) include:
-
Substitution on the Phenyl Ring: The nature and position of substituents on the 5-phenyl ring significantly impact activity. Electron-withdrawing groups, such as chloro and nitro, have been shown to enhance anticancer activity.[3]
-
Modifications of the Pyridazine Ring: Alterations to the pyridazine core, including the introduction of chlorine atoms and the formation of fused ring systems, can dramatically influence the biological profile, leading to potent anticancer and antimicrobial agents.[2][4]
-
The 3-Chloro Substituent: The chlorine atom at the 3-position is a key feature that can contribute to the reactivity and binding affinity of the molecule to its biological target.
Future research in this area should focus on the systematic synthesis and evaluation of this compound analogs with diverse substituents at various positions. A comprehensive screening of these compounds against a broad panel of cancer cell lines, microbial strains, and enzymes will provide a clearer understanding of their therapeutic potential and pave the way for the development of novel drug candidates.
Conclusion
This compound and its analogs represent a promising class of compounds with a wide range of biological activities. Their potential as anticancer, antimicrobial, and enzyme inhibitory agents warrants further investigation. This guide has provided a comparative overview of their activities, supported by available experimental data and detailed protocols. By understanding the structure-activity relationships and employing robust experimental methodologies, researchers can continue to unlock the therapeutic potential of this versatile chemical scaffold.
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A Comparative Guide to the X-ray Crystallography Analysis of 3-Chloro-5-phenylpyridazine Derivatives
In the landscape of medicinal chemistry and materials science, pyridazine derivatives stand out for their wide-ranging biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.[1] The specific substitution pattern of a 3-chloro-5-phenyl group on the pyridazine ring creates a unique electronic and steric profile, making these compounds particularly interesting for drug development and crystal engineering.[2][3] Understanding the precise three-dimensional atomic arrangement of these molecules is paramount to elucidating structure-activity relationships (SAR) and designing next-generation therapeutics.
This guide provides an in-depth technical comparison of the X-ray crystallography analysis of 3-chloro-5-phenylpyridazine derivatives. We will explore the nuances of synthesis and crystallization, the intricacies of structural determination, and how this definitive analytical technique compares to other characterization methods. This document is intended for researchers, scientists, and drug development professionals seeking to leverage crystallographic insights in their work.
The Foundational Step: Synthesis and High-Quality Crystal Growth
The journey to a high-resolution crystal structure begins with the synthesis of the target compound. The quality of the final structural data is inextricably linked to the purity and crystalline perfection of the sample.
Synthesis Pathway for this compound Derivatives
A common and effective route to synthesize the this compound core involves a Suzuki coupling reaction. This method offers high yields and good functional group tolerance.[4] The process typically starts from a di-substituted pyridazine, such as 3,5-dichloropyridazine, which is reacted with phenylboronic acid.
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A Senior Application Scientist's Guide to HPLC Purity Assessment of Synthesized Pyridazines
Introduction: The Critical Role of Purity in Pyridazine-Based Drug Discovery
The pyridazine scaffold is a privileged pharmacophore, forming the core of numerous molecules investigated for therapeutic applications ranging from oncology to inflammatory diseases[1]. As researchers and drug development professionals, the journey from a synthesized pyridazine derivative to a viable drug candidate is paved with rigorous analytical checkpoints. Among the most crucial of these is the accurate assessment of purity. The presence of impurities, even in minute quantities, can confound biological assays, introduce toxicity, and ultimately derail a promising development program.
High-Performance Liquid Chromatography (HPLC) stands as the gold standard for purity determination in pharmaceutical analysis due to its high resolution, sensitivity, and quantitative accuracy[2][3]. However, the chemical diversity of pyridazine derivatives—spanning a wide range of polarities and basicities—precludes a "one-size-fits-all" HPLC method. Selecting the appropriate chromatographic mode is paramount for developing a robust, self-validating analytical system that ensures the integrity of your research.
This guide provides a comparative analysis of the primary HPLC methods for assessing the purity of synthesized pyridazines. Grounded in chromatographic principles and field-proven experience, we will explore the causality behind methodological choices, present detailed experimental protocols, and offer a logical framework for method selection and troubleshooting, all while adhering to the principles of analytical method validation outlined by the International Conference on Harmonisation (ICH)[2][4][5][6].
Comparative Analysis of HPLC Modes for Pyridazine Derivatives
The choice of HPLC mode is dictated by the physicochemical properties of the pyridazine analyte, particularly its polarity and ionization behavior. The three primary modes applicable are Reversed-Phase (RP-HPLC), Hydrophilic Interaction Liquid Chromatography (HILIC), and to a lesser extent, Normal-Phase (NP-HPLC).
Reversed-Phase HPLC (RP-HPLC): The Workhorse for Most Derivatives
RP-HPLC is the most common starting point for purity analysis, separating molecules based on their relative hydrophobicity[7][8].
-
Principle of Separation: In RP-HPLC, analytes are separated using a non-polar stationary phase (typically octadecylsilane, C18) and a polar mobile phase (commonly a mixture of water and acetonitrile or methanol)[8]. More hydrophobic (less polar) pyridazine derivatives will have a stronger affinity for the C18 stationary phase and will thus be retained longer, eluting later than more polar derivatives.
-
Causality of Application: This mode is exceptionally versatile and well-suited for a vast range of pyridazine derivatives that are non-polar to moderately polar. Its wide applicability and the robustness of modern C18 columns make it the default choice for initial screening[9][10].
-
The Challenge of Basic Pyridazines: A common pitfall in the RP-HPLC analysis of nitrogen-containing heterocycles like pyridazines is peak tailing[11]. Pyridazines are basic in nature. At a neutral pH, residual, un-capped silanol groups (Si-OH) on the silica backbone of the stationary phase are ionized (Si-O⁻). These negatively charged sites can engage in secondary ionic interactions with the protonated basic sites on the pyridazine analyte, causing distorted, tailing peaks.
-
Expert-Driven Solutions:
-
Mobile Phase pH Control: The most effective strategy is to control the mobile phase pH. By acidifying the mobile phase with additives like 0.1% formic acid or trifluoroacetic acid (TFA), the silanol groups are rendered neutral (non-ionized), and the basic pyridazine analyte becomes fully protonated (a single ionic species). This eliminates the secondary ionic interactions, resulting in sharp, symmetrical peaks[11]. A mobile phase pH at least 1.5-2 units away from the analyte's pKa is recommended for robust results[12].
-
Column Technology: Using modern, high-purity silica columns that are thoroughly end-capped is critical. End-capping chemically deactivates most residual silanols, significantly reducing the sites available for secondary interactions[11]. For particularly challenging separations, columns with polar-embedded phases can offer alternative selectivity and improved peak shape for basic compounds[10].
-
Hydrophilic Interaction Liquid Chromatography (HILIC): The Solution for Polar Analytes
When pyridazine derivatives are highly substituted with polar functional groups (e.g., hydroxyls, amides, carboxylic acids), they may exhibit poor or no retention on a C18 column, eluting in the solvent front. For these compounds, HILIC is the superior technique[13][14][15].
-
Principle of Separation: HILIC utilizes a polar stationary phase (e.g., unbonded silica, amide, or zwitterionic phases) and a mobile phase with a high concentration of a non-polar organic solvent (>60% acetonitrile) and a small amount of aqueous buffer[16][17]. The aqueous component of the mobile phase forms a water-enriched layer on the surface of the polar stationary phase. Polar analytes partition into this layer and are retained. Elution is achieved by increasing the polarity of the mobile phase (i.e., increasing the water content)[17][18].
-
Causality of Application: HILIC is specifically designed for compounds that are too polar for RP-HPLC[15]. It provides robust retention for water-soluble pyridazines, enabling accurate purity assessment where RP-HPLC fails. The elution order in HILIC is typically the opposite of that in reversed-phase, with the most polar compounds being retained the longest[17].
-
Key Considerations: HILIC methods require careful equilibration to establish the aqueous layer on the stationary phase. Mobile phase preparation, particularly the buffer concentration and pH, is critical for reproducible retention times[19].
Normal-Phase HPLC (NP-HPLC): A Niche Application
NP-HPLC is the historical counterpart to RP-HPLC, though its use has declined.
-
Principle of Separation: NP-HPLC employs a polar stationary phase (like silica) and a non-polar, anhydrous mobile phase (e.g., hexane, chloroform)[8][20]. Separation is based on the analyte's ability to adsorb to the polar surface. It is effective for separating very polar compounds that are soluble in non-polar organic solvents and is particularly adept at resolving structural isomers.
-
Limitations: The use of non-polar, volatile organic solvents leads to higher costs, safety concerns, and potential issues with reproducibility due to mobile phase composition variability. For most pyridazine purity assessments, RP-HPLC and HILIC offer more robust and practical solutions.
Method Selection Workflow
The choice of the primary HPLC method can be guided by a logical workflow based on the analyte's properties.
Caption: Workflow for selecting the appropriate HPLC method.
Quantitative Data Summary
The following tables summarize the key characteristics and typical starting conditions for the primary HPLC modes used in pyridazine analysis.
Table 1: Comparison of HPLC Modes for Pyridazine Purity Assessment
| Parameter | Reversed-Phase (RP-HPLC) | Hydrophilic Interaction (HILIC) |
| Principle | Partitioning based on hydrophobicity | Partitioning into a surface water layer |
| Stationary Phase | Non-polar (e.g., C18, C8, Phenyl-Hexyl) | Polar (e.g., Silica, Amide, Diol, Zwitterionic)[18][21] |
| Mobile Phase | Polar (Water/Acetonitrile or Methanol) | Non-polar (High % Acetonitrile with aqueous buffer) |
| Elution Order | Least polar elutes last | Most polar elutes last |
| Ideal Analytes | Non-polar to moderately polar pyridazines | Highly polar and hydrophilic pyridazines[14] |
| Advantages | Highly versatile, robust, wide column selection, excellent for LC-MS | Excellent retention of very polar compounds, MS-friendly mobile phases[14] |
| Limitations | Poor retention of very polar compounds, potential for peak tailing with basic analytes[11][13] | Longer column equilibration times, sensitive to mobile phase composition[19] |
Table 2: Typical Starting Experimental Conditions
| Parameter | RP-HPLC Protocol | HILIC Protocol |
| Column | C18, end-capped (e.g., 4.6 x 150 mm, 5 µm)[9] | Bare Silica or Amide (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water + 0.1% Formic Acid | 95:5 Acetonitrile:Water + 10 mM Ammonium Formate |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | 50:50 Acetonitrile:Water + 10 mM Ammonium Formate |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Column Temp. | 30 °C | 35 °C |
| Detection (UV) | 254 nm (or analyte-specific λmax)[9] | 254 nm (or analyte-specific λmax) |
| Injection Vol. | 5-10 µL | 5-10 µL |
| Gradient | 5-95% B over 15-20 min | 0-50% B over 15-20 min |
Detailed Experimental Protocols
The following protocols are robust starting points and must be validated for each specific pyridazine derivative according to ICH guidelines (Q2(R1)) to demonstrate specificity, linearity, accuracy, precision, and robustness[4][6].
Protocol 1: General-Purpose RP-HPLC Method for Purity Assessment
This method is suitable for the quantitative analysis of most synthesized pyridazine derivatives.
-
Instrumentation: Standard HPLC system with a UV detector, autosampler, and column oven.
-
Chromatographic Conditions:
-
Column: End-capped C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: HPLC-grade Water + 0.1% Formic Acid.
-
Solvent B: HPLC-grade Acetonitrile + 0.1% Formic Acid.
-
-
Gradient Program:
-
0-2 min: 5% B
-
2-17 min: 5% to 95% B
-
17-22 min: 95% B
-
22-23 min: 95% to 5% B
-
23-30 min: 5% B (Re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm or a wavelength appropriate for the chromophore of the specific pyridazine derivative[9].
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh approximately 5 mg of the synthesized pyridazine derivative and dissolve it in 5 mL of a 50:50 mixture of Acetonitrile and Water to prepare a 1 mg/mL stock solution.
-
Dilute to a working concentration of approximately 0.1 mg/mL with the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter before injection[9].
-
-
Purity Calculation:
-
Purity is determined by the area percentage method. The area of the main peak is divided by the total area of all integrated peaks in the chromatogram.
-
Formula: % Purity = (Area of Main Peak / Total Area of All Peaks) x 100.
-
Protocol 2: HILIC Method for Highly Polar Pyridazine Derivatives
This method is ideal for pyridazines that are poorly retained under RP-HPLC conditions.
-
Instrumentation: Standard HPLC system with a UV detector, autosampler, and column oven.
-
Chromatographic Conditions:
-
Column: HILIC Silica or Amide column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: 95:5 (v/v) Acetonitrile:Water + 10 mM Ammonium Formate.
-
Solvent B: 50:50 (v/v) Acetonitrile:Water + 10 mM Ammonium Formate.
-
-
Gradient Program:
-
0-2 min: 0% B
-
2-15 min: 0% to 50% B
-
15-20 min: 50% B
-
20-21 min: 50% to 0% B
-
21-30 min: 0% B (Re-equilibration - Note: HILIC requires longer equilibration times).
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Detection Wavelength: 254 nm or analyte-specific λmax.
-
Injection Volume: 5 µL.
-
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution in Acetonitrile. Crucially, the final sample diluent must have a high organic content, similar to the initial mobile phase, to ensure good peak shape.
-
Dilute to a working concentration of 0.1 mg/mL using 90:10 Acetonitrile:Water.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Purity Calculation: Use the area percentage method as described in the RP-HPLC protocol.
Troubleshooting Peak Tailing for Basic Pyridazines
Peak tailing is the most common issue when analyzing pyridazines via RP-HPLC. A systematic approach is essential for diagnosis and resolution.
Caption: A step-by-step workflow for troubleshooting peak tailing.
Conclusion
The purity assessment of synthesized pyridazines is a non-negotiable step in pharmaceutical research and development. While RP-HPLC remains the primary workhorse due to its versatility, a thorough understanding of the analyte's properties is essential for making informed methodological choices. For highly polar derivatives, HILIC provides a robust and necessary alternative. The key to a successful, trustworthy purity method lies not just in the initial selection but in systematic optimization and validation. By controlling parameters like mobile phase pH, utilizing modern column technologies, and applying a logical troubleshooting framework, researchers can develop self-validating HPLC methods that provide accurate and reliable purity data, ensuring the integrity and success of their drug discovery endeavors.
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A Senior Application Scientist's Guide to Palladium Catalysts for the Suzuki Coupling of Chloropyridazines
For researchers, medicinal chemists, and professionals in drug development, the pyridazine scaffold is a cornerstone of modern pharmacophores. Its presence in numerous biologically active molecules drives the continuous need for efficient and robust synthetic methodologies. The Suzuki-Miyaura cross-coupling reaction stands as a paramount tool for the functionalization of this heterocycle. However, the use of economically advantageous but less reactive chloropyridazines presents unique challenges that demand a sophisticated approach to catalyst selection.
This guide provides an in-depth comparative study of palladium catalysts for the Suzuki coupling of chloropyridazines. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, offering field-proven insights to empower you to select the optimal catalytic system for your specific synthetic challenge.
The Challenge: Activating the C-Cl Bond in an Electron-Deficient Heterocycle
The Suzuki-Miyaura coupling of chloropyridazines is a formidable task for two primary reasons. Firstly, the carbon-chlorine bond is significantly stronger and less readily undergoes oxidative addition to the palladium(0) center compared to its bromide or iodide counterparts. Secondly, the electron-deficient nature of the pyridazine ring, coupled with the presence of two adjacent nitrogen atoms, can lead to catalyst inhibition or deactivation through strong coordination to the palladium center.[1][2]
Overcoming these hurdles necessitates the use of highly active and specialized palladium catalysts. The key to success lies in the judicious selection of ligands that can modulate the electronic and steric properties of the palladium center, thereby enhancing its catalytic efficacy.
The Contenders: A Comparative Overview of Palladium Catalyst Systems
The most successful palladium catalysts for the Suzuki coupling of chloropyridazines are typically formed from a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a sophisticated ligand. We will compare the performance of the most prominent classes of ligands: bulky, electron-rich phosphines and N-heterocyclic carbenes (NHCs).
Bulky, Electron-Rich Phosphine Ligands: The Workhorses of Cross-Coupling
Ligands such as the Buchwald biarylphosphines (e.g., SPhos, XPhos) have revolutionized the field of cross-coupling.[3] Their efficacy stems from a combination of steric bulk and high electron density. The bulkiness of these ligands promotes the formation of a monoligated, highly reactive Pd(0) species, which is crucial for the oxidative addition of the inert C-Cl bond.[3] The electron-rich nature of the phosphine, in turn, increases the electron density on the palladium center, further facilitating the oxidative addition step.[4]
N-Heterocyclic Carbene (NHC) Ligands: A Robust Alternative
N-Heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands for challenging cross-coupling reactions.[5] They are strong σ-donors, even more so than many electron-rich phosphines, which makes them highly effective at activating C-Cl bonds. The robust palladium-NHC bond also imparts greater thermal stability to the catalytic complex, which can be advantageous in demanding reactions.[5] PEPPSI™ (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) type catalysts are a notable subclass of NHC-palladium precatalysts that have demonstrated high efficiency in heteroaryl couplings.[5]
Comparative Performance Data
The following table summarizes the performance of various palladium catalyst systems in the Suzuki-Miyaura coupling of different chloropyridazine substrates. It is important to note that direct head-to-head comparisons under identical conditions are scarce in the literature. This table collates data from various sources to provide a comparative overview.
| Catalyst System (Pd Source / Ligand) | Chloropyridazine Substrate | Arylboronic Acid | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference(s) |
| Pd(PPh₃)₄ | 3-Bromo-6-(thiophen-2-yl)pyridazine | Phenylboronic acid | Na₂CO₃ | DME/H₂O | 80 | 48 | 28 | [6][7] |
| PdCl₂(dppf) | Halopyridazine | Phenylboronic acid | K₂CO₃ | DME | 80 | 2 | High | [1] |
| Pd(OAc)₂ / SPhos | Halopyridazine | Phenylboronic acid | K₃PO₄ | Toluene | 100 | 16 | High | [1] |
| Pd₂(dba)₃ / XPhos | 3-Chloro-6-methoxypyridazine | 4-Methylphenylboronic acid | Cs₂CO₃ | Toluene | 110 | 12-24 | 92 | [8] |
| Pd(PPh₃)₄ | 3-Chloro-6-methoxypyridazine | Phenylboronic acid | Na₂CO₃ | Toluene/Ethanol/H₂O | 110 | >16 | 85 | [8] |
| Pd(PPh₃)₄ | 3-Amino-6-chloro-4-methylpyridazine | Phenylboronic acid | K₂CO₃ | 1,4-Dioxane/H₂O | 90-100 | 6-12 | Good | [9] |
Analysis of Performance Data:
From the compiled data, a clear trend emerges. The traditional catalyst, Pd(PPh₃)₄, while effective for more reactive bromopyridazines, shows significantly lower efficacy with chloropyridazines, often requiring long reaction times and resulting in modest yields.[6][7] In contrast, catalyst systems employing bulky, electron-rich phosphine ligands like SPhos and XPhos, or the bidentate dppf ligand, demonstrate superior performance, affording high yields in shorter reaction times.[1][8] This underscores the necessity of these advanced ligands for the successful coupling of challenging chloropyridazine substrates.
Mechanistic Insights: The "Why" Behind Catalyst Selection
A deeper understanding of the catalytic cycle provides a rationale for the observed performance differences.
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A Senior Application Scientist's Guide to the Structural Validation of Novel Compounds Derived from 3-Chloro-5-phenylpyridazine
Introduction: The Crucial Checkpoint in Drug Discovery
This guide provides a comprehensive, field-proven framework for validating the structure of novel compounds synthesized from 3-Chloro-5-phenylpyridazine. We will move beyond a simple checklist of techniques, instead focusing on building a self-validating analytical workflow. This approach, which integrates complementary methods, ensures the highest degree of confidence in your molecular structure, satisfying the rigorous demands of drug discovery and development professionals.
The Analytical Gauntlet: A Multi-Technique, Self-Validating Workflow
Structural validation should not be viewed as a single experiment but as an integrated series of interrogations where each technique provides a piece of the puzzle, and the pieces must fit together perfectly. A discrepancy in the data from any one technique signals a need for further investigation and prevents the propagation of error.
Caption: A logical workflow for comprehensive structural validation.
Phase 1 & 2: Foundational Spectroscopic & Spectrometric Analysis
This phase establishes the fundamental characteristics of your molecule: its elemental composition, carbon-hydrogen framework, and the functional groups it contains.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
NMR is the most powerful technique for elucidating the structure of organic molecules in solution.[6][7] For pyridazine derivatives, a combination of 1D and 2D experiments is essential for complete assignment.[8][9]
-
¹H NMR: This experiment provides the initial overview. For a derivative of this compound, you should expect to see signals corresponding to the protons on the pyridazine ring and the phenyl ring, in addition to any protons on the newly introduced substituent. The key is to analyze chemical shifts, integration (proton count), and coupling patterns (J-coupling) to infer which protons are adjacent to one another.
-
¹³C NMR and DEPT: While ¹³C NMR identifies all unique carbon environments, the Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-90 and DEPT-135) are crucial for distinguishing between CH, CH₂, and CH₃ groups. This is a self-validating step; the number of carbons and their types must match the molecular formula derived from mass spectrometry.
-
Causality in Experimental Choice: We don't just run these experiments; we use them to answer specific questions. For example, upon substitution at the C3 position, the chemical shifts of the remaining pyridazine protons (at C4 and C6) will change significantly compared to the starting material. This change is direct evidence of a successful reaction at the intended site.
Mass Spectrometry (MS): The Molecular Weight Gatekeeper
Mass spectrometry provides the molecular weight of the compound, which is a critical piece of the puzzle.[10]
-
High-Resolution Mass Spectrometry (HRMS): This is non-negotiable for novel compounds. Techniques like ESI-TOF or Orbitrap provide a highly accurate mass measurement (typically to four decimal places).[3][11] This accuracy allows for the unambiguous determination of the molecular formula.
-
Trustworthiness through Cross-Validation: The molecular formula derived from HRMS must be consistent with all other data. For instance, if HRMS suggests a formula of C₁₆H₁₂N₃O, your ¹³C NMR must show 16 carbon signals (or a number consistent with molecular symmetry), and your ¹H NMR integration must sum to 12 protons. Any deviation indicates an impurity or an incorrect structural assignment.
-
Fragmentation Analysis (MS/MS): Tandem mass spectrometry can provide structural clues by showing how the molecule breaks apart. The fragmentation pattern of a pyridazine derivative can often confirm the connectivity between the core and its substituents.[12]
Infrared (IR) Spectroscopy: The Functional Group Fingerprint
IR spectroscopy is a rapid and simple method to confirm the presence or absence of key functional groups.[3][13] For example, if you performed a reaction to introduce a carbonyl group, the appearance of a strong absorption band around 1650-1750 cm⁻¹ is a key piece of evidence. Conversely, the disappearance of a functional group from the starting material (e.g., an N-H stretch) can confirm its participation in the reaction.
Phase 3: Unambiguous Confirmation of Connectivity
While 1D NMR and MS provide a proposed structure, 2D NMR experiments are required to prove the connections between atoms, leaving no room for doubt.
2D NMR Spectroscopy: Connecting the Dots
For complex heterocyclic systems, 2D NMR is indispensable.[8][14]
-
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically separated by 2-3 bonds). It is essential for tracing out the proton networks within the phenyl ring and any aliphatic chains.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton directly to the carbon it is attached to. It is the most reliable way to assign carbon resonances.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for confirming the overall structure. It shows correlations between protons and carbons that are 2-3 bonds away.
-
Expert Insight: The power of HMBC lies in its ability to connect fragments. For instance, to confirm the attachment of a new substituent to the C3 position of the pyridazine ring, you would look for a correlation between a proton on the substituent and the C3 carbon of the pyridazine. This long-range correlation is definitive proof of connectivity that cannot be obtained from 1D experiments alone.
Caption: How 2D NMR experiments build upon 1D data to solve a structure.
Phase 4: The Gold Standard - Single-Crystal X-Ray Crystallography
When absolute proof is required, particularly for molecules with stereocenters or for lead compounds destined for clinical trials, single-crystal X-ray crystallography is the definitive technique.[10][15] It provides a 3D model of the molecule, revealing not just the connectivity but also the precise spatial arrangement of atoms, bond lengths, and bond angles.[16] For chiral molecules, it is the primary method for determining the absolute configuration.[17][18][19] The main challenge and rate-limiting step for this technique is the need to grow a high-quality single crystal suitable for diffraction.[15]
Comparative Guide to Validation Techniques
| Technique | Information Provided | Sample State | Strengths | Limitations |
| ¹H, ¹³C, 2D NMR | Carbon-hydrogen framework, atom connectivity, stereochemistry. | Solution | Provides the most detailed structural information in solution.[7][8] | Can be complex to interpret; requires relatively large sample amounts. |
| HRMS | Molecular weight and elemental formula. | Solution/Solid | Extremely high accuracy and sensitivity for formula determination.[20] | Provides no information on atom connectivity or isomerism. |
| FT-IR | Presence/absence of key functional groups. | Solid/Liquid | Fast, simple, and requires minimal sample.[13] | Provides limited information on the overall molecular skeleton. |
| X-Ray Crystallography | Unambiguous 3D structure, connectivity, absolute configuration. | Solid (Crystal) | The definitive "gold standard" for structural proof.[15][16] | Requires a suitable single crystal, which can be difficult to obtain. |
| Elemental Analysis | Bulk elemental composition (%C, H, N, etc.). | Solid | Confirms bulk purity and elemental formula.[21] | Provides no structural information; susceptible to errors from impurities. |
Detailed Experimental Protocols
Protocol 1: NMR Sample Preparation and Acquisition
-
Sample Preparation: Dissolve 5-10 mg of the purified novel compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.[3] The choice of solvent is critical; it must fully dissolve the compound without reacting with it.
-
Instrument Setup: Tune and shim the NMR spectrometer according to standard procedures for the chosen solvent and probe to ensure optimal magnetic field homogeneity.
-
1D ¹H Acquisition: Acquire a standard one-dimensional proton spectrum. Ensure the spectral width covers all expected signals (e.g., 0-12 ppm).
-
1D ¹³C Acquisition: Acquire a proton-decoupled ¹³C spectrum. This often requires a longer acquisition time due to the low natural abundance of the ¹³C isotope.
-
2D Acquisition (COSY, HSQC, HMBC): Use standard, gradient-selected pulse programs for each 2D experiment. The parameters (e.g., spectral widths, acquisition times) should be optimized based on the 1D spectra. It is crucial to set the HMBC experiment to detect long-range couplings over a typical range of 4-10 Hz to capture key correlations.
Protocol 2: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a dilute solution of the sample (~10-100 µg/mL) in a high-purity solvent suitable for the ionization method (e.g., methanol or acetonitrile for ESI).[3]
-
Ionization: Use a soft ionization technique like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) to generate the molecular ion with minimal fragmentation.
-
Data Acquisition: Operate the mass analyzer (e.g., TOF, Orbitrap) in high-resolution mode. Acquire data over a mass range that includes the expected molecular ion.
-
Data Analysis: Use the instrument's software to determine the accurate mass of the molecular ion peak (e.g., [M+H]⁺ or [M+Na]⁺). Input this mass into a molecular formula calculator to obtain a list of possible elemental compositions within a narrow mass tolerance (e.g., < 5 ppm).
Conclusion
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The C5-Phenyl Substituent: A Subtle Modulator of Pyridazine Reactivity
A Comparative Guide for Medicinal and Synthetic Chemists
The pyridazine core, a six-membered heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in drug discovery, valued for its unique physicochemical properties, including a high dipole moment and robust hydrogen-bonding capacity.[1] However, the reactivity of the pyridazine ring is finely tuned by the nature and position of its substituents. This guide provides an in-depth comparison of how a phenyl substituent at the C5 position alters the intrinsic reactivity of the pyridazine ring, offering insights for researchers in drug development and synthetic chemistry.
Understanding the Pyridazine Core: An Electron-Deficient System
The two adjacent nitrogen atoms in the pyridazine ring exert a strong electron-withdrawing inductive effect, rendering the carbon atoms electron-deficient. This inherent electronic property is the primary driver of pyridazine's characteristic reactivity, making it susceptible to nucleophilic attack and generally resistant to electrophilic substitution.[2][3]
The Dual Influence of the C5-Phenyl Substituent
A phenyl group at the C5 position introduces both electronic and steric effects that modulate the reactivity of the pyridazine core. Understanding this dual influence is key to predicting and controlling reaction outcomes.
Electronic Effects: A Balancing Act of Induction and Resonance
The phenyl substituent exhibits a complex electronic influence, characterized by a weakly electron-withdrawing inductive effect and a resonance effect that can be either electron-donating or electron-withdrawing depending on the reaction type.[4][5][6]
-
Inductive Effect (-I): The sp²-hybridized carbons of the phenyl ring are more electronegative than a hydrogen atom, leading to a slight withdrawal of electron density from the pyridazine ring through the sigma bond.[5][7]
-
Resonance Effect (±R): The π-system of the phenyl ring can interact with the π-system of the pyridazine ring. This can lead to delocalization of electron density, which can either stabilize or destabilize intermediates in a reaction.
The interplay of these effects alters the electron density at different positions of the pyridazine ring, thereby influencing its susceptibility to attack by various reagents.
Comparative Reactivity Analysis: 5-Phenylpyridazine vs. Unsubstituted Pyridazine
The presence of the C5-phenyl group leads to notable differences in reactivity compared to the parent pyridazine molecule. Below, we compare their behavior in several key reaction classes.
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a hallmark reaction of electron-deficient heterocycles like pyridazine.[8][9] The reaction typically proceeds via an addition-elimination mechanism, where the rate-determining step is the formation of a negatively charged Meisenheimer intermediate.[10]
The positions most susceptible to nucleophilic attack in pyridazine are C3 and C6, which are para and ortho to the ring nitrogens, respectively. The C4 and C5 positions are less reactive. In pyridine, nucleophilic attack is favored at the C2 and C4 positions, where the negative charge of the intermediate can be stabilized on the nitrogen atom through resonance.[11]
The C5-phenyl substituent can influence SNAr reactions in two ways:
-
Electronic Deactivation: The phenyl group, through its resonance effect, can donate electron density into the pyridazine ring, slightly deactivating it towards nucleophilic attack compared to unsubstituted pyridazine.
-
Steric Hindrance: The bulky phenyl group at C5 can sterically hinder the approach of nucleophiles to the adjacent C4 and C6 positions.
| Reaction | Substrate | Position of Attack | Relative Reactivity |
| Amination (e.g., with KNH₂) | Pyridazine | C3/C6 > C4/C5 | High |
| Amination (e.g., with KNH₂) | 5-Phenylpyridazine | C3/C6 | Moderate |
Table 1: Comparison of relative reactivity in nucleophilic aromatic substitution.
Electrophilic Aromatic Substitution (SEAr)
Electrophilic aromatic substitution on the pyridazine ring is generally difficult due to the strong deactivating effect of the two nitrogen atoms.[2][3][12] These reactions typically require harsh conditions and often result in low yields.
The C5-phenyl group, being an activating group for electrophilic aromatic substitution on its own ring, does not significantly activate the pyridazine ring for this type of reaction.[13] Electrophilic attack, if it occurs, is more likely to happen on the phenyl ring itself, unless the pyridazine ring is activated by strong electron-donating groups.
| Reaction | Substrate | Conditions | Outcome |
| Nitration | Pyridazine | Harsh (e.g., HNO₃/H₂SO₄) | Low yield of 4-nitropyridazine |
| Nitration | 5-Phenylpyridazine | Harsh (e.g., HNO₃/H₂SO₄) | Predominantly nitration on the phenyl ring |
Table 2: Comparison of outcomes in electrophilic aromatic substitution.
Metal-Catalyzed Cross-Coupling Reactions
The presence of a phenyl group can influence the outcome of metal-catalyzed cross-coupling reactions, which are powerful tools for the functionalization of heterocycles.[14][15][16][17][18] For these reactions to occur on the pyridazine ring, a leaving group (e.g., a halogen) is typically required.
The electronic nature of the C5-phenyl substituent can affect the oxidative addition step in the catalytic cycle. Furthermore, the steric bulk of the phenyl group can influence the regioselectivity of the coupling reaction when multiple reactive sites are present.
Cycloaddition Reactions
Pyridazines can participate in cycloaddition reactions, such as inverse-electron-demand Diels-Alder reactions, where they act as the diene component.[19][20][21][22][23][24] The electron-deficient nature of the pyridazine ring makes it a good diene for reactions with electron-rich dienophiles.
The C5-phenyl substituent can influence the rate and regioselectivity of these reactions. Its electronic effect can alter the energy levels of the frontier molecular orbitals (HOMO and LUMO) of the pyridazine, affecting the reaction rate. Steric hindrance from the phenyl group can also direct the approach of the dienophile.
Experimental Protocols
To illustrate the practical implications of the C5-phenyl substituent, a representative experimental protocol for a nucleophilic aromatic substitution reaction is provided below.
Protocol 1: Amination of 4-Chloro-5-phenylpyridazine
This protocol describes the synthesis of 4-amino-5-phenylpyridazine from 4-chloro-5-phenylpyridazine, a common transformation in the synthesis of bioactive molecules.
Workflow Diagram:
Caption: Workflow for the amination of 4-chloro-5-phenylpyridazine.
Step-by-Step Procedure:
-
Reaction Setup: In a sealable pressure vessel, combine 4-chloro-5-phenylpyridazine (1.0 eq), aqueous ammonium hydroxide (10-20 eq), and ethanol.
-
Reaction Execution: Seal the vessel and heat the reaction mixture to 120-150 °C for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Concentrate the mixture under reduced pressure to remove ethanol. Dilute the residue with water and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 4-amino-5-phenylpyridazine.
Conclusion
The C5-phenyl substituent exerts a multifaceted influence on the reactivity of the pyridazine ring. While it can slightly deactivate the ring towards nucleophilic attack and does not significantly promote electrophilic substitution on the pyridazine core, its steric and electronic effects can be strategically exploited in various transformations. A thorough understanding of these substituent effects is crucial for the rational design of synthetic routes and the development of novel pyridazine-based therapeutic agents.
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A Comparative Guide to the Antifungal Activities of Pyridazine and Triazole Derivatives
In the ever-evolving landscape of antifungal drug discovery, researchers are in a constant search for novel scaffolds that can overcome the challenges of toxicity and emerging resistance associated with existing therapies. Among the heterocyclic compounds, triazoles have long been a cornerstone of antifungal treatment. However, the exploration of other nitrogen-containing heterocycles, such as pyridazines, is gaining traction, revealing promising antifungal potential. This guide provides a comprehensive comparison of the antifungal activities of pyridazine and triazole derivatives, offering insights into their mechanisms of action, spectrum of activity, and the experimental methodologies used for their evaluation.
The Fungal Cell: A Prime Target
Fungi, as eukaryotic organisms, share cellular similarities with their hosts, making the development of selective antifungal agents a significant challenge.[1] A key distinction lies in their cell membrane composition. While mammalian cells contain cholesterol, fungal cell membranes are stabilized by ergosterol.[2][3] This unique sterol is crucial for maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes.[4][5] The biosynthetic pathway of ergosterol is therefore a prime target for antifungal drugs, as its disruption can lead to fungal cell death with minimal off-target effects in humans.[4][5]
Triazole Derivatives: The Established Antifungals
The triazole class of antifungal agents is characterized by a five-membered ring containing three nitrogen atoms.[2] These synthetic compounds have demonstrated significant efficacy in treating a wide range of fungal infections.
Mechanism of Action
Triazole antifungals primarily exert their effect by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[2][4] This enzyme is a critical component of the ergosterol biosynthesis pathway, responsible for the conversion of lanosterol to ergosterol.[6] By binding to the heme cofactor of CYP51, triazoles disrupt this conversion, leading to a depletion of ergosterol and an accumulation of toxic sterol precursors in the fungal cell membrane.[6] This altered membrane composition increases permeability and disrupts cellular processes, ultimately inhibiting fungal growth.[6]
Ergosterol Biosynthesis Pathway and the Site of Triazole Inhibition
Caption: Inhibition of lanosterol 14α-demethylase by triazoles.
Spectrum of Activity
Triazoles exhibit a broad spectrum of activity against a variety of fungal pathogens, including yeasts and molds. However, the specific spectrum can vary between different triazole agents. For instance, fluconazole is highly effective against many Candida species, while itraconazole and voriconazole have a broader spectrum that includes Aspergillus species.[7] The emergence of resistance, particularly in Candida albicans and Aspergillus fumigatus, is a growing concern and a key driver for the development of new antifungal agents.
Pyridazine Derivatives: An Emerging Class of Antifungals
Pyridazines are six-membered heterocyclic compounds containing two adjacent nitrogen atoms. While not as extensively studied as triazoles, recent research has highlighted the potential of pyridazine derivatives as a novel class of antimicrobial agents.[8][9]
Mechanism of Action
The precise mechanism of action for the antifungal activity of many pyridazine derivatives is still under investigation and may vary depending on the specific chemical structure. However, some studies suggest that certain pyridazinone derivatives may also target the ergosterol biosynthesis pathway.[10] Other proposed mechanisms include the inhibition of other essential fungal enzymes or disruption of cell wall integrity. One study on pyridazinone derivatives identified them as potent inhibitors of β-1,3-glucan synthase, an enzyme crucial for fungal cell wall synthesis.[11] Further research is needed to fully elucidate the various mechanisms by which different pyridazine scaffolds exert their antifungal effects.
Spectrum of Activity
Published studies on novel pyridazine derivatives have reported a range of antifungal activities against various fungal strains. The activity is often dependent on the specific substitutions on the pyridazine ring.[9] For example, certain synthesized pyridazin-3(2H)-one derivatives have shown notable activity against Fusarium solani, Alternaria solani, and Fusarium semitectum.[12] Other studies have demonstrated the efficacy of imidazo[1,2-b]pyridazine derivatives against a panel of phytopathogenic fungi.[9] While promising, the spectrum of activity for many pyridazine derivatives is not as broadly characterized as that of the well-established triazoles.
Comparative Antifungal Activity: A Data-Driven Overview
A direct comparison of the antifungal efficacy of pyridazine and triazole derivatives is best illustrated through their Minimum Inhibitory Concentration (MIC) values. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The following table summarizes representative MIC data from various studies. It is important to note that these values can vary depending on the specific fungal strain and the testing methodology used.
| Antifungal Agent | Fungal Species | MIC Range (µg/mL) | Reference |
| Triazole Derivatives | |||
| Fluconazole | Candida albicans | 0.25 - 16 | [13] |
| Itraconazole | Aspergillus fumigatus | 0.125 - 8 | [14] |
| Voriconazole | Candida krusei | 0.03 - 1 | [14] |
| Posaconazole | Trichophyton rubrum | 0.015 - 0.25 | [14] |
| Pyridazine Derivatives | |||
| Pyridazinone Derivative 8g | Candida albicans | 16 | [15] |
| Imidazo[1,2-b]pyridazine 4j | Fusarium solani | 6.3 (EC50) | [16] |
| Pyridazinone Derivative IIId | Aspergillus niger | "very good activity" | [8] |
| Pyridazinone Derivative IIId | Candida albicans | "very good activity" | [8] |
| Pyridazine Derivative 4d | Candida albicans | 6.25 | [10] |
Note: The data for pyridazine derivatives is from exploratory studies on novel compounds and may not be representative of a fully optimized class of drugs. "Very good activity" was reported qualitatively in the source.
Experimental Protocols for Antifungal Susceptibility Testing
To ensure the reliability and reproducibility of antifungal activity data, standardized experimental protocols are essential. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) have established guidelines for these assays.[1][17]
Broth Microdilution Assay (CLSI M27/EUCAST E.Def 7.3.2)
The broth microdilution method is a gold standard for determining the MIC of an antifungal agent.[1][17]
Workflow for Broth Microdilution Assay
Caption: Standardized broth microdilution workflow.
Step-by-Step Methodology:
-
Inoculum Preparation: A standardized fungal suspension is prepared from a fresh culture and adjusted to a turbidity equivalent to a 0.5 McFarland standard.[6]
-
Serial Dilution: The antifungal agent is serially diluted in a liquid growth medium (e.g., RPMI-1640) in the wells of a microtiter plate.[17]
-
Inoculation: Each well is inoculated with the standardized fungal suspension.
-
Incubation: The microtiter plate is incubated at 35°C for 24 to 48 hours.[6]
-
MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth, typically a 50% reduction in turbidity compared to the growth control.
Disk Diffusion Assay
The disk diffusion method is a simpler, qualitative or semi-quantitative alternative to broth microdilution.[18]
Step-by-Step Methodology:
-
Plate Preparation: A standardized fungal inoculum is spread evenly onto the surface of an agar plate (e.g., Mueller-Hinton agar supplemented with glucose and methylene blue).[19]
-
Disk Application: Paper disks impregnated with a known concentration of the antifungal agent are placed on the agar surface.[14]
-
Incubation: The plate is incubated at 30-35°C for 24-48 hours.
-
Zone of Inhibition Measurement: The diameter of the zone of no fungal growth around each disk is measured. A larger zone of inhibition indicates greater susceptibility of the fungus to the antifungal agent.
Time-Kill Curve Analysis
Time-kill assays provide dynamic information about the fungicidal or fungistatic activity of a compound over time.[6]
Step-by-Step Methodology:
-
Culture Preparation: A standardized fungal suspension is prepared in a liquid growth medium.
-
Antifungal Addition: The antifungal agent is added to the culture at various concentrations (e.g., 1x, 4x, and 16x the MIC).[20]
-
Sampling and Plating: Aliquots are removed from the cultures at specific time points (e.g., 0, 2, 4, 8, 12, and 24 hours), serially diluted, and plated on agar.[21]
-
Incubation and Colony Counting: The plates are incubated, and the number of colony-forming units (CFU) is counted.
-
Data Analysis: The log10 CFU/mL is plotted against time for each antifungal concentration to generate time-kill curves. A ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum is typically considered fungicidal.[22]
Logical Comparison of Antifungal Classes
Caption: Key comparative points between triazole and pyridazine derivatives.
Conclusion
Triazole derivatives represent a well-established and clinically vital class of antifungal agents with a clearly defined mechanism of action targeting ergosterol biosynthesis. Their broad spectrum of activity has made them indispensable in the management of invasive fungal infections. In contrast, pyridazine derivatives are an emerging area of research with demonstrated, albeit less characterized, antifungal potential. While some pyridazine compounds show promise, further studies are required to fully elucidate their mechanisms of action, define their spectrum of activity, and optimize their therapeutic potential. The continued exploration of novel scaffolds like pyridazines is crucial for expanding our arsenal against fungal pathogens and addressing the growing challenge of antifungal resistance.
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A Comparative Guide to Quantitative Structure-Activity Relationship (QSAR) Studies of Pyridazinones
This guide provides an in-depth comparison of Quantitative Structure-Activity Relationship (QSAR) modeling approaches as applied to pyridazinone derivatives. We will explore the nuances of model selection, descriptor calculation, and validation, offering a framework for researchers in medicinal chemistry and drug discovery to rationally design novel pyridazinone-based therapeutic agents.
The Rationale for QSAR in Pyridazinone Drug Discovery
Pyridazinone, a bicyclic heteroaromatic compound, serves as a privileged scaffold in medicinal chemistry due to its wide range of biological activities, including but not limited to anticonvulsant, anticancer, and cardiotonic effects. The functionalization of the pyridazinone core at various positions leads to a vast chemical space. QSAR studies provide a computational framework to navigate this space efficiently, saving significant time and resources in the drug discovery pipeline. By correlating structural or property descriptors of pyridazinone derivatives with their biological activities, we can develop predictive models that guide the synthesis of more potent and selective compounds.
Comparative Analysis of QSAR Modeling Techniques for Pyridazinones
The choice of a QSAR methodology is contingent on the specific research question, the nature of the dataset, and the available computational resources. Here, we compare the most commonly employed techniques in pyridazinone research: 2D-QSAR and 3D-QSAR (CoMFA and CoMSIA).
Table 1: Performance Comparison of QSAR Models for Pyridazinone Derivatives
| QSAR Model | Biological Activity | Statistical Method | r² (Coefficient of Determination) | q² (Cross-validated r²) | Predictive r² | Key Findings & Insights |
| 2D-QSAR | Anticonvulsant Activity | Multiple Linear Regression (MLR) | 0.85 - 0.95 | 0.75 - 0.88 | 0.70 - 0.85 | Models often highlight the importance of topological and electronic descriptors, such as molecular weight, logP, and specific atom-type counts, in modulating anticonvulsant activity. These models are computationally inexpensive and offer good interpretability. |
| 3D-QSAR (CoMFA) | Anticancer (Kinase Inhibition) | Partial Least Squares (PLS) | 0.90 - 0.98 | 0.70 - 0.85 | 0.65 - 0.80 | Steric and electrostatic fields are critical. Contour maps reveal that bulky substituents at specific positions of the pyridazinone ring enhance activity, while electronegative groups in other regions are detrimental. CoMFA provides a 3D visualization of these favorable and unfavorable regions. |
| 3D-QSAR (CoMSIA) | Enzyme Inhibition | Partial Least Squares (PLS) | 0.92 - 0.99 | 0.72 - 0.89 | 0.68 - 0.83 | In addition to steric and electrostatic fields, CoMSIA models for pyridazinone-based enzyme inhibitors often show significant contributions from hydrophobic and hydrogen bond donor/acceptor fields. This provides a more nuanced understanding of the ligand-receptor interactions. |
Experimental Protocols: A Step-by-Step Guide to QSAR Modeling of Pyridazinones
The following protocol outlines a generalized workflow for conducting a QSAR study on a series of pyridazinone derivatives. This protocol is designed to be self-validating through rigorous statistical checks at each stage.
Step 1: Dataset Curation and Preparation
-
Data Collection: Compile a dataset of pyridazinone derivatives with their corresponding biological activity data (e.g., IC₅₀, EC₅₀, Ki). Ensure the data is from a consistent experimental source to minimize variability.
-
Data Conversion: Convert the biological activity data to a logarithmic scale (e.g., pIC₅₀ = -log(IC₅₀)) to ensure a more normal distribution.
-
Structural Drawing and Optimization: Draw the 2D structures of all pyridazinone derivatives using a chemical drawing software. Convert these to 3D structures and perform energy minimization using a suitable force field (e.g., MMFF94) or semi-empirical quantum mechanical method.
-
Dataset Splitting: Divide the dataset into a training set (typically 70-80% of the compounds) for model building and a test set (20-30%) for external validation. The selection should be done rationally to ensure that the test set compounds are representative of the chemical space of the training set.
Step 2: Descriptor Calculation and Selection
-
2D Descriptor Calculation: For 2D-QSAR, calculate a wide range of descriptors, including:
-
Constitutional: Molecular weight, number of atoms, etc.
-
Topological: Connectivity indices, shape indices.
-
Electronic: Partial charges, dipole moments.
-
Physicochemical: LogP, molar refractivity.
-
-
3D Descriptor Calculation (for CoMFA/CoMSIA):
-
Alignment: Align all molecules in the dataset to a common template. This is a critical step and can be done by fitting to a common substructure or by docking into a receptor active site if available.
-
Grid Box Generation: Place the aligned molecules within a 3D grid.
-
Field Calculation: At each grid point, calculate the steric and electrostatic fields (CoMFA), and additionally, hydrophobic, hydrogen bond donor, and acceptor fields (CoMSIA) generated by each molecule.
-
-
Descriptor Selection: Use statistical methods like Principal Component Analysis (PCA) or Genetic Algorithms to select a subset of the most relevant descriptors that have low inter-correlation to avoid overfitting.
Step 3: Model Building and Validation
-
Model Generation:
-
2D-QSAR: Use Multiple Linear Regression (MLR) or Partial Least Squares (PLS) to build the QSAR equation correlating the selected descriptors with the biological activity.
-
3D-QSAR: Use PLS to correlate the 3D field values with the biological activity.
-
-
Internal Validation:
-
Leave-One-Out (LOO) Cross-Validation: Sequentially remove one compound from the training set, build a model with the remaining compounds, and predict the activity of the removed compound. The cross-validated correlation coefficient (q²) is a measure of the model's internal predictivity. A q² > 0.5 is generally considered acceptable.
-
-
External Validation:
-
Use the developed model to predict the activity of the compounds in the test set. The predictive ability of the model is assessed by the predictive r² value. A value > 0.6 is desirable.
-
-
Y-Randomization: As a further check for chance correlation, shuffle the biological activity data randomly and rebuild the QSAR model. A valid model should have significantly lower r² and q² values for the randomized data.
Visualization of QSAR Workflows and Concepts
Visualizing the workflow and the relationships between different components of a QSAR study is crucial for understanding and communicating the process.
Caption: A generalized workflow for QSAR studies on pyridazinone derivatives.
Caption: Comparison of 2D-QSAR and 3D-QSAR methodologies for pyridazinones.
Conclusion and Future Directions
QSAR modeling is an indispensable tool in the rational design of novel pyridazinone derivatives. While 2D-QSAR models offer rapid and interpretable insights into the structural requirements for activity, 3D-QSAR methods like CoMFA and CoMSIA provide a more detailed, three-dimensional understanding of the ligand-receptor interactions. The choice of the model should be guided by the specific objectives of the study. Future advancements in this field will likely involve the integration of machine learning and artificial intelligence techniques to handle larger and more complex datasets, further enhancing the predictive power of QSAR models in the quest for novel pyridazinone-based therapeutics.
References
- Asati, V., & Srivastava, A. (2021). 3D QSAR, docking, and ADMET analysis of pyridazinone analogs as selective COX-2 inhibitors. Journal of the Indian Chemical Society, 98(12), 100227. [Link]
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- Honório, K. M., & da Silva, A. B. F. (2007). QSAR studies of pyridazinone derivatives with cardiotonic activity. Journal of Molecular Structure: THEOCHEM, 806(1-3), 149–155. [Link]
- Karthikeyan, M., & Vyas, R. (2014).
- Todeschini, R., & Consonni, V. (2009).
A Comparative Guide to the Cross-Validation of Analytical Data for 3-Chloro-5-phenylpyridazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chloro-5-phenylpyridazine is a heterocyclic compound of interest in medicinal chemistry and materials science. As with any synthesized compound destined for further use, rigorous analytical characterization is paramount to confirm its identity, purity, and stability. A multi-faceted analytical approach, employing orthogonal techniques, provides a self-validating system that enhances the reliability of the data. This guide details the application of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy for the comprehensive analysis of this compound. While specific experimental data for this compound is not widely published, this guide presents robust starting methodologies derived from the analysis of closely related analogs and foundational analytical principles.
The Imperative of Orthogonal Analytical Techniques
Relying on a single analytical method can lead to overlooking impurities that may co-elute or have similar spectral properties to the main compound. Cross-validation using multiple, disparate techniques provides a more complete and trustworthy analytical profile. Each method offers a unique perspective on the molecule's properties, and their collective agreement builds a strong foundation for its characterization.
Navigating the Frontier of Antifungal Resistance: A Comparative Guide to 3-Chloro-5-phenylpyridazine Derivatives
The escalating threat of antifungal resistance, particularly against azole-class drugs like fluconazole, necessitates the urgent exploration and development of novel chemical scaffolds with potent and resilient mechanisms of action. Among the promising candidates, pyridazine derivatives have emerged as a noteworthy class of heterocyclic compounds with a broad spectrum of biological activities. This guide provides an in-depth technical overview of 3-chloro-5-phenylpyridazine derivatives, offering a framework for their synthesis, evaluation, and comparison against resistant fungal strains. While comprehensive data on this specific scaffold against resistant clinical isolates remains an emerging field of study, this document synthesizes current knowledge on related pyridazinone compounds and provides robust, validated protocols to empower researchers in this critical area of drug discovery.
The Challenge of Fungal Resistance and the Promise of Pyridazine Scaffolds
Invasive fungal infections, particularly those caused by Candida and Aspergillus species, pose a significant threat to immunocompromised individuals. The efficacy of frontline antifungal agents is increasingly compromised by the evolution of resistance mechanisms in these pathogens. For instance, resistance to fluconazole in Candida albicans often arises from the overexpression of efflux pumps or mutations in the target enzyme, lanosterol 14α-demethylase, encoded by the ERG11 gene. This clinical reality underscores the need for antifungal agents with novel mechanisms of action that can bypass these resistance pathways.
Pyridazine and its derivatives, six-membered heterocyclic compounds containing two adjacent nitrogen atoms, have garnered considerable interest due to their diverse pharmacological properties, including antimicrobial, antiviral, and anticancer activities.[1] Their structural versatility allows for a wide range of chemical modifications to optimize their biological activity and pharmacokinetic properties.
Synthesis of this compound Derivatives: A Proposed Pathway
While the literature on the specific synthesis of a broad range of this compound derivatives for antifungal applications is nascent, a general pathway can be proposed based on established methods for related pyridazinone compounds. A plausible synthetic route starts from mucochloric acid and benzene, leading to the formation of a key intermediate which can then be further modified.[2]
Caption: Proposed mechanism of action via β-1,3-glucan synthase inhibition.
A Framework for Efficacy Evaluation: Experimental Protocols
To rigorously assess the potential of this compound derivatives, a systematic evaluation of their in vitro and in vivo efficacy is essential. The following protocols, based on established standards, provide a comprehensive framework for this evaluation.
In Vitro Antifungal Susceptibility Testing
The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental in vitro measure of an antifungal agent's potency. The Clinical and Laboratory Standards Institute (CLSI) M27-A3 protocol provides a standardized method for testing the susceptibility of yeasts. [3][4][5][6][7] Experimental Protocol: Broth Microdilution MIC Assay (CLSI M27-A3)
-
Preparation of Antifungal Agents:
-
Prepare a stock solution of each this compound derivative and comparator antifungals (e.g., fluconazole, voriconazole, caspofungin) in a suitable solvent, typically dimethyl sulfoxide (DMSO).
-
Perform serial twofold dilutions in RPMI-1640 medium (buffered with MOPS) in a 96-well microtiter plate to achieve a range of final concentrations.
-
-
Inoculum Preparation:
-
Culture the fungal isolates (including resistant strains of C. albicans, C. glabrata, C. auris, and quality control strains) on Sabouraud Dextrose Agar for 24-48 hours.
-
Prepare a suspension of the fungal colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard.
-
Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL.
-
-
Inoculation and Incubation:
-
Add the fungal inoculum to each well of the microtiter plate containing the diluted antifungal agents.
-
Include a growth control (inoculum without drug) and a sterility control (medium only).
-
Incubate the plates at 35°C for 24-48 hours.
-
-
MIC Determination:
-
The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% for azoles and ≥90% for other agents) compared to the growth control. This can be assessed visually or by using a spectrophotometer.
-
Caption: Workflow for in vitro MIC determination.
Data Presentation: Comparative In Vitro Efficacy
| Fungal Strain | Resistance Profile | This compound Derivative (MIC µg/mL) | Fluconazole (MIC µg/mL) | Voriconazole (MIC µg/mL) | Caspofungin (MIC µg/mL) |
| C. albicans ATCC 90028 | Susceptible | Data to be generated | ≤ 1 | ≤ 0.125 | ≤ 0.25 |
| C. albicans (Clinical Isolate 1) | Fluconazole-Resistant | Data to be generated | ≥ 64 | Variable | ≤ 0.25 |
| C. auris B11221 | Multi-drug Resistant | Data to be generated | > 256 | > 16 | > 8 |
| C. glabrata ATCC 90030 | Susceptible | Data to be generated | ≤ 16 | ≤ 1 | ≤ 0.125 |
Cytotoxicity Assessment
To evaluate the selectivity of the novel compounds, their cytotoxicity against mammalian cells should be assessed. The MTT assay is a widely used colorimetric method for determining cell viability. [8][9][10][11] Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Culture:
-
Seed a mammalian cell line (e.g., HEK293 or HepG2) in a 96-well plate at a suitable density and allow them to adhere overnight.
-
-
Compound Exposure:
-
Treat the cells with serial dilutions of the this compound derivatives for 24-72 hours. Include a vehicle control (DMSO) and an untreated control.
-
-
MTT Incubation:
-
Add MTT solution to each well and incubate for 3-4 hours. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization and Measurement:
-
Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control. The IC₅₀ value (the concentration that inhibits 50% of cell viability) can then be determined.
-
In Vivo Efficacy in a Murine Model of Resistant Candidiasis
Promising candidates from in vitro studies should be advanced to in vivo models to assess their efficacy in a physiological context. A murine model of disseminated candidiasis using a fluconazole-resistant strain of C. albicans is a standard preclinical model. [12][13][14][15][16] Experimental Protocol: Murine Model of Disseminated Candidiasis
-
Immunosuppression:
-
Induce neutropenia in mice (e.g., BALB/c or C57BL/6) through the administration of cyclophosphamide.
-
-
Infection:
-
Infect the mice intravenously with a fluconazole-resistant strain of C. albicans.
-
-
Treatment:
-
Initiate treatment with the this compound derivative (administered via an appropriate route, e.g., oral or intraperitoneal) at various doses. Include a vehicle control group and a group treated with a standard antifungal (e.g., fluconazole or caspofungin).
-
-
Efficacy Assessment:
-
Survival Study: Monitor the survival of the mice over a period of 14-21 days.
-
Fungal Burden: At specific time points, euthanize a subset of mice from each group and determine the fungal burden in target organs (e.g., kidneys, brain) by plating homogenized tissue on selective agar.
-
Caption: Workflow for in vivo efficacy testing in a murine model.
Data Presentation: Comparative In Vivo Efficacy
| Treatment Group | Dose | Mean Survival Time (Days) | Fungal Burden in Kidneys (log CFU/g) at Day 5 |
| Vehicle Control | - | Data to be generated | Data to be generated |
| This compound Derivative | Low Dose | Data to be generated | Data to be generated |
| This compound Derivative | High Dose | Data to be generated | Data to be generated |
| Fluconazole | 20 mg/kg | Data to be generated | Data to be generated |
| Caspofungin | 10 mg/kg | Data to be generated | Data to be generated |
Conclusion and Future Directions
The this compound scaffold represents a promising, yet underexplored, avenue for the development of novel antifungal agents to combat the growing challenge of drug resistance. While direct comparative data against resistant clinical isolates is currently limited, the established antifungal activity of related pyridazinone derivatives, coupled with a known mechanism of action targeting the fungal cell wall, provides a strong rationale for further investigation.
The experimental frameworks detailed in this guide offer a clear and robust pathway for the synthesis, in vitro screening, and in vivo evaluation of this chemical class. By systematically applying these methodologies, researchers can elucidate the structure-activity relationships, determine the efficacy against clinically relevant resistant strains, and ultimately, pave the way for the development of a new generation of antifungal therapeutics. The path from a promising scaffold to a clinical candidate is arduous, but with a rigorous and methodical approach, the potential of this compound derivatives to address the urgent unmet medical need for new antifungals can be fully realized.
References
- Kuleta, P. et al. (2011). SAR studies of pyridazinone derivatives as novel glucan synthase inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(9), 2689-2693. [Link]
- Wu, J. et al. (2009). Synthesis and Antifungal Activity of 5-Chloro-6-Phenyl-pyridazin-3(2H)-one Derivatives. Molecules, 14(9), 3676-3687. [Link]
- Pfaller, M. A., & Diekema, D. J. (2020). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews, 33(3), e00069-19. [Link]
- Ghannoum, M. A. et al. (2019). Structure-activity relationship of the synthesized pyridazine derivatives.
- CLSI. (2008). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition. CLSI document M27-A3.
- CLSI. (2017). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts, 4th Edition. CLSI standard M27.
- Roche. (n.d.).
- Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. [Link]
- Andes, D. R. et al. (2016). Analysis of Candida Antifungal Resistance Using Animal Infection Models. Methods in Molecular Biology, 1508, 337-353. [Link]
- Wu, J. et al. (2009). Synthesis and Antifungal Activity of 5-Chloro-6-Phenyl-pyridazin-3(2H)-one Derivatives. Molecules, 14(9), 3676-3687. [Link]
- Conti, H. R. et al. (2014). Animal Models for Candidiasis. Current Protocols in Immunology, 105, 19.6.1-19.6.17. [Link]
- Kuang, R. et al. (2012). The optimization of pyridazinone series of glucan synthase inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(16), 5268-5271. [Link]
- CLSI. (2008). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition. CLSI document M27-A3. [Link]
- Wiederhold, N. P. (2020). In vitro susceptibilities of piperazinyl-pyridazinone-resistant S. cerevisiae isolates to antifungal agents. Journal of Fungi, 6(4), 213. [Link]
- Merck & Co., Inc. (2009). Pyridazinone derivatives useful as glucan synthase inhibitors.
- Wu, J. et al. (2009). Synthesis and antifungal activity of 5-chloro-6-phenylpyridazin-3(2H)-one derivatives. Molecules, 14(9), 3676-3687. [Link]
- Singh, S. et al. (2022). Experimental Mouse Models of Invasive Candidiasis Caused by Candida auris and Other Medically Important Candida Species. Scientific Archives. [Link]
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- Gökşen, S. et al. (2019). Pyridazine Derivatives and Related Compounds, Part 28. 1 Pyridazinesulfonamides: Synthesis and Antimicrobial Activity.
- Onawunmi, O. O. et al. (2021). The synthesis and structure-activity relationship of pyridazinones as glucan synthase inhibitors.
- Singh, S. et al. (2019). Experimental Mouse Models of Disseminated Candida auris Infection. mSphere, 4(5), e00544-19. [Link]
- Asif, M. (2017).
- Asif, M. (2020). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold.
- ResearchGate. (n.d.).
- Asif, M. (2017). A Mini Review on Antibacterial and Anti-Fungal Activity of Pyrazolo-Pyridazine and Pyrazolo-Cinnoline Derivatives. Open Access Journal of Pharmaceutical Research. [Link]
- National Center for Biotechnology Information. (2011). Identification of Small Molecules that Selectively Inhibit Fluconazole-Resistant Candida Albicans in the Presence of Fluconazole but not in its Absence - Probe 3. [Link]
- de Oliveira, C. M. A. et al. (2014). Efficient synthesis of novel 3-aryl-5-(4-chloro-2-morpholinothiazol-5-yl)-4,5-dihydro-1H-pyrazoles and their antifungal activity alone and in combination with commercial antifungal agents. Archiv der Pharmazie, 347(8), 566-575. [Link]
- Onishi, J. C. et al. (2000). Discovery of Novel Antifungal (1,3)-β-d-Glucan Synthase Inhibitors. Antimicrobial Agents and Chemotherapy, 44(2), 368-377. [Link]
- Edlind, T. D. (2001). 1,3-beta-Glucan synthase: a useful target for antifungal drugs. Current Drug Targets. Infectious Disorders, 1(2), 159-169. [Link]
- Shrestha, S. K. et al. (2017). Fluconazole-Pyridoxine Bis-Triazolium Compounds with Potent Activity against Pathogenic Bacteria and Fungi Including The. Molecules, 22(12), 2284. [Link]
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A Researcher's Guide to Bridging Theory and Reality: Comparing Experimental and Computationally Predicted Properties of Phenylpyridazine Derivatives
In the landscape of modern drug discovery and materials science, the synergy between computational modeling and experimental validation is paramount. This guide provides an in-depth comparison of experimentally determined and computationally predicted properties of a representative phenylpyridazine derivative. While our primary interest lies in 3-Chloro-5-phenylpyridazine, a scarcity of published experimental data for this specific molecule necessitates the use of a closely related analogue, 3-amino-5-(4-chlorophenyl)pyridazine-4-carbonitrile , as a case study. The principles and methodologies discussed herein are directly applicable to the analysis of this compound and other similar heterocyclic systems.
This guide is intended for researchers, scientists, and drug development professionals who seek to leverage both theoretical and practical approaches to characterize novel chemical entities. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative sources.
The Subject of Our Investigation: this compound
This compound is a heterocyclic compound featuring a pyridazine ring substituted with a chloro group and a phenyl group. Its structural attributes suggest potential applications in medicinal chemistry and materials science, making it a person of interest for detailed characterization.
Computed Physicochemical Properties (from PubChem):
| Property | Predicted Value |
| Molecular Weight | 190.63 g/mol |
| XLogP3 | 2.4 |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 2 |
| Rotatable Bond Count | 1 |
| Exact Mass | 190.0297759 Da |
| Topological Polar Surface Area | 25.8 Ų |
The absence of extensive experimental data in the public domain for this compound underscores a common challenge in chemical research. To illustrate a comprehensive comparison, we will now turn our attention to our well-characterized analogue.
Case Study: 3-amino-5-(4-chlorophenyl)pyridazine-4-carbonitrile
The selection of this analogue is based on the availability of published experimental data, including its synthesis, spectroscopic characterization (IR, NMR, Mass Spectrometry), and single-crystal X-ray structure[1]. This allows for a robust head-to-head comparison with computationally predicted properties.
Experimental Data for 3-amino-5-(4-chlorophenyl)pyridazine-4-carbonitrile
The following data has been extracted from the literature for our case study molecule[1].
Table 1: Experimental Spectroscopic Data
| Technique | Observed Peaks/Signals |
| FT-IR (cm⁻¹) | Bands corresponding to NH₂, C≡N, and aromatic C-H and C=C stretching. |
| ¹H-NMR (DMSO-d₆, δ ppm) | Signals corresponding to amino and aromatic protons. |
| ¹³C-NMR (DMSO-d₆, δ ppm) | Resonances for all unique carbon atoms in the molecule. |
| Mass Spectrometry (m/z) | Molecular ion peak and characteristic fragmentation patterns. |
Table 2: Experimental Crystallographic Data [1]
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 3.817(3) |
| b (Å) | 13.533(10) |
| c (Å) | 19.607(15) |
| β (°) | 93.401(10) |
| Z | 4 |
Computational Predictions for 3-amino-5-(4-chlorophenyl)pyridazine-4-carbonitrile
To provide a comparative dataset, we will outline a typical computational workflow using Density Functional Theory (DFT), a widely accepted method for predicting molecular properties.
Computational Workflow Diagram:
Caption: A typical workflow for computational property prediction of a small molecule.
Table 3: Predicted Properties (Illustrative based on DFT methods)
| Property | Predicted Value (Method: B3LYP/6-311++G(d,p)) |
| Optimized Bond Lengths (Å) | e.g., C-Cl, C-N, N-N, etc. |
| **Optimized Bond Angles (°) ** | e.g., C-N-N, C-C-C, etc. |
| ¹H-NMR Chemical Shifts (ppm) | Scaled values for each proton. |
| ¹³C-NMR Chemical Shifts (ppm) | Scaled values for each carbon. |
| Key IR Frequencies (cm⁻¹) | Scaled values for major vibrational modes (e.g., C≡N stretch, N-H stretch). |
Head-to-Head Comparison: Bridging the Gap
The true power of this dual approach lies in the direct comparison of experimental and computational data.
Table 4: Comparison of Bond Lengths and Angles
| Parameter | Experimental (X-ray)[1] | Computational (DFT) | % Difference |
| N1-N2 (Å) | 1.336 | Predicted Value | Calculated |
| N3-C10 (Å) | 1.333 | Predicted Value | Calculated |
| N2-N1-C10 (°) | 120.08 | Predicted Value | Calculated |
| N3-C10-N1 (°) | 116.4 | Predicted Value | Calculated |
Discussion of Structural Comparison: Discrepancies between solid-state X-ray data and gas-phase computational predictions are expected. Intermolecular forces, such as hydrogen bonding and π-stacking in the crystal lattice, can influence bond lengths and angles. These differences provide valuable insights into the effects of the crystalline environment on molecular conformation.
Table 5: Comparison of Spectroscopic Data
| Data Point | Experimental | Computational (Scaled) |
| ¹H-NMR (Aromatic Proton, ppm) | Observed Shift | Predicted Shift |
| ¹³C-NMR (Nitrile Carbon, ppm) | Observed Shift | Predicted Shift |
| IR (C≡N Stretch, cm⁻¹) | Observed Frequency | Predicted Frequency |
Discussion of Spectroscopic Comparison: Computationally predicted NMR and IR spectra are powerful tools for spectral assignment. While absolute values may differ, the relative chemical shifts and vibrational frequencies often show excellent correlation with experimental data. Scaling factors are commonly applied to computational results to improve agreement with experimental values, accounting for systematic errors in the computational method and the neglect of environmental effects.
Experimental Protocols: A Foundation of Trustworthiness
The reliability of this comparison hinges on the quality of the experimental data. Below are detailed, step-by-step methodologies for the key characterization techniques.
Experimental Workflow Diagram:
Caption: A standard workflow for the experimental characterization of a synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.
-
¹H-NMR Acquisition: Acquire a proton spectrum using a standard pulse sequence. Set the spectral width to cover the expected range of chemical shifts (typically 0-12 ppm).
-
¹³C-NMR Acquisition: Acquire a carbon spectrum. Due to the low natural abundance of ¹³C, a larger number of scans is typically required.
-
Data Processing: Fourier transform the raw data, phase correct the spectra, and integrate the signals in the ¹H-NMR spectrum. Reference the spectra to the residual solvent peak.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Protocol:
-
Sample Preparation: For a solid sample, either prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a transparent disk, or use an Attenuated Total Reflectance (ATR) accessory.
-
Background Spectrum: Acquire a background spectrum of the empty sample compartment (or the clean ATR crystal).
-
Sample Spectrum: Place the sample in the IR beam path and acquire the spectrum.
-
Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Protocol:
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas or liquid chromatography.
-
Ionization: Ionize the sample using an appropriate method (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The detector records the abundance of ions at each m/z value.
-
Data Analysis: Analyze the resulting mass spectrum for the molecular ion peak (M⁺) and any characteristic isotopic patterns or fragment ions.
Single-Crystal X-ray Diffraction
Objective: To determine the precise three-dimensional arrangement of atoms in the solid state.
Protocol:
-
Crystal Growth: Grow single crystals of the compound suitable for diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
Crystal Mounting: Mount a suitable single crystal on a goniometer head.
-
Data Collection: Place the mounted crystal in the X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffraction pattern is collected as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is used to solve the crystal structure, yielding the positions of the atoms in the unit cell. The structural model is then refined to achieve the best fit with the experimental data.
Conclusion: A Symbiotic Relationship
This guide has demonstrated the powerful synergy between experimental characterization and computational prediction in the study of a phenylpyridazine derivative. While computational methods provide a rapid means of predicting molecular properties and aiding in spectral interpretation, experimental data remains the gold standard for validation. The discrepancies between the two often reveal deeper insights into the subtle effects of the molecular environment. By employing the rigorous protocols and comparative analyses outlined here, researchers can confidently and comprehensively characterize novel molecules, accelerating the pace of discovery in their respective fields.
References
- PubChem. This compound.
- Growing Science. Single crystal X-ray structure of 3-amino-5-(4-chlorophenyl)pyridazine-4-carbonitrile. Growing Science. [Link][2]
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Safety Operating Guide
A Researcher's Guide to 3-Chloro-5-phenylpyridazine: Essential Safety Protocols and Handling
This guide provides essential, immediate safety and logistical information for the handling and disposal of 3-Chloro-5-phenylpyridazine (CAS No: 86663-08-3). As a crucial synthetic intermediate in pharmaceutical research and development, understanding its hazard profile is paramount to ensuring laboratory safety. This document moves beyond a simple checklist, offering a procedural framework grounded in established safety principles to empower researchers with the knowledge to work confidently and safely.
Hazard Assessment: The Foundation of Safe Handling
While comprehensive toxicological data for this compound is not fully available in all public databases, a critical evaluation of Safety Data Sheets (SDS) for the compound and its close structural analogs allows for a robust presumptive hazard assessment. The primary risks are associated with irritation and potential harm upon ingestion.[1][2][3] Adherence to the precautionary principle—treating the compound with a high degree of caution—is the cornerstone of a safe operational plan.
Table 1: Hazard Identification for this compound
| Hazard Class | GHS Hazard Statement | Rationale and Implication |
|---|---|---|
| Acute Toxicity (Oral) | H302: Harmful if swallowed | Accidental ingestion could lead to adverse health effects. This necessitates strict prohibitions on eating, drinking, or smoking in the laboratory.[1][2] |
| Skin Irritation | H315: Causes skin irritation | Direct contact can cause redness, itching, or inflammation. This mandates the use of appropriate chemical-resistant gloves and a lab coat.[1][2][3][4] |
| Eye Irritation | H319: Causes serious eye irritation | The compound can cause significant, potentially damaging, eye irritation upon contact. This makes chemical splash goggles a non-negotiable component of PPE.[1][2][3][4] |
| Respiratory Irritation | H335: May cause respiratory irritation | Inhalation of the compound as a dust or aerosol can irritate the respiratory tract. All handling of the solid must be performed in a certified chemical fume hood to prevent inhalation.[1][2][3] |
Core Directive: Personal Protective Equipment (PPE)
The selection of PPE is directly dictated by the hazards identified above. The goal is to create a complete barrier between the researcher and the chemical, preventing all routes of exposure (inhalation, ingestion, skin, and eye contact).
Primary Engineering Control: The Chemical Fume Hood Before any personal equipment is considered, the primary defense is an engineering control. All weighing, transferring, and experimental use of this compound must be conducted within a properly functioning and certified chemical fume hood. This control is critical for preventing the inhalation of airborne particles.[1][5]
Table 2: Required Personal Protective Equipment
| Protection Type | Specification | Purpose and Justification |
|---|---|---|
| Eye & Face Protection | Chemical splash goggles conforming to EN166 or ANSI Z87.1 standards.[1][5] | Protects against splashes and airborne dust, preventing serious eye irritation. Standard safety glasses do not provide an adequate seal and are insufficient.[6] |
| Hand Protection | Chemical-resistant nitrile or neoprene gloves. | Provides a barrier against skin contact, preventing irritation.[6] Always inspect gloves for tears or holes before use and wash hands thoroughly after removal. |
| Body Protection | A full-length laboratory coat with buttoned cuffs. | Protects skin and personal clothing from contamination in the event of a spill.[1][6] |
| Respiratory Protection | Not required if work is performed within a fume hood. | A fume hood provides adequate protection from respiratory exposure.[1] For emergencies like large spills, a full-face respirator with appropriate cartridges may be necessary.[5] |
Operational Plan: Safe Handling Protocol
This step-by-step workflow ensures that safety is integrated into every stage of the handling process.
Preparation
-
Verify Fume Hood Certification: Ensure the chemical fume hood has been certified within the last year.
-
Gather PPE: Don the required PPE as outlined in Table 2.
-
Prepare Workspace: Clear the fume hood of unnecessary items. Place absorbent, plastic-backed pads on the work surface to contain minor spills.
-
Assemble Equipment: Bring all necessary glassware, spatulas, and reagents into the fume hood.
Execution 5. Weighing: Tare a suitable container on the balance inside the fume hood. Carefully transfer the desired amount of this compound using a clean spatula, avoiding the creation of dust. 6. Transfer/Dissolution: Securely cap the container before moving it. If dissolving, add the solvent slowly to the solid to minimize splashing and aerosol generation. 7. Reaction Setup: Perform all subsequent experimental steps within the fume hood.
Post-Procedure 8. Decontamination: Clean all non-disposable equipment that came into contact with the chemical. 9. Waste Segregation: Dispose of all waste streams according to the disposal plan (Section 4). 10. Final Cleanup: Wipe down the work surface in the fume hood. 11. Doff PPE: Remove gloves and lab coat before leaving the work area. 12. Hand Washing: Wash hands thoroughly with soap and water.[1]
Caption: Waste Segregation Decision Tree
Emergency Procedures: First Aid
In the event of an exposure, immediate and correct first aid is crucial.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. [1][7]* Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with soap and plenty of water. If irritation occurs or persists, seek medical attention. [1][7]* Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek medical attention. [5][7]* Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately. [5][7] For any exposure, show the Safety Data Sheet to the attending medical personnel. [7]
References
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- This compound. LookChem. [Link]
- This compound | C10H7ClN2 | CID 10511902. PubChem. [Link]
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- PPE for Hazardous Chemicals. Canada Safety Training. [Link]
- Pyridachlometyl | 1358061-55-8.
- Specifications of 3-Chloro-5-phenyl-pyridazine. Capot Chemical. [Link]
- Pyridafol (Ref: CL 9673 ). AERU - University of Hertfordshire. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
